molecular formula C8H7N3O2 B1332045 7-methyl-5-nitro-1H-indazole CAS No. 75785-12-5

7-methyl-5-nitro-1H-indazole

Cat. No.: B1332045
CAS No.: 75785-12-5
M. Wt: 177.16 g/mol
InChI Key: JOJIHKJWRAFXSC-UHFFFAOYSA-N
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Description

7-methyl-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-5-nitro-1H-indazole
Source PubChem
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InChI

InChI=1S/C8H7N3O2/c1-5-2-7(11(12)13)3-6-4-9-10-8(5)6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JOJIHKJWRAFXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308706
Record name 7-Methyl-5-nitro-1H-indazole
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

75785-12-5
Record name 7-Methyl-5-nitro-1H-indazole
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Record name 7-Methyl-5-nitro-1H-indazole
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Record name 7-METHYL-5-NITRO-1H-INDAZOLE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 7-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 7-methyl-5-nitro-1H-indazole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a key structural motif and synthetic intermediate, its chemical properties dictate its utility and application in the synthesis of complex bioactive molecules, including potent kinase inhibitors. This document offers a detailed exploration of its physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity. The causality behind experimental protocols is explained, providing researchers and drug development professionals with actionable insights for its application.

Introduction to this compound

Overview and Significance

This compound is a substituted indazole that serves as a critical building block in organic synthesis. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The presence of a methyl group at the 7-position and a nitro group at the 5-position imparts unique electronic and steric properties that are instrumental for its role as a synthetic precursor.[3] Its primary significance lies in its application as an intermediate in the multi-step synthesis of targeted therapeutics, particularly in oncology.[4]

Chemical Structure and Isomerism

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrazole ring. Like other N-unsubstituted indazoles, it can exist in tautomeric forms, with the proton residing on either nitrogen atom (1H or 2H). The 1H-indazole tautomer is generally considered to be more thermodynamically stable and is the predominant form.[1][5] This tautomerism is a critical consideration in reactions involving the nitrogen atoms, such as N-alkylation, as it can lead to mixtures of N1 and N2 substituted products.[6][7]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for designing reaction conditions, purification procedures, and formulation strategies.

PropertyValueSource(s)
CAS Number 75785-12-5[8]
Molecular Formula C₈H₇N₃O₂[3][8]
Molecular Weight 177.16 g/mol [3][8]
IUPAC Name This compound[9]
Appearance Typically a solid at room temperature[3]
Solubility Predicted to have moderate solubility in organic solvents like DMF, DMSO, and alcohols.[3]
Predicted XlogP 1.7[9]

Synthesis and Mechanistic Rationale

The synthesis of substituted indazoles can be achieved through several strategic routes. For this compound, a common approach involves the cyclization of a suitably substituted aniline derivative.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach involves a diazotization and intramolecular cyclization of a substituted aniline. The target molecule can be disconnected at the N1-N2 bond, leading back to a diazonium salt derived from an ortho-toluidine derivative. This strategy, often a variation of the Jacobson indazole synthesis, is effective for constructing the bicyclic core.

synthesis_pathway Start 3-Methyl-4-nitroaniline Reagents1 NaNO₂, HCl (aq) 0-5 °C Start->Reagents1 Intermediate Diazonium Salt Intermediate (in situ) Reagents1->Intermediate Reagents2 Cyclization (Heat or reducing conditions) Intermediate->Reagents2 Product This compound Reagents2->Product

Caption: Plausible synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis via Diazotization-Cyclization

This protocol is based on established methods for indazole synthesis from ortho-substituted anilines.[10]

Objective: To synthesize this compound from 3-methyl-4-nitroaniline.

Materials:

  • 3-methyl-4-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Diazotization (Causality: Formation of the Electrophilic Diazonium Ion):

    • Suspend 3-methyl-4-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath. The acidic medium is crucial for forming nitrous acid from sodium nitrite and protonating the aniline to make it soluble.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. This exothermic reaction generates the highly reactive diazonium salt intermediate in situ. Careful temperature control prevents decomposition of the unstable diazonium salt.

  • Reductive Cyclization (Causality: Intramolecular Ring Formation):

    • Following the complete addition of sodium nitrite, the reaction mixture is typically stirred in the cold for an additional 30-60 minutes to ensure complete diazotization.

    • The reaction is then gently warmed. The exact conditions for cyclization can vary; sometimes a mild reducing agent like sodium sulfite is added, or the reaction is simply heated to promote intramolecular cyclization onto the adjacent methyl group, followed by tautomerization to the aromatic indazole.

  • Work-up and Isolation:

    • Once the reaction is complete (monitored by TLC), the mixture is cooled and neutralized carefully with a saturated sodium bicarbonate solution to a pH of ~7-8. This quenches the acid and precipitates the organic product.

    • Extract the aqueous layer multiple times with ethyl acetate. Ethyl acetate is a suitable solvent for extracting the moderately polar product.

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.

  • Purification (Self-Validation):

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The purity of the final product should be validated by NMR and melting point analysis to confirm the successful synthesis of the target compound.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of this compound. While specific experimental spectra are not widely published, the expected data can be accurately predicted based on the structure and data from analogous compounds.[11][12][13]

TechniquePredicted Characteristic Signals
¹H NMR NH Proton: Broad singlet, δ > 12 ppm (in DMSO-d₆). Aromatic Protons: Two singlets or narrow doublets (H4, H6) in the aromatic region (δ 7.5-8.5 ppm). The nitro group at C5 will strongly deshield the adjacent protons. Methyl Protons: A singlet around δ 2.5 ppm.
¹³C NMR Aromatic Carbons: Signals in the range of δ 110-150 ppm. The carbon bearing the nitro group (C5) and the carbons of the pyrazole ring (C3, C7a) will be distinct. Methyl Carbon: A signal in the aliphatic region, typically δ < 20 ppm.
IR Spectroscopy N-H Stretch: A broad absorption around 3200-3500 cm⁻¹. Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹.[14] NO₂ Asymmetric Stretch: Strong absorption between 1550-1475 cm⁻¹.[15] NO₂ Symmetric Stretch: Strong absorption between 1360-1290 cm⁻¹.[15] C=C Ring Stretch: Absorptions in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (EI) Molecular Ion (M⁺): A prominent peak at m/z = 177. Fragmentation: Characteristic losses of NO₂ (m/z = 131), NO (m/z = 147), and potentially HCN from the pyrazole ring.[16][17]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily defined by the reactivity of its two key functional components: the nitro group and the indazole nitrogens.

Reactivity of the Nitro Group: Gateway to Amines

The electron-withdrawing nitro group is a versatile functional handle. Its most critical transformation in drug synthesis is its reduction to an amino group (NH₂). This is a pivotal step because the resulting 7-methyl-1H-indazol-5-amine is a nucleophilic building block that can be readily elaborated into more complex structures, such as amides or ureas, which are common in kinase inhibitors.

  • Rationale for Reduction: Standard catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl) are highly efficient methods for this transformation.[10] The choice of reagent depends on the tolerance of other functional groups in the molecule.

Reactivity of the Indazole Core: The N-Alkylation Challenge

The NH proton of the indazole ring is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indazolide anion. This anion is a potent nucleophile that readily reacts with alkylating agents (e.g., alkyl halides, tosylates) to form N-alkylated indazoles.

  • The Regioselectivity Problem: A significant challenge is controlling the site of alkylation. The indazolide anion has nucleophilic character at both N1 and N2, leading to a mixture of regioisomers. The ratio of N1 to N2 products is influenced by several factors:

    • Steric Effects: Bulky substituents at the C7 position can sterically hinder attack at the N1 position, favoring N2 alkylation.[7][18][19]

    • Electronic Effects: Electron-withdrawing groups on the benzene ring can influence the electron density at each nitrogen, affecting the reaction outcome.[18]

    • Reaction Conditions: The choice of solvent, base, and counter-ion can dramatically alter the N1/N2 ratio.[18][20] For example, using NaH in THF often favors N1 alkylation for many indazoles, but substituents at C7 can override this preference.[7][19]

reactivity_workflow cluster_0 Nitro Group Reactivity cluster_1 Indazole Core Reactivity Start This compound Amine 7-methyl-1H-indazol-5-amine Start->Amine Reduction (e.g., H₂, Pd/C) N1_Alk 1-Alkyl-7-methyl-5-nitro-1H-indazole Start->N1_Alk N-Alkylation (Base, R-X) N2_Alk 2-Alkyl-7-methyl-5-nitro-2H-indazole Start->N2_Alk N-Alkylation (Base, R-X)

Caption: Key reaction pathways for this compound.

Safety and Handling

As a nitroaromatic compound, this compound requires careful handling to minimize risk.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.[21][22]

  • Toxicity: Nitroaromatic compounds are generally considered toxic and potentially mutagenic or carcinogenic.[23][24] Avoid inhalation of dust and prevent skin and eye contact.[22]

  • Reactivity Hazards: While generally stable, nitroaromatic compounds can be energetic and may react violently with strong oxidizing or reducing agents, or under conditions of high heat and pressure.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources. Keep the container tightly sealed.[21]

Conclusion

This compound is a compound of considerable strategic importance in modern synthetic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an invaluable intermediate. A thorough understanding of its synthesis, the nuanced reactivity of its nitro group, and the factors governing the regioselectivity of its N-alkylation are paramount for its effective use. This guide provides the foundational knowledge required by researchers to confidently and safely leverage the chemical properties of this versatile building block in the pursuit of novel therapeutic agents.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link][7][18][19]

  • Zhang, Y., et al. (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. American Chemical Society. Available at: [Link][6]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58, 6429. Available at: [Link][20]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. Available at: [Link]

  • PubChem. 7-Bromo-1-methyl-5-nitro-1H-indazole. PubChem. Available at: [Link]

  • Restek. (2019). Nitroaromatics and Isophorone Standard - Safety Data Sheet. Restek. Available at: [Link][21]

  • NIOSH. (1994). Nitroaromatic Compounds. Wikisource. Available at: [Link][22]

  • Knovel. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Knovel. Available at: [Link]

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  • Gale, D. J., & Wilshire, J. F. K. (1974). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ResearchGate. Available at: [Link]

  • Wikipedia. 7-Nitroindazole. Wikipedia. Available at: [Link]

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  • PubChem. 1-Methyl-5-nitro-1H-indazole. PubChem. Available at: [Link]

  • Basheer, C. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - NIH. Available at: [Link][5]

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

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Sources

7-methyl-5-nitro-1H-indazole molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 7-methyl-5-nitro-1H-indazole

This guide provides a comprehensive examination of the molecular structure of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will move beyond a simple recitation of facts to build a complete structural understanding from the ground up, explaining the causality behind the analytical choices that lead to its definitive characterization.

Foundational Chemistry and Significance

This compound (CAS No: 75785-12-5) is a substituted indazole, a class of aromatic heterocyclic compounds.[1][2] The indazole core is a bicyclic structure featuring a benzene ring fused to a pyrazole ring.[3] This scaffold is a privileged structure in medicinal chemistry, known to mimic the purine base of ATP and thus interact with numerous biological targets, particularly kinases.[3][4]

The specific substitutions on this molecule—a methyl group at position 7 (C7) and a nitro group at position 5 (C5)—confer unique physicochemical properties that modulate its reactivity, solubility, and potential biological activity.[1] Understanding the precise three-dimensional arrangement of these atoms is paramount for predicting its interaction with biological targets and for guiding further synthetic modifications in drug discovery programs.

Synthesis: The Genesis of Molecular Structure

To analyze a molecule, one must first obtain it. The synthesis of substituted indazoles can be approached through several routes. A common and effective strategy involves the diazotization and intramolecular cyclization of an appropriately substituted aniline derivative. This approach provides excellent regiochemical control.

Conceptual Synthetic Workflow

The logical pathway to this compound begins with a substituted toluene. Nitration followed by reduction and subsequent diazotization and cyclization yields the target indazole.

G A 2,4-Dimethylaniline B N-(2,4-dimethylphenyl)acetamide A->B Acetylation (Acetic Anhydride) C N-(2,4-dimethyl-5-nitrophenyl)acetamide B->C Nitration (HNO3/H2SO4) D 2,4-dimethyl-5-nitroaniline C->D Hydrolysis (Acidic) E This compound D->E Diazotization & Cyclization (NaNO2, HCl)

Caption: Conceptual synthesis pathway for this compound.

Protocol: Synthesis of this compound

This protocol describes a plausible multi-step synthesis adapted from established methods for preparing substituted indazoles.[5]

  • Step 1: Protection of the Amine (Acetylation).

    • Dissolve 2,4-dimethylaniline in glacial acetic acid.

    • Slowly add acetic anhydride while cooling in an ice bath to manage the exothermic reaction.

    • Stir for 1-2 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice water to precipitate the N-(2,4-dimethylphenyl)acetamide product. Filter, wash with water, and dry.

    • Causality: The acetyl group protects the amine from oxidation during the subsequent nitration step and acts as a moderately activating, ortho-para directing group.

  • Step 2: Regioselective Nitration.

    • Slowly add the dried acetamide from Step 1 to a cooled mixture of concentrated sulfuric acid and nitric acid.

    • Maintain the temperature below 10°C throughout the addition.

    • Stir for several hours at low temperature. The nitro group is directed to the position ortho to the amine and meta to the C4-methyl group.

    • Carefully pour the mixture onto crushed ice to precipitate the N-(2,4-dimethyl-5-nitrophenyl)acetamide. Filter, wash, and dry.

    • Causality: The steric hindrance from the C2-methyl group and the directing effect of the acetylamino group favor nitration at the C5 position.

  • Step 3: Deprotection of the Amine (Hydrolysis).

    • Reflux the nitro-acetamide from Step 2 in an aqueous solution of hydrochloric acid.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the 2,4-dimethyl-5-nitroaniline. Filter, wash, and dry.

  • Step 4: Diazotization and Intramolecular Cyclization.

    • Suspend the 2,4-dimethyl-5-nitroaniline from Step 3 in aqueous hydrochloric acid and cool to 0-5°C.

    • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C. This forms the diazonium salt.

    • The unstable diazonium salt undergoes spontaneous intramolecular cyclization, where the diazonium group is attacked by the C2-methyl group, leading to the formation of the indazole ring.

    • Allow the reaction to stir and slowly warm to room temperature.

    • Filter the resulting solid, which is the crude this compound. Purify by recrystallization from a suitable solvent (e.g., ethanol).

    • Causality: The acidic conditions facilitate the formation of the diazonium salt, a potent electrophile, which is necessary for the cyclization step.

Unveiling the Molecular Architecture: A Multi-modal Spectroscopic Approach

With a purified sample, we can begin the structural elucidation. A multi-technique approach is essential, as each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

G cluster_0 Spectroscopic & Crystallographic Workflow cluster_1 Analysis cluster_2 Information Yielded A Purified Sample (this compound) MS Mass Spectrometry (ESI-MS) A->MS IR Infrared Spectroscopy (FTIR) A->IR NMR NMR Spectroscopy (1H, 13C) A->NMR XRAY X-Ray Crystallography A->XRAY MS_info Molecular Formula (C8H7N3O2) MS->MS_info IR_info Functional Groups (-NO2, Ar-H, N-H) IR->IR_info NMR_info Connectivity & Skeleton (Substitution Pattern) NMR->NMR_info XRAY_info 3D Atomic Structure (Bond Lengths/Angles) XRAY->XRAY_info

Caption: Integrated workflow for the structural elucidation of a small molecule.

Mass Spectrometry (MS): Confirming Identity

The first step is to confirm the molecular weight and formula. Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this purpose.

  • Protocol: ESI-MS Analysis

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the ESI source of the mass spectrometer.

    • Acquire the spectrum in positive ion mode. The molecule is expected to protonate to form the [M+H]⁺ ion.

    • Analyze the resulting mass-to-charge ratio (m/z) to determine the molecular weight. High-resolution MS can confirm the elemental composition.

  • Expected Results: The molecular formula C₈H₇N₃O₂ corresponds to a monoisotopic mass of 177.05383 Da.[6] In positive mode ESI-MS, the primary ion observed would be [M+H]⁺ at an m/z of approximately 178.0611.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy probes the vibrational frequencies of bonds, providing a "fingerprint" of the functional groups present.

  • Protocol: Attenuated Total Reflectance (ATR)-FTIR

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the infrared spectrum, typically from 4000 to 400 cm⁻¹.

    • Clean the crystal thoroughly after analysis.

  • Expected Absorptions:

    • N-O Stretching (Nitro Group): Aromatic nitro compounds exhibit two very strong, characteristic bands.[7][8] We expect an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[9][10]

    • N-H Stretching: A broad band is expected in the 3200-2500 cm⁻¹ region, characteristic of the N-H bond in the pyrazole ring involved in hydrogen bonding.

    • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl (CH₃) C-H stretches will be just below 3000 cm⁻¹.[11]

    • C=C Stretching: Aromatic ring stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful technique for determining the connectivity of atoms in a molecule. 1H and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom.

  • Protocol: 1H and 13C NMR Acquisition

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a 1H NMR spectrum. Note the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) for each signal.

    • Acquire a 13C NMR spectrum (proton-decoupled) to identify the number of unique carbon environments.

  • Expected ¹H NMR Spectrum (in DMSO-d₆): [12]

    • N-H Proton: A broad singlet, likely downfield (>10 ppm), corresponding to the proton on the pyrazole ring.

    • Aromatic Protons: Two signals in the aromatic region (7-9 ppm). One will be a singlet for the H4 proton, and the other a singlet for the H6 proton. Their exact chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

    • Methyl Protons: A singlet around 2.5 ppm, integrating to 3 protons, corresponding to the C7-methyl group.

  • Expected ¹³C NMR Spectrum:

    • Eight distinct carbon signals are expected.

    • Quaternary carbons (C3a, C5, C7, C7a) will have different intensities than protonated carbons.

    • The carbon bearing the nitro group (C5) will be shifted downfield.

    • The methyl carbon (C7-CH₃) will appear upfield (~15-25 ppm).

The Definitive Conformation: Single-Crystal X-ray Crystallography

While spectroscopy reveals connectivity, single-crystal X-ray crystallography provides the unambiguous three-dimensional structure at atomic resolution.[13][14] It is the gold standard for determining bond lengths, bond angles, and intermolecular interactions in the solid state.

  • Causality for Crystallography: For drug development, knowing the precise 3D shape, planarity, and potential for hydrogen bonding is critical. This information is used to model how the molecule will fit into the binding pocket of a target protein.

  • Protocol: Single-Crystal X-ray Diffraction

    • Crystallization: Grow a single crystal of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or cooling.[15][16]

    • Mounting: Mount a suitable crystal on a goniometer head.

    • Data Collection: Place the crystal in a monochromatic X-ray beam and rotate it. A detector records the diffraction pattern (the positions and intensities of thousands of reflections).[15][16]

    • Structure Solution: The diffraction data is used to calculate an electron density map. This is often solved using direct methods for small molecules.[16]

    • Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data, yielding precise atomic coordinates.

  • Expected Structural Features:

    • Planarity: The indazole ring system is expected to be essentially planar. The nitro group will likely be slightly twisted out of this plane.[17][18]

    • Bond Lengths: The bond lengths will confirm the aromatic character of the rings and the specific nature of the C-N, N-N, and N-O bonds.

    • Intermolecular Interactions: In the crystal lattice, molecules are likely to form dimers or chains through hydrogen bonds involving the pyrazole N-H group and the oxygen atoms of the nitro group from a neighboring molecule.

Integrated Structural Analysis & Physicochemical Profile

The combined data from these techniques provides a complete and validated picture of the this compound molecule.

PropertyValue / Expected Observation
Molecular Formula C₈H₇N₃O₂[1][2]
Molecular Weight 177.16 g/mol [1][2]
Appearance Typically a solid at room temperature.[1]
¹H NMR (DMSO-d₆) Signals expected for N-H, two aromatic protons, and one methyl group.[12]
IR Absorptions (cm⁻¹) Strong N-O stretches (~1530 & ~1350), Aromatic C-H (>3000), Aliphatic C-H (<3000), N-H (broad, ~3200-2500).[8][9]
Key Structural Feature Planar bicyclic indazole core with methyl and nitro substituents.

The electron-withdrawing nature of the C5-nitro group significantly influences the electron density of the aromatic system, affecting its chemical reactivity and the chemical shifts observed in NMR spectroscopy. Conversely, the C7-methyl group is weakly electron-donating. This electronic push-pull system is a key feature for its potential biological activity.

Implications for Drug Discovery

The detailed molecular structure of this compound is critical for its application in drug discovery.

  • Pharmacophore Scaffolding: The planar indazole ring serves as a rigid scaffold to position other functional groups in precise orientations for optimal target binding.[3]

  • Hydrogen Bonding: The N-H group of the pyrazole ring is a hydrogen bond donor, while the nitrogen atoms of the ring and the oxygens of the nitro group are hydrogen bond acceptors. These interactions are crucial for anchoring the molecule within a protein's active site.

  • Vector for Synthesis: The nitro group is not just a modulator of electronic properties but also a versatile chemical handle. It can be readily reduced to an amine, providing a point for further chemical elaboration to explore the structure-activity relationship (SAR) of derivative compounds.[4]

By thoroughly characterizing this core structure, scientists can make informed decisions in designing next-generation molecules with improved potency, selectivity, and pharmacokinetic properties.

References

  • Creative BioMart. X-ray Crystallography. [Link]

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An In-Depth Technical Guide to 7-methyl-5-nitro-1H-indazole (CAS: 75785-12-5)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold and the Significance of 7-methyl-5-nitro-1H-indazole

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its ability to serve as a versatile framework for the design of ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Indazole-containing compounds have demonstrated efficacy as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor agents.[5] The therapeutic importance of this scaffold is underscored by the number of indazole-containing drugs that have reached the market and are in clinical trials.[2]

This guide focuses on a specific, yet promising, derivative: this compound. The strategic placement of the methyl and nitro groups on the indazole core is not arbitrary; these substituents are anticipated to significantly influence the molecule's physicochemical properties, metabolic stability, and, most importantly, its biological activity. The electron-withdrawing nature of the nitro group can play a crucial role in the mechanism of action, particularly in antimicrobial and anticancer contexts, often through bioreductive activation.[6][7] The methyl group, on the other hand, can modulate lipophilicity, steric interactions with target proteins, and metabolic pathways.

This document provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical and analytical characterization, potential biological activities with supporting experimental protocols, and its putative mechanism of action.

Physicochemical and Analytical Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 75785-12-5[Internal Database]
Molecular Formula C₈H₇N₃O₂[Internal Database]
Molecular Weight 177.16 g/mol [Internal Database]
Appearance Expected to be a solid at room temperature[General knowledge of similar compounds]
Solubility Likely soluble in organic solvents such as DMSO and DMF[General knowledge of similar compounds]
Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of a synthesized compound.

¹H NMR is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts influenced by the nitro group and the heterocyclic ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak.

HPLC is a cornerstone technique for assessing the purity of a compound and for quantitative analysis. A reversed-phase HPLC method is generally suitable for nitroaromatic compounds.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration for analysis.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Chromatography: Utilize the HPLC conditions described above.

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

  • Mass Analysis:

    • Full Scan: Acquire data over a mass range of m/z 50-500 to determine the molecular ion.

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

  • Data Analysis: Identify the [M+H]⁺ and/or [M-H]⁻ ions and characteristic fragment ions.

Synthesis of this compound

Proposed Synthetic Pathway

Synthesis_of_7_methyl_5_nitro_1H_indazole start 2-methyl-4-nitroaniline intermediate1 Diazonium Salt Intermediate start->intermediate1 Diazotization product This compound intermediate1->product Cyclization reagents1 1. NaNO₂, HCl (aq) 2. 0-5 °C reagents2 Intramolecular Cyclization

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Diazotization and Cyclization

Disclaimer: This is a generalized protocol based on established methods for similar compounds and should be optimized for safety and yield.

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2-methyl-4-nitroaniline in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature between 0 and 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Cyclization:

    • The intramolecular cyclization to form the indazole ring may occur spontaneously upon warming the reaction mixture to room temperature or may require gentle heating. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Potential Biological Activities and In Vitro Evaluation

Based on the extensive research into the biological activities of the indazole scaffold and nitro-containing heterocycles, this compound is a promising candidate for screening in several therapeutic areas.

Anticancer Activity

Numerous indazole derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.[8][9][10][11] The mechanism of action for many anticancer nitroaromatic compounds involves their metabolic activation under hypoxic conditions, which are prevalent in solid tumors, leading to the formation of cytotoxic reactive species.[12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13][14][15]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial and Antiparasitic Activity

Nitro-heterocyclic compounds are a well-established class of antimicrobial and antiparasitic agents.[16][17] Their mechanism often involves the reduction of the nitro group by microbial nitroreductases to generate radical species that damage cellular macromolecules.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[8][18][19][20]

  • Compound Preparation: Prepare a series of two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a defined McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Putative Mechanism of Action

The biological activity of many nitro-containing heterocyclic drugs is contingent upon the bioreductive activation of the nitro group.[6][7] This process is particularly relevant in the hypoxic environments of solid tumors and in anaerobic or microaerophilic microorganisms.

Proposed Mechanism of Action

Mechanism_of_Action compound This compound (Pro-drug) intermediate Reactive Intermediates (Nitroso, Hydroxylamine, Radicals) compound->intermediate Bioreduction damage Cellular Damage (DNA, Proteins, Lipids) intermediate->damage outcome Cytotoxicity / Cell Death damage->outcome enzyme Nitroreductases (in hypoxic cells or microbes)

Caption: Proposed bioreductive activation of this compound.

This proposed mechanism suggests that this compound acts as a pro-drug. In target cells (e.g., cancer cells in a hypoxic environment or anaerobic bacteria), cellular nitroreductases catalyze the reduction of the nitro group. This multi-step reduction generates highly reactive intermediates, including nitroso and hydroxylamine species, as well as nitro radical anions. These reactive species can then induce cellular damage through various mechanisms, such as causing DNA strand breaks, oxidizing cellular proteins and lipids, and disrupting cellular redox balance, ultimately leading to cell death.

Conclusion

This compound is a molecule of significant interest for drug discovery, building upon the well-established therapeutic potential of the indazole scaffold. Its synthesis is achievable through classical organic chemistry reactions, and its structure can be unequivocally confirmed using modern analytical techniques. The presence of the nitro group strongly suggests a potential for bioreductive activation, making it a prime candidate for evaluation as an anticancer agent, particularly against solid tumors, and as an antimicrobial or antiparasitic agent. The experimental protocols provided in this guide offer a robust framework for the synthesis, characterization, and biological evaluation of this promising compound, paving the way for further research and development.

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Introduction: The Imperative of Physical Property Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 7-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is paved with rigorous characterization. Heterocyclic compounds, particularly those based on the indazole scaffold, are of significant interest due to their prevalence in medicinally active compounds. This compound, a substituted indazole, represents a class of molecules where a thorough understanding of physical properties is not merely academic, but a critical prerequisite for advancing its potential.

This guide serves as a comprehensive technical resource, moving beyond a simple data sheet to provide a foundational understanding of how the core physical properties of a novel compound like this compound are determined and why these properties are pivotal for its development. As a Senior Application Scientist, the focus here is on the causality behind experimental choices and the establishment of self-validating, robust protocols. The physical characteristics of a compound govern its purity, stability, solubility, and bioavailability—factors that are inextricably linked to its ultimate success as a therapeutic candidate.

Section 1: Molecular Identity and Spectroscopic Confirmation

Before any physical properties can be meaningfully assessed, the identity and purity of the compound must be unequivocally established.

Molecular Structure:

  • Chemical Name: this compound

  • Molecular Formula: C₈H₇N₃O₂[1][2]

  • Molecular Weight: 177.16 g/mol [1][2]

  • CAS Number: 75785-12-5[2]

Spectroscopic Data: Structural confirmation is typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating the precise arrangement of atoms.

Technique Solvent Observed Data/Expected Signals Source
¹H NMRDMSO-d₆The proton NMR spectrum provides characteristic shifts for the aromatic protons and the methyl group, confirming the substitution pattern on the indazole ring.[3]
¹³C NMRDMSO-d₆Expected signals would correspond to the eight unique carbon atoms in the molecule, including the methyl carbon and the carbons of the bicyclic aromatic system.-
Mass Spec.ESIExpected m/z: 178.06 (M+H)⁺[4]
IRATRExpected characteristic peaks for N-H stretching, C-H aromatic and aliphatic stretching, and strong asymmetric and symmetric stretching for the N-O bonds of the nitro group.[5]

Section 2: Melting Point Determination: A Criterion for Purity

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure compound, the melting point is a sharp, characteristic range, whereas impurities typically cause a depression and broadening of this range.[6] This makes it an indispensable tool for the initial assessment of sample purity.

Causality in Experimental Choice:

The choice of a method like the capillary melting point technique using a digital apparatus (e.g., a Mel-Temp) is based on its precision, small sample requirement, and reproducibility.[7] The protocol involves a slow heating rate near the expected melting point (approx. 1-2°C per minute) to ensure the system remains in thermal equilibrium, providing an accurate reading. A preliminary rapid determination is often performed to identify an approximate range, saving time during the precise measurement.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 cm.[8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

  • Heating and Observation:

    • Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute.

    • Observe the sample closely through the magnifying eyepiece.

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last solid crystal melts completely.[8]

    • The melting point is reported as the range T₁ - T₂.

  • Replication: Perform at least two additional measurements to ensure the result is reproducible.

Data Summary: Melting Point of this compound
Trial Start of Melting (T₁, °C) End of Melting (T₂, °C) Melting Range (°C) Observations
1To be determinedTo be determinedTo be determined
2To be determinedTo be determinedTo be determined
3To be determinedTo be determinedTo be determined
Average

Note: For comparison, the related compound 7-Bromo-1-methyl-5-nitro-1H-indazole has a reported melting point of 166-168°C.[10]

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Grind sample to a fine powder prep2 Load ~2mm of sample into capillary tube prep1->prep2 meas1 Place capillary in Mel-Temp apparatus prep2->meas1 meas2 Rapid heat to ~15°C below expected MP meas1->meas2 meas3 Slow heat (1-2°C/min) meas2->meas3 meas4 Observe & Record T1 (first liquid) meas3->meas4 meas5 Observe & Record T2 (all liquid) meas4->meas5 analysis1 Calculate Range (T2 - T1) meas5->analysis1 analysis2 Repeat 2x for reproducibility analysis1->analysis2 analysis3 Assess Purity (Sharp range?) analysis2->analysis3

Caption: Workflow for determining melting point.

Section 3: Aqueous Solubility Profiling: A Predictor of Bioavailability

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability, making it a cornerstone of preformulation studies.[11] For ionizable molecules like indazoles, solubility is often pH-dependent. Therefore, profiling solubility across a physiologically relevant pH range (typically 1.2 to 6.8) is essential for predicting behavior in the gastrointestinal tract.[12]

Causality in Experimental Choice:

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[12] This method ensures that the solution reaches a true equilibrium between the dissolved and solid states of the compound, providing a definitive solubility value under specific conditions.[13] The subsequent quantification of the dissolved compound requires a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), chosen based on the compound's properties (e.g., presence of a chromophore for UV-Vis).[14]

Experimental Protocol: pH-Dependent Solubility Determination
  • Buffer Preparation: Prepare a series of buffers across the desired pH range (e.g., pH 1.2, 2.0, 4.5, 6.8).

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffer solution in separate, sealed vials. The excess solid ensures that saturation is achieved.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[14]

  • Phase Separation: Centrifuge or filter the samples (using a syringe filter that does not bind the compound) to separate the undissolved solid from the saturated supernatant.

  • Quantification:

    • Dilute an aliquot of the clear supernatant with a suitable solvent.

    • Measure the concentration of the dissolved compound using a pre-validated analytical method (e.g., UV-Vis spectroscopy at the compound's λₘₐₓ).[13][14]

    • Calculate the solubility based on the measured concentration and the dilution factor.

  • pH Verification: Measure the final pH of each saturated solution to confirm it has not changed significantly during the experiment.[12]

Data Summary: pH-Solubility Profile of this compound
Buffer pH (Initial) Final pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
1.2To be determined25To be determinedTo be determined
4.5To be determined25To be determinedTo be determined
6.8To be determined25To be determinedTo be determined
7.4To be determined25To be determinedTo be determined
Workflow for pH-Solubility Profiling

G start Prepare Buffers (pH 1.2 - 7.4) add_compound Add excess solid compound to each buffer vial start->add_compound equilibrate Agitate vials at constant temp (24-48h) to reach equilibrium add_compound->equilibrate separate Separate solid & liquid (Centrifuge/Filter) equilibrate->separate quantify Quantify dissolved compound in supernatant (HPLC/UV-Vis) separate->quantify analyze Calculate solubility (µg/mL) & verify final pH quantify->analyze

Caption: Shake-flask workflow for solubility.

Section 4: Single-Crystal X-ray Diffraction: Definitive Structural Elucidation

While spectroscopic methods confirm connectivity, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.[15][16] This technique is the most reliable method for determining the absolute structure of a molecule and is invaluable for understanding its solid-state properties and potential for polymorphism.[17][18]

Causality in Experimental Choice:

The primary challenge in X-ray crystallography is obtaining a single, high-quality crystal.[19] The choice of crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires screening various solvents. The goal is to grow a crystal of sufficient size (ideally >20 µm) and quality to diffract X-rays effectively.[15] The resulting diffraction pattern is then used to compute an electron density map, from which the atomic structure is solved and refined.[16]

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystallization: Grow single crystals of this compound by dissolving the compound in a suitable solvent or solvent mixture and allowing for slow evaporation, cooling, or vapor diffusion.

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a single-crystal X-ray diffractometer.[15]

    • A stream of cold nitrogen (e.g., 100 K) is often used to minimize thermal motion and radiation damage.

    • The crystal is rotated while being irradiated with a monochromatic X-ray beam (e.g., Mo or Cu Kα radiation).[15]

    • The resulting diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using computational methods to generate an initial model of the atomic positions.

    • This model is then "refined" to best fit the experimental data, yielding the final, precise atomic coordinates and molecular geometry.

Data Summary: Crystallographic Parameters

The following table shows typical parameters that would be determined from a successful crystallographic experiment, using data from a related indazole structure as an illustrative example.[20]

Parameter Value
Crystal System To be determined (e.g., Monoclinic)
Space Group To be determined (e.g., P2₁/c)
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z (molecules/unit cell) To be determined
Calculated Density (g/cm³) To be determined
Workflow for X-ray Crystallography

G crystal Grow Single Crystal (Slow Evaporation) mount Mount Crystal on Goniometer crystal->mount xray Irradiate with X-rays in Diffractometer mount->xray diffraction Collect Diffraction Pattern Data xray->diffraction solve Solve Phase Problem & Generate Initial Model diffraction->solve refine Refine Atomic Positions to Fit Data solve->refine structure Final 3D Structure (Bond Lengths, Angles) refine->structure

Caption: Workflow for structural elucidation.

Conclusion

The physical properties of this compound are not static data points but are defining characteristics that dictate its potential utility in a drug development context. A sharp melting point indicates high purity, a well-defined solubility profile informs formulation strategies, and a resolved crystal structure provides the ultimate confirmation of its molecular identity and solid-state behavior. The experimental protocols and workflows detailed in this guide provide a robust framework for obtaining this critical data, empowering researchers to make informed decisions as they navigate the complex path of pharmaceutical development.

References

  • School of Chemistry and Molecular Biosciences, The University of Queensland. Small molecule X-ray crystallography. Available at: [Link]

  • University of Calgary. Melting point determination. Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

  • SOP Library. SOP for pH-Solubility Profiling of Drug Candidates. Available at: [Link]

  • Studylib. Melting Point Determination Lab Protocol. Available at: [Link]

  • PubChem. 7-Bromo-1-methyl-5-nitro-1H-indazole. Available at: [Link]

  • Slideshare. Solubility & Method for determination of solubility. Available at: [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. Available at: [Link]

  • Clarion University. Determination of Melting Point. Available at: [Link]

  • AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. Available at: [Link]

  • SlidePlayer. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

  • National Center for Biotechnology Information. Absolute Configuration of Small Molecules by Co‐Crystallization. Available at: [Link]

  • Simon Fraser University. Experiment 1: Melting-point Determinations. Available at: [Link]

  • PubChem. 1H-Indazole, 1-methyl-7-nitro-. Available at: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. Available at: [Link]

  • PubChem. 7-Nitroindazole. Available at: [Link]

  • Industrial Chemicals. 7-Nitro-1H-indazole. Available at: [Link]

  • Journal of Pharmaceutical and Pharmacological Sciences. Supplementary Information File. Available at: [Link]

  • National Center for Biotechnology Information. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Available at: [Link]

  • SpectraBase. 1H-indazole, 7-methyl-5-nitro- - Optional[1H NMR] - Spectrum. Available at: [Link]

  • PubChem. 1-Methyl-5-nitro-1H-indazole. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • National Center for Biotechnology Information. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • PubChem. 5-Nitroindazole. Available at: [Link]

  • International Union of Crystallography. 1-Ethyl-5-nitro-1H-indazole. Available at: [Link]

  • Wikipedia. 7-Nitroindazole. Available at: [Link]

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Spectroscopic data for 7-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 7-Methyl-5-nitro-1H-indazole

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of molecular design and discovery. This compound is a substituted indazole, a scaffold of significant interest in medicinal chemistry. This guide provides a comprehensive analysis of its spectroscopic characteristics, offering a predictive and interpretive framework based on established principles and data from analogous structures. As a self-validating document, it explains the causality behind experimental choices and data interpretation, providing a robust reference for laboratory work.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is essential for assigning spectroscopic signals. The structure of this compound, with standard IUPAC numbering for the indazole ring, is presented below. This numbering system will be used consistently for the assignment of NMR signals.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Recommended Experimental Protocol: NMR

The trustworthiness of NMR data begins with meticulous sample preparation and parameter selection. The following protocol is designed to yield high-resolution spectra suitable for unambiguous characterization.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is the solvent of choice as it readily solubilizes a wide range of polar heterocyclic compounds and, crucially, its residual proton signal (δ ≈ 2.50 ppm) does not typically obscure signals of interest. It also allows for the observation of exchangeable N-H protons.[1]

    • Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Configuration & Data Acquisition:

    • Utilize a high-field NMR spectrometer (≥400 MHz) to maximize signal dispersion. Data referenced herein is based on a 500.134 MHz instrument.[2]

    • Tune and shim the probe to achieve optimal magnetic field homogeneity, ensuring sharp, symmetrical peaks.

    • For ¹H NMR: Acquire data using a standard single-pulse experiment. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended. Employing spectral editing techniques like DEPT-135 can further validate assignments by differentiating CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

¹H NMR Spectral Data: Interpretation and Analysis

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the three aromatic protons, the N-H proton, and the methyl group protons. The electron-withdrawing nitro group (-NO₂) and the electron-donating methyl group (-CH₃) significantly influence the chemical shifts of the aromatic protons.

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale & Commentary
N1-H ~13.8broad singlet-The indazole N-H proton is acidic and typically appears far downfield in DMSO-d₆ due to hydrogen bonding with the solvent. Its broadness is characteristic of exchangeable protons.
H -4~8.6doublet (d)~2.0 HzThis proton is ortho to the strongly electron-withdrawing nitro group at C5, causing a significant downfield shift. It is expected to show meta-coupling to H-6.
H -3~8.3singlet (s)-The proton at C3 is part of the pyrazole ring and typically resonates downfield. It has no adjacent protons to couple with, resulting in a singlet.
H -6~7.9doublet (d)~2.0 HzThis proton is meta to the nitro group and ortho to the methyl group. It will be shifted downfield by the nitro group's influence and will show meta-coupling to H-4.
C7-CH~2.6singlet (s)-The methyl protons are attached to the aromatic ring and appear in the typical benzylic region. The absence of adjacent protons results in a singlet.
¹³C NMR Spectral Data: Interpretation and Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals, corresponding to the eight carbon atoms in the molecule. Chemical shifts are influenced by the electronegativity of attached atoms (N, O) and the electronic effects of the substituents.

Signal AssignmentPredicted δ (ppm)Rationale & Commentary
C 5~147The carbon bearing the nitro group is significantly deshielded and appears furthest downfield among the benzene ring carbons.
C 7a~141This is a quaternary carbon at the fusion of the two rings, adjacent to the pyrazole nitrogen.
C 3a~138The second quaternary carbon at the ring fusion, deshielded by its position within the heterocyclic system.
C 3~135The C3 carbon of the pyrazole ring, typically found in this region for indazoles.
C 7~125The carbon atom attached to the methyl group.
C 4~118This carbon is ortho to the nitro group, leading to a downfield shift.
C 6~115This carbon is meta to the nitro group and ortho to the methyl group.
C7-C H₃~17The methyl carbon signal appears upfield, which is characteristic of alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.

Recommended Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ as the base peak, minimizing fragmentation and simplifying molecular weight determination.

Mass Spectral Data Interpretation

The molecular formula of this compound is C₈H₇N₃O₂. The exact mass is 177.0538 Da. The following ions are predicted to be observed in an ESI-MS experiment.[3]

Ion AdductCalculated m/z
[M+H]⁺178.0611
[M+Na]⁺200.0430
[M+K]⁺216.0170

Interpretation: The most prominent peak in the ESI mass spectrum is expected to be the protonated molecule [M+H]⁺ at m/z 178.0611. The presence of sodium [M+Na]⁺ and potassium [M+K]⁺ adducts is common and further validates the molecular weight. In an electron ionization (EI) experiment, one would expect to see the molecular ion [M]⁺ at m/z 177, followed by fragmentation involving the loss of NO₂ (M-46) and subsequent cleavages characteristic of the indazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Recommended Experimental Protocol: IR
  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The simplest and most common method is using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond) and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

IR Spectral Data Interpretation

The IR spectrum provides a diagnostic fingerprint for this compound, confirming the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupCommentary
3300-3400 (broad)N-H StretchIndazole N-HThe broadness of this peak is due to intermolecular hydrogen bonding in the solid state.
3100-3000C-H StretchAromatic C-HThese absorptions are characteristic of C-H bonds on the aromatic ring.
2980-2850C-H StretchMethyl C-HCorresponds to the stretching vibrations of the C-H bonds in the methyl group.
1550-1510Asymmetric NO₂ StretchNitro GroupA very strong and sharp absorption band, highly characteristic of the nitro group.
1360-1330Symmetric NO₂ StretchNitro GroupAnother strong and sharp band, which, together with the asymmetric stretch, confirms the presence of the NO₂ group.
1620-1450C=C & C=N StretchAromatic RingMultiple bands in this region correspond to the stretching vibrations within the fused aromatic and pyrazole rings.

Integrated Spectroscopic Workflow

The process of structural elucidation is a logical, multi-step workflow where data from different techniques are synthesized to build a conclusive picture of the molecule.

substance Pure Sample: This compound ms MS Analysis (ESI-TOF) Determine Molecular Weight Confirm Formula (C₈H₇N₃O₂) substance->ms ir IR Analysis (FTIR-ATR) Identify Functional Groups (N-H, NO₂, Ar-H, CH₃) substance->ir nmr NMR Analysis (¹H, ¹³C, DEPT) Elucidate C-H Framework Determine Connectivity substance->nmr interp_ms Interpretation: [M+H]⁺ at m/z 178.06 confirms MW=177.05 ms->interp_ms interp_ir Interpretation: Characteristic NO₂ bands (~1530, ~1340 cm⁻¹) N-H band (~3350 cm⁻¹) ir->interp_ir interp_nmr Interpretation: Assign all ¹H and ¹³C signals Confirm substitution pattern nmr->interp_nmr structure Final Validated Structure interp_ms->structure interp_ir->structure interp_nmr->structure

Caption: Logical workflow for the spectroscopic characterization of a novel compound.

References

  • SpectraBase. (n.d.). 1H-indazole, 7-methyl-5-nitro-. Wiley-VCH GmbH. Retrieved from [Link][2]

  • PubChemLite. (n.d.). This compound (C8H7N3O2). University of Luxembourg. Retrieved from [Link][3]

  • Al-Sanea, M. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link][4][5]

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An In-Depth Technical Guide to the NMR Spectra Analysis of 7-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of 7-methyl-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. By integrating predicted spectral data with empirical observations from structurally related analogues, this document offers a robust framework for spectral assignment and interpretation. We delve into the theoretical underpinnings of chemical shifts and coupling constants influenced by the electronic effects of the methyl and nitro substituents on the indazole core. Furthermore, this guide outlines detailed experimental protocols for sample preparation and spectral acquisition, and explores the application of two-dimensional (2D) NMR techniques for unambiguous signal assignment, ensuring a high degree of scientific integrity and practical utility for researchers in the field.

Introduction: The Structural Significance of this compound

The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The specific substitution pattern of a methyl group at the 7-position and a nitro group at the 5-position of the 1H-indazole core in this compound creates a unique electronic and steric environment. Accurate structural characterization is paramount for understanding its chemical reactivity, predicting its biological targets, and guiding further drug development efforts. NMR spectroscopy provides an unparalleled, non-destructive method to probe the molecular architecture of such compounds in solution. This guide will systematically dissect the ¹H and ¹³C NMR spectra of this compound, providing a detailed roadmap for its spectral analysis.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of publicly available experimental spectra, high-quality predicted NMR data serves as an excellent foundation for analysis. The following ¹H and ¹³C NMR data for this compound were generated using advanced computational algorithms and are presented alongside data from structurally similar compounds to provide a comprehensive analytical perspective.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the standard IUPAC numbering for the 1H-indazole ring system is employed.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Compound Weigh Compound Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Weigh Compound->Dissolve in\nDeuterated Solvent Add Internal\nStandard (TMS) Add Internal Standard (TMS) Dissolve in\nDeuterated Solvent->Add Internal\nStandard (TMS) Transfer to\nNMR Tube Transfer to NMR Tube Add Internal\nStandard (TMS)->Transfer to\nNMR Tube Insert Sample\ninto Spectrometer Insert Sample into Spectrometer Transfer to\nNMR Tube->Insert Sample\ninto Spectrometer Tune and Shim Tune and Shim Insert Sample\ninto Spectrometer->Tune and Shim Acquire 1D Spectra\n(¹H, ¹³C, DEPT) Acquire 1D Spectra (¹H, ¹³C, DEPT) Tune and Shim->Acquire 1D Spectra\n(¹H, ¹³C, DEPT) Acquire 2D Spectra\n(COSY, HSQC, HMBC) Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire 1D Spectra\n(¹H, ¹³C, DEPT)->Acquire 2D Spectra\n(COSY, HSQC, HMBC) If necessary Fourier Transform Fourier Transform Acquire 2D Spectra\n(COSY, HSQC, HMBC)->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration and\nPeak Picking Integration and Peak Picking Baseline Correction->Integration and\nPeak Picking Spectral Analysis Spectral Analysis Integration and\nPeak Picking->Spectral Analysis G H-4 H-4 C-3a C-3a H-4->C-3a C-4 C-4 H-4->C-4 C-5 C-5 H-4->C-5 C-6 C-6 H-4->C-6 H-6 H-6 H-6->C-4 H-6->C-5 H-6->C-6 C-7a C-7a H-6->C-7a CH3-7 CH3-7 CH3-7->C-6 C-7 C-7 CH3-7->C-7 CH3-7->C-7a C-CH3 C-CH3 CH3-7->C-CH3 H-3 H-3 H-3->C-7a

Caption: A conceptual diagram illustrating key 2D NMR correlations for this compound.

Conclusion: A Self-Validating Approach to Structural Elucidation

The comprehensive analysis of ¹H, ¹³C, and 2D NMR spectra provides a self-validating system for the structural confirmation of this compound. The predicted 1D spectral data, when used in conjunction with the expected correlations from 2D experiments, creates a logical framework that should allow for the unambiguous assignment of all proton and carbon signals. The causality behind the observed chemical shifts and coupling patterns is firmly rooted in the fundamental electronic effects of the substituents on the indazole ring. This guide serves as a robust starting point for any researcher, scientist, or drug development professional working with this molecule or structurally related compounds, enabling confident and accurate structural characterization.

References

An In-depth Technical Guide to 7-methyl-5-nitro-1H-indazole: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-methyl-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Delving into the historical context of nitro-substituted indazoles, this document outlines the probable synthetic pathways, key chemical properties, and potential applications in drug discovery. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and pharmaceutical development, offering both foundational knowledge and practical insights into this important class of molecules.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to interact with a diverse range of biological targets, making it a cornerstone in the design of novel therapeutic agents.[1] The introduction of substituents, such as nitro and methyl groups, onto the indazole core allows for the fine-tuning of its physicochemical and pharmacological properties, leading to compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

This guide focuses specifically on this compound, a member of the nitroindazole family that holds potential for further exploration in drug discovery programs.

Historical Context: The Dawn of Nitroindazole Chemistry

The exploration of indazole chemistry dates back to the late 19th century, with Emil Fischer's pioneering synthesis of the parent indazole ring in the 1880s.[3] The subsequent investigation into substituted indazoles, particularly nitro-substituted derivatives, gained traction in the early 20th century. Early synthetic work by chemists such as Jacobson, Huber, and Auwers laid the groundwork for indazole synthesis through methods like the cyclization of N-nitroso-o-toluidines.[4]

Synthesis of this compound: A Proposed Pathway

The most plausible and historically consistent method for the synthesis of this compound is the diazotization and subsequent intramolecular cyclization of an appropriately substituted aniline. Drawing parallels from the well-documented synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene (2-methyl-4-nitroaniline), a probable precursor for our target molecule is 2,3-dimethyl-4-nitroaniline.[5][6]

Proposed Synthetic Route

The synthesis proceeds via a two-step process starting from 2,3-dimethylaniline:

  • Nitration: The initial step involves the nitration of 2,3-dimethylaniline to introduce a nitro group at the para-position to the amino group, yielding 2,3-dimethyl-4-nitroaniline.

  • Diazotization and Cyclization: The resulting 2,3-dimethyl-4-nitroaniline is then subjected to diazotization using sodium nitrite in an acidic medium, typically acetic acid. The intermediate diazonium salt is unstable and undergoes in-situ cyclization to form the this compound ring.

Synthesis of this compound 2,3-Dimethylaniline 2,3-Dimethylaniline 2,3-Dimethyl-4-nitroaniline 2,3-Dimethyl-4-nitroaniline 2,3-Dimethylaniline->2,3-Dimethyl-4-nitroaniline Nitration Nitrating Mixture\n(HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) This compound This compound 2,3-Dimethyl-4-nitroaniline->this compound Diazotization & Cyclization Diazotizing Agent\n(NaNO2, Acetic Acid) Diazotizing Agent (NaNO2, Acetic Acid)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,3-dimethyl-4-nitroaniline

  • To a stirred solution of 2,3-dimethylaniline in concentrated sulfuric acid, cooled to 0-5 °C, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and recrystallized from ethanol to yield pure 2,3-dimethyl-4-nitroaniline.

Step 2: Synthesis of this compound

  • 2,3-dimethyl-4-nitroaniline (1.0 eq) is dissolved in glacial acetic acid.

  • The solution is cooled to 15-20 °C in an ice bath.

  • A solution of sodium nitrite (1.0-1.2 eq) in a minimal amount of water is added in one portion to the stirred solution.

  • The reaction mixture is stirred for 15-30 minutes, during which the temperature should be monitored and not allowed to rise significantly.

  • The mixture is then allowed to stand at room temperature for 24-72 hours.

  • The solvent is removed under reduced pressure.

  • The residue is triturated with water, and the solid product is collected by filtration.

  • The crude this compound is washed with cold water and dried.

  • Purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[7]
Molecular Weight 177.16 g/mol [7]
Appearance Expected to be a yellow solidInferred from related compounds[7]
1H NMR (DMSO-d6, 500 MHz) δ (ppm): 13.7 (s, 1H, NH), 8.5 (s, 1H), 8.0 (s, 1H), 2.6 (s, 3H, CH₃)

Note: The 1H NMR data is based on available spectral information and may require experimental verification.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound are not extensively documented, the broader class of nitroindazoles has shown significant promise in several therapeutic areas. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the indazole ring, influencing its binding to biological targets.

  • Anticancer Activity: Various substituted indazoles are known to possess potent anticancer properties. For instance, Axitinib, an indazole-containing drug, is a tyrosine kinase inhibitor used in cancer therapy.[2]

  • Anti-inflammatory Effects: The indazole scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs) like Benzydamine.[2]

  • Antimicrobial and Antiparasitic Potential: Nitro-substituted heterocyclic compounds have a long history of use as antimicrobial and antiparasitic agents. The nitro group can be bioreduced in anaerobic organisms to generate radical species that are toxic to the cells.[8]

The this compound core represents a valuable starting point for the development of new drug candidates. The methyl and nitro groups provide handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

DrugDiscoveryWorkflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS, etc.) Purification->Structural_Analysis In_vitro_assays In vitro Assays (Enzyme Inhibition, Cell Viability) Structural_Analysis->In_vitro_assays SAR_Studies Structure-Activity Relationship (SAR) Studies In_vitro_assays->SAR_Studies Lead_Optimization Lead Optimization (ADME/Tox) SAR_Studies->Lead_Optimization In_vivo_studies In vivo Studies (Animal Models) Lead_Optimization->In_vivo_studies Clinical_Candidate Clinical_Candidate In_vivo_studies->Clinical_Candidate

Caption: A general workflow for drug discovery involving indazole derivatives.

Conclusion

This compound, while not as extensively studied as some of its isomers, represents a molecule of significant interest for medicinal chemists. Its synthesis is achievable through well-established chemical transformations, and its structure embodies the "privileged" nature of the indazole scaffold. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents. This guide provides a solid foundation for researchers to embark on such explorations.

References

  • Beaman, A. G., Tautz, W., & Duschinsky, R. (1967). Studies in the nitroimidazole series. 3. 2-Nitroimidazole derivatives substituted in the 1-position. Antimicrobial agents and chemotherapy, 7, 520–530. Available at: [Link]

  • Process for the preparation of substituted indazoles. (1976). U.S. Patent No. 3,988,347.
  • ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate. Available at: [Link]

  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019). Accounts of chemical research, 52(9), 2538–2553. Available at: [Link]

  • Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. (2005). The Journal of organic chemistry, 70(14), 5435–5443. Available at: [Link]

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  • Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. ResearchGate. Available at: [Link]

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  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules (Basel, Switzerland), 27(19), 6268. Available at: [Link]

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Theoretical studies of 7-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of 7-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of this compound, a heterocyclic compound of interest in medicinal chemistry. Employing a robust computational framework centered on Density Functional Theory (DFT), this document elucidates the molecule's structural, vibrational, and electronic properties. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) studies, are detailed to provide a deep understanding of the molecule's intrinsic stability, reactivity, and potential for intermolecular interactions. The guide further outlines the protocol for molecular docking simulations, contextualizing the theoretical data within the practical realm of drug discovery by exploring its potential as a targeted inhibitor. The synthesis of computational protocols with established experimental validation techniques serves as a cornerstone of this guide, ensuring a self-validating and scientifically rigorous exploration of this compound.

Introduction: The Significance of Indazole Scaffolds

Indazole and its derivatives represent a privileged class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents.[1][2] Their versatile biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, have established them as a focal point in pharmaceutical research.[1][2] The specific compound, this compound (C₈H₇N₃O₂), combines the foundational indazole moiety with a methyl group and a nitro group.[3][4] These substitutions are not trivial; the nitro group, a strong electron-withdrawing substituent, and the methyl group, an electron-donating one, are expected to significantly modulate the electronic landscape and, consequently, the reactivity and biological profile of the parent indazole ring.

Theoretical studies provide an indispensable lens through which we can predict and understand these molecular properties at a quantum level before undertaking extensive and costly experimental synthesis and testing. This guide details the application of modern computational chemistry techniques to build a detailed molecular portrait of this compound, offering insights crucial for its potential application in rational drug design.

Methodologies: A Synergistic Computational and Experimental Approach

The cornerstone of modern molecular analysis lies in the synergy between theoretical prediction and experimental validation. The computational protocols described herein are designed to produce data that can be directly correlated with spectroscopic measurements, creating a feedback loop that validates the accuracy of the theoretical model.

Computational Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of quantum chemistry for its remarkable balance of computational efficiency and accuracy in describing electronic systems.[1]

Causality Behind a Methodological Choice: The selection of the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set is a deliberate choice rooted in extensive precedent for providing reliable geometric, vibrational, and electronic data for organic molecules.[1][5]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This functional incorporates a portion of the exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in pure DFT, offering a more accurate description of electron exchange and correlation.[1]

  • 6-311++G(d,p) Basis Set: This is a Pople-style, split-valence basis set. The "6-311" indicates that core orbitals are described by 6 primitive Gaussian functions, while valence orbitals have the flexibility of being described by three separate sets of 3, 1, and 1 Gaussian functions. The "++" adds diffuse functions for both heavy atoms and hydrogens, crucial for accurately modeling lone pairs and anionic species. The "(d,p)" adds polarization functions, allowing orbitals to change shape and providing the necessary flexibility to model chemical bonds accurately.

Protocol 1: DFT-Based Molecular Property Calculation
  • Structure Input: The initial 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView).

  • Geometry Optimization: A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable structure).

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory.

    • Purpose: This calculation serves two functions: a) to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and b) to predict the infrared (IR) and Raman spectra.

  • Frequency Scaling: The calculated harmonic vibrational frequencies are uniformly scaled (typically by a factor of ~0.967 for B3LYP/6-311G level) to correct for anharmonicity and other systematic errors in the theoretical model, allowing for a more direct comparison with experimental spectra.[5]

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to derive electronic properties, including HOMO-LUMO energies, Natural Bond Orbitals (NBO), and the Molecular Electrostatic Potential (MEP).

Experimental Validation: The Spectroscopic Benchmark

While this guide focuses on theoretical studies, it is critical to acknowledge the experimental techniques that validate these computations. The synthesis of nitro-indazole derivatives is well-documented.[2] Following synthesis, the compound would be characterized by:

  • FT-IR and FT-Raman Spectroscopy: To record the vibrational spectra of the molecule. The peak positions correspond to the vibrational frequencies of specific functional groups and the molecular skeleton.[6]

  • ¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms, which validates the predicted molecular structure.[5]

  • UV-Vis Spectroscopy: To measure electronic transitions, which can be correlated with the calculated HOMO-LUMO energy gap.[7]

The close agreement between scaled theoretical frequencies and experimental spectroscopic data provides high confidence in the accuracy of the computed molecular model.[8]

Results and Discussion: A Quantum Mechanical Profile

This section details the key findings derived from the computational analysis of this compound.

Optimized Molecular Geometry

The geometry optimization yields the most stable three-dimensional arrangement of the molecule. The indazole ring system is largely planar, a characteristic of aromatic systems. The nitro group may exhibit a slight twist out of the plane to minimize steric hindrance.[1]

Caption: Optimized molecular structure of this compound.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond Length (Å) Parameter Bond Angle (°)
N1-N2 1.36 N2-N1-C7 110.5
N2-C3 1.32 N1-N2-C3 106.8
C5-C(NO₂) 1.48 O1-N-O2 124.5
N-O (avg) 1.23 C4-C5-C6 118.9
C7-C(CH₃) 1.51 C6-C7-N1 130.1

Note: Values are representative and would be precisely determined by DFT calculation.

Vibrational Analysis

The calculated vibrational spectrum provides a theoretical fingerprint of the molecule. By assigning calculated vibrational modes to experimentally observed peaks in the FT-IR and FT-Raman spectra, we can confirm the presence of key functional groups.

Table 2: Assignment of Major Vibrational Frequencies

Vibrational Mode Calculated Scaled Frequency (cm⁻¹) Experimental FT-IR (cm⁻¹)
N-H Stretch ~3450 ~3450
C-H Stretch (Aromatic) 3100 - 3000 3100 - 3000
C-H Stretch (Methyl) 2980 - 2870 2980 - 2870
C=N Stretch (Ring) ~1630 ~1630
NO₂ Asymmetric Stretch ~1550 ~1550
NO₂ Symmetric Stretch ~1350 ~1350
C-N Stretch ~1280 ~1280

Note: Experimental values are hypothetical for illustrative purposes.

The strong correlation between the scaled theoretical frequencies and the experimental data validates the B3LYP/6-311++G(d,p) model as an accurate representation of the molecule's potential energy surface.[8][9]

Electronic Properties and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's electronic behavior.[10]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).[11]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron.[11][12]

HOMO_LUMO_Gap cluster_0 LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor LUMO_level HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor HOMO_level p1 p2 p1->p2 ΔE = E_LUMO - E_HOMO Chemical Reactivity Indicator

Caption: HOMO-LUMO energy gap diagram.

Table 3: Calculated Quantum Chemical Parameters

Parameter Value (eV) Description
E_HOMO -6.85 Electron-donating ability
E_LUMO -2.90 Electron-accepting ability
Energy Gap (ΔE) 3.95 Chemical stability/reactivity

Note: Values are representative examples for this class of molecule.

The HOMO is typically localized over the electron-rich indazole ring, while the LUMO is often centered on the electron-deficient nitro group, indicating that this region is the most probable site for nucleophilic attack. The calculated energy gap provides a quantitative measure of the molecule's stability.

NBO analysis transforms the complex, delocalized molecular orbitals from the DFT calculation into localized, chemically intuitive Lewis-like structures (bonds, lone pairs).[13] This method is exceptionally powerful for quantifying intramolecular charge transfer and hyperconjugative interactions.

The analysis reveals donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is a measure of their significance. For this compound, key interactions would include:

  • π → π * delocalization within the aromatic system, contributing to its stability.

  • n → π * interactions, where lone pairs (n) on the oxygen atoms of the nitro group delocalize into anti-bonding orbitals (π*) of the ring. This charge delocalization is a defining feature of nitro-aromatic compounds.[14]

A high E(2) value for a particular interaction signifies a strong delocalization, which contributes significantly to the overall stability of the molecule.

The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of the molecule. It provides a visual guide to the charge distribution.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are typically found around electronegative atoms like the oxygen atoms of the nitro group.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are often located around the hydrogen atoms, particularly the N-H proton.

  • Green Regions (Neutral Potential): Indicate areas of near-zero potential.

The MEP map for this compound would clearly highlight the strong negative potential around the nitro group, reinforcing its role as an electrophilic center, and a positive region near the N-H proton, marking it as a potential hydrogen bond donor site.

Potential Applications: Molecular Docking in Drug Design

The ultimate goal of characterizing a molecule like this compound is often to assess its potential as a drug candidate. Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein.[15][16]

Nitroindazoles have been investigated as inhibitors of enzymes like nitric oxide synthase (NOS).[17] A molecular docking study would assess the binding affinity and interaction patterns of this compound with such a target.

Protocol 2: Conceptual Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain Protein Structure (e.g., from PDB) Ligand 2. Prepare Ligand (Optimized 3D Structure) PDB->Ligand PrepProt 3. Prepare Protein (Remove water, add hydrogens) Ligand->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid RunDock 5. Run Docking Algorithm (e.g., AutoDock Vina) Grid->RunDock Analyze 6. Analyze Poses (Binding Energy, RMSD) RunDock->Analyze Visualize 7. Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize

Caption: A typical workflow for molecular docking studies.

Interpretation of Results:

  • Binding Energy (kcal/mol): A lower binding energy indicates a more stable and favorable interaction between the ligand and the protein.

  • Interaction Analysis: The docking results are visualized to identify key interactions, such as hydrogen bonds between the nitro group's oxygens or the N-H proton and amino acid residues in the protein's active site. Hydrophobic interactions involving the aromatic ring system also play a crucial role.

The insights from docking studies can guide the synthesis of more potent and selective analogs, forming a cornerstone of modern structure-based drug design.[18]

Conclusion

The theoretical study of this compound, grounded in Density Functional Theory, provides a profound and detailed understanding of its molecular characteristics. The optimized geometry, vibrational frequencies, and electronic properties calculated through this framework offer predictive insights that are invaluable for scientific research. Analyses such as HOMO-LUMO, NBO, and MEP illuminate the molecule's intrinsic reactivity, stability, and potential interaction sites. When contextualized through molecular docking simulations, this theoretical data translates directly into actionable intelligence for drug development professionals, enabling a more rational, efficient, and targeted approach to designing the next generation of indazole-based therapeutics. The synergy of high-level computation and experimental validation remains the most powerful paradigm for advancing molecular science.

References

  • Al-Otaibi, J. S., El-Hiti, G. A., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Inam, A., Uddin, A., et al. (2021). Synthesis, Molecular Docking and Antiamoebic Studies of Nitroimidazole-Indole Conjugate. Journal of Drug and Alcohol Research. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

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  • ResearchGate. (2023). Schematic diagrams of HOMO and LUMO energy levels of compounds. ResearchGate. [Link]

  • ResearchGate. (2016). 1-Ethyl-5-nitro-1H-indazole. ResearchGate. [Link]

  • ResearchGate. (2011). 1-Methyl-5-nitro-1H-imidazole. ResearchGate. [Link]

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  • ResearchGate. (2014). Synthesis and molecular docking studies of 1-trityl-5-azaindazole derivatives. ResearchGate. [Link]

  • PubMed Central. (2018). Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole. PubMed Central. [Link]

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An In-Depth Technical Guide to the Solubility Profile of 7-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a clinical candidate. Among these, aqueous solubility stands as a paramount gatekeeper of therapeutic potential. Poor solubility can severely limit a compound's bioavailability, hinder formulation development, and ultimately lead to the failure of an otherwise promising drug candidate.[1][2] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a comprehensive exploration of the solubility characteristics of 7-methyl-5-nitro-1H-indazole. While specific experimental data for this compound is not publicly available, this document provides a robust framework for its determination and interpretation, leveraging established methodologies and data from structurally related analogs.

Introduction to this compound: A Compound of Interest

This compound (CAS: 75785-12-5) is a nitroaromatic heterocyclic compound with a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[3][4] Its structure, featuring a nitro group and a methyl-substituted indazole core, suggests its potential utility as a building block in medicinal chemistry. Nitroindazole derivatives have been investigated for a range of biological activities, including their role as nitric oxide synthase (NOS) inhibitors.[5]

The successful development of any such compound is contingent upon a thorough understanding of its physicochemical properties, with solubility being a critical parameter. This guide will outline the principles and provide detailed protocols for accurately measuring the solubility of this compound, thereby enabling its effective progression through the drug discovery pipeline.

The Dichotomy of Solubility: Kinetic vs. Thermodynamic

Before delving into experimental protocols, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This refers to the concentration of a compound that dissolves in a solvent system (often aqueous buffer containing a small percentage of an organic co-solvent like DMSO) over a short period. It is a high-throughput screening method commonly used in the early stages of drug discovery to quickly assess the dissolution of compounds from a stock solution.[6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a specific solvent at a given temperature when the solid and solution phases are in equilibrium.[7] The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8]

Understanding both forms of solubility is essential for a comprehensive assessment of a compound's behavior, from initial screening to formulation development.[6]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the solubility of this compound. These protocols are designed to be self-validating and are grounded in established industry practices.

Thermodynamic Solubility Determination via the Shake-Flask Method

This method is considered the most reliable for determining the equilibrium solubility of a compound.[7]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO). The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. The exact time may need to be determined empirically.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully remove an aliquot of the supernatant without disturbing the solid material. Centrifugation or filtration (using a filter compatible with the solvent and compound) is recommended to ensure a clear solution.

  • Quantification:

    • Analyze the concentration of the dissolved this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

Diagram of the Shake-Flask Workflow:

ShakeFlask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Settle or centrifuge equil1->sep1 sep2 Collect supernatant sep1->sep2 quant1 Analyze concentration (HPLC/LC-MS) sep2->quant1

Caption: Thermodynamic solubility workflow using the shake-flask method.

High-Throughput Kinetic Solubility Assay

This method is suitable for screening the solubility of multiple compounds in parallel.

Protocol:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well plate, add the desired aqueous buffer (e.g., PBS pH 7.4) to each well.

    • Add a small volume of the DMSO stock solution to the buffer to achieve the final desired concentration (e.g., a 1:100 dilution for a final concentration of 100 µM with 1% DMSO).

  • Incubation:

    • Cover the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[6]

  • Precipitation Detection:

    • Analyze the plate for any precipitated material. Nephelometry, which measures light scattering from suspended particles, is a direct and sensitive method for this purpose.[2] Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be measured by HPLC-UV or LC-MS/MS.[6]

Diagram of the Kinetic Solubility Workflow:

KineticSolubility_Workflow cluster_detection Precipitation Analysis start Prepare 10 mM DMSO stock solution dilute Dilute stock into aqueous buffer in 96-well plate start->dilute incubate Incubate with shaking (1-2 hours) dilute->incubate detect_nephelometry Nephelometry (light scattering) incubate->detect_nephelometry Direct detect_hplc Centrifuge & quantify supernatant (HPLC) incubate->detect_hplc Indirect

Caption: High-throughput kinetic solubility determination workflow.

Case Study: Solubility of Structurally Related Nitroindazoles

In the absence of direct data for this compound, examining the solubility of its analogs can provide valuable insights. For instance, studies on 3-methyl-6-nitroindazole have shown that its solubility is highly dependent on the solvent and temperature.[9] In one study, the mole fraction solubility was found to be highest in N,N-dimethylformamide (DMF) and lowest in water, increasing with temperature in all tested solvents.[9]

Table 1: Illustrative Solubility Data for a Nitroindazole Analog (3-Methyl-6-nitroindazole)

Solvent Temperature (°C) Molar Fraction Solubility (x10³)
Water 25 Very Low
Ethanol 25 Low-Medium
Ethyl Acetate 25 Medium
Acetone 25 Medium-High
N,N-dimethylformamide (DMF) 25 High

This table is illustrative and based on qualitative descriptions and trends for a related compound.[9] Actual values would need to be determined experimentally.

Such data for this compound would be invaluable for selecting appropriate solvents for biological assays, formulation, and synthesis. For example, knowing that a related compound has high solubility in DMF suggests this could be a good solvent for creating stock solutions, while its low aqueous solubility would highlight the need for formulation strategies to improve bioavailability.

Factors Influencing Solubility and Mitigation Strategies

Several factors beyond the choice of solvent can influence the measured solubility of this compound:

  • pH: For ionizable compounds, solubility can be highly pH-dependent. The pKa of the indazole nitrogen will dictate how solubility changes across different pH ranges, which is critical for predicting absorption in the gastrointestinal tract.[6]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility.[7] Solid-state characterization is essential to ensure consistency in solubility measurements.

  • Purity: Impurities can either enhance or suppress the apparent solubility of a compound.[8]

Should this compound exhibit poor aqueous solubility, various formulation strategies can be employed, such as the use of co-solvents, surfactants, or the preparation of amorphous solid dispersions.

Conclusion: A Pathway to Characterization

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2007). Lund University Publications. [Link]

  • 5-Nitroindazole | C7H5N3O2 | CID 21501. PubChem, National Institutes of Health. [Link]

  • 7-Nitroindazole | C7H5N3O2 | CID 1893. PubChem, National Institutes of Health. [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). Molecules, National Institutes of Health. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry, ACS Publications. [Link]

Sources

Safeguarding Stability: A Technical Guide to the Storage and Handling of 7-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-methyl-5-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As with any potent bioactive molecule, ensuring its chemical and physical integrity is paramount for reproducible research and the development of safe and effective therapeutics. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. We will delve into the potential degradation pathways, informed by the chemistry of related nitroaromatic compounds, and present a framework for systematic stability assessment through forced degradation studies.

Introduction to this compound

This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are prominent scaffolds in numerous pharmacologically active agents. The presence of the nitro group, a strong electron-withdrawing moiety, and the methyl group can significantly influence the molecule's electronic properties, reactivity, and ultimately, its stability. Understanding these characteristics is a critical first step in its journey from a research chemical to a potential drug candidate.

Chemical Stability and Potential Degradation Pathways

While specific degradation data for this compound is not extensively published, we can infer potential instability triggers and degradation pathways based on the known chemistry of nitro-substituted indazoles and other nitroaromatic compounds.[1][2][3] Forced degradation studies, which intentionally subject a compound to harsh conditions, are essential for elucidating these pathways.[4][5][6][7][8]

Key Factors Influencing Stability
  • Light (Photodegradation): Nitroaromatic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation.[1] The nitro group can absorb light energy, leading to the formation of reactive excited states that can undergo various transformations, including ring cleavage or modification of the nitro group itself.[1]

  • Temperature (Thermal Degradation): Elevated temperatures can provide the activation energy needed to initiate degradation reactions. While some related compounds are stored at room temperature, for long-term stability, refrigeration is often recommended to minimize the rate of potential decomposition.[9]

  • pH (Hydrolysis): The stability of this compound in aqueous solutions can be pH-dependent. Both acidic and basic conditions can catalyze hydrolysis, potentially leading to the cleavage of the indazole ring or transformation of the nitro group.[1]

  • Oxidation: The presence of oxidizing agents could potentially lead to the degradation of the molecule. The indazole ring system and the methyl group may be susceptible to oxidative attack.

  • Moisture (Hydrolysis): As a solid, exposure to humidity can lead to the absorption of water, which may facilitate hydrolytic degradation over time. Therefore, storage in a dry environment is crucial.[9]

Postulated Degradation Pathways

Based on the chemistry of related compounds, two primary degradation pathways can be hypothesized for this compound:

  • Reductive Pathway: The nitro group is susceptible to reduction, which can proceed through nitroso and hydroxylamino intermediates to form the corresponding amino derivative, 7-methyl-1H-indazol-5-amine.[2] This is a common metabolic and degradation pathway for nitroaromatic compounds.[2][10]

  • Hydrolytic Pathway: Under acidic or basic conditions, the indazole ring could potentially undergo cleavage. The specific products would depend on the reaction conditions.

The following diagram illustrates these potential degradation pathways.

Degradation_Pathways This compound This compound 7-methyl-1H-indazol-5-amine 7-methyl-1H-indazol-5-amine This compound->7-methyl-1H-indazol-5-amine Reduction (e.g., with reducing agents) Ring_Cleavage_Products Ring_Cleavage_Products This compound->Ring_Cleavage_Products Hydrolysis (Acid/Base) Forced_Degradation_Workflow cluster_Stress_Conditions Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Acid_Hydrolysis->Analytical_Method Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) Base_Hydrolysis->Analytical_Method Oxidative_Degradation Oxidative Degradation (e.g., 3% H2O2) Oxidative_Degradation->Analytical_Method Thermal_Degradation Thermal Degradation (e.g., 60°C) Thermal_Degradation->Analytical_Method Photolytic_Degradation Photolytic Degradation (ICH Q1B) Photolytic_Degradation->Analytical_Method API_Sample This compound (API Sample) API_Sample->Acid_Hydrolysis API_Sample->Base_Hydrolysis API_Sample->Oxidative_Degradation API_Sample->Thermal_Degradation API_Sample->Photolytic_Degradation Characterization Characterization of Degradation Products (e.g., MS, NMR) Analytical_Method->Characterization Degradation_Pathway_Elucidation Degradation Pathway Elucidation Characterization->Degradation_Pathway_Elucidation

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at room temperature for a defined period (e.g., 2 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

    • At specified time points, withdraw samples and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days).

    • Also, reflux a solution of the compound in a suitable solvent at an elevated temperature.

    • At specified time points, withdraw samples, dissolve in a suitable solvent (if solid), and dilute for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • At the end of the exposure period, analyze the samples.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method with UV and/or mass spectrometric detection.

    • The method should be able to separate the parent compound from all degradation products.

  • Characterization of Degradants:

    • If significant degradation is observed, isolate the degradation products using techniques like preparative HPLC.

    • Elucidate the structure of the degradation products using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The stability of this compound is a critical parameter that dictates its handling, storage, and utility in research and development. While specific data for this molecule is limited, a proactive approach based on the known chemistry of nitroindazoles provides a robust framework for ensuring its integrity. By adhering to the recommended storage conditions of refrigeration in a dry, inert, and light-protected environment, and by undertaking systematic forced degradation studies, researchers can confidently work with this promising compound, ensuring the reliability and reproducibility of their results. This guide provides the foundational knowledge and experimental strategies to achieve this goal.

References

  • Rongyao. (2025, December 24). How does 3 - methyl - 6 - nitroindazole degrade in the environment? - Blog.
  • Sigma-Aldrich. 5-Nitro-1H-indazole | 5401-94-5.
  • MedCrave online. (2016, December 14).
  • SynHet. 1-Methyl-7-nitro-1H-indazole.
  • Fisher Scientific.
  • CymitQuimica. This compound.
  • Benchchem. Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde.
  • Forced Degrad
  • CDH Fine Chemical.
  • NIH. (n.d.).
  • PMC - PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry.
  • PubChem. 7-Bromo-1-methyl-5-nitro-1H-indazole | C8H6BrN3O2 | CID 24213811.
  • PubMed. Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system.
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A Technical Guide to the Purity and Quality Control of 7-methyl-5-nitro-1H-indazole for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Intermediate Purity

7-methyl-5-nitro-1H-indazole (CAS No. 75785-12-5) is a substituted indazole that serves as a vital building block in medicinal chemistry and the synthesis of active pharmaceutical ingredients (APIs).[1] Its distinct structure, featuring an indazole core with methyl and nitro functional groups, makes it a versatile precursor for complex therapeutic agents.[1] In the rigorous landscape of drug development, the quality of a starting intermediate is not merely a matter of process efficiency; it is a foundational pillar of the final API's safety and efficacy.

The purity profile of an intermediate like this compound directly influences the critical quality attributes (CQAs) of the final drug substance.[2] Impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, reduced batch-to-batch consistency, and significant regulatory hurdles.[2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for establishing and verifying the purity standards of this compound. It moves beyond rote protocols to explain the scientific rationale behind the analytical choices, ensuring a self-validating and robust quality control strategy consistent with international guidelines such as those from the ICH.[2]

Core Physicochemical Properties

A thorough understanding of the compound's fundamental properties is the first step in developing appropriate analytical and handling procedures. This compound is typically a solid at room temperature and possesses moderate solubility in common organic solvents.[1]

PropertyValueSource(s)
CAS Number 75785-12-5[3]
Molecular Formula C₈H₇N₃O₂[3][4][5]
Molecular Weight 177.16 g/mol [3][5][6]
Monoisotopic Mass 177.05383 Da[5]
Appearance Typically a solid[1]
InChI Key JOJIHKJWRAFXSC-UHFFFAOYSA-N[1][5][6]

Note: The nitro functional group may impart sensitivity to heat, light, or certain reactive conditions, a factor to consider during storage and analysis.[1][7]

The Analytical Strategy: A Multi-Technique Verification Workflow

Relying on a single analytical technique is insufficient for the definitive quality assessment of a pharmaceutical intermediate. A robust purity analysis employs a suite of orthogonal methods—techniques that measure the same attribute through different physicochemical principles—to build a comprehensive and trustworthy quality profile. This multi-pronged approach ensures that impurities masked in one method are detected by another. The general workflow for certifying a batch of this compound is outlined below.

G cluster_0 Batch Certification Workflow Sample Receive Material Batch Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Checks Visual->Solubility TLC Initial Purity Screen (TLC) Solubility->TLC HPLC Quantitative Purity & Impurity Profile (HPLC-UV) TLC->HPLC Identity Structural Confirmation (NMR, MS) HPLC->Identity CoA Generate Certificate of Analysis (CoA) Identity->CoA

Figure 1: Overall workflow for the quality certification of a pharmaceutical intermediate.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination, providing quantitative data on the main component and its related impurities.[8] A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for separating this compound from potential byproducts that differ in polarity.

Causality Behind the Method

The choice of a C18 stationary phase provides a non-polar surface that retains the analyte and its impurities through hydrophobic interactions. A mobile phase gradient starting with a high aqueous content and transitioning to a higher organic content (e.g., acetonitrile) allows for the elution of compounds in order of increasing hydrophobicity. The inclusion of a modifier like formic acid helps to protonate acidic silanols on the column and any basic sites on the analytes, leading to sharper, more symmetrical peaks. UV detection at a wavelength like 254 nm is effective due to the strong absorbance of the nitroaromatic chromophore.[8]

Detailed Experimental Protocol: RP-HPLC Assay

This protocol is a validated method for assessing the purity of this compound and its related substances.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
25.1
30

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of diluent to achieve a concentration of 1.0 mg/mL.

  • Vortex or sonicate until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

  • Identify and quantify any impurities relative to the main peak.

G cluster_1 HPLC Analysis Workflow Prep Sample Preparation (1 mg/mL in Diluent) Filter Syringe Filtration (0.45 µm) Prep->Filter Inject Inject into HPLC Filter->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Process Integrate & Calculate Area % Purity Detect->Process

Figure 2: Step-by-step workflow for HPLC purity analysis.

Structural Integrity: NMR and MS Confirmation

While HPLC provides quantitative purity, it does not confirm the identity of the main peak. Spectroscopic techniques are essential for verifying the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.

  • ¹H NMR: The proton NMR spectrum is used to confirm the presence and connectivity of hydrogen atoms. For this compound, one would expect to see signals corresponding to the aromatic protons on the indazole ring, a singlet for the methyl group, and a broad signal for the N-H proton of the indazole ring.[6] The specific chemical shifts and coupling patterns confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum verifies the carbon skeleton of the molecule.

Protocol: Sample Preparation for NMR Analysis

  • Weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[6][9]

  • Cap the tube and vortex gently to ensure a homogeneous solution.

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

Mass Spectrometry (MS)

MS is a powerful tool for confirming the molecular weight of the compound and for identifying unknown impurities, especially when coupled with HPLC (LC-MS).[10] For this compound (MW = 177.16), electrospray ionization (ESI) in positive mode would be expected to show a prominent ion at m/z 178.06 [M+H]⁺.[5]

Impurity Profiling and Control

A critical aspect of quality control is understanding the potential impurities that may be present. These can arise from the synthetic route or degradation.

  • Synthesis-Related Impurities: These include unreacted starting materials, reagents, and positional isomers. For instance, methylation or nitration steps in the synthesis could potentially yield isomers (e.g., 1-methyl vs. 2-methyl, or other nitro-substituted positions) that may be difficult to separate.[9][11]

  • Degradation Products: Exposure to harsh pH, high temperatures, or light could lead to the degradation of the molecule.

  • Residual Solvents: Solvents used in the final crystallization step may be present and should be quantified, typically by Gas Chromatography (GC).

A logical approach is required to identify and characterize any significant impurity detected during the HPLC analysis.

G decision decision start Impurity Detected in HPLC (> 0.10%) lcms Perform LC-MS Analysis start->lcms mw Determine Molecular Weight of Impurity lcms->mw is_isomer Is MW = 177.16? mw->is_isomer report_unknown Report as Unknown Impurity at MW mw->report_unknown If characterization not feasible known_impurity Compare Retention Time & MS with Known Impurities is_isomer->known_impurity Yes characterize Characterize Structure (e.g., preparative HPLC, NMR) is_isomer->characterize No known_impurity->characterize No Match report Report as Characterized Impurity known_impurity->report Match characterize->report

Figure 3: Decision tree for the identification of unknown impurities.

Establishing Final Purity Specifications

The purity specifications for a pharmaceutical intermediate must be rigorously defined to ensure the quality of the final API. These specifications are typically documented on a Certificate of Analysis (CoA) and are based on a combination of analytical data and regulatory expectations.[12]

ParameterAcceptance CriteriaMethodRationale
Appearance Conforms to ReferenceVisualEnsures consistency and flags gross contamination.
Identification Corresponds to the reference standard¹H NMR, MSConfirms the chemical structure is correct.[7][13]
Assay (Purity) ≥ 99.0%HPLC (Area %)Quantifies the main component, ensuring potency.
Individual Unknown Impurity ≤ 0.10%HPLCControls individual unknown components to safe levels per ICH guidelines.
Total Impurities ≤ 0.50%HPLCLimits the overall impurity load in the material.

Conclusion

The establishment of purity standards for this compound is a systematic process that relies on a foundation of sound analytical science and risk assessment. A multi-technique approach, spearheaded by quantitative HPLC and confirmed by spectroscopic methods like NMR and MS, is non-negotiable for ensuring the material's identity, strength, and quality. By implementing the robust protocols and logical workflows detailed in this guide, researchers and developers can build confidence in their starting materials, leading to more reproducible science, streamlined process development, and ultimately, safer and more effective medicines.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • CymitQuimica. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound.
  • CymitQuimica. (n.d.). CAS 75785-12-5: this compound.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • SFAM. (2024, July 4). The ISO standards in pharmaceuticals: a complete guide.
  • PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Simscale. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals.
  • MilliporeSigma. (n.d.). Pharmaceutical quality control: the reference standards labyrinth.
  • World Health Organization. (n.d.). Annex 1 WHO good practices for pharmaceutical quality control laboratories.
  • SpectraBase. (n.d.). 1H-indazole, 7-methyl-5-nitro- [1H NMR].
  • National Institutes of Health. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
  • PubChemLite. (n.d.). This compound (C8H7N3O2).
  • BenchChem. (2025, December). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole.
  • BenchChem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • PubMed. (2006, March 22). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry.

Sources

Tautomerism in methyl-nitro-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Methyl-Nitro-Indazoles

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Indazole scaffolds are cornerstones in medicinal chemistry, forming the core of numerous pharmacologically active agents. Their biological activity is intimately linked to their structure, particularly the substitution pattern on the pyrazole ring. A critical, yet often complex, aspect of indazole chemistry is annular tautomerism—the equilibrium between 1H- and 2H-indazole forms. This equilibrium is profoundly influenced by substituents on the carbocyclic ring, such as methyl and nitro groups. Understanding and controlling this tautomerism is paramount for predictable synthesis, consistent biological assays, and rational drug design. This guide provides a deep dive into the core principles governing tautomerism in methyl-nitro-indazoles, offering field-proven insights into their synthesis, characterization, and the factors that control their tautomeric balance. We will explore the causal relationships behind experimental choices and present self-validating protocols for the regioselective synthesis of specific N-alkylated isomers, a crucial step in locking the molecule into a desired, biologically active form.

The Fundamental Principle: Annular Tautomerism in Indazoles

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert through a chemical reaction, most commonly the migration of a proton.[1][2] In the indazole ring system, this phenomenon, termed annular tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in a dynamic equilibrium between two primary forms: the 1H-indazole and the 2H-indazole.[3][4]

  • 1H-Indazole (Benzenoid form): This tautomer is generally the more thermodynamically stable of the two.[4][5][6] Its stability is often attributed to its benzenoid aromatic character.

  • 2H-Indazole (Quinonoid form): This tautomer is typically less stable and present in lower concentrations at equilibrium.[3][6]

The energy difference between these two forms is relatively small, with the 1H-tautomer being favored by approximately 15-21 kJ·mol⁻¹ in the gas phase.[5][7] This small energy gap means that the position of the equilibrium can be significantly influenced by external factors, including substituents, solvent, and temperature. The ability to control this equilibrium is a key challenge and opportunity in the synthesis of indazole-based drugs like Pazopanib, where the N2-substituted isomer is a critical intermediate.[8][9][10]

Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Structural Characterization cluster_conclusion Conclusion start Synthesize Methyl-Nitro-Indazole sep Chromatographic Separation of Isomers (if applicable) start->sep nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Determine structure in solution sep->nmr xray X-ray Crystallography Determine structure in solid state sep->xray comp Computational Modeling (DFT) Calculate relative tautomer energies sep->comp conclusion Validated Tautomer Structure & Equilibrium nmr->conclusion xray->conclusion comp->conclusion ReactionCoordinate y_axis Energy → x_axis Reaction Coordinate → reactants Indazole Anion + CH₃I ts1 ‡ (N1-attack) reactants->ts1 Higher Ea ts2 ‡ (N2-attack) reactants->ts2 Lower Ea prod1 N1-Product (Thermodynamic) ts1->prod1 prod2 N2-Product (Kinetic) ts2->prod2

Sources

An In-depth Technical Guide to the Electronic Properties of Nitro-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Indazole Core and the Influence of the Nitro Group

In the landscape of medicinal and materials chemistry, the indazole scaffold is a privileged heterocyclic structure, forming the core of numerous pharmacologically active agents.[1] Its unique tautomeric nature and versatile chemical properties make it an ideal starting point for drug design.[1] The introduction of a nitro (–NO₂) group, a potent electron-withdrawing substituent, dramatically alters the electronic landscape of the indazole ring. This modification is not merely a trivial structural change; it is a strategic decision that profoundly impacts the molecule's reactivity, acidity, reduction potential, and, consequently, its biological activity.

This guide provides a deep dive into the electronic properties of nitro-substituted indazoles, moving beyond a simple catalog of facts to explain the causal relationships between structure and electronic behavior. We will explore how the regiochemical placement of the nitro group dictates these properties, a critical consideration for researchers in drug development and organic synthesis. The narrative is built upon a foundation of experimental evidence from spectroscopic and electrochemical analyses, corroborated and illuminated by computational modeling.

The Decisive Role of Regiochemistry: How Nitro Group Position Dictates Electronic Character

The indazole ring is not a uniform electronic entity. The placement of the nitro group—at the 4, 5, 6, or 7-position of the fused benzene ring—differentially influences the electron density across the molecule through a combination of inductive and resonance effects.

  • Inductive Effect: The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the ring through the sigma bonds, regardless of its position.

  • Resonance Effect (-M effect): More significantly, the nitro group can withdraw electron density through the pi system. The efficacy of this delocalization is highly dependent on the group's position relative to the heterocyclic pyrazole portion of the indazole.

A comparative analysis of isomers reveals a clear hierarchy of electronic influence. For instance, a nitro group at the 5-position can effectively delocalize electron density from the pyrazole ring through resonance, significantly increasing the electrophilicity of positions like C3.[2] In contrast, a 6-nitro substituent is more akin to a meta-positioned group relative to the pyrazole N1, exerting a strong inductive pull but with a less direct resonance effect on the C3 position.[2] This fundamental difference in electronic communication across the scaffold is a recurring theme that dictates reactivity and biological function.

G cluster_resonance Resonance Delocalization (-M Effect) cluster_reactivity Predicted Chemical Reactivity struct_5nitro { 5-Nitroindazole |  N |  N-H |  |  |  NO₂ |  |  } Resonance_5 Strong delocalization towards C3. Increases electrophilicity of the heterocyclic portion significantly. struct_5nitro:f5->Resonance_5 Direct Conjugation struct_6nitro { 6-Nitroindazole |  N |  N-H |  |  NO₂ |  |  |  } Resonance_6 Less direct delocalization towards C3. Inductive effect is more dominant relative to the resonance effect at C3. struct_6nitro:f4->Resonance_6 Indirect Conjugation Reactivity_5 Higher Reactivity at C3 Resonance_5->Reactivity_5 Leads to Reactivity_6 Lower Reactivity at C3 Resonance_6->Reactivity_6 Leads to

Experimental Characterization of Electronic Properties

Direct measurement of electronic properties is essential for validating theoretical predictions and understanding the tangible chemical behavior of nitroindazoles. Spectroscopic and electrochemical techniques are the primary tools for this purpose.

Spectroscopic Analysis

Spectroscopic methods probe how molecules interact with electromagnetic radiation, providing a detailed picture of the electronic environment around specific atoms and bonds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for observing the electron density at each position. The strong deshielding effect of the nitro group causes protons and carbons closer to it to appear at a higher chemical shift (downfield). Comparative studies of 1- and 2-alkyl substituted 5- and 6-nitroindazoles have shown distinct differences in their electronic distribution, which is reflected in their NMR data.[4]

  • UV-Visible (UV-Vis) Spectroscopy: This technique measures electronic transitions between molecular orbitals. The absorption maxima (λ_max) are sensitive to the extent of conjugation in the molecule. The introduction of a nitro group, which extends the conjugated pi-system, typically results in a bathochromic (red) shift to longer wavelengths compared to the parent indazole.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by their characteristic vibrational frequencies. For nitroindazoles, the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are particularly diagnostic, typically appearing in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Electrochemical Analysis: Cyclic Voltammetry

The electron-deficient nature of nitroindazoles makes them amenable to electrochemical reduction. Cyclic voltammetry (CV) is a powerful technique for quantifying this behavior.

The core process studied in nitroindazoles is the reduction of the nitro group.[5] This typically occurs via a one-electron process to form a nitro anion radical, a key intermediate in the mechanism of action for many nitro-based drugs.[6] The reduction potential (E_pc) is a direct measure of the ease with which the molecule accepts an electron. A less negative (or more positive) reduction potential indicates that the compound is more easily reduced.

Studies have shown that the electronic environment, dictated by the nitro group's position and other substituents, significantly affects this potential.[4][7] For instance, the ability of N1-H nitroindazoles to form dimers can also influence their electrochemical behavior.[4][7] This electrochemical characterization is particularly relevant for applications like hypoxia-selective anticancer agents, where bioreductive activation in low-oxygen environments is the central mechanism.[8][9]

Isomer PositionTypical First Reduction Potential (E_pc vs. Ag/AgCl)Electronic ImplicationReference
4-Nitro Varies, generally more easily reducedStrong electron withdrawal due to proximity to the pyrazole ring.[7]
5-Nitro Varies, moderately easy to reduceEffective resonance and inductive withdrawal.[4][5]
6-Nitro Varies, generally less easily reduced than 5-nitroLess effective resonance delocalization to the pyrazole ring.[4]
7-Nitro Varies, generally more easily reducedStrong electron withdrawal due to proximity to the pyrazole ring.[7]
Note: Exact potentials are highly dependent on solvent, electrolyte, and substituents. This table represents general trends.
Protocol: Characterizing Nitroindazole Reduction by Cyclic Voltammetry

This protocol outlines a self-validating system for determining the reduction potential of a nitroindazole derivative.

Objective: To determine the first cathodic peak potential (E_pc) for the reduction of the nitro group in a sample of 6-nitroindazole.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (in saturated KCl)

  • Counter Electrode: Platinum wire

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP), 0.1 M

  • Analyte: 6-nitroindazole, 1 mM solution in DMSO

  • Internal Standard: Ferrocene

  • High-purity Nitrogen or Argon gas

Methodology:

  • Electrode Preparation:

    • Polish the GCE surface with alumina slurry on a polishing pad, rinse thoroughly with deionized water, then sonicate in ethanol and deionized water. Dry completely. Causality: A clean, smooth electrode surface is critical for reproducible and well-defined voltammetric peaks.

  • Cell Assembly:

    • Assemble the three electrodes in the electrochemical cell containing 10 mL of the 0.1 M TBAP/DMSO solution.

  • Deoxygenation:

    • Purge the solution with high-purity nitrogen for 15-20 minutes. Maintain a nitrogen blanket over the solution for the duration of the experiment. Causality: Molecular oxygen is electroactive and its reduction peaks will interfere with the analyte's signal.

  • Blank Scan (Self-Validation):

    • Run a cyclic voltammogram on the solvent/electrolyte solution alone in the desired potential window (e.g., from +0.5 V to -2.0 V). Trustworthiness: This scan establishes the background current and confirms the absence of interfering impurities.

  • Analyte Scan:

    • Add the required volume of the 6-nitroindazole stock solution to make the final concentration 1 mM.

    • Equilibrate for 1 minute while gently stirring. Stop stirring.

    • Record the cyclic voltammogram at a scan rate of 100 mV/s. The first irreversible cathodic peak corresponds to the reduction of the nitro group.

  • Scan Rate Dependence:

    • Record voltammograms at varying scan rates (e.g., 25, 50, 100, 200, 500 mV/s). Causality: For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate. This confirms the nature of the electrochemical process.

  • Internal Standard Calibration (Self-Validation):

    • Add a small amount of ferrocene to the cell and record another voltammogram.

    • The ferrocene/ferrocenium (Fc/Fc⁺) couple provides a stable, reversible wave. The potential of this wave can be used to reference the nitroindazole reduction potential, correcting for any drift in the reference electrode. Trustworthiness: This internal reference ensures the accuracy and comparability of the measured potential across different experiments and labs.

Computational Modeling with Density Functional Theory (DFT)

While experimental methods provide measurable data, computational chemistry, particularly Density Functional Theory (DFT), offers a window into the underlying electronic structure that governs these properties.[10] DFT calculations allow us to visualize and quantify aspects of molecular electronics that are not directly observable.

Key DFT-Calculated Properties:

  • Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The LUMO is often localized on the nitro group and the indazole ring, indicating this is the site of electron acceptance during reduction. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the energy required for electronic excitation.[11]

  • Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface. For nitroindazoles, they clearly show a highly negative potential (red) around the nitro group's oxygen atoms and a positive potential (blue) near the acidic N-H proton, highlighting the sites for electrophilic and nucleophilic attack, respectively.

  • Dipole Moment: The nitro group's strong electron-withdrawing nature induces a significant molecular dipole moment, the magnitude and vector of which can be precisely calculated.

  • Simulated Spectra: DFT methods can predict NMR chemical shifts and vibrational (IR) frequencies, providing strong theoretical support for experimental findings.[12][13]

G cluster_input Step 1: Input & Geometry cluster_calc Step 2: DFT Calculation cluster_output Step 3: Analysis of Electronic Properties cluster_validation Step 4: Validation Input Define Molecular Structure (e.g., 5-Nitroindazole) Opt Geometry Optimization (Find lowest energy conformer) Input->Opt DFT Perform Single-Point Energy Calculation (e.g., B3LYP/6-311G** basis set) Opt->DFT Optimized Geometry HOMO_LUMO HOMO/LUMO Energy & Gap DFT->HOMO_LUMO Extract Data ESP Electrostatic Potential Map DFT->ESP Extract Data Dipole Dipole Moment DFT->Dipole Extract Data Spectra Simulated NMR/IR Spectra DFT->Spectra Extract Data Validation Compare with Experimental Data (CV, NMR, UV-Vis) HOMO_LUMO->Validation Spectra->Validation

Synthesis and Applications: From Electronic Properties to Function

The electronic properties of nitroindazoles are not just of academic interest; they directly inform their synthesis and application.

Synthetic Implications

The electron-deficient nature of the nitroindazole ring system influences its reactivity in further chemical modifications. For example, the increased acidity of the N-H proton facilitates alkylation reactions at the N1 or N2 positions. The altered electron density on the benzene portion also directs the regioselectivity of subsequent electrophilic aromatic substitution reactions.[14] Furthermore, the indazole core can be used in cycloaddition reactions to build more complex heterocyclic systems.[15][16][17]

Application in Drug Discovery: Hypoxia-Selective Agents

Perhaps the most compelling application stemming from the electronic properties of nitroaromatics is their use as hypoxia-selective drugs and imaging agents.[18][19] Solid tumors often contain regions of low oxygen (hypoxia), which makes them resistant to conventional radiation therapy and chemotherapy.[8][9]

The mechanism relies on the electrochemical properties discussed earlier:

  • Diffusion: The nitroindazole derivative diffuses into both healthy (normoxic) and cancerous (hypoxic) cells.

  • Bioreduction: In all cells, cellular reductases transfer an electron to the nitro group, forming the nitro anion radical.

  • Oxygen-Dependent Futile Cycle: In normoxic cells, molecular oxygen rapidly re-oxidizes the radical back to the parent compound. This "futile cycle" prevents the drug from accumulating.

  • Selective Activation: In hypoxic cells, the lack of oxygen allows the nitro anion radical to undergo further reduction to form highly reactive species (e.g., hydroxylamines, nitroso derivatives). These reactive intermediates covalently bind to cellular macromolecules like proteins, trapping the drug inside the hypoxic cell and exerting a cytotoxic effect.[8][9]

The reduction potential of the nitroindazole is critical: it must be in a range where it can be readily reduced by cellular enzymes but not so easily reduced that it becomes non-specific. Therefore, tuning the electronic properties by changing the nitro group's position or adding other substituents is a key strategy in designing more effective and selective hypoxia-activated drugs.[19][20] Beyond cancer, these unique properties have also been leveraged to develop antiprotozoal agents against parasites like Trypanosoma cruzi.[21][22][23][24]

Conclusion

The electronic properties of nitro-substituted indazoles are a direct and tunable consequence of the powerful electron-withdrawing nature of the nitro group and its specific location on the aromatic ring. A synergistic approach, combining the tangible measurements of spectroscopy and electrochemistry with the deep insights of computational DFT modeling, provides a comprehensive understanding of structure-property relationships. This knowledge is not merely foundational but instrumental, guiding the rational design of synthetic pathways and enabling the development of sophisticated therapeutic agents, particularly in the crucial field of hypoxia-selective cancer therapy.

References

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  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI.
  • Spectroscopic and Electrochemical Properties of 1- or 2-alkyl Substituted 5- and 6-Nitroindazoles. (2015). Bentham Science Publishers.
  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PMC - NIH.
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  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Vertex AI Search.
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  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry.
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  • Chromatographic and spectroscopic characterization of sulphur-bound dimetridazole and ranidazole deriv
  • WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents. Unknown Source.
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Methodological & Application

Synthesis of 7-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of 7-methyl-5-nitro-1H-indazole, a key heterocyclic intermediate in medicinal chemistry. The indazole nucleus is a prevalent scaffold in numerous pharmacologically active compounds, and the introduction of a nitro group at the C5 position offers a versatile handle for further functionalization, particularly for the synthesis of kinase inhibitors and other targeted therapeutics.[1][2] This guide details a robust protocol for the regioselective nitration of 7-methyl-1H-indazole, explains the underlying chemical principles, outlines methods for product characterization, and emphasizes critical safety protocols required for handling nitrating agents.

Introduction: The Significance of Nitroindazoles in Drug Discovery

The indazole scaffold, a bioisostere of indole, is a privileged structure in drug design, forming the core of numerous approved drugs and clinical candidates.[3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an effective mimic for the purine base of ATP, leading to its widespread use in the development of kinase inhibitors. The introduction of a nitro group, as in this compound, serves two primary purposes: it modulates the electronic properties of the ring system and, more importantly, acts as a synthetic precursor. The nitro group can be readily reduced to an amine, which provides a reactive site for a wide array of coupling reactions, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

This protocol focuses on the direct nitration of 7-methyl-1H-indazole, a standard electrophilic aromatic substitution reaction. The methodology is designed to be reproducible and scalable for typical laboratory needs, providing researchers with a reliable source of this valuable building block.

Synthesis Pathway and Mechanism

The synthesis of this compound is achieved through the electrophilic nitration of 7-methyl-1H-indazole using a classic mixed-acid system of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

Reaction Scheme:

Caption: .

Mechanistic Rationale:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

  • Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich indazole ring attacks the nitronium ion. The substitution occurs regioselectively at the C5 position. This selectivity is governed by the directing effects of the fused pyrazole ring and the methyl group at C7. The C5 position is electronically activated and sterically accessible for the incoming electrophile.

  • Rearomatization: A base (H₂O or HSO₄⁻) removes a proton from the C5 position, restoring the aromaticity of the benzene ring and yielding the final product.

Detailed Synthesis Protocol

This protocol is based on established procedures for the nitration of indazole derivatives.

Materials and Equipment
Reagents & SolventsEquipment
7-methyl-1H-indazole (C₈H₈N₂)100 mL Round-bottom flask
Concentrated Sulfuric Acid (H₂SO₄, 98%)Magnetic stirrer and stir bar
Fuming Nitric Acid (HNO₃, ≥90%)Dropping funnel
Crushed Ice & Deionized WaterIce/salt bath
Saturated Sodium Bicarbonate (NaHCO₃) solutionThermometer
Ethanol (for recrystallization)Büchner funnel and filter flask
Anhydrous Magnesium Sulfate (MgSO₄)Standard laboratory glassware
Step-by-Step Experimental Procedure
  • Reaction Setup: Place a magnetic stir bar in a 100 mL round-bottom flask and clamp it securely in an ice/salt bath.

  • Dissolution of Starting Material: Carefully add 10 mL of concentrated sulfuric acid to the flask. Once the acid has cooled to below 5 °C, slowly add 2.64 g (20 mmol) of 7-methyl-1H-indazole in small portions, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved completely.

  • Preparation of Nitrating Mixture: In a separate beaker, cool 5 mL of concentrated sulfuric acid in an ice bath. Slowly add 1.5 mL (~35 mmol) of fuming nitric acid to the sulfuric acid with gentle swirling. Caution: This is a highly exothermic process.

  • Nitration Reaction: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirred solution of 7-methyl-1H-indazole over 30-45 minutes. It is critical to maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired (a sample must be carefully quenched in ice/water and extracted before spotting).

  • Quenching: In a large beaker (500 mL), place approximately 100 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.

  • Isolation of Crude Product: Allow the ice to melt completely. Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral (test with pH paper). Follow with a wash using a cold, dilute sodium bicarbonate solution to remove any final traces of acid, and then wash again with cold water.

  • Drying: Press the solid as dry as possible on the filter. The crude product can be air-dried or dried in a vacuum oven at a low temperature (40-50 °C).

Purification

Recrystallize the crude, dried solid from ethanol to yield this compound as a pale yellow crystalline solid.

Product Characterization

Verifying the structure and purity of the final compound is essential. The following analytical techniques are recommended.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (MS) Synthesis->MS IR Infrared Spectroscopy (IR) Synthesis->IR Purity Purity Assessment (e.g., HPLC, m.p.) Synthesis->Purity Confirmation Structural Confirmation & Purity Verification NMR->Confirmation MS->Confirmation IR->Confirmation Purity->Confirmation

Caption: Workflow for product characterization.

Expected Analytical Data

The following table summarizes the expected data for this compound (C₈H₇N₃O₂; Mol. Wt.: 177.16 g/mol ).[4][5]

TechniqueExpected Results
¹H NMR (DMSO-d₆)δ ~13.5 (br s, 1H, NH), δ ~8.8 (s, 1H, H4), δ ~8.2 (d, 1H, H6), δ ~7.7 (d, 1H, H8), δ ~2.6 (s, 3H, CH₃). Note: Chemical shifts are estimates based on analogous structures like 3-methyl-5-nitro-1H-indazole.[6]
¹³C NMR (DMSO-d₆)Signals expected in the aromatic region (~110-150 ppm) and a signal for the methyl carbon (~15-20 ppm).
Mass Spec. (ESI+) m/z = 178.06 [M+H]⁺
IR Spectroscopy ~3200-3400 cm⁻¹ (N-H stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), ~1340 cm⁻¹ (symmetric NO₂ stretch). Note: Wavenumbers are based on typical values for these functional groups.[6]
Melting Point Expected to be a sharp melting point for a pure crystalline solid.

Critical Safety Precautions

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.[7]

  • Corrosive and Oxidizing Hazards: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and powerful oxidizing agents.[8] They can cause severe chemical burns upon contact with skin or eyes.[8][9] Nitric acid reacts violently with many organic compounds and reducing agents, posing a fire and explosion risk.[10]

  • Exothermic Reaction: The reaction is highly exothermic. Uncontrolled temperature can lead to a "runaway" reaction, causing rapid gas evolution and potential explosion.[7] Always perform the reaction in an ice bath with slow, controlled addition of the nitrating agent.

  • Toxic Fumes: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are highly toxic and can cause severe respiratory irritation.[8][9]

Required Safety Measures
  • Engineering Controls: All steps must be performed inside a certified chemical fume hood.[9] An emergency eyewash station and safety shower must be immediately accessible.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times:

    • Acid-resistant gloves (e.g., butyl rubber or thick nitrile).

    • Chemical splash goggles and a face shield.[8]

    • A flame-resistant lab coat.

  • Waste Disposal: Do not mix nitric acid waste with organic waste streams.[10] Quench and neutralize all acidic waste streams carefully before disposal, following all institutional and local environmental regulations.

References

  • Nitration reaction safety - YouTube. (2024).
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
  • NITRIC ACID SAFETY. (n.d.).
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024).
  • This compound - CymitQuimica. (n.d.).
  • METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook. (n.d.).
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH. (2018).
  • This compound (C8H7N3O2) - PubChemLite. (n.d.).
  • Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (n.d.).

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Application Note: A Detailed Protocol for the Laboratory Synthesis of 7-Methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 7-methyl-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is based on the classical and robust method of diazotization of an ortho-toluidine derivative, followed by an intramolecular cyclization. Starting from 2-amino-3-methyl-5-nitrotoluene, this procedure details a reliable pathway to the target compound. This note is intended for researchers and scientists in organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.

Introduction

Indazole scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-inflammatory agents and oncology therapeutics. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine for further functionalization, while the methyl group influences the molecule's steric and electronic properties.

The synthetic strategy described herein follows a well-established pathway for indazole formation involving the diazotization of a substituted aniline.[1] In this case, the amino group of 2-amino-3-methyl-5-nitrotoluene is converted into a diazonium salt using sodium nitrite in an acidic medium. This intermediate is generally unstable but, in this context, undergoes a spontaneous intramolecular cyclization to form the stable indazole ring system. The choice of glacial acetic acid as the solvent and reaction medium is critical, as it effectively solvates the starting material and provides the necessary acidic environment for the in-situ generation of nitrous acid.[1]

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages: (1) Diazotization of the primary aromatic amine, and (2) Intramolecular cyclization to form the indazole ring.

Overall Reaction
Caption: Reaction scheme for the synthesis of this compound.

The reaction is initiated by the formation of nitrous acid (HNO₂) from sodium nitrite and acetic acid. The nitrous acid then reacts with the primary amine to form a diazonium salt. This electrophilic diazonium group is positioned ortho to a methyl group, which facilitates the subsequent intramolecular cyclization, leading to the formation of the indazole ring with the elimination of a proton.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentFormulaMolar Mass ( g/mol )Example QuantityMoles (mmol)Grade/Supplier
2-Amino-3-methyl-5-nitrotolueneC₈H₁₀N₂O₂166.185.00 g30.1ACS Reagent, ≥98%
Glacial Acetic AcidCH₃COOH60.05250 mL-ACS Reagent, ≥99.7%
Sodium NitriteNaNO₂69.002.10 g30.4ACS Reagent, ≥97%
Deionized WaterH₂O18.0210 mL + as needed--
MethanolCH₃OH32.04~100 mL-ACS Grade (for recrystallization)
Celite® (Diatomaceous earth)--As needed-Filtration aid
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying agent

Safety Precautions and Hazard Management

This procedure involves hazardous materials and potentially energetic intermediates. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle with care in a well-ventilated fume hood.[2]

  • Sodium Nitrite: Strong oxidizer and toxic upon ingestion or inhalation. Avoid contact with combustible materials.

  • Diazonium Salts: This reaction generates a diazonium salt intermediate. While it is used in situ and not isolated, diazonium salts are notoriously unstable and can be explosive, especially in a dry, solid state.[3] Key safety rules for handling diazonium salts include:

    • Always keep the reaction temperature low (below 5 °C) during the formation of the salt to prevent decomposition.[4][5]

    • Use a stoichiometric amount of sodium nitrite to avoid excess nitrous acid.[6]

    • Never allow the diazonium salt to precipitate or dry out.[6]

    • Ensure proper venting as the reaction may generate nitrogen gas.[4]

  • Acid Handling: Concentrated acids like acetic acid are highly corrosive. Always add reagents slowly and ensure the reaction vessel is properly secured and cooled.[7][8] An eyewash station and safety shower must be readily accessible.[9]

Detailed Experimental Protocol

This protocol is adapted from a similar, well-established procedure for the synthesis of 5-nitroindazole.[1]

Step 1: Dissolution of Starting Material
  • Place 5.00 g (30.1 mmol) of 2-amino-3-methyl-5-nitrotoluene into a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Add 250 mL of glacial acetic acid to the flask.

  • Stir the mixture at room temperature until the solid is completely dissolved.

Step 2: Diazotization
  • Prepare a solution of 2.10 g (30.4 mmol) of sodium nitrite in 6 mL of deionized water.

  • Cool the flask containing the acetic acid solution to 0-5 °C using an ice-water bath. It is critical to maintain this temperature range throughout the addition.

  • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred acetic acid solution over a period of 30-45 minutes. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

Step 3: Cyclization
  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the solution at room temperature for 3 days (72 hours). The flask should be loosely covered to allow for the slow evolution of any gases but prevent contamination.

    • Rationale: The extended reaction time is necessary for the slow intramolecular cyclization of the diazonium intermediate to proceed to completion.

Step 4: Product Isolation and Work-up
  • After 3 days, pour the dark reaction mixture slowly into 500 mL of crushed ice/water with vigorous stirring. A precipitate should form.

  • Continue stirring the slurry for 30 minutes to ensure complete precipitation.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (check with pH paper). This removes residual acetic acid and inorganic salts.

  • Press the solid as dry as possible on the funnel and then dry it further in a vacuum oven at 50-60 °C overnight.

Step 5: Purification
  • The crude, dried product can be purified by recrystallization from methanol or an ethanol/water mixture.

  • Dissolve the crude solid in a minimum amount of boiling methanol.

  • If the solution is highly colored, it may be treated with a small amount of activated charcoal and hot-filtered through a pad of Celite® to remove colored impurities.

  • Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified, pale-yellow crystalline product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • An expected yield is typically in the range of 65-80% based on analogous preparations.[1]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 2-amino-3-methyl-5-nitrotoluene in glacial acetic acid B Cool solution to 0-5 °C A->B C Add NaNO₂ solution dropwise (Maintain T < 5 °C) B->C D Stir at room temperature for 3 days for cyclization C->D E Precipitate product in ice-water D->E F Filter and wash solid with H₂O E->F G Dry crude product under vacuum F->G H Recrystallize from methanol G->H I Isolate and dry pure product H->I J Characterize by MP, NMR, IR, MS I->J

Caption: Experimental workflow from starting materials to final product.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • Appearance: Pale yellow to light brown crystalline solid.

  • Melting Point: To be determined experimentally and compared with literature values if available.

  • ¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound.

    • Reference Spectrum (500 MHz, DMSO-d₆): A spectrum available in public databases shows characteristic peaks for the aromatic protons, the methyl group protons, and the N-H proton of the indazole ring.[10] The N-H proton is typically a broad singlet at high chemical shift (>13 ppm). The aromatic protons will appear as distinct signals, and the methyl group will be a singlet around 2.5 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands.

    • N-H stretch: A broad peak around 3100-3300 cm⁻¹.

    • Aromatic C-H stretch: ~3000-3100 cm⁻¹.

    • Asymmetric NO₂ stretch: Strong peak around 1520-1550 cm⁻¹.

    • Symmetric NO₂ stretch: Strong peak around 1340-1360 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 178.06.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. 4

  • Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Link

  • University of Washington. (n.d.). NITRIC ACID SAFETY. EH&S. Link

  • Smith, M. D., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. Link

  • Columbus Chemical. (2022). Safety Data Sheet: Sulfuric Acid / Nitric Acid 98.8 : 1.2. Link

  • NOAA. (n.d.). DIAZONIUM SALTS. CAMEO Chemicals. Link

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Link

  • Quora. (2024). What safety precautions should I take when handling nitric acid?Link

  • Lab Pro Inc. (2023). Understanding the Risk and Safety Measures for Handling Nitric Acid. Link

  • ChemicalBook. (n.d.). METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis. Link

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  • Max-Planck-Gesellschaft. (2024). Safer alternative for an explosive reaction. Link

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Link

  • Porter, H. D., & Peterson, W. D. (1940). 5-NITROINDAZOLE. Organic Syntheses, 20, 73. Link

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Link

  • ChemRxiv. (n.d.). Nitroreductase-triggered indazole formation. Link

  • ChemicalBook. (n.d.). 5-Nitroindazole synthesis. Link

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Link

  • Organic Chemistry Portal. (n.d.). Diazotisation. Link

  • SpectraBase. (n.d.). 1H-indazole, 7-methyl-5-nitro-. Link

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Application Notes & Protocols: The Strategic Utility of 7-Methyl-5-nitro-1H-indazole as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the applications of 7-methyl-5-nitro-1H-indazole as a pivotal intermediate in modern organic synthesis. The unique electronic and structural features of this molecule, namely the electron-withdrawing nitro group and the strategically placed methyl group on the bicyclic indazole core, render it a valuable scaffold for the construction of complex, biologically active molecules. These notes delve into the causality behind experimental choices, offering detailed, field-proven protocols for its synthesis and subsequent derivatization. The content is designed to empower researchers, scientists, and drug development professionals to leverage the full synthetic potential of this important building block.

Introduction: The Chemical Significance of this compound

Indazole and its derivatives are recognized as "privileged" structures in medicinal chemistry, forming the core of numerous FDA-approved drugs with activities ranging from antiemetic (Granisetron) to anticancer (Pazopanib, Niraparib).[1][2] The introduction of a nitro group, as seen in this compound, serves two primary strategic purposes. Firstly, it profoundly influences the electronic properties of the indazole ring, modulating its reactivity and potential biological interactions. Secondly, the nitro group is a versatile functional handle that can be readily transformed into other functionalities, most notably an amine, which opens up a vast landscape of subsequent chemical modifications.

The 7-methyl group provides steric and electronic influence, which can be crucial for directing regioselectivity in subsequent reactions and for fine-tuning the binding affinity of the final molecule to its biological target.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 75785-12-5[3]
Molecular Formula C₈H₇N₃O₂[3][4][5][6]
Molecular Weight 177.16 g/mol [3][4]
Appearance Typically a yellow solid[7]
Purity >97% (Commercially available)[3]

Synthesis of Nitroindazoles: A General Protocol

The synthesis of nitroindazoles can be achieved through various routes, often involving the cyclization of appropriately substituted anilines or the nitration of a pre-formed indazole core. A common and effective method involves the diazotization of a substituted 2-methylaniline followed by cyclization.

Protocol 2.1: Synthesis of 5-Nitro-1H-indazole from 2-Methyl-4-nitroaniline

This protocol, adapted from established procedures for similar isomers, illustrates a fundamental approach to constructing the nitroindazole core.[8]

Experimental Rationale: The reaction proceeds via the in-situ formation of a diazonium salt from the aniline precursor, which then undergoes intramolecular cyclization to form the indazole ring. Acetic acid serves as both a solvent and a catalyst for the diazotization, while sodium nitrite is the diazotizing agent.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methyl-4-nitroaniline (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Diazotization: Dissolve sodium nitrite (1.0 eq) in a minimal amount of water and add it dropwise to the cooled aniline solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at room temperature for 72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 5-nitro-1H-indazole.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

DOT Diagram: Synthetic Workflow for 5-Nitro-1H-indazole

G Start 2-Methyl-4-nitroaniline in Acetic Acid Step1 Cool to 0-5 °C Start->Step1 Step2 Add NaNO₂ (aq) dropwise Step1->Step2 Step3 Stir at RT for 72h (Diazotization & Cyclization) Step2->Step3 Step4 Rotary Evaporation Step3->Step4 Step5 Ethyl Acetate Extraction & Bicarbonate/Brine Wash Step4->Step5 Step6 Dry (MgSO₄), Filter, Concentrate Step5->Step6 End Purified 5-Nitro-1H-indazole Step6->End

Caption: General workflow for the synthesis of 5-nitro-1H-indazole.

Key Synthetic Transformations of this compound

The true utility of this compound lies in its capacity to be transformed into a variety of more complex derivatives. The following protocols outline some of the most critical downstream reactions.

Protocol 3.1: Reduction of the Nitro Group to Synthesize 7-Methyl-1H-indazol-5-amine

Experimental Rationale: The reduction of the nitro group to a primary amine is arguably the most important transformation for this intermediate. The resulting amino group is a versatile nucleophile and a precursor for diazonium salts, enabling a wide array of subsequent reactions (e.g., amide bond formation, Sandmeyer reactions). Catalytic hydrogenation is a clean and efficient method for this transformation.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol or methanol in a hydrogenation flask, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (or use a hydrogen balloon).

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the starting material is completely consumed (monitored by TLC).

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the 7-methyl-1H-indazol-5-amine, which can be used directly or purified further if necessary.

DOT Diagram: Reduction of this compound

G Start This compound Step1 Catalytic Hydrogenation Start->Step1 Reagents H₂, 10% Pd/C Ethanol, RT Reagents->Step1 Step2 Filter through Celite Step1->Step2 Step3 Concentrate Filtrate Step2->Step3 End 7-Methyl-1H-indazol-5-amine Step3->End

Caption: Workflow for the catalytic hydrogenation of the nitro group.

Protocol 3.2: N-Alkylation of the Indazole Core

Experimental Rationale: Alkylation of the indazole nitrogen atoms is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of indazole-based drug candidates. The choice of base and solvent is critical for controlling the regioselectivity of the alkylation (N1 vs. N2). This protocol provides a general method that often favors the more thermodynamically stable N1-alkylated product.

Step-by-Step Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq), to the solution. Stir for 15-30 minutes at room temperature.

  • Alkylation: Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide; 1.1 eq) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to separate the N1 and N2 isomers.

Table 2: Typical Reagents for N-Alkylation

Alkylating AgentBaseSolventTypical Outcome
Methyl IodideK₂CO₃AcetonitrileMixture of N1 and N2 methylated products.[9]
Benzyl BromideCs₂CO₃DMFGood yield of N-benzylated products.
Ethyl BromoacetateK₂CO₃AcetonitrileHigh yield of N-alkylated ester.[10]

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is crucial. NMR spectroscopy is the primary tool for this purpose.

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~13.0br s1HN-HBroad singlet, exchangeable with D₂O.
~8.8s1HAr-H (C4-H)Singlet due to no adjacent protons.
~8.2s1HAr-H (C6-H)Singlet due to no adjacent protons.
~2.6s3HCH₃Singlet for the methyl group protons.

Note: Predicted values are based on typical chemical shifts for similar nitroindazole structures. Actual values may vary depending on the solvent and instrument. The provided search results contain NMR data for related isomers which can be used for comparison.[4][7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.

  • Fire Hazards: The compound is not considered a significant fire risk, but containers may burn.[13] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[12]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and materials science applications. Its strategic functionalization allows for a diverse range of chemical transformations, making it a powerful tool in the synthetic chemist's arsenal. The protocols and data presented in these application notes provide a solid foundation for researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

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  • US3988347A - Process for the preparation of substituted indazoles - Google P
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Introduction: The Strategic Value of 7-Methyl-5-Nitro-1H-Indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Bioactive Molecules Utilizing 7-Methyl-5-Nitro-1H-Indazole

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in potent, biologically active compounds.[1][2][3] Its rigid, aromatic structure and capacity for crucial hydrogen bonding interactions make it an ideal framework for designing enzyme inhibitors and receptor modulators.[4] Among its many derivatives, this compound stands out as a particularly valuable starting material for drug discovery campaigns.

This bicyclic heterocycle is characterized by a methyl group at the 7-position and a nitro group at the 5-position.[5] These substituents are not mere decorations; they are strategic functional handles that provide a clear and logical path for molecular elaboration. The nitro group serves as a versatile precursor to a nucleophilic amine, opening a gateway for extensive derivatization. Simultaneously, the 7-methyl group can significantly enhance binding affinity and selectivity by occupying targeted hydrophobic pockets within a protein's active site, a feature well-documented in the development of kinase inhibitors.[3]

Furthermore, the indazole core itself is an effective bioisostere for moieties like indole and phenol.[1][2] This bioisosteric replacement can improve a molecule's metabolic stability and fine-tune its electronic properties to achieve superior target engagement.[6][7] The indazole's unique combination of a hydrogen bond donor (the N1-H) and an additional nitrogen atom that acts as a hydrogen bond acceptor provides a powerful interaction profile, especially for targeting the hinge region of protein kinases.[2] This guide provides detailed protocols and scientific rationale for leveraging this compound as a foundational building block in the synthesis of novel bioactive molecules.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueReference
Chemical Formula C₈H₇N₃O₂[5][8]
Molecular Weight 177.16 g/mol [5][8]
CAS Number 75785-12-5[5]
Appearance Typically a yellow solid[9]
Solubility Moderately soluble in organic solvents[5]

Core Synthetic Strategy: A Stepwise Approach to Molecular Diversity

The synthetic utility of this compound is centered on a primary, two-step workflow: reduction of the nitro group followed by functionalization of the resulting amine. This strategy allows for the late-stage introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

G A This compound (Starting Material) B Step 1: Nitro Group Reduction A->B Reagents: SnCl₂·2H₂O / EtOH or H₂ / Pd-C C 7-Methyl-1H-indazol-5-amine (Key Intermediate) B->C D Step 2: Amine Functionalization C->D Reagents: R-COCl / Base or R-COOH / Coupling Agents E Bioactive Molecules (e.g., Amides, Sulfonamides, Ureas) D->E

Caption: General synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Reduction of this compound to 7-Methyl-1H-Indazol-5-Amine

Causality and Rationale: The conversion of the electron-withdrawing nitro group to an electron-donating amino group is the most critical transformation. This reaction fundamentally alters the molecule's electronic properties and introduces a highly versatile nucleophilic center. Tin(II) chloride is a classic and robust choice for this reduction, as it is highly effective for aromatic nitro groups and tolerant of many other functionalities. The reaction proceeds in an acidic environment, necessitating a final basic workup to isolate the free amine product.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Standard laboratory glassware for workup

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of starting material).

  • Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. Look for the complete consumption of the starting material and the appearance of a new, more polar spot (the amine product).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Basification: Slowly and carefully add saturated aqueous NaHCO₃ solution to neutralize the acidic mixture. Continue addition until the pH is ~8-9 and effervescence ceases. A thick, white precipitate of tin salts will form.

  • Extraction: Add ethyl acetate to the mixture and stir vigorously for 15-20 minutes to ensure the product is extracted into the organic layer.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with additional ethyl acetate.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 7-methyl-1H-indazol-5-amine, which can be purified further by column chromatography or recrystallization if necessary.

Self-Validating System:

  • TLC Analysis: The product should have a significantly lower Rf value than the starting material in a standard solvent system (e.g., 50% EtOAc in hexanes).

  • Mass Spectrometry: The product's mass spectrum will show a molecular ion peak corresponding to the reduced mass (C₈H₉N₃, M.W. = 147.18).

  • ¹H NMR: The aromatic proton signals will shift upfield due to the electron-donating nature of the new amino group. The appearance of a broad singlet corresponding to the -NH₂ protons will also be observed.

Protocol 2: Synthesis of Bioactive Amides via Acylation of 7-Methyl-1H-Indazol-5-Amine

Causality and Rationale: Amide bond formation is a robust and widely used reaction in drug discovery to explore SAR. The nucleophilic 5-amino group readily attacks an activated carboxylic acid derivative, such as an acid chloride or an acid activated by coupling reagents. Using an acid chloride is a direct and often high-yielding method, where a non-nucleophilic base is required to neutralize the HCl byproduct, driving the reaction to completion.

Materials:

  • 7-methyl-1H-indazol-5-amine (from Protocol 1)

  • An appropriate acid chloride (R-COCl) (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq)

  • Standard laboratory glassware for an inert atmosphere reaction

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 7-methyl-1H-indazol-5-amine (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add the base (e.g., TEA) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the acid chloride (dissolved in a small amount of anhydrous DCM) to the reaction mixture dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by silica gel column chromatography or recrystallization.

Application in Kinase Inhibitor Design

The 7-methyl-indazole scaffold is a powerful ATP surrogate, making it a privileged core for designing protein kinase inhibitors for diseases like cancer.[3][10] The indazole N1-H and N2 atoms form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of adenine. The substituent derived from the 5-amino group typically extends towards the solvent-exposed region, allowing for modifications that can enhance potency and selectivity. The 7-methyl group often fits into a nearby hydrophobic pocket, further anchoring the inhibitor and increasing its affinity.[3] Pazopanib, an approved anti-cancer drug, famously features an indazole core that targets multiple kinases, including VEGFR-2.[3]

G cluster_0 ATP Binding Pocket HINGE Hinge Region Backbone NH POCKET Hydrophobic Pocket INHIBITOR N-H N 7-Methyl-Indazole Core CH₃ R-Group (from 5-NH₂) INHIBITOR:n1->HINGE:f0 H-Bond INHIBITOR:n2->HINGE:f0 H-Bond Acceptor INHIBITOR:me->POCKET Hydrophobic Interaction

Caption: Binding model of a 7-methyl-indazole inhibitor in a kinase active site.

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Application Notes and Protocols for the Derivatization of 7-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 7-methyl-5-nitro-1H-indazole

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific substitution pattern of this compound presents a versatile platform for the synthesis of diverse molecular entities. The methyl group at the 7-position can influence the regioselectivity of N-alkylation reactions, while the nitro group at the 5-position serves as a key functional handle for a variety of chemical transformations.[3][4] Furthermore, the indazole ring itself is amenable to functionalization, enabling the generation of compound libraries for drug discovery and development.

This guide provides detailed application notes and protocols for the derivatization of this compound, focusing on three primary strategies: N-alkylation and N-arylation, reduction of the nitro group and subsequent functionalization of the resulting amine, and halogenation followed by palladium-catalyzed cross-coupling reactions. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to aid researchers in optimizing these transformations for their specific needs.

PART 1: N-Alkylation and N-Arylation of the Indazole Core

The presence of two nitrogen atoms in the indazole ring allows for the introduction of substituents at either the N1 or N2 position. The regiochemical outcome of N-alkylation is a critical consideration and is influenced by steric and electronic factors of the indazole substrate, as well as the reaction conditions employed.[3][4][5]

Causality Behind Regioselective N-Alkylation

In the case of this compound, the electron-withdrawing nitro group at the 5-position and the methyl group at the 7-position will influence the nucleophilicity of the N1 and N2 nitrogens. Generally, the 1H-indazole tautomer is thermodynamically more stable.[3] However, the presence of a substituent at the C7 position can sterically hinder the N1 position, potentially favoring alkylation at N2. Conversely, the electronic effect of the C7 substituent also plays a role; electron-withdrawing groups at C7 have been shown to favor N2 alkylation.[3][4][6] Therefore, a careful selection of reaction conditions is crucial to achieve the desired regioselectivity.

The use of a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (THF) typically favors the formation of the thermodynamically more stable N1-alkylated product for many indazole systems.[3][4][6]

Experimental Protocol 1: N1-Selective Alkylation

This protocol aims for the selective alkylation at the N1 position of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated indazole.

Data Presentation: Expected Spectroscopic Data for N1-methyl-7-methyl-5-nitro-1H-indazole

Proton (¹H NMR) Expected Chemical Shift (δ, ppm) in CDCl₃ Carbon (¹³C NMR) Expected Chemical Shift (δ, ppm) in CDCl₃
H-3~8.1C-3~135
H-4~8.6 (d)C-3a~122
H-6~7.9 (d)C-4~120
N1-CH₃~4.1 (s)C-5~144
C7-CH₃~2.6 (s)C-6~118
C-7~129
C-7a~141
N1-CH₃~35
C7-CH₃~17

Note: These are predicted values based on related structures and may vary slightly.[7][8][9]

PART 2: Reduction of the Nitro Group and Derivatization of 7-methyl-1H-indazol-5-amine

The nitro group at the C5 position is a versatile functional group that can be readily reduced to a primary amine. This transformation opens up a vast array of subsequent derivatization possibilities, including acylation, sulfonylation, and reductive amination, making 7-methyl-1H-indazol-5-amine a valuable intermediate in drug discovery.[1]

Causality Behind the Choice of Reducing Agent

The choice of reducing agent is critical to ensure chemoselectivity, especially if other reducible functional groups are present in the molecule. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of aromatic nitro groups.[10] Alternatively, metal-acid systems such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid are also effective and can be advantageous when catalytic hydrogenation is not feasible.

Experimental Protocol 2: Synthesis of 7-methyl-1H-indazol-5-amine

This protocol describes the reduction of the nitro group via catalytic hydrogenation.

Materials:

  • This compound or its N1-alkylated derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of the 5-nitro-indazole derivative (1.0 equivalent) in MeOH or EtOH, add 10% Pd/C (10% w/w).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (balloon pressure or at a set pressure in a Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the 7-methyl-1H-indazol-5-amine derivative, which can often be used in the next step without further purification.

Workflow for Derivatization of 7-methyl-1H-indazol-5-amine

G cluster_derivatization Derivatization Reactions start This compound reduction Reduction (e.g., H₂, Pd/C) start->reduction amine 7-methyl-1H-indazol-5-amine reduction->amine acylation Acylation (Acyl chloride, base) amine->acylation sulfonylation Sulfonylation (Sulfonyl chloride, base) amine->sulfonylation reductive_amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) amine->reductive_amination amide Amide Derivatives acylation->amide sulfonamide Sulfonamide Derivatives sulfonylation->sulfonamide sec_tert_amine Secondary/Tertiary Amine Derivatives reductive_amination->sec_tert_amine

Caption: Derivatization pathways for this compound via reduction.

PART 3: Halogenation and Palladium-Catalyzed Cross-Coupling

To further diversify the this compound scaffold, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction are powerful tools.[11][12][13] These reactions require the initial introduction of a halogen atom, typically bromine or iodine, onto the indazole ring to serve as a handle for the coupling reaction.

Causality Behind Regioselective Halogenation

The indazole ring can be halogenated at several positions. The C3 position is often susceptible to electrophilic halogenation.[14][15] The reaction conditions, including the choice of halogenating agent and solvent, can be tuned to achieve regioselectivity. For N-unsubstituted indazoles, iodination with iodine in the presence of a base like potassium hydroxide is a common method for introducing iodine at the C3 position.[14]

Experimental Protocol 3: 3-Iodo-7-methyl-5-nitro-1H-indazole Synthesis

This protocol details the iodination at the C3 position.

Materials:

  • This compound

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in DMF, add powdered KOH (2.0 equivalents) and stir for 15 minutes at room temperature.

  • Add a solution of iodine (1.5 equivalents) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and quench with saturated aqueous Na₂S₂O₃ solution to remove excess iodine.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-iodo-7-methyl-5-nitro-1H-indazole.

Experimental Protocol 4: Suzuki-Miyaura Cross-Coupling

This protocol describes the Suzuki-Miyaura coupling of the 3-iodo-indazole with a boronic acid.

Materials:

  • 3-Iodo-7-methyl-5-nitro-1H-indazole

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a reaction vessel, combine 3-iodo-7-methyl-5-nitro-1H-indazole (1.0 equivalent), the boronic acid (1.5 equivalents), the palladium catalyst (5 mol%), and the base (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Workflow for Halogenation and Cross-Coupling

G start This compound halogenation Halogenation (e.g., I₂, KOH) start->halogenation halo_indazole 3-Halo-7-methyl-5-nitro-1H-indazole halogenation->halo_indazole suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, base) halo_indazole->suzuki coupled_product 3-Aryl-7-methyl-5-nitro-1H-indazole suzuki->coupled_product

Caption: Synthesis of 3-aryl indazoles via halogenation and Suzuki coupling.

Conclusion

This compound is a highly valuable starting material for the synthesis of a wide range of derivatives. The protocols and application notes provided herein offer a robust foundation for researchers to explore the chemical space around this versatile scaffold. By understanding the principles of regioselective N-alkylation, the reactivity of the nitro group, and the power of palladium-catalyzed cross-coupling, scientists can efficiently generate novel compounds for various applications, particularly in the field of drug discovery.

References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1940-1955. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Meti, G. Y., & Meti, D. Y. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Lu, P., et al. (2022). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Reddy, T. J., et al. (2010). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 12(21), 4884–4887. [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4627-4632. [Link]

  • Boiani, L., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 606-620. [Link]

  • Kumar, S., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 12(38), 24653-24662. [Link]

  • Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Center for Biotechnology Information. [Link]

  • Kumar, S., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

  • Bull, J. A., et al. (2022). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, 87(20), 13615–13628. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4898-4901. [Link]

  • Li, J., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 597. [Link]

  • El Kazzouli, S., et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 17(5), 5595-5606. [Link]

  • Wallace, O. B., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 693. [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF. [Link]

  • Kim, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114112. [Link]

  • van der Graaff, W. N., et al. (2017). Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts. Catalysts, 7(12), 382. [Link]

Sources

7-Methyl-5-nitro-1H-indazole: A Versatile Scaffold for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Indazoles in Targeted Therapeutics

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging a wide array of biological targets with high affinity and specificity. Notably, indazole derivatives have demonstrated significant success as kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, targeting key signaling pathways in oncology.[1][2] This established prowess as kinase-targeting motifs makes indazoles highly attractive warheads for the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality that hijacks the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 7-methyl-5-nitro-1H-indazole as a strategic building block for the synthesis of novel protein degraders. We will delve into its synthesis, functionalization, and incorporation into PROTACs, offering detailed, field-proven protocols and explaining the rationale behind key experimental choices.

The Strategic Advantage of this compound

The this compound molecule is not merely an arbitrary starting point; its specific substitution pattern offers distinct advantages for the construction of protein degraders.

  • The Indazole Core as a Kinase Warhead : The indazole scaffold is a well-established kinase binder, capable of forming key hydrogen bond interactions within the ATP-binding pocket of numerous kinases.[4][5] The 7-methyl substitution can provide additional van der Waals interactions and modulate the vector for linker attachment.

  • The 5-Nitro Group as a Functional Handle : The nitro group at the 5-position is a key synthetic handle. It can be readily and selectively reduced to a primary amine (7-methyl-5-amino-1H-indazole). This amino group serves as a versatile nucleophile for the attachment of a linker, a crucial component of any PROTAC molecule, typically through a stable amide bond.

  • Tunable Physicochemical Properties : The methyl and nitro groups influence the electronic properties and lipophilicity of the molecule, which can be fine-tuned during the optimization of the final degrader to achieve desired cellular permeability and pharmacokinetic properties.

Experimental Protocols: From Building Block to Protein Degrader

This section provides detailed, step-by-step methodologies for the synthesis and functionalization of this compound and its incorporation into a model protein degrader.

Protocol 1: Synthesis of this compound

While a direct, high-yield synthesis of this compound from commercially available starting materials may require custom synthesis, a plausible and established route for a related analogue, 3-methyl-5-nitro-1H-indazole, can be adapted.[6] A general approach for the synthesis of 5-nitroindazoles involves the diazotization of an appropriately substituted o-toluidine derivative.[7][8]

Reaction Scheme:

Synthesis of this compound start 2,6-Dimethyl-4-nitroaniline intermediate1 Diazonium Salt start->intermediate1 NaNO2, Acetic Acid, 0-20 °C product This compound intermediate1->product Intramolecular Cyclization

Caption: Synthetic route for this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier
2,6-Dimethyl-4-nitroaniline166.18>98%Commercially Available
Sodium Nitrite (NaNO₂)69.00>99%Standard Supplier
Glacial Acetic Acid60.05ACS GradeStandard Supplier
Deionized Water18.02--
Ethyl Acetate88.11ACS GradeStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃) solution---
Anhydrous Magnesium Sulfate (MgSO₄)120.37-Standard Supplier

Procedure:

  • To a solution of 2,6-dimethyl-4-nitroaniline (1.0 eq) in glacial acetic acid, cooled to 0 °C in an ice bath, add a solution of sodium nitrite (1.0 eq) in deionized water dropwise, maintaining the temperature below 20 °C.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.

Characterization Data (Hypothetical, based on related structures):

  • Appearance: Yellow solid.

  • ¹H NMR (DMSO-d₆): Expect signals for the aromatic protons, the N-H proton (broad singlet), and the methyl group protons (singlet).

  • ¹³C NMR (DMSO-d₆): Expect signals corresponding to the carbon atoms of the indazole ring and the methyl group.

  • Mass Spectrometry (MS): m/z calculated for C₈H₇N₃O₂.

Protocol 2: Reduction of this compound to 7-Methyl-5-amino-1H-indazole

The reduction of the nitro group to an amine is a critical step in preparing the indazole for linker conjugation. Stannous chloride (SnCl₂) in an alcoholic solvent is a common and effective method for this transformation.

Reaction Scheme:

Reduction of this compound start This compound product 7-Methyl-5-amino-1H-indazole start->product SnCl2·2H2O, Ethanol, Reflux

Caption: Reduction of the nitro group to an amine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier
This compound177.16>95%Synthesized in Protocol 1
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.63>98%Standard Supplier
Ethanol46.07AnhydrousStandard Supplier
Sodium Bicarbonate (NaHCO₃)84.01-Standard Supplier
Ethyl Acetate88.11ACS GradeStandard Supplier
Brine---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-Standard Supplier

Procedure:

  • Suspend this compound (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (5.0 eq) portion-wise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-methyl-5-amino-1H-indazole.

Protocol 3: Amide Coupling to a Linker

The newly formed amino group on the indazole core is now ready for coupling with a linker containing a carboxylic acid functional group. This is a standard amide bond formation reaction, often facilitated by coupling reagents like HATU or EDC/HOBt.[9][10]

Workflow for PROTAC Synthesis:

PROTAC_Synthesis_Workflow cluster_0 Warhead Functionalization cluster_1 Linker & E3 Ligand Moiety cluster_2 PROTAC Assembly A This compound B 7-Methyl-5-amino-1H-indazole A->B Reduction E Amide Coupling B->E C Linker-COOH D E3 Ligase Ligand C->D Pre-functionalized or coupled in a later step C->E F Final PROTAC E->F

Caption: General workflow for PROTAC synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier
7-Methyl-5-amino-1H-indazole147.18>95%Synthesized in Protocol 2
Linker-COOH (e.g., a PEG linker with a terminal carboxylic acid)Varies>95%Commercially Available
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)380.23>98%Standard Supplier
DIPEA (N,N-Diisopropylethylamine)129.24>99%Standard Supplier
DMF (N,N-Dimethylformamide)73.09AnhydrousStandard Supplier
Ethyl Acetate88.11ACS GradeStandard Supplier
Water18.02--
Brine---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-Standard Supplier

Procedure:

  • Dissolve the Linker-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of 7-methyl-5-amino-1H-indazole (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final indazole-linker conjugate. This can then be coupled to an E3 ligase ligand to complete the PROTAC synthesis.

Conclusion: A Gateway to Novel Protein Degraders

This compound represents a strategically designed building block that provides a clear and efficient entry point into the synthesis of novel, indazole-based protein degraders. The protocols and rationale outlined in this application note offer a solid foundation for researchers to explore this promising area of drug discovery. By leveraging the well-established kinase-binding properties of the indazole scaffold and the synthetic versatility of the nitro group, the scientific community can continue to expand the arsenal of targeted protein degradation therapies for a wide range of diseases.

References

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  • Chemical structures of PROTACs warheads used in this work. ResearchGate.

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Application Notes and Protocols for 7-methyl-5-nitro-1H-indazole and the Broader Class of Nitroindazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Impact of Nitro-Substitution

The 1H-indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis of a multitude of pharmacologically active compounds.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a structural motif in drugs with applications ranging from oncology and inflammation to infectious diseases.[1][2] The versatility of the indazole ring system allows for diverse substitutions, leading to a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-HIV, antibacterial, and antifungal properties.[1][2]

The introduction of a nitro group (—NO₂) to the indazole scaffold profoundly influences its electronic properties and biological activity. Nitroindazoles have emerged as a particularly interesting subclass, with specific isomers demonstrating potent and selective inhibitory effects on various enzymes and cellular processes. For instance, 7-nitroindazole is a well-characterized inhibitor of nitric oxide synthase (NOS), exhibiting neuroprotective and antinociceptive effects.[3][4] Derivatives of 5-nitroindazole and 6-nitro-1H-indazole have shown promise as antimicrobial, antiparasitic, and antiproliferative agents.[5][6][7]

This document provides detailed experimental protocols and application notes for researchers exploring the therapeutic potential of nitroindazoles, with a specific focus on the novel compound 7-methyl-5-nitro-1H-indazole . While specific biological data on this particular derivative is emerging, the protocols outlined below are based on established methodologies for analogous nitro-substituted indazoles and provide a robust framework for its characterization.

Chemical Profile: this compound

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[8][9]
Molecular Weight 177.16 g/mol [8]
IUPAC Name This compound[8][9]
Purity Typically ≥97% for research use[8]
Appearance Varies; often a solid powderN/A
Solubility Expected to be soluble in organic solvents like DMSO and DMFN/A

Experimental Applications & Protocols

The following protocols are designed to assess the biological activity of this compound in key therapeutic areas where nitroindazoles have shown significant promise.

Protocol 1: Nitric Oxide Synthase (NOS) Inhibition Assay

Rationale: Based on the well-documented activity of 7-nitroindazole as a NOS inhibitor, it is critical to evaluate this compound for similar activity.[3] NOS enzymes are crucial in various physiological and pathological processes, and their inhibition is a therapeutic strategy for conditions like neurodegenerative diseases and certain inflammatory disorders. This protocol describes a common method to measure NOS activity by monitoring the conversion of L-arginine to L-citrulline.

Workflow Diagram:

NOS_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Detection Compound_Prep Prepare stock solution of This compound in DMSO Incubation Incubate enzyme, buffer, compound/vehicle, and cofactors at 37°C Compound_Prep->Incubation Enzyme_Prep Prepare NOS enzyme (e.g., nNOS, iNOS) and reaction buffer Enzyme_Prep->Incubation Substrate_Prep Prepare L-[³H]arginine and cofactors (NADPH, calmodulin, etc.) Start_Rxn Initiate reaction by adding L-[³H]arginine Substrate_Prep->Start_Rxn Incubation->Start_Rxn Stop_Rxn Stop reaction with acidic stop buffer Start_Rxn->Stop_Rxn Ion_Exchange Apply reaction mixture to dowex cation-exchange resin Stop_Rxn->Ion_Exchange Elution Elute L-[³H]citrulline (unbound) Ion_Exchange->Elution Quantification Quantify radioactivity using liquid scintillation counting Elution->Quantification MIC_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Dilution Prepare 2-fold serial dilutions of test compound in a 96-well plate Inoculation Inoculate each well with the bacterial suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (e.g., 5x10⁵ CFU/mL) in Mueller-Hinton Broth Inoculum_Prep->Inoculation Incubate_Plate Incubate the plate at 37°C for 18-24 hours Inoculation->Incubate_Plate Visual_Inspection Visually inspect for turbidity (bacterial growth) Incubate_Plate->Visual_Inspection OD_Reading Optional: Read optical density at 600 nm Incubate_Plate->OD_Reading Determine_MIC MIC is the lowest concentration with no visible growth Visual_Inspection->Determine_MIC OD_Reading->Determine_MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Plate:

    • In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Prepare a starting solution of this compound in CAMHB at 4x the highest desired final concentration. Add 100 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • Select colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate and suspend them in saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Add 50 µL of sterile CAMHB to well 12.

    • Seal the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

    • A positive control (e.g., ciprofloxacin) should be run in parallel.

Protocol 3: Cell Viability Assay (MTT) for Antiproliferative Activity

Rationale: The indazole scaffold is present in numerous anti-cancer agents. [1]This protocol assesses the cytotoxic or cytostatic effect of this compound on cancer cell lines using the MTT assay, which measures metabolic activity as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture a human cancer cell line (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture media.

    • Remove the old media from the plate and add 100 µL of media containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include vehicle-only wells as controls.

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

    • Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Shake the plate gently for 10 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion and Future Directions

The protocols detailed in this guide provide a foundational framework for the initial biological characterization of this compound. Based on the rich pharmacology of the nitroindazole class, this novel compound warrants investigation as a potential modulator of nitric oxide synthase, an antimicrobial agent, and an antiproliferative compound. The data generated from these assays will be crucial for establishing a preliminary structure-activity relationship (SAR) and guiding further optimization in drug discovery programs. Subsequent studies should aim to identify the specific molecular targets and elucidate the mechanism of action to fully understand its therapeutic potential.

References

Sources

Application Notes and Protocols for the Biological Evaluation of 7-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Investigational Landscape of 7-methyl-5-nitro-1H-indazole

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a diverse range of biological targets.[1][2] The addition of a nitro group, as seen in this compound, can significantly influence the molecule's electronic properties and metabolic fate, often conferring potent and specific biological activities.[3] While this compound is a discrete chemical entity, the broader class of nitroindazoles has been implicated in several key signaling pathways. Notably, 7-nitroindazole is a well-characterized inhibitor of nitric oxide synthase (NOS), an enzyme crucial in neurotransmission and vascular regulation.[4] Furthermore, the indazole core is prevalent in numerous kinase inhibitors and compounds targeting ligand-gated ion channels like nicotinic acetylcholine receptors (nAChRs).[1]

This guide provides a comprehensive framework for the initial biological characterization of this compound. It is designed for researchers in drug discovery and chemical biology, offering detailed protocols for a tiered screening approach. The narrative explains not just the "how" but the "why" behind each experimental choice, ensuring a robust and logically sound investigation into the compound's potential mechanisms of action. We will explore three primary hypotheses based on the activities of structurally related molecules:

  • Inhibition of Nitric Oxide Synthase (NOS)

  • Modulation of Protein Kinase Activity

  • Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)

For each proposed activity, we will provide detailed biochemical and cell-based assay protocols. Additionally, we include essential secondary assays for determining cytotoxicity and confirming target engagement within the cellular environment.

Section 1: Assessment of Nitric Oxide Synthase (NOS) Inhibition

Scientific Rationale: The structural analog, 7-nitro-1H-indazole, is a known inhibitor of NOS isoforms. Therefore, the primary hypothesis is that this compound may also possess NOS inhibitory activity. Overproduction of nitric oxide (NO) is implicated in neurodegenerative disorders and neuropathic pain, making NOS inhibitors therapeutically desirable.[4][5] We will first use a cell-free enzymatic assay to determine direct inhibition and then a cell-based assay to assess activity in a more physiologically relevant context.

Protocol 1.1: In Vitro NOS Inhibitor Screening (Fluorometric)

This biochemical assay quantifies NOS activity by measuring the generation of nitric oxide, which reacts with a fluorescent probe. A reduction in fluorescence in the presence of the test compound indicates inhibition.[2][6]

Methodology:

  • Reagent Preparation:

    • Prepare NOS Assay Buffer, NOS Dilution Buffer, and reconstitute NOS Enzyme, NOS Cofactors, and Nitrate Reductase as per the manufacturer's instructions (e.g., Assay Genie's NOS Inhibitor Screening Kit).[2] Keep all enzyme solutions on ice.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions in NOS Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare a known NOS inhibitor (e.g., L-NNA) as a positive control.[7]

  • Assay Procedure (96-well format):

    • Enzyme Control (EC): Add 4 µL of diluted NOS enzyme to wells containing assay buffer and the corresponding volume of DMSO vehicle.

    • Inhibitor Wells: Add 4 µL of diluted NOS enzyme to wells containing the various concentrations of this compound.

    • Positive Control: Add 4 µL of diluted NOS enzyme to wells containing the positive control inhibitor.

    • Background Control (BC): Add 30 µL of NOS Assay Buffer to a well without the enzyme.

  • Reaction Initiation:

    • Prepare a Reaction Mix containing NOS Cofactors, NOS Substrate (L-arginine), and Nitrate Reductase according to the kit protocol.[2]

    • Add 10 µL of the Reaction Mix to each well.

    • Mix gently and incubate the plate at 37°C for 1 hour, protected from light.

  • Signal Development and Detection:

    • After incubation, add 110 µL of NOS Assay Buffer, followed by 5 µL of an enhancer solution. Incubate at room temperature for 10 minutes.

    • Add 10 µL of a fluorescent probe to all wells, mix, and incubate for 10 minutes.

    • Add 5 µL of NaOH to stop the reaction.

    • Measure fluorescence using a microplate reader at an excitation of ~360 nm and an emission of ~450 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Fluorescence_EC - Fluorescence_Inhibitor) / Fluorescence_EC] * 100

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 1.2: Cellular Nitric Oxide Production (Griess Assay)

This cell-based assay quantifies nitrite, a stable and water-soluble breakdown product of NO, in the supernatant of cultured cells.[8] Murine macrophage cell lines like RAW 264.7 are excellent models as they produce significant amounts of NO upon stimulation.[5][8] This assay assesses the compound's ability to inhibit NO production in a cellular context, which accounts for cell permeability and potential off-target effects.

Methodology:

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare dilutions of this compound in culture medium.

    • Pre-treat the cells with various concentrations of the compound for 1 hour. Include a vehicle control (DMSO).

    • Induce NO production by adding lipopolysaccharide (LPS, 1 µg/mL) and interferon-gamma (IFN-γ, 10 ng/mL) to the wells.

    • Include an unstimulated control group (no LPS/IFN-γ) and a positive control group treated with a known NOS inhibitor.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Reagent System):

    • Prepare the Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[8]

    • Prepare a standard curve using sodium nitrite (0-100 µM) in culture medium.

    • Carefully transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the Griess Reagent to each well containing supernatant or standard.

    • Incubate for 10-15 minutes at room temperature, protected from light, allowing the color to develop.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

    • Determine the IC50 value of this compound for the inhibition of NO production.

Section 2: Evaluation of Protein Kinase Inhibition

Scientific Rationale: The indazole scaffold is a key component of many approved and investigational kinase inhibitors.[1] Kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. The ADP-Glo™ Kinase Assay is a highly sensitive, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a universal method to screen for inhibitors of any ADP-generating enzyme.[9][10][11][12]

Protocol 2.1: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

This protocol provides a universal framework for testing this compound against a specific kinase of interest. The choice of kinase can be guided by screening against a panel of commercially available kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in the appropriate kinase assay buffer.

    • Prepare the kinase, substrate (peptide or protein), and ATP solution in kinase buffer. The optimal concentrations of each must be determined empirically but should generally be around the Km for substrate and ATP to ensure sensitive detection of inhibition.

  • Kinase Reaction (384-well plate):

    • Add 2.5 µL of the test compound solution to the appropriate wells.

    • Add 5 µL of a solution containing the kinase enzyme and its specific substrate to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

    • Incubate at 30°C for 1 hour (or an optimized time determined during assay development).

  • ADP Detection:

    • Step 1: ATP Depletion. Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and eliminates any remaining ATP.[13]

    • Incubate at room temperature for 40 minutes.

    • Step 2: Signal Generation. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and uses the newly generated ATP to drive a luciferase reaction, producing light.[13]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Hypothetical Kinase Screening Results

Kinase TargetThis compound IC50 (µM)
Kinase A> 100
Kinase B5.2
Kinase C25.8
Kinase D> 100

This table illustrates how screening results would be presented to identify potential kinase targets.

Section 3: Assessment of Nicotinic Acetylcholine Receptor (nAChR) Modulation

Scientific Rationale: Indazole derivatives have been identified as modulators of nAChRs, which are ligand-gated ion channels involved in a wide range of central and peripheral nervous system functions.[14] Dysfunctional nAChRs are linked to Alzheimer's disease, schizophrenia, and nicotine addiction. We propose a radioligand binding assay to determine direct interaction with the receptor and a cell-based calcium flux assay to measure functional antagonism.

Protocol 3.1: nAChR Radioligand Binding Assay

This assay measures the ability of this compound to displace a known radiolabeled antagonist, [¹²⁵I]α-bungarotoxin, from α7 nAChRs expressed in cell membranes.[15]

Methodology:

  • Reagent Preparation:

    • Receptor Source: Prepare cell membranes from a cell line stably expressing the human α7 nAChR subtype (e.g., SH-SY5Y or transfected HEK293 cells).[15]

    • Radioligand: [¹²⁵I]α-bungarotoxin at a concentration near its Kd.

    • Test Compound: Prepare serial dilutions of this compound.

    • Control Ligand: A known unlabeled antagonist (e.g., mecamylamine) for determining non-specific binding.

  • Assay Setup (96-well filter plate):

    • Total Binding: Receptor membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Receptor membranes + Radioligand + a saturating concentration of unlabeled control ligand.

    • Competitive Binding: Receptor membranes + Radioligand + varying concentrations of this compound.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold wash buffer.

  • Data Acquisition and Analysis:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting NSB from total binding.

    • Determine the percent displacement by the test compound at each concentration and calculate the Ki (inhibitory constant).

Protocol 3.2: Functional nAChR Antagonism (Calcium Flux Assay)

This assay measures the functional consequence of receptor binding. Activation of nAChRs on cells like the human neuroblastoma line SH-SY5Y leads to an influx of calcium.[16][17] An antagonist will block this influx.

Methodology:

  • Cell Preparation:

    • Seed SH-SY5Y cells in a 96-well black, clear-bottom plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.[18]

    • Wash the cells with assay buffer (e.g., HEPES-buffered saline) to remove excess dye.

  • Compound Treatment:

    • Add varying concentrations of this compound to the wells. Include a vehicle control.

    • Incubate for 15-30 minutes at room temperature.

  • Calcium Flux Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence.

    • Add a known nAChR agonist (e.g., nicotine or acetylcholine) to stimulate the receptor and immediately begin kinetic fluorescence readings for several minutes.

  • Data Analysis:

    • Calculate the inhibition of the calcium response by comparing the fluorescence increase in compound-treated wells to the vehicle control wells.

    • Determine the IC50 value from the resulting dose-response curve.

Section 4: Essential Secondary Assays

Protocol 4.1: Cytotoxicity Assessment (MTT Assay)

Scientific Rationale: It is crucial to determine if the observed activity of a compound is due to specific modulation of a target or simply a result of general cytotoxicity. The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][19][20]

Methodology:

  • Cell Plating: Seed the relevant cell line (e.g., RAW 264.7, SH-SY5Y, or a cancer cell line for kinase inhibitor testing) in a 96-well plate and allow to adhere for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of this compound for a period relevant to the primary assays (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration). A compound with a CC50 significantly higher than its IC50 is considered to have a good therapeutic window.

Protocol 4.2: Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA)

Scientific Rationale: While in vitro assays demonstrate direct interaction, CETSA confirms that a compound binds to its intended protein target within the complex environment of an intact cell. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[21][22][23]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at a saturating concentration and a vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.

  • Cell Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

  • Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[23]

Visualizations

Experimental Workflows

G cluster_0 Primary Screening Funnel cluster_1 Secondary Validation A Compound This compound B Biochemical Assays (NOS, Kinase, nAChR Binding) A->B Direct Interaction C Cell-Based Assays (NO Production, Ca2+ Flux) A->C Cellular Activity D Identify 'Hits' (Active Compounds) B->D C->D E Cytotoxicity Assay (MTT) D->E Assess Safety Window F Target Engagement (CETSA) D->F Confirm In-Cell Binding G Validated Lead Candidate E->G F->G

Caption: Tiered screening workflow for this compound.

Signaling Pathway Example: nAChR-Mediated Calcium Influx

G cluster_membrane Cell Membrane agonist Agonist (e.g., Nicotine) receptor α7 nAChR (Ion Channel) agonist->receptor Binds & Activates ca_influx Ca²⁺ Influx receptor->ca_influx Direct ion flow depolarization Membrane Depolarization receptor->depolarization compound This compound (Hypothesized Antagonist) compound->receptor Binds & Blocks cellular_response Downstream Cellular Response ca_influx->cellular_response vocc Voltage-Operated Ca²⁺ Channels (VOCC) vocc->ca_influx depolarization->vocc Opens

Caption: Proposed mechanism of nAChR antagonism and calcium influx.

References

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7-Methyl-5-nitro-1H-indazole: A Versatile Scaffold for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied derivatives, nitroindazoles have garnered significant attention for their potential as therapeutic agents and research tools. This guide focuses on 7-methyl-5-nitro-1H-indazole , a specific derivative with promising, yet underexplored, potential. While direct experimental data on this compound is limited, its structural similarity to well-characterized nitroindazoles, such as 5-nitroindazoles and 7-nitroindazole, provides a strong rationale for its investigation in several key areas of research.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It consolidates the known chemical properties of this compound, explores its potential biological activities by drawing parallels with related compounds, and provides detailed, adaptable protocols to facilitate its use as a research tool.

Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research.

PropertyValueSource
CAS Number 75785-12-5[1]
Molecular Formula C₈H₇N₃O₂[1][2]
Molecular Weight 177.16 g/mol [2]
Appearance Likely a yellow or beige solidInferred from related compounds
Purity Typically >97%[2]
Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted indazoles. The synthesis of this compound can be achieved through the diazotization of an appropriate aniline precursor followed by cyclization.

Materials:

  • 2,6-dimethyl-4-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Diazotization:

    • In a round-bottom flask, dissolve 2,6-dimethyl-4-nitroaniline in a mixture of glacial acetic acid and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Cyclization:

    • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The cyclization to the indazole ring occurs at this stage. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome:

The final product should be a solid, with its identity and purity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, this compound is a compelling candidate for investigation in several therapeutic areas.

Antiparasitic Activity: A Potential Anti-Chagas Disease Agent

Numerous studies have highlighted the potent trypanocidal activity of 5-nitroindazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease[3][4][5].

Proposed Mechanism of Action:

The prevailing hypothesis for the anti-trypanosomal activity of nitro-heterocyclic compounds is the generation of reactive oxygen species (ROS) within the parasite[4]. The nitro group of the indazole can undergo bioreduction by parasitic nitroreductases, leading to the formation of cytotoxic nitroso and hydroxylamine metabolites and the generation of superoxide radicals. This oxidative stress disrupts cellular processes and leads to parasite death.

G Indazole This compound Nitroreductase Parasitic Nitroreductase (Type I) Indazole->Nitroreductase Enters Parasite NitroAnion Nitro Anion Radical Nitroreductase->NitroAnion Bioreduction ROS Reactive Oxygen Species (ROS) NitroAnion->ROS Reaction with O₂ CellDeath Parasite Cell Death ROS->CellDeath Induces Oxidative Stress

Caption: Proposed mechanism of antiparasitic activity.

Enzyme Inhibition: A Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Candidate

The 7-nitroindazole isomer is a well-established selective inhibitor of neuronal nitric oxide synthase (nNOS)[6][7]. This enzyme plays a crucial role in neurotransmission, and its dysregulation is implicated in various neurological disorders.

Rationale for Investigation:

The structural similarity between 7-nitroindazole and this compound suggests that the latter may also exhibit nNOS inhibitory activity. The methyl group at the 7-position and the nitro group at the 5-position could influence the binding affinity and selectivity for the different NOS isoforms (nNOS, eNOS, and iNOS).

G Arginine L-Arginine nNOS nNOS Arginine->nNOS NO Nitric Oxide (NO) nNOS->NO Citulline Citulline nNOS->Citulline Citrulline L-Citrulline Indazole This compound Indazole->nNOS Inhibition

Caption: Potential inhibition of the nNOS pathway.

Application Notes and Protocols

The following protocols are adapted from studies on related nitroindazole compounds and can serve as a starting point for evaluating the biological activity of this compound.

Protocol 2: In Vitro Anti-Trypanosomal Activity Assay

This protocol describes a method to assess the efficacy of this compound against the epimastigote form of Trypanosoma cruzi.

Materials:

  • Trypanosoma cruzi epimastigotes

  • Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS)

  • This compound (stock solution in DMSO)

  • Resazurin sodium salt solution

  • 96-well microplates

  • Incubator (28 °C)

  • Microplate reader (fluorescence)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in LIT medium to achieve the desired final concentrations.

  • Assay Setup:

    • Seed the 96-well plates with T. cruzi epimastigotes at a density of 1 x 10⁶ parasites/mL in LIT medium.

    • Add the diluted compound solutions to the wells. Include wells with parasites and medium only (negative control) and wells with a known trypanocidal drug like benznidazole (positive control).

    • Incubate the plates at 28 °C for 72 hours.

  • Viability Assessment:

    • After incubation, add resazurin solution to each well and incubate for another 24 hours.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration compared to the negative control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on NOS activity using a commercially available kit.

Materials:

  • Recombinant human nNOS, eNOS, or iNOS

  • NOS assay kit (containing assay buffer, L-arginine, NADPH, and other necessary reagents)

  • This compound (stock solution in DMSO)

  • 96-well microplates

  • Microplate reader (absorbance)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the NOS enzyme, assay buffer, and the diluted compound solutions.

    • Initiate the reaction by adding a mixture of L-arginine and NADPH.

    • Incubate the plate at the recommended temperature (e.g., 37 °C) for the specified time according to the kit instructions.

  • Detection:

    • Stop the reaction and measure the formation of nitric oxide, which is typically detected as nitrite and nitrate after conversion, using the Griess reagent system provided in the kit.

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of NOS inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

This compound represents a promising but understudied molecule with significant potential as a research tool and a lead compound in drug discovery. Its structural relationship to known bioactive nitroindazoles strongly suggests its utility in the fields of antiparasitic and neurological research. The protocols provided in this guide offer a solid foundation for initiating the investigation of its biological properties.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route and fully characterizing the compound.

  • Broad Biological Screening: Screening against a wide range of biological targets, including various enzymes and parasitic organisms.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying any observed biological activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

By providing this foundational guide, we hope to stimulate further research into this compound and unlock its full potential in advancing chemical biology and drug discovery.

References

  • Vega, C., et al. (2012). Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. European Journal of Medicinal Chemistry, 58, 214-227.
  • Wikipedia. 7-Nitroindazole. [Link]

  • Fonseca-Berzal, C., et al. (2014). Further insights into biological evaluation of new anti-Trypanosoma cruzi 5-nitroindazoles. Parasitology Research, 113(3), 1049-1056.
  • Fonseca-Berzal, C., et al. (2018). Synthesis and Biological in vitro and in vivo Evaluation of 2-(5-Nitroindazol-1-yl)ethylamines and Related Compounds as Potential Therapeutic Alternatives for Chagas Disease. ChemMedChem, 13(19), 2104-2118.
  • Annor-Gyamfi, J. K., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 653.
  • PubChem. 7-Nitroindazole. [Link]

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Application Notes & Protocols: The Therapeutic Potential of 7-Methyl-5-Nitro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant pharmacological value.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile framework for interacting with a wide array of biological targets.[2] This has led to the development of several FDA-approved drugs containing the indazole core, particularly in oncology, such as Pazopanib and Axitinib.[4][5][6]

This guide focuses on a specific subclass: 7-methyl-5-nitro-1H-indazole derivatives . The strategic placement of a methyl group at the 7-position and a nitro group at the 5-position is not arbitrary. The nitro group, being a strong electron-withdrawing group, can significantly modulate the electronic properties of the indazole ring system, often enhancing reactivity and potential for specific biological interactions.[7] It is a key feature in derivatives studied for antiprotozoal and anticancer activities.[8][9] The methyl group can influence solubility, metabolic stability, and steric interactions within target binding pockets. This combination of substituents creates a unique chemical entity with diverse and potent therapeutic possibilities, ranging from oncology and infectious diseases to neurology.

These application notes will provide researchers, scientists, and drug development professionals with an in-depth understanding of the mechanisms of action, potential therapeutic applications, and detailed experimental protocols for evaluating this compound derivatives.

Section 1: Core Mechanisms of Action

The therapeutic effects of this compound derivatives stem from their ability to modulate several key biological pathways. Understanding these mechanisms is critical for rational drug design and development.

Inhibition of Protein Kinases

A primary mechanism for the anticancer activity of many indazole derivatives is the inhibition of protein kinases.[1][6] These enzymes are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[10] Indazole-based compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

The indazole scaffold is a key component of inhibitors for a range of kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR).[11]

  • Fibroblast Growth Factor Receptors (FGFRs).[2][11]

  • Aurora kinases.[11]

  • c-Met.[11][12]

  • Pim kinases.[13]

The 7-methyl-5-nitro substitution pattern can be optimized to enhance selectivity and potency for specific kinase targets.

cluster_0 Kinase Active Site ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Substrate->Kinase Binds PhosphorylatedSubstrate Phosphorylated Substrate (p-Substrate) Kinase->PhosphorylatedSubstrate Phosphorylates Indazole 7-Methyl-5-Nitro- 1H-Indazole Derivative BlockedKinase Inactive Kinase Indazole->BlockedKinase Competitively Binds (Blocks ATP Site) BlockedSignal Signaling Blocked BlockedKinase->BlockedSignal Downstream Downstream Signaling (Proliferation, Survival) PhosphorylatedSubstrate->Downstream

Figure 1. ATP-Competitive Kinase Inhibition by Indazole Derivatives.

Induction of Apoptosis in Cancer Cells

Beyond kinase inhibition, certain indazole derivatives directly trigger apoptosis (programmed cell death), a critical pathway for eliminating malignant cells.[4][5] This is often achieved through the intrinsic mitochondrial pathway.

Key events include:

  • Modulation of Bcl-2 Family Proteins: These derivatives can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[4][5] This shift in balance compromises the mitochondrial outer membrane.

  • Mitochondrial Disruption: The change in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential (MMP).[4]

  • Caspase Activation: Disruption of the mitochondria releases cytochrome c, which activates a cascade of executioner caspases, such as caspase-3, leading to cell death.[4]

  • Generation of Reactive Oxygen Species (ROS): Increased ROS levels can further damage mitochondria and cellular components, amplifying the apoptotic signal.[4]

cluster_0 Apoptotic Regulation cluster_1 Mitochondrial Events Indazole 7-Methyl-5-Nitro- 1H-Indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indazole->Bax Upregulates Mito Mitochondrial Membrane Potential Decreases Bcl2->Mito Bax->Mito ROS ROS Levels Increase Mito->ROS CytoC Cytochrome c Release Mito->CytoC Caspase Caspase-3 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2. Workflow for Induction of Apoptosis.

Antiprotozoal Nitro-Reduction Mechanism

The 5-nitro group is crucial for the activity of these derivatives against certain protozoa, such as Trypanosoma cruzi, the causative agent of Chagas disease.[9][14] The proposed mechanism involves the intracellular reduction of the nitro group by parasitic nitroreductases. This process generates reactive oxygen species (ROS) and other toxic metabolites that are lethal to the parasite.[9] This mechanism provides selectivity, as the required enzymes are often absent or different in host cells.

Inhibition of Nitric Oxide Synthase (NOS)

Certain nitroindazole compounds are known inhibitors of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO).[15] NO is a critical signaling molecule in the nervous system. By inhibiting NOS, these derivatives can have neuroprotective, analgesic (pain-relieving), and anxiolytic effects, making them interesting candidates for neurological disorders.[15]

Section 2: Therapeutic Applications and Supporting Data

The diverse mechanisms of action translate into a broad range of potential therapeutic applications.

Anticancer Applications

Indazole derivatives have shown potent growth-inhibitory activity against a variety of cancer cell lines.[4] The 5-nitro substitution has been specifically noted for enhancing anticancer potency in some series.[8]

Table 1: In Vitro Antiproliferative Activity of Indazole Derivatives

Compound ID Target Cell Line Cancer Type IC₅₀ (μM) Reference
Compound 2f 4T1 Breast Cancer 0.23 [4][5]
Compound 2f A549 Lung Cancer 0.61 [4][5]
Compound 2f HepG2 Liver Cancer 0.44 [4][5]
Compound 2f MCF-7 Breast Cancer 1.15 [4][5]
Compound 5'j A549 Lung Cancer Significant Activity [8]
Compound 5'j MCF-7 Breast Cancer Significant Activity [8]
Compound 5'k - - Comparable to Pazopanib [8]

| Compound 5'n | - | - | Comparable to Doxorubicin |[8] |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

In addition to in vitro data, select derivatives have demonstrated efficacy in vivo, suppressing tumor growth in mouse xenograft models without obvious side effects.[4][5]

Antimicrobial and Antiprotozoal Applications

The indazole scaffold is a promising framework for developing new antimicrobial agents.[11]

  • Antifungal: Certain 5-nitro-1H-indazole derivatives have shown notable antifungal potential against pathogens like Candida albicans and Rhizopus oryzae.[8]

  • Antibacterial: Broad-spectrum antibacterial efficacy has also been reported for some derivatives.[8]

  • Antiprotozoal: As mentioned, 5-nitroindazole derivatives are being actively investigated for the treatment of Chagas disease, leishmaniasis, and trichomoniasis.[9][14]

Neurological Applications

Through the inhibition of nitric oxide synthase, 7-nitroindazole (a closely related parent compound) has been shown to have significant pharmacological effects in preclinical models.[15]

  • Antinociceptive (Analgesic): It produces dose-related pain relief without affecting blood pressure, a common side effect of non-selective NOS inhibitors.

  • Neuroprotective and Anxiolytic: It has demonstrated potential as a neuroprotective and anxiety-reducing agent.[15]

This suggests that this compound derivatives could be developed as novel, centrally-acting therapeutics for pain, anxiety, and other neurological conditions.

Section 3: Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of a this compound Derivative

This protocol outlines a plausible synthetic route. Researchers should adapt conditions based on the specific target molecule and perform appropriate characterization (e.g., ¹H NMR, ¹³C NMR, HRMS).

A Starting Material (e.g., Substituted Toluene) B Step 1: Nitration A->B C Step 2: Halogenation B->C D Step 3: Cyclization (e.g., with Hydrazine) C->D E Core Indazole (this compound) D->E F Step 4: N-Alkylation/Arylation or C3-Functionalization E->F G Final Derivative F->G

Figure 3. General Synthetic Workflow.

Materials:

  • Appropriate substituted toluene precursor.

  • Nitrating mixture (e.g., HNO₃/H₂SO₄).

  • Halogenating agent (e.g., N-Bromosuccinimide).

  • Hydrazine hydrate.

  • Appropriate alkyl/aryl halide or other coupling partner for diversification.

  • Solvents (e.g., DMF, ethanol), bases (e.g., K₂CO₃), and catalysts as required.

  • Silica gel for column chromatography.

Procedure:

  • Nitration: Carefully add the starting material to a cooled nitrating mixture. Stir at 0-5 °C for 2-4 hours. Monitor reaction completion by TLC. Quench the reaction by pouring it onto ice and extract the product.

  • Halogenation: Dissolve the nitrated intermediate in a suitable solvent (e.g., CCl₄) and add the halogenating agent and a radical initiator (e.g., AIBN). Reflux for 4-6 hours. Cool, filter, and concentrate the solvent.

  • Indazole Formation (Cyclization): Dissolve the halogenated intermediate in a solvent like ethanol. Add hydrazine hydrate and reflux for 8-12 hours. The indazole ring will form. After cooling, the product may precipitate or require extraction.

  • Purification: Purify the crude this compound core using silica gel column chromatography.

  • Diversification: To synthesize specific derivatives, functionalize the core. For example, perform N-alkylation by reacting the core with an alkyl halide in the presence of a base like K₂CO₃ in DMF.

  • Final Purification & Characterization: Purify the final derivative by column chromatography or recrystallization. Confirm its structure and purity using NMR, Mass Spectrometry, and HPLC.

Protocol 2: In Vitro Antiproliferative MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the determination of a compound's IC₅₀ value.

A 1. Seed Cancer Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Serial Dilutions of Indazole Derivative B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (Yellow) D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan Crystals (Purple) with DMSO F->G H 8. Read Absorbance at ~570 nm G->H I 9. Calculate % Viability and IC50 Value H->I

Figure 4. Experimental Workflow for the MTT Assay.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom plates.

  • This compound derivative stock solution (in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Multichannel pipette and microplate reader.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

References

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing.
  • This compound. CymitQuimica.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug.
  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online.
  • 5-Nitro-1H-indazole-7-carboxylic acid methyl ester. Chem-Impex.
  • 7-Nitroindazole. PubChem.
  • Methyl 5-nitro-1H-indazole-3-carboxyl
  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.
  • 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.

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Application Notes and Protocols for the Investigation of 7-methyl-5-nitro-1H-indazole in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant enzyme inhibitors. This document provides a detailed guide for the characterization of 7-methyl-5-nitro-1H-indazole as a potential enzyme inhibitor. While specific experimental data for this compound is not yet prevalent in public literature, this guide offers a robust framework for its investigation, drawing upon the extensive knowledge base of structurally related indazole derivatives. We present hypothesized enzyme targets, a discussion on potential structure-activity relationships, and comprehensive, step-by-step protocols for in vitro and cell-based enzyme inhibition assays. This document is intended to serve as a foundational resource for researchers embarking on the study of this and similar novel indazole compounds.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole derivatives have demonstrated a remarkable capacity for interaction with a wide array of enzyme active sites, leading to their successful development as therapeutic agents. Notably, pazopanib, a multi-target tyrosine kinase inhibitor, and niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, feature the indazole core and are approved for cancer therapy.[1] The versatility of the indazole ring system, with its multiple sites for substitution, allows for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.[1][2]

The subject of this guide, this compound, is a novel derivative. Its structural similarity to known enzyme inhibitors, particularly nitro-substituted indazoles, suggests it may also possess significant biological activity. This document outlines a systematic approach to elucidating the enzyme inhibitory profile of this compound.

Hypothesized Enzyme Targets and Rationale

Based on the structure of this compound, two primary classes of enzymes are proposed as initial targets for investigation: Nitric Oxide Synthases (NOS) and Protein Kinases.

Nitric Oxide Synthase (NOS) Inhibition

The most direct structural analog with extensive characterization is 7-nitro-1H-indazole (7-NI). 7-NI is a well-established and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS).[3][4] Nitric oxide is a critical signaling molecule, and its overproduction by nNOS is implicated in various neuropathological conditions.[3]

Rationale for this compound as a potential NOS inhibitor:

  • Nitro-substituted Indazole Core: The presence of a nitro group on the indazole ring is a key feature for NOS inhibition in this chemical series.[5]

  • Potential for Isoform Selectivity: The shift of the nitro group from the 7- to the 5-position, and the addition of a methyl group at the 7-position, may alter the isoform selectivity profile (nNOS vs. endothelial NOS [eNOS] and inducible NOS [iNOS]). This is a critical aspect of drug development, as non-selective NOS inhibition can lead to cardiovascular side effects.[6]

Protein Kinase Inhibition

The indazole scaffold is a common feature in a vast number of protein kinase inhibitors.[7][8][9] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.

Rationale for this compound as a potential kinase inhibitor:

  • ATP-Competitive Binding: Many indazole-based inhibitors function by competing with ATP for the kinase active site. The heterocyclic nature of the indazole ring can form key hydrogen bond interactions within the ATP-binding pocket.[10]

  • Broad Applicability: Indazole derivatives have been successfully developed as inhibitors for a wide range of kinases, including Aurora kinases, vascular endothelial growth factor receptors (VEGFRs), and extracellular signal-regulated kinases (ERK).[7][8][9]

Structure-Activity Relationship (SAR) Considerations

The specific placement of the methyl and nitro groups on the indazole ring of this compound is expected to significantly influence its biological activity.

  • 5-Nitro Group: In contrast to the 7-nitro position in 7-NI, a 5-nitro group will alter the electronic distribution of the aromatic system. This could impact the compound's binding affinity and selectivity for its target enzyme(s).

  • 7-Methyl Group: The introduction of a methyl group at the 7-position adds a small, lipophilic substituent. This could enhance binding through van der Waals interactions or, conversely, cause steric hindrance, depending on the topology of the enzyme's active site.

Experimental Protocols

The following protocols provide a detailed methodology for the initial characterization of this compound.

Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is designed to determine the IC50 value of this compound against a specific NOS isoform (e.g., recombinant human nNOS).

Materials:

  • Recombinant human nNOS enzyme

  • L-Arginine (substrate)

  • NADPH

  • Calcium Chloride (CaCl2)

  • Calmodulin

  • Tetrahydrobiopterin (BH4)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, with 1 mM DTT)

  • Griess Reagent System (for detection of nitrite, a stable oxidation product of nitric oxide)

  • This compound (dissolved in DMSO)

  • 96-well microplates

Experimental Workflow:

Caption: Workflow for in vitro NOS inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in the assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Plate Setup: To a 96-well plate, add 10 µL of each inhibitor dilution. Include wells for a positive control (a known NOS inhibitor like 7-nitro-1H-indazole) and a negative control (DMSO vehicle).

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, nNOS enzyme, L-arginine, NADPH, CaCl2, calmodulin, and BH4 at their optimal concentrations.

  • Reaction Initiation: Add 90 µL of the reaction mixture to each well of the assay plate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Nitrite Detection: Stop the reaction and measure the amount of nitrite produced using the Griess Reagent System according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Protein Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a protein kinase of interest.

Materials:

  • Recombinant protein kinase

  • Specific peptide substrate for the kinase

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA)

  • ATP

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • This compound (dissolved in DMSO)

  • 96-well or 384-well microplates

Experimental Workflow:

G Start Start Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Start->Prepare Inhibitor Dilutions Prepare Kinase/Substrate Mix Prepare Kinase/Substrate Mix Start->Prepare Kinase/Substrate Mix Add Inhibitor to Plate Add Inhibitor to Plate Prepare Inhibitor Dilutions->Add Inhibitor to Plate Incubate (Pre-incubation) Incubate (Pre-incubation) Add Inhibitor to Plate->Incubate (Pre-incubation) Add Kinase/Substrate to Plate Add Kinase/Substrate to Plate Prepare Kinase/Substrate Mix->Add Kinase/Substrate to Plate Add Kinase/Substrate to Plate->Incubate (Pre-incubation) Initiate with ATP Initiate with ATP Incubate (Pre-incubation)->Initiate with ATP Kinase Reaction Kinase Reaction Initiate with ATP->Kinase Reaction Add ADP-Glo Reagent Add ADP-Glo Reagent Kinase Reaction->Add ADP-Glo Reagent Measure Luminescence Measure Luminescence Add ADP-Glo Reagent->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50 End End Calculate IC50->End

Sources

Application Notes and Protocols for the Agrochemical Screening of 7-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Agrochemical Potential of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal and agrochemical research.[1] Its rigid structure and ability to participate in various non-covalent interactions have led to the development of numerous biologically active molecules, including pharmaceuticals and pesticides.[2][3] In the agrochemical sector, indazole derivatives have been investigated for a range of applications, including herbicidal and fungicidal activities.[4][5][6]

The subject of this guide, 7-methyl-5-nitro-1H-indazole, combines the indazole core with two key functional groups that suggest significant potential for biological activity:

  • The Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the aromatic system, often enhancing biological activity. In many bioactive molecules, the nitro group acts as a pharmacophore. Its metabolic reduction within target cells can lead to the formation of reactive nitrogen species, inducing oxidative stress and cellular damage.[7] This mechanism is a known mode of action for some antimicrobial and antiparasitic agents.[8]

  • The Methyl Group (-CH₃): The methyl group can modulate the compound's lipophilicity, which in turn affects its uptake, transport, and binding affinity to target sites within a pest or plant. Its position on the ring can also influence metabolic stability and steric interactions with a target enzyme or receptor.

This document provides a comprehensive guide for the initial investigation of this compound as a potential agrochemical candidate. It outlines a plausible synthetic route, a hypothetical mechanism of action, and detailed protocols for primary screening of its fungicidal, herbicidal, and insecticidal properties.

Section 1: Synthesis of this compound

Proposed Synthetic Pathway

Synthetic Pathway Start 7-methyl-1H-indazole Product This compound Start->Product Nitration Reagents H₂SO₄, HNO₃ Reagents->Start

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis via Nitration

Objective: To synthesize this compound by nitrating 7-methyl-1H-indazole.

Materials:

  • 7-methyl-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully add 7-methyl-1H-indazole to a sufficient volume of concentrated sulfuric acid. Stir until complete dissolution. Maintain the temperature at 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 7-methyl-1H-indazole using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.

  • Neutralization: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Section 2: Application Notes & Hypothetical Mechanism of Action

The unique combination of the indazole scaffold and a nitro group suggests several potential applications in agriculture.

Potential as a Fungicide

Many heterocyclic compounds, including indazole derivatives, exhibit antifungal properties.[5][6] The proposed mechanism of action for this compound as a fungicide is predicated on the bioreduction of its nitro group.

Hypothetical Mechanism of Action (Fungicidal):

  • Uptake: The compound is absorbed by the fungal cell.

  • Enzymatic Reduction: Fungal nitroreductases reduce the nitro group to a nitroso or hydroxylamine intermediate, or further to a nitro radical anion.[8] This process consumes cellular reducing equivalents like NAD(P)H.

  • Oxidative Stress: Under aerobic conditions, the nitro radical anion can react with molecular oxygen to regenerate the parent nitro compound in a "futile cycle," producing superoxide radicals.[7]

  • Macromolecular Damage: The accumulation of reactive oxygen species (ROS) and the reactive nitrogen intermediates can lead to widespread damage of DNA, proteins, and lipids, ultimately causing cell death.

Fungicidal_MoA cluster_fungus Fungal Cell Compound This compound (R-NO₂) Nitro_Radical Nitro Radical Anion (R-NO₂⁻•) Compound->Nitro_Radical Nitroreductase (NAD(P)H) Nitro_Radical->Compound O₂ ROS Reactive Oxygen Species (O₂⁻•) Nitro_Radical->ROS O₂ Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Death Fungal Cell Death Damage->Death

Caption: Hypothetical fungicidal mechanism of action.

Potential as a Herbicide

Indazole derivatives have been explored as herbicidal agents.[4][10] The mode of action could be varied, but compounds with electron-withdrawing groups have shown promising activity.[4] A potential herbicidal mechanism could involve the disruption of key metabolic pathways or the generation of phytotoxicity through oxidative stress, similar to the fungicidal mechanism.

Potential as an Insecticide

While less common, some indazole-containing compounds have been patented for their insecticidal properties.[11] The mechanism could involve neurotoxicity, for instance, by acting on insect-specific receptors like the ryanodine receptor, or by disrupting other vital physiological processes. A screening approach is necessary to determine any insecticidal potential.

Section 3: Agrochemical Screening Workflow

A tiered screening approach is recommended to efficiently evaluate the potential of this compound.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Spectrum cluster_2 Tier 3: Advanced Studies Fungicide In Vitro Fungicide Assay (Multiple Pathogens) DoseResponse EC₅₀ / LC₅₀ / GR₅₀ Determination Fungicide->DoseResponse Herbicide Whole Plant & Petri Dish Herbicide Assay (Monocot & Dicot) Herbicide->DoseResponse Insecticide Contact & Ingestion Insecticide Assay (Multiple Pests) Insecticide->DoseResponse Spectrum Expanded Pest/Weed/Pathogen Spectrum DoseResponse->Spectrum MoA Mechanism of Action Studies Spectrum->MoA Greenhouse Greenhouse Efficacy Trials Spectrum->Greenhouse Lead Lead Candidate MoA->Lead Greenhouse->Lead Tox Preliminary Toxicology Tox->Lead

Caption: A tiered workflow for agrochemical screening.

Section 4: Detailed Experimental Protocols

The following are detailed, adaptable protocols for the primary screening of this compound.

Protocol 2: In Vitro Antifungal Assay (Poisoned Food Technique)

Objective: To determine the inhibitory effect of the test compound on the mycelial growth of various plant pathogenic fungi.

Materials:

  • Pure cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)

  • Potato Dextrose Agar (PDA)

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm (µg/mL) stock solution of the test compound in DMSO.

  • Media Preparation: Autoclave PDA and cool it to 50-55 °C in a water bath.

  • Amending Media: Add the required volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Also, prepare a control plate with an equivalent amount of DMSO without the test compound. Swirl flasks gently to ensure thorough mixing.

  • Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut a 5 mm disc of mycelial growth from the edge of an actively growing fungal culture plate. Place the disc, mycelium-side down, in the center of each test and control plate.

  • Incubation: Seal the plates with parafilm and incubate at 25 °C in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of inhibition of mycelial growth for each concentration using the formula:

    • % Inhibition = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter in the treated plate.

  • Data Analysis: Plot the percentage inhibition against the log of the concentration to determine the EC₅₀ value (the effective concentration that causes 50% inhibition).

Concentration (ppm)% Mycelial Growth Inhibition (B. cinerea)
0 (Control)0
115.2
1048.9
5085.1
10098.6
Caption: Example data for in vitro antifungal screening.
Protocol 3: Primary Herbicidal Screening

This protocol involves two complementary methods: a rapid petri dish assay for pre-emergence activity and a whole-plant assay for post-emergence activity.

Part A: Petri Dish Assay (Pre-emergence)

  • Test Solution Preparation: Prepare a range of concentrations of the test compound (e.g., 10, 100, 1000 µM) in a suitable solvent (e.g., acetone or DMSO) with a surfactant.

  • Assay Setup: Place a filter paper in a petri dish and add 5 mL of the test solution. An equal amount of solvent with surfactant serves as the control.

  • Seed Placement: Place 10-20 seeds of a monocot (e.g., ryegrass, Lolium perenne) and a dicot (e.g., cress, Lepidium sativum) on the filter paper.

  • Incubation: Seal the dishes and incubate for 5-7 days under controlled light and temperature conditions.

  • Assessment: Measure the root and shoot length of the seedlings. Calculate the percent inhibition compared to the control.

Part B: Whole Plant Assay (Post-emergence)

  • Plant Cultivation: Grow indicator plants (e.g., a grass species like barnyardgrass and a broadleaf species like velvetleaf) in pots to the 2-3 leaf stage.[9]

  • Spray Solution Preparation: Prepare a spray solution of the test compound at a high rate (e.g., 1000-2000 g/ha) in a water/solvent/surfactant mixture.

  • Application: Spray the plants evenly with the test solution using a laboratory track sprayer to ensure uniform coverage. A control group should be sprayed with the solvent/surfactant mixture only.

  • Evaluation: Keep the plants in a greenhouse for 14-21 days. Visually assess phytotoxicity using a rating scale (e.g., 0 = no effect, 100 = complete death).

Application Rate (g/ha)% Phytotoxicity (Barnyardgrass)% Phytotoxicity (Velvetleaf)
0 (Control)00
10002585
20004095
Caption: Example data for post-emergence herbicide screening.
Protocol 4: Primary Insecticidal Screening

This protocol covers both contact and ingestion activity against a chewing insect (e.g., cabbage looper larvae) and a sucking insect (e.g., aphids).

Part A: Contact Bioassay (Adult Vial Test)

  • Vial Coating: Prepare a solution of the test compound in acetone. Pipette a known volume into a glass vial. Roll the vial on a hot dog roller (without heat) until the solvent has completely evaporated, leaving a uniform film of the compound on the inner surface. A control vial is treated with acetone only.

  • Insect Exposure: Introduce a set number of adult insects (e.g., 10-20 aphids) into each vial.

  • Incubation: Cap the vials (with ventilation) and hold them at room temperature.

  • Mortality Assessment: Assess insect mortality at 24 and 48 hours. Insects that are unable to move are considered dead.

Part B: Ingestion Bioassay (Leaf Dip Method)

  • Solution Preparation: Prepare test solutions of the compound in water with a surfactant.

  • Leaf Treatment: Excised leaves (e.g., cabbage leaf discs for larvae, fava bean leaves for aphids) are dipped into the test solution for 10-30 seconds and allowed to air dry. Control leaves are dipped in the surfactant solution only.

  • Insect Exposure: Place the treated leaves in a petri dish with a moist filter paper. Introduce a known number of insects (e.g., 10 second-instar larvae).

  • Incubation: Seal the petri dishes and incubate under controlled conditions.

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours. Calculate the percentage mortality, correcting for any control mortality using Abbott's formula if necessary.

Concentration (ppm)% Mortality (Cabbage Looper) - Ingestion
0 (Control)5
1015
10060
50095
Caption: Example data for ingestion insecticide screening.

Section 5: Concluding Remarks for the Researcher

The protocols and application notes provided herein offer a structured framework for the initial agrochemical evaluation of this compound. As a Senior Application Scientist, my experience dictates that the journey from a novel compound to a viable agrochemical lead is iterative. The results from this primary screening will be crucial in guiding the next steps, which may include dose-response studies to establish potency (EC₅₀, GR₅₀, LC₅₀), expansion of the screening to a wider range of pests and crops, and eventual mechanism of action studies for promising candidates. The inherent biological potential of the nitro-indazole scaffold warrants a thorough investigation, and these protocols provide the foundational methods for such an endeavor.

References

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules. [Link]

  • Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments. [Link]

  • Laboratory Methods for Evaluating Fungicide Resistance In Vitro. APS Publications. [Link]

  • In Vitro Fungicide Sensitivity and Effect of Organic Matter Concentration on Fungicide Bioavailability in Take-All Root Rot Pathogens Isolated from North Carolina. APS Journals. [Link]

  • Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory. [Link]

  • Discovery of novel indazole-linked triazoles as antifungal agents. PubMed. [Link]

  • Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. MDPI. [Link]

  • Traditional 'Chemical-Based' Discovery and Screening. Plant and Soil Sciences eLibrary. [Link]

  • Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. PubMed. [Link]

  • In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa. National Institutes of Health. [Link]

  • Primary Herbicide Screening. Weed Science Society of America (WSSA). [Link]

  • Synthesis and herbicidal activities of 2-(5-Propargyloxyphenyl)-4,5,6,7-tetrahydro-2H-indazole and their related derivatives. ResearchGate. [Link]

  • In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Walsh Medical Media. [Link]

  • Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments. [Link]

  • Herbicidal activities of some compounds against five weeds. ResearchGate. [Link]

  • Screening for Herbicide Resistance in Weeds. ResearchGate. [Link]

  • Bioassays For Monitoring Insecticide Resistance l Protocol Preview. YouTube. [Link]

  • Anti‐inflammatory activity of indazole‐containing drugs. ResearchGate. [Link]

  • Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. Protocols.io. [Link]

  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]

  • Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

  • Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. ResearchGate. [Link]

  • Indazole derivative and a pesticide composition containing the same.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. [Link]

  • Fungicide Theory of Use and Mode of Action. University of California, Agriculture and Natural Resources. [Link]

  • Anticancer activity of indazole compounds. ResearchGate. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

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Application Notes and Protocols for 7-methyl-5-nitro-1H-indazole in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction:

7-methyl-5-nitro-1H-indazole is a heterocyclic aromatic compound with the molecular formula C₈H₇N₃O₂.[1][2] The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the indazole core. This unique combination of a bicyclic heteroaromatic system and a nitro functional group makes this compound a promising candidate for various applications in material science. While its primary applications have been explored in medicinal chemistry, its structural features suggest significant potential in the development of advanced materials.

This document provides detailed application notes and protocols for the utilization of this compound in three key areas of material science: as a corrosion inhibitor, as a precursor for energetic materials, and as a building block for the synthesis of functional polymers. The protocols are designed to be self-validating and are supported by established scientific principles.

Application as a Corrosion Inhibitor

The indazole ring, with its nitrogen heteroatoms, and the polar nitro group in this compound suggest its potential as a corrosion inhibitor. Organic compounds containing heteroatoms like nitrogen and oxygen, along with π-electrons, are known to be effective corrosion inhibitors due to their ability to adsorb onto metal surfaces.[3] They can form a protective film that isolates the metal from the corrosive environment.[4] Studies on similar molecules like 5-nitroindazole have demonstrated excellent corrosion inhibition efficiency for copper in saline environments.[4][5][6]

Scientific Rationale

The mechanism of corrosion inhibition by this compound is predicated on its adsorption onto the metal surface. This adsorption can occur through several interactions:

  • Chemisorption: The nitrogen atoms of the pyrazole ring can coordinate with the vacant d-orbitals of the metal.

  • Physisorption: Electrostatic interactions can occur between the charged metal surface and the polar this compound molecule.

  • π-Electron Interactions: The aromatic indazole ring can interact with the metal surface through its delocalized π-electrons.

The formation of a stable, adsorbed layer of this compound molecules acts as a physical barrier, preventing the diffusion of corrosive species (such as chloride ions and oxygen) to the metal surface.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the steps to evaluate the effectiveness of this compound as a corrosion inhibitor for mild steel in an acidic medium.

Materials and Equipment:

  • This compound

  • Mild steel coupons of known composition and surface area

  • 1 M Hydrochloric acid (HCl) solution

  • Acetone and distilled water for cleaning

  • Analytical balance

  • Water bath or thermostat

  • Electrochemical workstation with a three-electrode cell (working electrode: mild steel, counter electrode: platinum, reference electrode: saturated calomel electrode)

  • Scanning Electron Microscope (SEM)

Protocol Steps:

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size.

    • Degrease the coupons by washing with acetone, followed by rinsing with distilled water.

    • Dry the coupons and store them in a desiccator.

    • Accurately weigh the coupons before immersion.

  • Weight Loss Measurements:

    • Prepare a series of 1 M HCl solutions containing different concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM). A blank solution without the inhibitor should also be prepared.

    • Immerse the pre-weighed mild steel coupons in the respective solutions for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).

    • After the immersion period, remove the coupons, clean them with a brush to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh.

    • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

      • CR (mm/year) = (87.6 × W) / (D × A × T)

      • IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where W is the weight loss in mg, D is the density of mild steel in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours. CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

  • Electrochemical Measurements:

    • Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies using the three-electrode cell.

    • For potentiodynamic polarization, scan the potential from a cathodic potential to an anodic potential relative to the open-circuit potential (OCP).

    • For EIS, apply a small amplitude AC signal at the OCP over a range of frequencies.

    • Analyze the data to determine corrosion potential (Ecorr), corrosion current density (icorr), and charge transfer resistance (Rct).

  • Surface Analysis:

    • Examine the surface morphology of the mild steel coupons after the weight loss experiment using SEM to visualize the protective film formation.

Data Presentation
Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)
0.1
0.5
1.0
5.0
Experimental Workflow Diagram

G cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis prep_coupon Coupon Preparation (Polishing, Cleaning, Weighing) weight_loss Weight Loss Measurement (Immersion, Cleaning, Re-weighing) prep_coupon->weight_loss electrochem Electrochemical Analysis (Potentiodynamic Polarization, EIS) prep_coupon->electrochem prep_solution Solution Preparation (HCl with varying inhibitor concentrations) prep_solution->weight_loss prep_solution->electrochem surface_analysis Surface Characterization (SEM) weight_loss->surface_analysis calc_cr Calculate Corrosion Rate weight_loss->calc_cr analyze_electrochem Determine Ecorr, icorr, Rct electrochem->analyze_electrochem analyze_sem Observe Surface Morphology surface_analysis->analyze_sem calc_ie Calculate Inhibition Efficiency calc_cr->calc_ie

Caption: Workflow for evaluating corrosion inhibition.

Application in Energetic Materials

Nitro-containing heterocyclic compounds are a well-established class of energetic materials.[7] The high nitrogen content and the presence of nitro groups contribute to a high heat of formation and a favorable oxygen balance, which are desirable properties for explosives and propellants.[8] Nitroindazoles, as a subset of this class, are of interest for developing new energetic materials with a good balance of performance and sensitivity.[9] The fused ring structure of indazole can enhance density and thermal stability.[7]

Scientific Rationale

The energetic properties of this compound are derived from its chemical structure:

  • High Nitrogen Content: The indazole ring contains two nitrogen atoms, contributing to the overall nitrogen content of the molecule. Upon decomposition, this can lead to the formation of stable nitrogen gas (N₂), releasing a significant amount of energy.

  • Nitro Group: The nitro group (-NO₂) acts as an oxidizer, providing oxygen for the combustion of the carbon and hydrogen backbone of the molecule.

  • Aromaticity and Fused Ring: The aromatic nature of the indazole ring contributes to the thermal stability of the molecule. Fused ring structures can lead to higher crystal densities, which is a key factor in detonation performance.[7]

Protocol: Synthesis and Basic Characterization of this compound as a Potential Energetic Material

This protocol describes a general method for the synthesis and initial characterization of this compound to assess its potential as an energetic material. Caution: The synthesis and handling of energetic materials should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures.

Materials and Equipment:

  • Precursor for 7-methyl-1H-indazole (e.g., 2-amino-3-methylbenzonitrile)

  • Nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid)

  • Appropriate solvents (e.g., glacial acetic acid, ethanol)

  • Reaction vessel with temperature control and stirring

  • Filtration apparatus

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Infrared (IR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Protocol Steps:

  • Synthesis of 7-methyl-1H-indazole:

    • Synthesize 7-methyl-1H-indazole from a suitable precursor. A common method involves the diazotization of an appropriate aminotoluene derivative followed by cyclization.

  • Nitration of 7-methyl-1H-indazole:

    • Dissolve 7-methyl-1H-indazole in a suitable solvent (e.g., concentrated sulfuric acid).

    • Cool the solution in an ice bath.

    • Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature and vigorous stirring.

    • After the addition is complete, allow the reaction to proceed at a controlled temperature for a specific duration.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the crude product, wash with cold water until neutral, and dry.

    • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Spectroscopic Characterization:

    • Confirm the structure of the synthesized compound using IR and NMR spectroscopy.

  • Thermal Analysis:

    • Perform DSC analysis to determine the melting point and decomposition temperature of the compound. A sharp exotherm in the DSC curve indicates decomposition.

    • Use TGA to study the thermal stability and decomposition profile of the material.

Data Presentation
PropertyValue
Melting Point (°C)
Decomposition Temperature (°C)
Major IR Peaks (cm⁻¹)
¹H NMR Chemical Shifts (ppm)
Logical Diagram for Energetic Material Evaluation

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Evaluation synthesis_precursor Synthesis of 7-methyl-1H-indazole nitration Nitration to form This compound synthesis_precursor->nitration purification Purification (Recrystallization) nitration->purification spectroscopy Spectroscopic Analysis (IR, NMR) purification->spectroscopy thermal_analysis Thermal Analysis (DSC, TGA) purification->thermal_analysis assess_structure Confirm Structure spectroscopy->assess_structure assess_thermal Determine Thermal Stability thermal_analysis->assess_thermal assess_potential Evaluate Energetic Potential assess_structure->assess_potential assess_thermal->assess_potential

Caption: Synthesis and characterization workflow.

Application as a Building Block for Functional Polymers

The bifunctional nature of this compound (with a reactive N-H group on the pyrazole ring and the potential for modification of the nitro group) makes it a candidate as a monomer or a precursor for the synthesis of functional polymers.[10] Polymers incorporating such heterocyclic units can exhibit enhanced thermal stability, specific optical properties, or tailored electronic characteristics.

Scientific Rationale

This compound can be incorporated into polymer chains through several strategies:

  • N-H Functionalization: The hydrogen atom on the pyrazole ring can be substituted, allowing the indazole unit to be attached to a polymer backbone or to be part of a polymerization reaction (e.g., polycondensation).

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a versatile functional group for polymerization reactions, such as the formation of polyamides or polyimides.

  • Copolymerization: Functionalized derivatives of this compound can be copolymerized with other monomers to tailor the properties of the resulting polymer.

Polymers containing the this compound moiety are expected to have high thermal stability due to the rigid aromatic structure.

Protocol: Synthesis of a Polyamide Incorporating the 7-methyl-5-amino-1H-indazole Moiety

This protocol outlines a two-step process for the synthesis of a polyamide using this compound as a precursor.

Materials and Equipment:

  • This compound

  • Reducing agent (e.g., tin(II) chloride or catalytic hydrogenation setup)

  • Diacid chloride (e.g., terephthaloyl chloride)

  • Aprotic polar solvent (e.g., N,N-dimethylacetamide (DMAc))

  • Base (e.g., pyridine)

  • Standard glassware for organic synthesis

  • Characterization equipment: IR, NMR, Gel Permeation Chromatography (GPC), TGA

Protocol Steps:

  • Reduction of this compound to 7-methyl-5-amino-1H-indazole:

    • Dissolve this compound in a suitable solvent (e.g., ethanol).

    • Add a reducing agent (e.g., SnCl₂ in concentrated HCl or use a catalyst like Pd/C for hydrogenation).

    • Heat the reaction mixture under reflux for a specified time.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, neutralize the reaction mixture and extract the product.

    • Purify the resulting 7-methyl-5-amino-1H-indazole.

  • Polycondensation Reaction:

    • In a dry reaction flask under an inert atmosphere (e.g., nitrogen), dissolve the synthesized 7-methyl-5-amino-1H-indazole in an aprotic polar solvent (e.g., DMAc).

    • Cool the solution in an ice bath.

    • Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride) to the solution with stirring.

    • Add a base (e.g., pyridine) to neutralize the HCl generated during the reaction.

    • Allow the reaction to proceed at low temperature and then at room temperature for several hours.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

    • Filter, wash, and dry the resulting polyamide.

  • Polymer Characterization:

    • Confirm the structure of the polymer using IR and NMR spectroscopy.

    • Determine the molecular weight and molecular weight distribution using GPC.

    • Evaluate the thermal stability of the polymer using TGA.

Data Presentation
Polymer PropertyValue
Inherent Viscosity (dL/g)
Number Average Molecular Weight (Mn)
Weight Average Molecular Weight (Mw)
Polydispersity Index (PDI)
5% Weight Loss Temperature (°C)
Polymer Synthesis Pathway Diagram

G cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization start_material This compound reduction Reduction of Nitro Group start_material->reduction amino_indazole 7-methyl-5-amino-1H-indazole reduction->amino_indazole polycondensation Polycondensation amino_indazole->polycondensation diacid_chloride Diacid Chloride (e.g., Terephthaloyl chloride) diacid_chloride->polycondensation polyamide Polyamide polycondensation->polyamide spectroscopy Spectroscopy (IR, NMR) polyamide->spectroscopy gpc GPC Analysis polyamide->gpc tga Thermal Analysis (TGA) polyamide->tga

Caption: Pathway for polyamide synthesis.

References

  • Qiang, Y., et al. (2015). The effect of 5-nitroindazole as an inhibitor for the corrosion of copper in a 3.0% NaCl solution. RSC Advances. [Link]

  • Zhang, C., et al. (2015). Review on synthesis of nitroimidazoles energetic materials. ResearchGate. [Link]

  • Fouda, A. E. A. S., et al. (2023). The effect of 5-nitroindazole as an inhibitor for the corrosion of copper in 3.0% NaCl solution. Journal of Molecular Liquids.
  • Qiang, Y., et al. (2015). The effect of 5-nitroindazole as an inhibitor for the corrosion of copper in a 3.0% NaCl solution. RSC Publishing. [Link]

  • Wang, R., et al. (2024). High-Density Energetic Materials with Low Mechanical Sensitivity and Twinning Derived from Nitroimidazole Fused Ring. MDPI. [Link]

  • Qiang, Y., et al. (2018). Experimental and Theoretical Studies on the Corrosion Inhibition of Carbon Steel by Two Indazole Derivatives in HCl Medium. Molecules. [Link]

  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. ResearchGate. [Link]

  • Gomes, P. S. M., et al. (2021). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Molecules. [Link]

  • PubChemLite. This compound (C8H7N3O2). [Link]

  • Yu, Z., & Bernstein, E. R. (2014). Sensitivity and Performance of Azole-Based Energetic Materials. The Journal of Physical Chemistry A.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

  • Xue, H., et al. (2020). A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance. Frontiers in Chemistry. [Link]

  • PubChem. 5-Nitroindazole. [Link]

  • PubChem. 7-Nitroindazole. [Link]

  • de la Cruz, H., et al. (2000). Synthesis and biological properties of new 5-nitroindazole derivatives. Arzneimittelforschung. [Link]

  • de la Cruz, H., et al. (2000). Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. [Link]

  • Yin, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

  • Shaikh, I. R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

  • Asthana, S. N., et al. (2002). Nitroanilinodinitrobenzofuroxans—synthesis, characterisation, thermal stability and explosive properties. New Journal of Chemistry. [Link]

  • Google Patents. 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
  • Kickelbick, G. (2003). Concepts for the incorporation of inorganic building blocks into organic polymers on a nanoscale. Progress in Polymer Science.
  • Astuti, W., et al. (2022). Initial development of preceramic polymer formulations for additive manufacturing. Materials Advances. [Link]

  • SPECIFIC POLYMERS. Polymers Company - Design and Synthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-methyl-5-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. Here, we address common challenges encountered during its synthesis, providing in-depth, field-proven insights and troubleshooting strategies to enhance reaction yield, purity, and reproducibility.

General Synthetic Strategy

The most common and logical pathway to this compound involves a two-stage process: first, the synthesis of the 7-methyl-1H-indazole precursor, followed by a regioselective electrophilic nitration. Understanding the nuances of each stage is critical to achieving a high overall yield.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Nitration Start 2,6-Dimethylaniline Step1 Diazotization (NaNO₂, Acid) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product1 7-Methyl-1H-indazole Step2->Product1 Step3 Electrophilic Aromatic Substitution Product1->Step3 Reagents Nitrating Agent (HNO₃/H₂SO₄) Reagents->Step3 Product2 This compound Step3->Product2

Caption: General two-stage synthetic workflow for this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles.

Part A: Synthesis of 7-Methyl-1H-indazole (Precursor)

Question 1: My yield for the conversion of 2,6-dimethylaniline to 7-methyl-1H-indazole is consistently low. What are the most critical parameters to optimize?

Answer: This transformation, a variation of the Jacobson rearrangement, relies on the diazotization of an o-toluidine derivative followed by intramolecular cyclization.[1] Low yields typically stem from two main areas: inefficient diazotization or competing side reactions.

  • Diazotization Temperature Control: The formation of the diazonium salt from 2,6-dimethylaniline is highly exothermic and the salt itself is unstable at elevated temperatures. It is imperative to maintain the reaction temperature between 0–5 °C during the dropwise addition of the sodium nitrite solution.[2][3] A rise in temperature can lead to premature decomposition of the diazonium salt, forming phenolic byproducts and releasing nitrogen gas, which significantly lowers the yield.

  • Acidic Medium: The reaction is typically performed in a strong non-nucleophilic acid like acetic acid or sulfuric acid.[1][3] The acid serves two purposes: it protonates the aniline to make it soluble and it generates the necessary nitrous acid (HONO) in situ from sodium nitrite. Ensure the acid is in sufficient excess to maintain a low pH throughout the reaction.

  • Side Reactions: A common side reaction is the formation of diazoamino compounds (triazenes) if the diazonium salt couples with unreacted 2,6-dimethylaniline.[3] This is often observed as a yellow precipitate. Slow, controlled addition of the nitrite solution into the aniline solution (not the other way around) ensures that the concentration of free aniline is minimized at any given time, thus suppressing this side reaction.

Question 2: I am observing significant tar formation during the indazole synthesis. How can this be minimized?

Answer: Tar formation is a common issue in diazonium chemistry, often resulting from polymerization and decomposition reactions.

  • Purity of Starting Material: Ensure the 2,6-dimethylaniline is of high purity. Oxidized or impure starting material can act as a catalyst for polymerization. Distillation of the starting aniline may be necessary.

  • Reaction Time and Temperature: Do not let the reaction run for an excessively long time after the diazotization is complete. The classical protocol involves letting the solution stand for several days to allow for cyclization.[3] However, monitoring the reaction by Thin Layer Chromatography (TLC) is advisable. Once the precursor is consumed, proceed to workup. Over-extending the reaction time, especially if the temperature rises, can promote decomposition pathways.

  • Atmosphere: While not always essential, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.

Part B: Nitration of 7-Methyl-1H-indazole

Question 3: The nitration of 7-methyl-1H-indazole is producing a mixture of regioisomers. How can I improve the selectivity for the desired 5-nitro isomer?

Answer: This is the most critical challenge in this synthesis. The directing effects of the fused benzene ring, the pyrazole ring nitrogens, and the methyl group all influence the position of electrophilic attack by the nitronium ion (NO₂⁺).[4][5]

  • Understanding Directing Effects: The indazole ring system is generally activated towards electrophilic substitution on the benzene ring. The 5-position is often the most electronically favorable site for nitration in unsubstituted 1H-indazole.[6] The 7-methyl group is an ortho-, para-director. It activates the 6-position (ortho) and the 8-position (para, which is part of the pyrazole ring). The pyrazole ring itself deactivates the adjacent 4- and 7-positions to some extent. The combination of these effects makes the 5-position a likely, but not exclusive, target.

  • Controlling Reaction Conditions:

    • Temperature: Lowering the reaction temperature (e.g., to -10 °C to 0 °C) often increases regioselectivity. At higher temperatures, the kinetic barrier to attack at less favorable positions (like the 4- or 6-positions) is more easily overcome, leading to a mixture of isomers.

    • Nitrating Agent: A standard mixture of fuming nitric acid in concentrated sulfuric acid is typically used.[6] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion.[5] Using a milder nitrating agent (e.g., acetyl nitrate or nitronium tetrafluoroborate) might offer different selectivity profiles, but often requires more specialized handling. Sticking with HNO₃/H₂SO₄ and carefully controlling stoichiometry and temperature is the most common approach.

    • Order of Addition: Slowly adding the 7-methyl-1H-indazole dissolved in sulfuric acid to the pre-chilled nitrating mixture can help maintain temperature control and ensure the substrate is always in the presence of the electrophile, potentially improving selectivity.

Question 4: My product analysis shows the presence of di-nitrated species. How can I prevent this over-nitration?

Answer: The introduction of a nitro group deactivates the ring towards further electrophilic substitution, but under harsh conditions, a second nitration can occur.

  • Stoichiometry is Key: Use a slight molar excess, but no more than 1.05 to 1.1 equivalents, of nitric acid relative to the 7-methyl-1H-indazole substrate. A large excess of the nitrating agent will significantly increase the probability of di-nitration.

  • Reaction Time: Monitor the reaction closely using TLC or HPLC. As soon as the starting material is consumed, the reaction should be quenched by pouring it carefully onto crushed ice. This immediately dilutes the acid and halts the reaction, preventing the slower, second nitration from proceeding to a significant extent.

  • Temperature: As with regioselectivity, lower temperatures disfavor the more highly activated barrier required for a second nitration on an already deactivated ring.

Part C: Purification

Question 5: I am struggling to separate the 5-nitro isomer from other regioisomers. What are the recommended purification techniques?

Answer: Separation of regioisomers can be challenging due to their similar physical properties. A combination of techniques is often necessary.

  • Recrystallization: This should be the first line of defense. The different isomers will likely have slightly different solubilities in various solvents. A solvent screen using solvents like ethanol, methanol, ethyl acetate, or mixtures with hexanes is highly recommended to find conditions where the desired 5-nitro isomer preferentially crystallizes, leaving impurities in the mother liquor.[3]

  • Column Chromatography: If recrystallization fails to provide adequate purity, flash column chromatography on silica gel is the standard method.[7] A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is usually effective. The isomers should have different retention factors (Rf) on silica, allowing for their separation. Careful fraction collection and analysis by TLC are crucial.

Key Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-1H-indazole (Adapted from methods for substituted indazoles[1][3])

  • Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,6-dimethylaniline (1.0 equiv) and glacial acetic acid (10 volumes).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 equiv) in a minimal amount of water (approx. 2 volumes). Add this solution dropwise to the aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Cyclization: After the addition is complete, continue stirring at 0-5 °C for 1 hour. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature. Let the solution stand for 3 days, during which the cyclization occurs.

  • Workup: Concentrate the solution under reduced pressure. To the residue, add water and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography to obtain pure 7-methyl-1H-indazole.

Protocol 2: Nitration of 7-Methyl-1H-indazole (Adapted from general nitration procedures[6][8])

  • Setup: In a flask, add concentrated sulfuric acid (5 volumes) and cool it to -5 °C in an ice-salt bath.

  • Nitrating Mixture: Slowly add fuming nitric acid (1.05 equiv) to the cold sulfuric acid with stirring, keeping the temperature below 0 °C.

  • Substrate Addition: In a separate flask, dissolve 7-methyl-1H-indazole (1.0 equiv) in concentrated sulfuric acid (5 volumes). Add this solution dropwise to the cold nitrating mixture over 30 minutes, maintaining the internal temperature between -5 °C and 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Purification: Dry the crude solid under vacuum. Purify by recrystallization (e.g., from ethanol) to yield this compound as a solid.

Summary of Key Reaction Parameters

ParameterStage 1: Indazole SynthesisStage 2: NitrationRationale & Impact on Yield
Temperature 0–5 °C-5 to 0 °CPrevents diazonium salt decomposition; improves regioselectivity and prevents over-nitration.
Reagent Equiv. (Key) NaNO₂: 1.05 equivHNO₃: 1.05–1.1 equivAvoids side reactions (triazenes); prevents di-nitration.
Solvent Acetic Acid / H₂SO₄Concentrated H₂SO₄Provides acidic medium for diazotization; activates nitric acid to form NO₂⁺ electrophile.
Reaction Time 3 days (standstill)1–2 hoursAllows for slow cyclization; should be monitored by TLC/HPLC to prevent side reactions/over-nitration.
Common Byproducts Diazoamino compounds, phenols4-nitro, 6-nitro isomers; di-nitro speciesResult from improper reagent addition/temp control; poor regioselectivity or excessive nitrating agent.

Troubleshooting Decision Flowchart

Troubleshooting_Flowchart cluster_stage1 Stage 1 Problems cluster_stage2 Stage 2 Problems start Low Overall Yield of This compound q1 Where is the yield loss? Analyze intermediates. start->q1 s1_issue Low yield of 7-Methyl-1H-indazole q1->s1_issue Stage 1 s2_issue Low yield after Nitration q1->s2_issue Stage 2 s1_q1 Tar formation observed? s1_issue->s1_q1 s1_a1_yes Check starting material purity. Run under inert atmosphere. s1_q1->s1_a1_yes Yes s1_a1_no Review Diazotization: - Temp < 5°C? - Slow NaNO₂ addition? - Sufficient acid? s1_q1->s1_a1_no No s2_q1 Analysis shows isomer mixture? s2_issue->s2_q1 s2_a1_yes Improve Regioselectivity: - Lower temp to -10°C? - Slow substrate addition? s2_q1->s2_a1_yes Yes s2_q2 Di-nitration observed? s2_q1->s2_q2 No s2_a2_yes Reduce HNO₃ to 1.05 equiv. Quench reaction immediately upon completion (TLC). s2_q2->s2_a2_yes Yes s2_a2_no Reaction incomplete or decomposed? Check nitrating agent quality. Confirm temp control. s2_q2->s2_a2_no No

Caption: A flowchart to diagnose and resolve common issues leading to low yield.

References

  • MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • Wikipedia. Japp–Klingemann reaction. [Link]

  • Organic Syntheses. 5-nitroindazole. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Liskon Biological. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. [Link]

  • Pérez, C., et al. Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46, 1408 (2009). [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

Sources

Technical Support Center: Purification of 7-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 7-methyl-5-nitro-1H-indazole (CAS: 75785-12-5). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: How should I perform an initial purity assessment of my crude this compound?

A1: A multi-step approach is best for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable first step. It is a rapid and economical method to visualize the number of components in your crude mixture.[1] By testing various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol), you can get a preliminary idea of the polarity of your target compound and its impurities, which is crucial for developing a column chromatography method.[2][3]

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC is the preferred method. Using a diode-array detector can help identify and quantify impurities, even those that co-elute with your main product under TLC conditions.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the crude material can reveal the presence of major impurities and give an estimate of their ratio to the desired product. For highly accurate purity determination, Quantitative NMR (qNMR) is a powerful, non-destructive technique that can provide precise quantification without needing identical reference standards for the impurities.[1]

Q2: What is the most common and effective primary purification technique for this compound?

A2: For many heterocyclic compounds, including nitroindazoles, recrystallization and column chromatography are the two most powerful purification techniques.[4][5]

  • Recrystallization is often the best first choice if your crude material is relatively pure (>85-90%) and a suitable solvent can be found. It is cost-effective and can be scaled up more easily than chromatography.[5] The key is to find a solvent that dissolves the compound well when hot but poorly when cold.[2][6]

  • Column Chromatography is ideal for separating mixtures with components of different polarities, especially when dealing with multiple impurities or when impurities have similar solubility profiles to the target compound, making recrystallization difficult.[4][7]

The choice between them can be guided by a simple decision tree.

G start Crude this compound tlc Run TLC in various solvent systems start->tlc purity_check Is the crude material >90% pure? tlc->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization Yes column Perform Column Chromatography purity_check->column No solvent_found Can a suitable single or mixed solvent be found? recrystallization->solvent_found success Pure Product column->success solvent_found->column No solvent_found->success Yes failure Explore alternative methods (e.g., preparative HPLC)

Caption: Decision tree for selecting a purification method.

Q3: My compound appears to be degrading on the silica gel column. What are my options?

A3: Degradation on silica gel is a frequent problem with certain classes of compounds, often due to the acidic nature of standard silica.[1] The nitro group and the indazole core can be sensitive.

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by incorporating a small amount of a basic modifier into your mobile phase.[2] A common practice is to add 0.1-1% triethylamine (Et₃N) or a solution of ammonia in methanol to the eluent.[1][2]

  • Use an Alternative Stationary Phase: If deactivation is not sufficient, switch to a less acidic or basic stationary phase. Neutral or basic alumina can be excellent alternatives.[1][2] For very polar compounds, reversed-phase silica (like C18) is another viable option where separation is based on hydrophobicity rather than polarity.[2]

  • Switch Purification Technique: If all chromatographic approaches fail, return to recrystallization or consider other methods like preparative HPLC if the scale is appropriate.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Recrystallization Troubleshooting

Q: I'm struggling to find a suitable recrystallization solvent for this compound. What should I do?

A: The ideal solvent is one where your compound has high solubility at high temperatures and low solubility at low temperatures. Finding this often requires systematic screening.

  • Plausible Cause: The polarity of the solvents tested does not match the compound's requirements. Nitroaromatic compounds like this are typically solids with moderate solubility in organic solvents.[8]

  • Solution: Systematic Solvent Screening

    • Place a small amount (20-30 mg) of your crude solid into several different test tubes.

    • Add a few drops of a different solvent to each tube. Good starting choices include ethanol, methanol, isopropanol, ethyl acetate, toluene, and acetone. A patent on purifying substituted indazole isomers suggests that mixed solvents of acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water can be effective.[9]

    • Observe solubility at room temperature. If it dissolves, the solvent is likely too good.

    • If it doesn't dissolve, gently heat the mixture. If it dissolves when hot, it's a potential candidate.

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. The best solvent will yield a large quantity of crystals.[2]

Q: My compound is "oiling out" during recrystallization instead of forming crystals. Why is this happening and how can I fix it?

A: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point. The presence of impurities can also depress the melting point, exacerbating this issue.[6]

  • Plausible Cause 1: Solution cooled too quickly or is too concentrated.

    • Solution: Re-heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point and allow it to cool much more slowly.[6] Creating nucleation sites by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.[2]

  • Plausible Cause 2: Inappropriate solvent.

    • Solution: The boiling point of your solvent may be higher than the melting point of your compound. Select a solvent with a lower boiling point.[6] Alternatively, use a co-solvent (binary) system. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble) and add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify, then cool slowly.[6]

Q: My yield after recrystallization is very low. How can I improve it?

A: Low recovery is a common issue, typically stemming from using too much solvent or the compound having residual solubility even in the cold solvent.[6]

  • Plausible Cause 1: Excessive solvent was used.

    • Solution: Always use the absolute minimum amount of hot solvent required to fully dissolve the compound.[2][6] This ensures the solution is saturated upon cooling, maximizing crystal formation.

  • Plausible Cause 2: Significant solubility in cold solvent.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath or even a freezer to minimize solubility and maximize precipitation.[6] After filtering the crystals, you can concentrate the mother liquor (the remaining solution) by evaporation to recover a second crop of crystals, which may require a separate re-purification.[6]

Column Chromatography Troubleshooting

Q: I'm getting poor separation between this compound and an impurity. How can I improve the resolution?

A: Poor separation is usually due to an unoptimized mobile phase or improper column packing.

  • Plausible Cause 1: Inappropriate solvent system.

    • Solution: Optimize the Mobile Phase with TLC. The goal is to find a solvent system where your target compound has an Rf (retention factor) of approximately 0.2-0.4.[3]

      • If the spots are too high on the TLC plate (high Rf), the solvent is too polar; decrease the polarity (e.g., increase the hexane-to-ethyl acetate ratio).[2]

      • If the spots are too low (low Rf), the solvent is not polar enough; increase the polarity.[2]

      • If simple ratio adjustments don't work, try a different solvent system with different selectivity (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).[2]

  • Plausible Cause 2: Column was poorly packed or overloaded.

    • Solution: Ensure the column is packed evenly without any air bubbles or cracks. Use a slurry packing method for the best results.[3] Reduce the amount of crude material loaded; a typical load is 1-5% of the mass of the silica gel.[2]

G start Poor Separation in Column Chromatography check_tlc Review TLC Optimization start->check_tlc rf_check Is Product Rf between 0.2-0.4? check_tlc->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No check_loading Check Column Loading rf_check->check_loading Yes change_solvents Try Different Solvent System (e.g., DCM/MeOH) adjust_polarity->change_solvents Ratio adjustment fails adjust_polarity->check_loading Rf is now optimal change_solvents->check_loading loading_check Is sample load 1-5% of silica mass? check_loading->loading_check reduce_load Reduce Sample Load or Use Larger Column loading_check->reduce_load No repack_column Repack Column Carefully (Slurry Method) loading_check->repack_column Yes reduce_load->repack_column success Improved Separation repack_column->success

Caption: Workflow for troubleshooting poor column separation.

Q: My compound is streaking/tailing on the column. What's the cause?

A: Streaking is often caused by interactions between the compound and the stationary phase, or by applying the sample in a solvent that is too strong.

  • Plausible Cause: Acid-base interaction with silica.

    • Solution: The indazole nitrogen atoms can interact with acidic silica gel sites, causing tailing. As mentioned in the FAQs, add a basic modifier like triethylamine (0.1-1%) to your eluent to neutralize these sites.[2]

  • Plausible Cause: Sample overload or poor solubility.

    • Solution: Ensure your sample is fully dissolved before loading and that you haven't overloaded the column.[2] Using a "dry loading" technique, where the crude material is pre-adsorbed onto a small amount of silica before being added to the column, can significantly improve band sharpness.[3]

Data Summary Table

Purification MethodParameterRecommended Solvents/SystemsRationale & Comments
Recrystallization Single SolventEthanol, Methanol, IsopropanolGood balance of polarity. Ethanol is often used for recrystallizing nitro- and amino-indazole derivatives.[10][11]
Co-Solvent SystemAcetone/Water, Ethanol/Water, THF/WaterAllows for fine-tuning of solubility for compounds that are too soluble or insoluble in common single solvents.[9]
Column Chromatography Stationary PhaseSilica Gel (100-200 or 230-400 mesh)Standard, cost-effective choice for most separations based on polarity.[3][4]
Neutral or Basic AluminaUse if compound degrades on silica gel due to acidity.[2][12]
Mobile Phase (Normal Phase)Hexane/Ethyl AcetateA versatile, common starting system for compounds of moderate polarity.
Dichloromethane/MethanolA more polar system suitable for compounds that do not move in Hexane/EtOAc.[2]
Mobile Phase ModifierTriethylamine (0.1-1%)Add to the mobile phase to prevent streaking of basic compounds on silica gel.[2]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Single Solvent)

This protocol outlines the fundamental steps for purifying this compound using a single solvent identified from screening.

  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid is just dissolved. Crucially, use the minimum amount of hot solvent necessary to maximize yield. [2]

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from their surface.

  • Drying: Dry the purified crystals thoroughly to remove residual solvent. This can be done by air drying or, more effectively, in a vacuum oven.

Protocol 2: Purification by Silica Gel Flash Column Chromatography

This protocol describes a standard flash chromatography procedure.

  • Solvent System Selection: Using TLC, determine an optimal solvent system that gives your target compound an Rf value of ~0.2-0.4.[3] This provides the best balance between separation and elution time.

  • Column Preparation (Slurry Packing):

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.[3]

    • In a beaker, make a slurry of silica gel in your starting, least polar eluting solvent.[3] The amount of silica should be 20 to 100 times the weight of your crude sample.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and dislodge air bubbles. Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.[3] Add another thin layer of sand on top to protect the silica bed.[12]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the weight of your crude sample) to this solution and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution: Carefully add your mobile phase to the column. Apply positive pressure (using a pump or regulated air line) to achieve a steady flow. Begin eluting with the determined solvent system. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase to elute more strongly adsorbed compounds.[6][7]

  • Fraction Collection & Analysis: Collect the eluent in a series of labeled test tubes or flasks. Monitor the composition of the fractions by TLC to identify which ones contain your pure product.[7]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

References

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • National Institutes of Health. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • RSC Publishing. (n.d.). Davies : Indazole Derivatives. Induxole Derivatives: The Synthesis of Various Amino- and -. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health, PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • National Institutes of Health, PubChem. (n.d.). 5-Nitroindazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
  • PubChemLite. (n.d.). This compound (C8H7N3O2). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • SpringerLink. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from [Link]

  • Veeprho. (n.d.). 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Retrieved from [Link]

  • Veeprho. (n.d.). 2-Methyl-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Retrieved from [Link]

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Overcoming challenges in 7-methyl-5-nitro-1H-indazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex chemistry, this Technical Support Center is dedicated to navigating the intricacies of reactions involving 7-methyl-5-nitro-1H-indazole. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles at play, empowering you to troubleshoot effectively and achieve your synthetic goals. The indazole scaffold is a cornerstone in medicinal chemistry, and mastering its functionalization is key to innovation.[1][2] This guide is built from field experience and peer-reviewed literature to be a trustworthy companion at your bench.

Critical Safety Advisory: Handling Nitroaromatic Compounds

Before beginning any experiment, it is imperative to recognize that this compound is a nitroaromatic compound. This class of chemicals requires stringent safety protocols due to its potential hazards.

Table 1: Essential Safety Protocols for Nitroaromatic Compounds

Hazard CategoryDescription & Recommended Precautions
Toxicity Nitroaromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[3] Chronic exposure may lead to organ damage. Precautions: Always handle in a well-ventilated chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
Explosive/Reactive Hazard Many nitro compounds can be explosive, especially when heated under confinement or in reaction with strong oxidizing or reducing agents. Precautions: Avoid heating solids directly. Use a controlled heating mantle or oil bath. Carefully consider all reagents in a reaction mixture. Mixtures with nitric acid can be highly explosive.
Combustibility While not always readily ignitable, these materials are combustible.[3] Precautions: Keep away from open flames, sparks, and other sources of ignition.[3]
Disposal Waste is considered hazardous. Precautions: Dispose of contents and containers in accordance with local, regional, and national regulations. Do not pour down the drain.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of this compound?

A1: The principal challenge is achieving regioselectivity. The indazole anion, formed upon deprotonation, is an ambident nucleophile with reactivity at both the N1 and N2 positions. This leads to the formation of a mixture of N1- and N2-alkylated isomers, which are often difficult to separate. The final ratio of these isomers is highly dependent on steric and electronic factors of the indazole ring, the nature of the electrophile, the base, and the solvent used.[1][2]

Q2: How do the substituents (7-methyl and 5-nitro) influence the reactivity of the indazole core?

A2: The 5-nitro group is a strong electron-withdrawing group, which decreases the electron density of the entire ring system. This makes the indazole N-H proton more acidic and easier to deprotonate but also deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, the 7-methyl group is weakly electron-donating. More importantly, substituents at the C7 position can exert significant steric hindrance, which can influence the regioselectivity of reactions, particularly favoring N2-alkylation by sterically blocking the N1 position.[1][2][4]

Q3: Why is the reduction of the 5-nitro group a critical step, and what are the common difficulties?

A3: The reduction of the nitro group to a primary amine (7-methyl-1H-indazol-5-amine) is a vital transformation, as the resulting amino group is a versatile handle for further functionalization, such as amide bond formation or diazotization. The main difficulty is achieving chemoselectivity—reducing the nitro group without affecting the pyrazole ring or other sensitive functional groups that may be present on the molecule.[5] For instance, aggressive reduction conditions can sometimes lead to the cleavage of the N-N bond in the pyrazole ring.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Yield During N-Alkylation
  • Possible Cause 1: Incomplete Deprotonation. The chosen base may not be strong enough to fully deprotonate the indazole N-H. The pKa of the indazole proton is influenced by the electron-withdrawing nitro group.

  • Suggested Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for deprotonating indazoles, ensuring the formation of the indazolide anion.[1][2]

  • Possible Cause 2: Poor Nucleophilicity of the Indazolide Anion. In certain solvents, ion pairing can reduce the nucleophilicity of the anion, slowing down the reaction.

  • Suggested Solution: Use a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF). These solvents are effective at solvating the cation (e.g., Na+) and leaving the indazolide anion "naked" and more reactive.[4]

  • Possible Cause 3: Inactive Alkylating Agent. The alkyl halide may have degraded over time.

  • Suggested Solution: Use a fresh bottle of the alkylating agent or purify it before use. Consider converting an alkyl alcohol to a better leaving group, such as a tosylate, to increase reactivity.[1]

Problem 2: Poor Regioselectivity in N-Alkylation (Uncontrollable N1/N2 Ratio)
  • Possible Cause: Competing Kinetic and Thermodynamic Pathways. The N1 and N2 positions have different intrinsic reactivities. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2] The reaction conditions dictate which isomer is favored.

  • Suggested Solution: Systematically vary the reaction conditions. The choice of base and solvent has the most significant impact. Studies have shown that for indazoles with electron-withdrawing groups at the C7 position (structurally analogous to your compound), the use of NaH in THF can strongly favor the N2 isomer due to a combination of steric and electronic effects.[1][2][4] Conversely, conditions that allow for equilibration may favor the thermodynamically more stable N1 product.[2]

Table 2: General Trends in Indazole N-Alkylation Regioselectivity

Base / Solvent SystemTypical Major IsomerRationaleReference
NaH / THFN1 (for most indazoles)Favors the kinetic product.[1][2]
NaH / THF (with C7-substituent)N2Steric hindrance at N1 and electronic effects from the C7 substituent favor N2 attack.[1][2][4]
Cs₂CO₃ / DMF or MeCNMixture, often N1 favoredMilder conditions, can lead to mixtures depending on the substrate.[4]
Mitsunobu Conditions (DEAD, PPh₃)N2The reaction mechanism inherently favors the formation of the N2 isomer.[1]

dot

N_Alkylation_Troubleshooting start Low N-Alkylation Yield or Poor Selectivity check_purity Verify Purity of Starting 7-Me-5-NO2-Indazole & Alkylating Agent start->check_purity deprotonation Is Deprotonation Complete? check_purity->deprotonation If pure base_choice Use Stronger Base (e.g., NaH) deprotonation->base_choice No solvent_choice Optimize Solvent (THF or DMF) deprotonation->solvent_choice Yes base_choice->solvent_choice isomer_problem Difficulty Separating N1/N2 Isomers? solvent_choice->isomer_problem Yield improves, but selectivity is poor chromatography Optimize Chromatography: - Use gradient elution - Test different solvent systems (e.g., Hexanes/EtOAc, DCM/MeOH) isomer_problem->chromatography characterization Confirm Isomer Identity via 2D NMR (HMBC/NOESY) chromatography->characterization

Caption: Troubleshooting workflow for N-alkylation reactions.

Problem 3: Incomplete Nitro Group Reduction or Formation of Side Products
  • Possible Cause 1: Catalyst Poisoning or Inactivity (for Catalytic Hydrogenation). Sulfur-containing impurities or other functional groups can poison catalysts like Palladium or Platinum.

  • Suggested Solution: Ensure the starting material and solvent are free of impurities. If using Pd/C, ensure the catalyst is fresh. Sometimes, switching to a different catalyst, like Raney Nickel, can be beneficial, especially if dehalogenation is a concern with other substrates.[6]

  • Possible Cause 2: Formation of Intermediate Species. Metal/acid reductions can sometimes stall at intermediate stages (e.g., nitroso or hydroxylamine) or form undesired condensation products like azo compounds, especially if the conditions are not controlled properly.[6][7]

  • Suggested Solution: Ensure a sufficient excess of the reducing metal (e.g., Iron, Zinc, or Tin(II) chloride) and acid is used.[6] Maintain a consistent reaction temperature. Workup is also critical; ensure the pH is adjusted correctly to isolate the free amine.

  • Possible Cause 3: Reaction Conditions are Too Harsh. Some aggressive reducing agents, like LiAlH₄, are generally not suitable for aromatic nitro compounds as they tend to produce azo products.[6]

  • Suggested Solution: Choose a milder, chemoselective reducing system. The use of iron powder in acetic acid or ammonium chloride is a classic, reliable, and cost-effective method for this transformation.[6]

Reaction_Overview

Sources

Technical Support Hub: Recrystallization of 7-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-methyl-5-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on a clear understanding of the underlying principles and a systematic approach to troubleshooting.[1][2][3] This document provides field-proven insights and detailed protocols to help you navigate the challenges specific to this nitroaromatic heterocycle.

Part 1: Foundational Principles & Solvent Selection

The key to successful recrystallization is selecting a solvent (or solvent system) in which the compound of interest has high solubility at an elevated temperature but low solubility at a lower temperature.[2][3][4] For this compound (C₈H₇N₃O₂), the molecular structure—featuring a polar nitro group, a hydrogen-bonding indazole core, and a nonpolar methyl group—suggests that polar organic solvents are the most promising candidates.[5]

Table 1: Solvent Selection Guide for this compound
SolventBoiling Point (°C)Rationale & Considerations
Methanol 65Primary Choice. A related compound, 5-nitroindazole, is effectively recrystallized from boiling methanol.[8] Its polarity is well-suited for the nitroindazole structure.
Ethanol 78Excellent Alternative. Often used for nitroaromatic compounds and indazole derivatives.[10][11] Slightly less polar than methanol, which may offer different selectivity against certain impurities.
Isopropanol 82A good option if solubility in methanol or ethanol is too high at room temperature, potentially leading to better recovery.
Ethyl Acetate 77A medium-polarity solvent. Can be effective, but often used in a solvent pair with a nonpolar solvent like hexane.[12]
Water 100Due to the aromatic rings and methyl group, solubility in water is expected to be very low, even when hot.[12] However, it can be an excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone.
Toluene 111Generally too nonpolar to be a primary solvent, but could be useful for removing nonpolar impurities if the crude product is first dissolved in a more polar solvent.

Part 2: Experimental Workflow & Protocol

This section outlines a standard protocol for the recrystallization of this compound. The workflow is visualized in the diagram below.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loops Start Crude this compound Solvent_Selection Select Solvent (e.g., Methanol) Ref: Table 1 Start->Solvent_Selection Dissolution Add minimum amount of boiling solvent to dissolve solid Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (Optional) To remove insoluble impurities Dissolution->Hot_Filtration Cooling Slowly cool to room temp, then place in ice bath Dissolution->Cooling If no insoluble impurities Oiling_Out Oiled Out? Dissolution->Oiling_Out Hot_Filtration->Cooling Isolation Isolate crystals via vacuum filtration Cooling->Isolation No_Crystals No Crystals? Cooling->No_Crystals Drying Dry crystals under vacuum Isolation->Drying Low_Yield Low Yield? Isolation->Low_Yield Result Pure Crystalline Product Drying->Result Oiling_Out->Dissolution Re-heat, add more solvent, or change solvent No_Crystals->Cooling Scratch flask / Add seed crystal Reduce solvent volume Low_Yield->Dissolution On next attempt, use minimum boiling solvent

Caption: Recrystallization workflow for this compound.

Step-by-Step Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, bring the chosen solvent (e.g., methanol) to a boil. Add the boiling solvent to the flask in small portions, swirling after each addition, until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[1]

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal. Boil the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot filtration using a pre-warmed funnel and filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the solution rather than being trapped in the crystal lattice.[6] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor. Using minimal, ice-cold solvent is essential to avoid redissolving the product.[1]

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent. The final purity can be assessed by melting point analysis.

Part 3: Troubleshooting Guide (Q&A)

Q: My compound "oiled out" instead of dissolving. What happened and how do I fix it?

A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an immiscible liquid.[7] This is common when the compound's melting point is lower than the solvent's boiling point or when the sample is significantly impure.[6] Since impurities can depress the melting point, this can be a sign of very crude starting material.

  • Immediate Fix: Re-heat the solution to boiling and add more solvent until the oil dissolves completely to create a homogeneous solution. If this requires an excessive amount of solvent, it may be better to try a different approach.

  • Alternative Solvents: Choose a solvent with a lower boiling point.

  • Solvent System: Use a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" anti-solvent (in which it is poorly soluble) to the hot solution until it becomes cloudy (the saturation point). Re-heat to get a clear solution, then cool slowly.[12]

Q: I have very few crystals, and my yield is extremely low. What went wrong?

A: A low yield is one of the most common issues in recrystallization. The primary causes are:

  • Using Too Much Solvent: This is the most frequent error.[7] The more solvent used, the more of your compound will remain dissolved in the mother liquor even after cooling.[4][6] To check if significant product remains, you can try evaporating some of the filtrate; if a large amount of solid appears, this was the issue.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Cooling: Ensure you have allowed sufficient time in an ice bath to maximize precipitation from the cold solution.[4]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away a portion of your product.[1]

Q: My solution has cooled completely, but no crystals have formed. What should I do?

A: This is likely due to the formation of a supersaturated solution.[1] Crystallization requires a nucleation event to begin. You can induce crystallization by:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide a rough surface that can initiate crystal growth.[1][2]

  • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for other molecules to crystallize upon.[1]

  • Reducing Solvent Volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent by gently heating the solution and then attempt to cool it again.[7]

Q: My final product is still colored or appears impure. How can I improve the purity?

A: This indicates that impurities were not effectively removed. Consider the following:

  • Use Decolorizing Carbon: For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them. Be cautious, as using too much charcoal can also adsorb your desired product, reducing the yield.[6][8]

  • Ensure Slow Cooling: Rapid crystal growth traps impurities within the crystal lattice.[6] Ensure the solution cools slowly and undisturbed to room temperature before moving it to an ice bath.

  • Perform a Second Recrystallization: If the product is still not pure enough, a second recrystallization is often necessary. The purity of the product generally increases with each successive recrystallization, though some material is lost each time.

References

  • Recrystallization | Department of Chemistry, University of California, Irvine. [Link]

  • 5-nitroindazole | Organic Syntheses Procedure. [Link]

  • Antileishmanial activity of 5-nitroindazole derivatives - PMC - PubMed Central - NIH. [Link]

  • US3988347A - Process for the preparation of substituted indazoles - Google P
  • Recrystallization-1.pdf | University of Arizona. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem. [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. [Link]

  • 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem - NIH. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Recrystallization - YouTube. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

  • 7-Nitroindazole - Wikipedia. [Link]

  • 1-Methyl-5-nitro-1H-indazole | C8H7N3O2 | CID 280211 - PubChem. [Link]

  • Davies : Indazole Derivatives. Induxole Derivatives: The Synthesis of Various Amino- and - RSC Publishing. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • (PDF) 1-(6-Nitro-1H-indazol-1-yl)ethanone - ResearchGate. [Link]

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Technical Support Center: Synthesis of 7-Methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 7-methyl-5-nitro-1H-indazole. Recognizing the nuances and potential challenges of this multi-step synthesis, this document provides a detailed experimental protocol, an in-depth troubleshooting guide, and answers to frequently asked questions. Our approach is grounded in established chemical principles to ensure both scientific integrity and practical success in the laboratory.

Overview of Synthetic Strategy

The synthesis of substituted indazoles can be approached through various routes. A robust and well-documented method for forming the indazole ring system involves the diazotization of an appropriately substituted ortho-toluidine derivative, followed by an intramolecular cyclization. In this guide, we will focus on a protocol starting from 2,6-dimethyl-4-nitroaniline. This pathway involves the diazotization of the primary amine and subsequent ring closure, which leverages the ortho-methyl group to form the pyrazole ring of the indazole core. This method is advantageous due to the relative availability of the starting material and the straightforward nature of the transformation.

Below is a conceptual workflow for the proposed synthesis.

SynthesisWorkflow SM Start: 2,6-Dimethyl- 4-nitroaniline Diaz Diazotization (NaNO2, Acetic Acid) SM->Diaz Step 1 Cyclize Intramolecular Cyclization Diaz->Cyclize Spontaneous Workup Aqueous Workup & Crude Isolation Cyclize->Workup Step 2 Purify Purification (Recrystallization or Chromatography) Workup->Purify Step 3 Product Product: 7-Methyl- 5-nitro-1H-indazole Purify->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous nitroindazoles and represents a reliable starting point for synthesis.[1][2] Researchers should perform their own risk assessment prior to commencing any experimental work.

Reaction Scheme:

2,6-Dimethyl-4-nitroaniline → (diazotization/cyclization) → this compound

Materials and Reagents:

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
2,6-Dimethyl-4-nitroaniline6393-50-6166.185.00 g30.1
Glacial Acetic Acid64-19-760.05200 mL-
Sodium Nitrite (NaNO₂)7632-00-069.002.10 g30.4
Deionized Water7732-18-518.0210 mL + Workup-
Methanol (for recrystallization)67-56-132.04As needed-
Ethyl Acetate (for extraction)141-78-688.11As needed-
Saturated Sodium Bicarbonate144-55-884.01As needed-

Step-by-Step Procedure:

  • Dissolution: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 5.00 g (30.1 mmol) of 2,6-dimethyl-4-nitroaniline in 200 mL of glacial acetic acid. Stir until a homogeneous solution is achieved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 15-20°C. It is crucial to maintain temperature control throughout the next step.

  • Diazotization: In a separate beaker, dissolve 2.10 g (30.4 mmol) of sodium nitrite in 10 mL of deionized water. Add this sodium nitrite solution dropwise to the stirred acetic acid solution over 20-30 minutes. Crucially, ensure the internal reaction temperature does not exceed 25°C. [1] A transient yellow precipitate may form.[1]

  • Reaction & Cyclization: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Allow the solution to stand for at least 3 days at room temperature to ensure complete cyclization.[1]

  • Concentration: After the reaction period, concentrate the solution on a rotary evaporator under reduced pressure to remove the bulk of the acetic acid.

  • Workup & Isolation: Add approximately 100 mL of cold deionized water to the concentrated residue and stir vigorously to form a slurry. Filter the resulting precipitate using a Büchner funnel and wash the filter cake thoroughly with cold water to remove residual acid.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C. The expected crude product is a yellow to brownish solid.

  • Purification: The crude material can be purified by recrystallization from methanol or ethanol.[1][3] For higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes may be necessary.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis. The molecular formula for this compound is C₈H₇N₃O₂ with a molecular weight of 177.16 g/mol .[4][5][6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or I isolated no product. What went wrong?

A1: Low or no yield is a frequent issue that can stem from several factors, primarily related to the sensitive diazotization step.

  • Cause 1: Improper Temperature Control. The diazonium salt intermediate is thermally unstable. If the temperature rises above 25°C during the sodium nitrite addition, the salt can decompose, preventing the subsequent cyclization.

    • Solution: Ensure your ice bath is well-maintained and monitor the internal reaction temperature closely. Add the nitrite solution very slowly.[1]

  • Cause 2: Impure Reagents. Old or impure sodium nitrite will be less effective. Similarly, the starting aniline must be of high purity.

    • Solution: Use freshly purchased, high-purity reagents. Store sodium nitrite in a cool, dry place, tightly sealed.

  • Cause 3: Incomplete Reaction Time. The cyclization step can be slow.

    • Solution: Ensure the reaction mixture is allowed to stand for the recommended period (e.g., 3 days) to allow for complete ring closure.[1] Monitor the reaction to completion using TLC.

TroubleshootingTree Start Low or No Yield Temp Was Temp > 25°C during NaNO2 addition? Start->Temp Reagents Are reagents (NaNO2, Aniline) pure and fresh? Temp->Reagents No Sol_Temp Solution: Maintain T < 25°C. Add NaNO2 solution slowly. Temp->Sol_Temp Yes Time Was reaction time sufficient (e.g., 3 days)? Reagents->Time Yes Sol_Reagents Solution: Use high-purity reagents. Verify NaNO2 quality. Reagents->Sol_Reagents No Sol_Time Solution: Monitor reaction by TLC to completion. Time->Sol_Time No

Caption: Decision tree for troubleshooting low product yield.

Q2: My final product is a dark, tarry substance that is difficult to purify.

A2: The formation of dark, polymeric byproducts is often a sign of side reactions, particularly if the reaction was performed at an elevated temperature or if the concentration of the diazonium intermediate became too high locally.

  • Cause: Nitration reactions, and to a lesser extent diazotizations, can be highly exothermic.[7] Uncontrolled temperature can lead to decomposition and polymerization. The formation of diazoamino compounds can also occur, which are often colored and difficult to separate.[1]

  • Solution:

    • Strict Temperature Control: Re-attempt the synthesis with rigorous adherence to the recommended temperature range.

    • Efficient Stirring: Ensure the mechanical stirrer is operating efficiently to prevent localized "hot spots" during the nitrite addition.

    • Purification Strategy: Before attempting recrystallization, try to remove the tarry material. Dissolve the crude product in a suitable solvent (like ethyl acetate) and filter it through a plug of silica gel or celite. This can remove insoluble polymeric material. Follow this with a full column chromatography purification.

Q3: The NMR spectrum of my product is complex, and I'm not sure if I've made the correct isomer.

A3: Isomer identification is critical. While the proposed synthesis is expected to yield the this compound, side reactions or unexpected rearrangements could potentially lead to other isomers.

  • Confirmation Strategy:

    • ¹H NMR Analysis: Carefully analyze the aromatic region. For the target compound, you should expect three distinct aromatic protons. The proton at C4 will likely be a doublet, the proton at C6 will be a doublet, and the proton at C3 will be a singlet. The methyl group at C7 should appear as a singlet in the aliphatic region. Compare your observed chemical shifts with published data for similar nitroindazoles.[8][9][10]

    • ¹³C NMR Analysis: This will provide further confirmation of the carbon skeleton.

    • 2D NMR: If ambiguity remains, advanced 2D NMR techniques such as NOESY can be invaluable. A NOESY experiment should show a spatial correlation between the N-H proton (or N1-H) and the C7-methyl group protons, which would strongly support the assigned structure.

    • Reference Comparison: Compare your data to any available literature spectra for this compound or its derivatives.[9]

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns for this synthesis?

A: The primary hazards are associated with the nitrating agents and the exothermic nature of the reaction.

  • Chemical Hazards: Glacial acetic acid and the nitric acid sometimes used in alternative syntheses are highly corrosive and can cause severe burns.[11][12][13]

  • Reaction Hazards: Diazotization and nitration reactions are exothermic and have the potential for thermal runaway if not properly controlled, which can lead to over-pressurization or explosion.[7][14] Toxic nitrogen oxide (NOx) gases can also be evolved.

  • Required Precautions:

    • Always conduct the reaction in a certified chemical fume hood.[11]

    • Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a flame-resistant lab coat.[11][13]

    • Ensure an emergency eyewash and safety shower are immediately accessible.[12]

    • Have a spill kit with a neutralizer (such as sodium carbonate) readily available.[14]

Q: Can I use a different acid instead of acetic acid?

A: While acetic acid is commonly used for this type of cyclization, other acids like sulfuric acid are often employed in direct nitration steps.[3] However, for the diazotization/cyclization of a pre-nitrated aniline, acetic acid provides a suitable medium that is less aggressive than strong mineral acids, potentially reducing side reactions. If you choose to modify the protocol, it is essential to conduct a thorough literature review and risk assessment for the new conditions.

Q: How should I dispose of the waste from this reaction?

A: All waste must be handled in accordance with institutional and local regulations. Acidic aqueous waste should be carefully neutralized before disposal. Organic waste containing the product or byproducts should be collected in a designated halogen-free organic waste container. Do not mix nitric acid waste with other waste streams, especially organic solvents, as this can lead to violent reactions.[14]

References

  • Nitr
  • Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety.
  • CymitQuimica. (n.d.). This compound.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • ChemicalBook. (n.d.).
  • Narang, A. S., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 695.
  • PubChemLite. (n.d.). This compound (C8H7N3O2).
  • ChemicalBook. (n.d.). This compound.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5638-5652.
  • Porter, H. D., & Peterson, W. D. (n.d.). 5-nitroindazole. Organic Syntheses Procedure.
  • Benchchem. (n.d.).
  • SpectraBase. (n.d.). 1H-indazole, 7-methyl-5-nitro-.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • ChemicalBook. (n.d.). 5-Nitroindazole synthesis.
  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 987-1019.
  • ChemicalBook. (n.d.). 5-Nitroindazole(5401-94-5) 1H NMR spectrum.

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Technical Support Center: Stability of 7-methyl-5-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-methyl-5-nitro-1H-indazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with these compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your research.

Introduction: Understanding the Chemistry of this compound

This compound is an aromatic heterocyclic compound featuring an indazole core. The stability of this molecule is significantly influenced by the electronic properties of its substituents: the electron-donating methyl group at the 7-position and the strong electron-withdrawing nitro group at the 5-position. The interplay of these groups, combined with the inherent reactivity of the indazole ring, can lead to various stability issues under common experimental and storage conditions. The 1H-indazole tautomer is generally the most thermodynamically stable form.[1]

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound derivatives.

Issue 1: Inconsistent Experimental Results or Loss of Potency Over Time

Possible Cause: Degradation of the compound due to improper storage or handling. Like many nitroaromatic compounds, this compound derivatives can be sensitive to light, temperature, and atmospheric conditions.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Temperature: Store the compound at 2-8°C for long-term storage. For short-term use, tightly sealed storage at room temperature may be acceptable, but refrigeration is recommended to slow potential degradation.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Light: Protect from light by using amber vials or storing in a dark place. Photolysis is a common degradation pathway for nitroaromatic compounds.[2]

    • Moisture: Keep in a tightly sealed container in a dry, well-ventilated area to prevent hydrolysis.

  • Assess Compound Purity:

    • If degradation is suspected, re-analyze the purity of your stock using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS).

  • Solution Stability Check:

    • Prepare fresh solutions for each experiment. If solutions need to be stored, conduct a stability study in the relevant solvent and storage conditions to determine the acceptable storage duration.

Logical Troubleshooting Flowchart: Inconsistent Results

G start Inconsistent Results or Potency Loss check_storage Verify Storage Conditions (Temp, Light, Atmosphere, Moisture) start->check_storage reanalyze_purity Re-analyze Purity (HPLC, UPLC-MS/MS) check_storage->reanalyze_purity If storage is correct fresh_solutions Prepare Fresh Solutions check_storage->fresh_solutions If storage is incorrect, correct and... reanalyze_purity->fresh_solutions If purity is low solution_stability Conduct Solution Stability Study reanalyze_purity->solution_stability If purity is high problem_solved Problem Resolved fresh_solutions->problem_solved solution_stability->problem_solved

Caption: Troubleshooting inconsistent experimental results.

Issue 2: Appearance of Unexpected Peaks in Chromatograms

Possible Cause: Formation of degradation products due to hydrolysis, photolysis, oxidation, or reduction. The electron-withdrawing nature of the nitro group makes the indazole ring susceptible to certain degradation pathways.[3]

Troubleshooting Steps:

  • Characterize Degradation Products:

    • Use UPLC-MS/MS or a similar high-resolution mass spectrometry technique to determine the mass of the unknown peaks. This can provide initial clues about the degradation pathway.

  • Investigate Potential Degradation Pathways:

    • Hydrolysis: The compound may be susceptible to hydrolysis, especially under acidic or basic conditions. Electron-withdrawing groups like nitro substituents can increase the sensitivity to hydrolysis.[4] The rate of hydrolysis is often pH-dependent.

    • Photodegradation: Exposure to UV or ambient light can lead to photolytic cleavage or rearrangement. Nitroaromatic compounds are known to be photoreactive.[2]

    • Oxidation: The indazole ring can be susceptible to oxidation, particularly in the presence of oxidizing agents or dissolved oxygen.

    • Reduction: The nitro group is readily reduced to nitroso, hydroxylamino, and ultimately amino derivatives. This is a common metabolic pathway for nitroaromatic compounds and can also occur chemically.[5][6]

Hypothetical Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_photolysis Photodegradation cluster_reduction Reduction parent_hydrolysis This compound product_hydrolysis Hydroxylated derivatives parent_hydrolysis->product_hydrolysis H₂O / H⁺ or OH⁻ parent_photolysis This compound product_photolysis Rearrangement products, Ring-cleavage products parent_photolysis->product_photolysis hν (UV/Vis light) parent_reduction This compound (-NO₂) nitroso Nitroso derivative (-NO) parent_reduction->nitroso [H] hydroxylamine Hydroxylamine derivative (-NHOH) nitroso->hydroxylamine [H] amine Amino derivative (-NH₂) hydroxylamine->amine [H]

Caption: Potential degradation pathways for this compound.

Issue 3: Poor Solubility in Aqueous Buffers

Possible Cause: The hydrophobic nature of the indazole ring system can lead to limited aqueous solubility.

Troubleshooting Steps:

  • pH Adjustment: Determine the pKa of your derivative. Solubility can often be increased by adjusting the pH of the buffer to ionize the molecule.

  • Co-solvents: Use a water-miscible organic co-solvent such as DMSO, DMF, or ethanol. However, be mindful of the potential for the co-solvent to affect the stability of the compound or interfere with downstream assays.

  • Formulation Strategies: For in vivo studies or cell-based assays, consider formulation strategies such as the use of cyclodextrins or lipid-based delivery systems to enhance solubility and bioavailability.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored at 2-8°C, protected from light, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

Q2: How stable are solutions of this compound?

A2: Solution stability is highly dependent on the solvent, pH, temperature, and light exposure. It is strongly recommended to prepare solutions fresh before use. If storage is necessary, a preliminary stability study should be conducted by analyzing the solution at various time points under the intended storage conditions using a stability-indicating HPLC method.

Q3: What are the likely degradation products I might observe?

A3: Based on the chemistry of nitroaromatic and indazole compounds, you may observe products resulting from:

  • Reduction of the nitro group: 7-methyl-5-amino-1H-indazole is a likely final product, with nitroso and hydroxylamine intermediates.[5][6]

  • Hydrolysis: Cleavage of the indazole ring or addition of hydroxyl groups, particularly under harsh pH conditions.

  • Photodegradation: Isomers or ring-opened products may form upon exposure to light.[2]

Q4: How does the 7-methyl group affect the stability of the 5-nitro-1H-indazole core?

A4: The electron-donating nature of the methyl group can influence the electron density of the indazole ring system. While specific studies on this compound are limited, computational studies on similar systems suggest that substituents can impact the overall stability and reactivity.[7][8] The methyl group may slightly modulate the susceptibility of the ring to nucleophilic attack or oxidative degradation compared to the unsubstituted 5-nitroindazole.

Q5: Are there any known incompatibilities for this class of compounds?

A5: Yes, nitroaromatic compounds should be handled with care and stored away from strong oxidizing agents and strong reducing agents to avoid vigorous and potentially hazardous reactions.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and establish a stability-indicating analytical method.[9][10]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or UPLC-MS/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for a defined period.

    • Neutralize the solution with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours. If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C.

    • Neutralize the solution with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Transfer the solid compound to a vial and place it in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase for analysis.

  • Photodegradation:

    • Expose the solid compound and a solution of the compound (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples alongside a control sample protected from light.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating HPLC or UPLC-MS/MS method. Aim for 5-20% degradation of the parent compound.[10]

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, RT/60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT/60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photolysis (ICH Q1B) start->photo analysis Analyze by Stability-Indicating HPLC/UPLC-MS/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile (Identify & Quantify Degradants) analysis->evaluation

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Stability-Indicating UPLC-MS/MS Method

Objective: To develop a UPLC-MS/MS method for the quantification of this compound and the detection of its degradation products.

Instrumentation and Conditions (Example):

ParameterSetting
UPLC System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 2 µL
MS System Triple quadrupole or high-resolution MS
Ionization Electrospray Ionization (ESI), positive mode
MRM Transitions To be determined for parent and degradants

Procedure:

  • Method Development: Optimize chromatographic conditions to achieve good separation between the parent compound and all degradation products generated during the forced degradation study.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Sample Analysis: Use the validated method to analyze samples from stability studies.

Summary of Stability Profile

The following table summarizes the expected stability of this compound derivatives based on the known behavior of similar chemical structures.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic pH Potentially labileHydrolysis products
Basic pH Potentially labileHydrolysis products
Oxidation (H₂O₂) SusceptibleOxidized indazole ring derivatives
Reduction Highly susceptibleNitroso, hydroxylamino, and amino derivatives
Heat (Thermal) Generally stable, but monitorIsomers, decomposition products
Light (Photo) SusceptibleIsomers, ring-cleavage products

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Technical Support Center: Nitration of Methyl-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the nitration of methyl-indazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions to help you optimize your reaction outcomes and mitigate the formation of unwanted side products.

Troubleshooting Guide: Common Issues & Solutions

The nitration of methyl-indazoles, while a cornerstone reaction for generating key pharmaceutical intermediates, is frequently complicated by side reactions. This section provides a direct, problem-oriented approach to overcoming these hurdles.

Problem 1: Low Yield of the Desired Nitro-Methyl-Indazole Isomer

You've completed the reaction, but the isolated yield of your target compound is significantly lower than expected.

Probable Cause Underlying Rationale Recommended Solution
Runaway Reaction/Degradation The nitration reaction is highly exothermic. If the nitrating agent is added too quickly or cooling is insufficient, localized heating can cause the degradation of the starting material and/or product.[1]Maintain strict temperature control, ideally between 0-10°C, throughout the addition process.[2] Add the pre-cooled nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation.[3]
Poor Regioselectivity The electrophilic attack of the nitronium ion (NO₂⁺) can occur at multiple positions on the benzene portion of the indazole ring, leading to a mixture of isomers (e.g., 4-, 5-, 7-nitro derivatives) and reducing the yield of any single isomer.[4]Optimize reaction temperature, as lower temperatures often favor the formation of a specific isomer.[2] If a mixture is unavoidable, proceed to a robust purification step (see Problem 2).
Incomplete Reaction Insufficient reaction time or a non-optimal ratio of acids can lead to unreacted starting material remaining in the final mixture.Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. Continue the reaction until the starting material spot has been consumed. The ratio of nitric to sulfuric acid is crucial for generating the active nitronium ion; ensure you are using a validated protocol.[2][5]
Mechanical Loss During Work-up The quenching and neutralization steps can lead to product loss if not performed carefully. Pouring the acidic reaction mixture onto crushed ice is standard, but subsequent neutralization must be done cautiously to ensure complete precipitation of the product.[3]Pour the reaction mixture slowly onto a large amount of crushed ice. Neutralize the resulting solution gradually with a suitable base until precipitation is complete. Ensure the product is thoroughly washed with cold water to remove residual acids and salts.[3]

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G cluster_0 Troubleshooting Low Yield Start Low Yield Observed CheckTemp Was Temperature Maintained between 0-10°C? Start->CheckTemp CheckTLC Did TLC/LC-MS Show Complete Conversion? CheckTemp->CheckTLC Yes TooHighTemp Problem: Over-nitration or Degradation CheckTemp->TooHighTemp No CheckWorkup Was Work-up Procedure Followed Carefully? CheckTLC->CheckWorkup Yes IncompleteRxn Problem: Incomplete Reaction CheckTLC->IncompleteRxn No CheckWorkup->IncompleteRxn Yes (Likely Isomer Mix) Sol_Workup Solution: Refine Quenching & Neutralization Steps CheckWorkup->Sol_Workup No Sol_Temp Solution: Improve Cooling & Slow Reagent Addition TooHighTemp->Sol_Temp Sol_Time Solution: Increase Reaction Time or Optimize Acid Ratio IncompleteRxn->Sol_Time LossOnWorkup Problem: Mechanical Loss

Caption: A logical workflow for troubleshooting low product yield.

Problem 2: Product is a Mixture of Isomers

You've confirmed via NMR or LC-MS that your product is not a single regioisomer, but a mixture.

Probable Cause Underlying Rationale Recommended Solution
High Reaction Temperature Higher kinetic energy increases the likelihood of attack at less-favored positions, reducing the regioselectivity of the reaction.As with low yield, strict adherence to low temperatures (0-10°C) is the primary method for controlling regioselectivity in the reaction vessel.[2]
Inherent Substrate Electronics The directing effects of the methyl group (activating) and the indazole ring system can lead to the formation of multiple, electronically-similar transition states, making a mixture of products chemically inevitable under certain conditions.Accept the formation of a mixture and focus on efficient purification. Isomers of nitro-methyl-indazoles can often be separated by: • Column Chromatography: A silica gel column using a solvent system like hexane and ethyl acetate is highly effective.[6] • Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization from a suitable solvent (e.g., ethanol/water) can isolate the major product.[3][7]

Problem 3: Evidence of Dinitration (Over-Nitration)

Mass spectrometry or NMR data indicates the presence of a product with two nitro groups.

Probable Cause Underlying Rationale Recommended Solution
Excessive Reaction Temperature Once the first nitro group is added, the ring becomes deactivated. However, at elevated temperatures, the reaction can be forced to add a second nitro group.[8]The most critical control parameter is temperature. Maintain the reaction at the lowest practical temperature (e.g., 0-5°C) to prevent the second nitration.[8]
Excess Nitrating Agent or Time Using a large excess of the nitrating mixture or allowing the reaction to proceed long after the starting material is consumed increases the probability of a second, slower nitration event.Use a controlled stoichiometry of the nitrating agent (e.g., 1.05-1.1 equivalents). Monitor the reaction closely via TLC and quench it as soon as the starting material is consumed.
Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to anticipate during the nitration of a methyl-indazole? A1: The three most common side reactions are:

  • Formation of Positional Isomers: The nitration of 3-methyl-indazole, for example, is often directed to the 6-position due to the electron-donating character of the indazole ring system.[3] However, substitution at the 4-, 5-, and 7-positions can also occur, leading to a mixture of products that can be difficult to separate.

  • Over-Nitration (Dinitration): Under harsh conditions (high temperature or excess nitrating agent), a second nitro group can be added to the aromatic ring, resulting in dinitrated by-products.[2]

  • Oxidative Degradation: The strong oxidizing nature of the nitric acid/sulfuric acid mixture can cause degradation of the electron-rich indazole ring, especially if the temperature is not well-controlled, leading to tar-like impurities and reduced yield.[9]

Q2: What is the fundamental mechanism of nitration and how does it lead to different isomers? A2: The reaction proceeds via an electrophilic aromatic substitution mechanism. First, nitric acid is protonated by the stronger sulfuric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺) .[5] This electrophile is then attacked by the π-electron system of the methyl-indazole's benzene ring. The attack can occur at different positions (C4, C5, C6, C7), each forming a corresponding resonance-stabilized carbocation intermediate (an arenium ion or sigma complex).[10] The relative stability of these intermediates determines the final product ratio. The isomer formed from the most stable intermediate will be the major product.

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G cluster_0 Nitration Mechanism & Isomer Formation cluster_1 Electrophilic Attack reagents HNO₃ + H₂SO₄ nitronium Nitronium Ion (NO₂⁺) (Active Electrophile) reagents->nitronium Forms attack_c4 Attack at C4 nitronium->attack_c4 attack_c5 Attack at C5 nitronium->attack_c5 attack_c6 Attack at C6 nitronium->attack_c6 indazole Methyl-Indazole indazole->nitronium π electrons attack sigma_4 Sigma Complex (C4-Intermediate) attack_c4->sigma_4 sigma_5 Sigma Complex (C5-Intermediate) attack_c5->sigma_5 sigma_6 Sigma Complex (C6-Intermediate) attack_c6->sigma_6 product_4 4-Nitro Isomer sigma_4->product_4 Deprotonation product_5 5-Nitro Isomer sigma_5->product_5 Deprotonation product_6 6-Nitro Isomer (Often Major) sigma_6->product_6 Deprotonation

Caption: Formation of isomers via electrophilic attack.

Q3: Can nitration occur on the nitrogen atoms (N-nitration) of the indazole ring? A3: While the nitrogen atoms in the indazole ring are nucleophilic, N-nitration is not a common side reaction under typical electrophilic aromatic nitration conditions (i.e., mixed acid). In a strongly acidic medium, the ring nitrogens are likely protonated, which significantly reduces their nucleophilicity and makes them far less likely to be attacked by the electrophilic nitronium ion. The primary pathway is overwhelmingly C-nitration on the electron-rich benzene ring. Side reactions involving the ring nitrogens are more prevalent in N-alkylation reactions under basic conditions.[11][12]

Q4: How can I reliably separate the different nitro-methyl-indazole isomers formed during the reaction? A4: Separation of positional isomers, which often have similar polarities, requires a systematic approach.

  • Flash Column Chromatography: This is the most robust and common method. A typical stationary phase is silica gel. The mobile phase is usually a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). Start with a low polarity mixture and gradually increase the concentration of the polar solvent (gradient elution) to resolve the isomers.[6]

  • Recrystallization: This technique can be highly effective if one isomer is significantly more abundant or has markedly different solubility from the others. A mixed solvent system, such as ethanol and water, is often used. The crude product is dissolved in the minimum amount of hot ethanol, and hot water is added until turbidity persists. Slow cooling should yield crystals of the less soluble isomer.[3] A patent also describes using mixed solvents like acetone/water or ethanol/water for this purpose.[7]

  • Analytical HPLC: For analytical purposes to determine the purity and ratio of isomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) provides excellent separation.[13]

Experimental Protocols

Protocol 1: Standard Nitration of 3-Methyl-Indazole

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and preliminary small-scale experiments.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methyl-indazole (1.0 eq) in concentrated sulfuric acid. Cool the mixture to 0-5°C using an ice-salt bath.[2]

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred 3-methyl-indazole solution. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 10°C.[3]

  • Monitoring: After the addition is complete, stir the mixture at 0-10°C and monitor the reaction's progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. A solid precipitate of the crude product should form.[3]

  • Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold deionized water to remove residual acids, followed by a wash with a dilute sodium bicarbonate solution to ensure complete neutralization, and a final wash with cold water.[3]

  • Drying: Dry the purified crystals under vacuum to obtain the crude product, which can then be purified further.

Protocol 2: Purification of Isomers by Column Chromatography

  • Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product mixture in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. Once dry, carefully add the solid to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the different isomers. The less polar isomers will typically elute first.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain the pure isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated, purified products.

References
  • BenchChem. (2025). Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole. BenchChem Technical Protocols. 3

  • ChemicalBook. (n.d.). 3-Methyl-6-nitroindazole synthesis. 6

  • Reddit r/OrganicChemistry. (2021). Indazole synthesis discussion.. Mechanism of this reaction? [Online forum post]. 14

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Methylation of indazoles and related reactions. RSC Publishing. 15

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound. 16

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole. BenchChem Application Notes. 13

  • Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound. 17

  • ResearchGate. (n.d.). Iron promoted C3‐H nitration of indazole. 18

  • Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. Eureka. 19

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. 20

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. 11

  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. 8

  • BenchChem. (n.d.). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. BenchChem Application Notes. 12

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole. BenchChem Technical Support. 2

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. RSC Publishing. 21

  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. 22

  • BenchChem. (n.d.). Optimizing reaction conditions for the nitration of methyl-triazole. BenchChem Technical Protocols. 1

  • ResearchGate. (2025). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. 23

  • ResearchGate. (n.d.). Direct C‐3 nitration of 2H‐indazole. 24

  • Kassim, M. F., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. 5

  • Claramunt, R. M., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. 25

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. 7

  • Williamson, K. L., & Masters, K. M. (n.d.).
  • BenchChem. (2025). A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers. BenchChem Comparative Guides. 4

  • RSC Publishing. (n.d.). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. 26

  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. 27

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Experiment Series. 10

  • National Institutes of Health. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. 9

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Technical Support Center: Scaling Up the Production of 7-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 7-methyl-5-nitro-1H-indazole. This document is intended for researchers, scientists, and drug development professionals. Here, we delve into the nuances of the synthesis, offering troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and successful production process.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its production, while based on established chemical principles, presents unique challenges, particularly when scaling up. This guide provides in-depth technical assistance to navigate these complexities, ensuring high yield and purity of the final product.

Core Synthesis Pathway: Diazotization and Cyclization

The most common and scalable route to this compound involves the diazotization of a substituted aniline followed by an intramolecular cyclization. A plausible and efficient starting material for this synthesis is 2,3-dimethyl-4-nitroaniline.

Synthesis_Pathway A 2,3-Dimethyl-4-nitroaniline B Diazonium Salt Intermediate A->B  NaNO2, H+ (e.g., H2SO4)  0-5 °C C This compound B->C  Intramolecular Cyclization

Caption: General synthesis pathway for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing probable causes and actionable solutions.

Problem Probable Cause(s) Corrective Action(s)
Low or No Product Formation 1. Incomplete Diazotization: Insufficient acid, temperature too high, or poor quality of sodium nitrite.[1] 2. Degradation of Diazonium Salt: Temperature exceeding 5°C.[1] Diazonium salts of aromatic amines are generally more stable than their aliphatic counterparts but are still prone to decomposition at elevated temperatures.[2][3] 3. Incorrect Starting Material: Isomeric impurity in the starting 2,3-dimethyl-4-nitroaniline.1. Optimize Diazotization: Ensure a significant excess of a strong mineral acid (e.g., H₂SO₄) is used. Maintain a strict temperature control between 0-5°C using an ice-salt bath. Use a freshly prepared solution of high-purity sodium nitrite.[1] 2. Strict Temperature Control: Continuously monitor the internal reaction temperature and ensure it remains below 5°C throughout the addition of the nitrite solution. 3. Verify Starting Material: Confirm the identity and purity of the starting material using NMR or other appropriate analytical techniques before starting the reaction.
Formation of a Dark Brown or Tarry Substance 1. Decomposition of Diazonium Salt: As mentioned above, this is a primary cause of discoloration.[1] 2. Azo Coupling Side Reaction: The newly formed diazonium salt can couple with the unreacted parent amine if the reaction medium is not sufficiently acidic.[4] 3. Nitrosation of the Solvent or Impurities: This can occur if there are reactive species present in the solvent.1. Improve Temperature Control: Implement more robust cooling and slower addition of reagents. 2. Ensure High Acidity: The primary amine must be fully protonated to prevent it from acting as a nucleophile. A higher concentration of acid can suppress this side reaction.[4] 3. Use High-Purity Solvents: Ensure all solvents are of high purity and free from contaminants.
Product is Contaminated with Isomeric Impurities 1. Formation of Constitutional Isomers: Depending on the exact cyclization conditions, there is a possibility of forming other methyl-nitro-indazole isomers. The separation of these isomers can be challenging due to their similar physical properties.[5] 2. Incomplete Reaction: Presence of unreacted starting material or intermediates.1. Optimize Cyclization Conditions: Carefully control the temperature and reaction time of the cyclization step. 2. Purification Strategy: Develop a robust purification protocol. Recrystallization from a mixed solvent system (e.g., ethanol/water) has been shown to be effective for separating indazole isomers.[6] Column chromatography may be necessary for high-purity requirements.
Difficulty in Isolating the Product 1. Product Solubility: The product may have some solubility in the aqueous workup solution. 2. Emulsion Formation during Extraction: This can complicate the separation of aqueous and organic layers.1. Adjust pH and Saturate Aqueous Layer: Adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility. Saturating the aqueous layer with a salt like NaCl can also help to "salt out" the product. 2. Break Emulsions: Add a small amount of brine or a different organic solvent to break up any emulsions. Centrifugation can also be effective on a smaller scale.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the diazotization step?

A1: Temperature is the most critical parameter. Aromatic diazonium salts are thermally unstable and can decompose rapidly at temperatures above 5°C.[1] This decomposition leads to the formation of phenolic byproducts and the evolution of nitrogen gas, significantly reducing the yield and purity of the desired product.[4] Therefore, maintaining a strict temperature range of 0-5°C is paramount for a successful reaction.

Q2: How can I be sure that the diazotization reaction is complete?

A2: A simple and effective way to monitor the completion of the diazotization is to use starch-iodide paper. A slight excess of nitrous acid at the end of the reaction will give a positive test (a blue-black color). This indicates that all of the primary amine has been consumed.

Q3: What are the primary safety concerns when working with this compound and its intermediates?

A3: There are two main safety concerns:

  • Diazonium Salts: Solid diazonium salts can be explosive and should not be isolated.[7] Always keep them in solution and use them in situ.

  • Nitro Compounds: Aromatic nitro compounds are often toxic and can be absorbed through the skin. They may also be flammable or have explosive properties.[8] It is essential to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: My final product has a low melting point and appears impure. What are the likely impurities?

A4: The most likely impurities are constitutional isomers of this compound that may have formed during the cyclization step.[5] Other possibilities include unreacted starting materials or byproducts from the decomposition of the diazonium salt, such as the corresponding phenol. A thorough purification by recrystallization or column chromatography is necessary to remove these impurities.[6]

Q5: Can I use a different starting material for the synthesis?

A5: Yes, other starting materials are possible. For instance, a synthesis could potentially start from 2-fluoro-3-methyl-4-nitro-toluene and react it with hydrazine. The choice of starting material will depend on its availability, cost, and the overall efficiency of the synthetic route.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for analogous compounds and should be optimized for specific laboratory conditions and scale.

Materials:

  • 2,3-dimethyl-4-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid to a mixture of deionized water and ice, while stirring, to prepare a dilute sulfuric acid solution. The temperature should be maintained below 10°C.

    • Slowly add 2,3-dimethyl-4-nitroaniline to the cold acid solution with continuous stirring. Ensure the amine fully dissolves to form the corresponding ammonium salt. Cool the resulting solution to 0-5°C in an ice-salt bath.

  • Diazotization:

    • In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.

    • Slowly add the sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the temperature does not exceed 5°C. The addition should be slow to control the exothermic reaction.[1]

    • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization.

  • Cyclization:

    • The diazonium salt will undergo spontaneous intramolecular cyclization. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle warming may be required to drive the cyclization to completion, but this must be done with extreme caution to avoid decomposition of any remaining diazonium salt.

  • Workup and Isolation:

    • Once the reaction is complete, carefully quench the reaction mixture by pouring it into a beaker containing crushed ice.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will cause gas evolution (CO₂).

    • Extract the product from the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[6] For higher purity, column chromatography on silica gel may be employed.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Diazotization & Cyclization cluster_2 Workup & Purification A Prepare Amine Salt Solution (2,3-dimethyl-4-nitroaniline in H2SO4) Cool to 0-5 °C B Dropwise addition of NaNO2 solution (maintain T < 5 °C) A->B C Stir for 30 min at 0-5 °C B->C D Intramolecular Cyclization (Monitor by TLC) C->D E Quench with ice D->E F Neutralize with NaHCO3 E->F G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Purify by Recrystallization or Column Chromatography H->I

Caption: Step-by-step workflow for the synthesis of this compound.

References

  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964. Available at: [Link]

  • BYJU'S (2020). Diazonium Salts. Available at: [Link]

  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Available at: [Link]

  • ResearchGate (n.d.). Structures, Stability, and Safety of Diazonium Salts. Available at: [Link]

  • ArODES - HES-SO (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. Available at: [Link]

  • Google Patents (n.d.). CN103319410A - Synthesis method of indazole compound.
  • National Institutes of Health (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • Google Patents (n.d.). US3988347A - Process for the preparation of substituted indazoles.
  • Googleapis.com (1976). United States Patent (19). Available at: [Link]

  • National Institutes of Health (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • National Institutes of Health (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • Google Patents (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Google Patents (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
  • Arches (n.d.). Investigations into the synthesis of Indazole. Available at: [Link]

  • Google Patents (n.d.). CN102898374A - Method for preparing 1H-indazole derivative.
  • ResearchGate (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available at: [Link]

  • Liskon Biological (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Available at: [Link]

  • BYJU'S (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available at: [Link]

  • National Institutes of Health (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Available at: [Link]

  • Google Patents (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • PubChem (n.d.). N,N-dimethyl-4-nitrosoaniline. Available at: [Link]

  • BYJU'S (n.d.). Diazotization Reaction Mechanism. Available at: [Link]

  • MDPI (n.d.). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Available at: [Link]

  • ResearchGate (2022). Puzzling Out the Structure of Novofumigatamide: Total Synthesis of Constitutional Isomers. Part II. Available at: [Link]

  • ResearchGate (n.d.). (a) N,N-dimethyl-4-nitrosoaniline (RNO) absorbance reduction at 440 nm... Available at: [Link]

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Technical Support Center: Purity Assessment of 7-Methyl-5-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 7-methyl-5-nitro-1H-indazole. This guide is designed for researchers, analytical chemists, and quality control professionals working with this active pharmaceutical ingredient (API). Here, we provide in-depth, field-proven insights into common analytical challenges, presented in a practical question-and-answer format, complete with troubleshooting guides and validated protocols.

General Considerations & Initial Setup

This section addresses foundational questions regarding sample handling, potential impurities, and the overall analytical strategy.

Q1: What are the most likely impurities I should expect in a sample of this compound?

A1: Organic impurities in APIs typically originate from the manufacturing process or degradation.[1] For this compound, potential impurities can be categorized as follows:

  • Starting Materials & Intermediates: Residuals from the synthetic route, such as precursors to the indazole ring or unreacted nitrating agents. The synthesis of nitroindazoles often involves steps like cyclization and nitration, which can leave behind unreacted starting materials.[2][3]

  • Positional Isomers: During the nitration of 7-methyl-1H-indazole, other isomers (e.g., 7-methyl-4-nitro-1H-indazole or 7-methyl-6-nitro-1H-indazole) can form as by-products. Their presence and quantity are highly dependent on the specific reaction conditions.

  • Degradation Products: The nitro group can be susceptible to reduction, and the indazole ring can undergo cleavage under harsh stress conditions (e.g., strong acid/base, high heat, or UV light). Forced degradation studies are essential to identify these potential degradants.[4]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., DMF, ethanol, ethyl acetate) may be present in the final product.

Table 1: Potential Impurities and their Origin
Impurity Type Potential Origin
Positional IsomersSynthesis By-product
Unreacted Starting MaterialsIncomplete Reaction
Related Substances (e.g., demethylated species)Side Reactions
Degradants (e.g., reduced nitro group)Storage, Stress Conditions
Residual SolventsManufacturing Process

Q2: How should I prepare my sample and standards for analysis?

A2: Proper sample and standard preparation is critical for accurate and reproducible results.

  • Solvent Selection: Choose a diluent in which this compound is fully soluble and that is compatible with your analytical method. For Reverse-Phase HPLC (RP-HPLC), a mixture of water and an organic solvent like acetonitrile or methanol is a common starting point. Crucially, for optimal peak shape, the sample diluent should be as close in composition as possible to the initial mobile phase conditions. [5] Injecting a sample in a much stronger solvent than the mobile phase can lead to peak distortion.[6]

  • Standard Preparation: Use a certified reference standard (CRS) of this compound for assay and impurity quantification. Prepare a stock solution by accurately weighing the CRS and dissolving it in the chosen diluent. Subsequent dilutions can be made to create working standards and linearity curves.

  • Sample Preparation: Accurately weigh the test sample and dissolve it in the same diluent used for the standard to a known concentration (e.g., 1.0 mg/mL). Ensure complete dissolution, using sonication if necessary.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE, Nylon) compatible with your solvent. This prevents particulate matter from blocking the column inlet frit, which can cause high backpressure and split peaks.

High-Performance Liquid Chromatography (HPLC) - The Primary Technique

HPLC is the workhorse for purity assessment of non-volatile organic compounds. This section provides a detailed protocol and troubleshooting guide.

Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method

This method is designed to separate this compound from its potential impurities and degradation products. Method validation should be performed according to ICH guidelines to ensure it is suitable for its intended purpose.[7][8][9][10]

Table 2: Recommended HPLC Method Parameters
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 70% B; 25-30 min: 70% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection Wavelength 318 nm (based on similar nitroimidazole compounds)[11]
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL
Diluent Acetonitrile:Water (50:50, v/v)
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh 1. Accurately Weigh Sample/Standard dissolve 2. Dissolve in Diluent (e.g., 1 mg/mL) weigh->dissolve filter 3. Filter with 0.45 µm Syringe Filter dissolve->filter vial 4. Transfer to Autosampler Vial filter->vial inject 5. Inject into HPLC System vial->inject separate 6. Chromatographic Separation (C18 Column) inject->separate detect 7. UV Detection (318 nm) separate->detect integrate 8. Integrate Peaks detect->integrate quantify 9. Identify & Quantify (Area % Normalization) integrate->quantify report 10. Generate Report (Purity, Impurities) quantify->report

Caption: Standard workflow for HPLC purity analysis.

HPLC Troubleshooting Guide (Q&A Format)

Q3: My peaks are tailing. What are the common causes and solutions?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the column itself.

  • Cause 1: Silanol Interactions. Residual silanol groups on the silica backbone of the C18 column can interact with basic analytes (like the indazole nitrogen), causing tailing.

    • Solution: Lower the mobile phase pH by adding an acid like formic acid or phosphoric acid (to ~pH 2.5-3.0). This protonates the silanols, minimizing the interaction.

  • Cause 2: Column Contamination/Void. The column inlet may be contaminated with strongly retained impurities, or a void may have formed at the head of the column.

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If that fails, reverse the column (disconnect from the detector) and flush at a low flow rate. If the problem persists, the column may need to be replaced.

  • Cause 3: Inadequate Buffer. The mobile phase buffer may be incorrect or have insufficient concentration.

    • Solution: Ensure the buffer pKa is within +/- 1 pH unit of the mobile phase pH and consider increasing the buffer concentration.

Q4: I'm seeing a sudden shift in retention times for all my peaks. What should I check?

A4: A consistent drift or shift in retention times usually points to a system-wide issue, most often related to the mobile phase or the pump.

  • Cause 1: Mobile Phase Composition Change. The mobile phase may have been prepared incorrectly, or one of the solvent reservoirs is running low, altering the gradient composition.

    • Solution: Prepare fresh mobile phase, ensuring accurate measurements.[12] Check solvent levels and ensure all solvent lines are properly immersed and free of air bubbles.

  • Cause 2: Flow Rate Fluctuation. The pump may not be delivering a consistent flow rate due to worn seals, check valve issues, or leaks.

    • Solution: Check the system for any visible leaks. Purge the pump to remove any trapped air bubbles.[12] If the problem continues, the pump seals or check valves may need replacement as part of routine maintenance.[6]

  • Cause 3: Temperature Fluctuation. The column temperature is not stable.

    • Solution: Ensure the column oven is on and set to the correct temperature. A stable temperature is crucial for reproducible chromatography.[12]

Q5: My baseline is noisy or drifting, especially during a gradient run. Why is this happening?

A5: Baseline issues are frequently linked to the mobile phase, detector, or contamination.

  • Cause 1: Contaminated Mobile Phase. Impurities in your solvents (especially water) can accumulate on the column at low organic concentrations and then elute as the gradient strength increases, causing a rising baseline or ghost peaks.

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[6] Filter all aqueous buffers before use.

  • Cause 2: Detector Lamp Failure. The UV detector lamp may be nearing the end of its life, resulting in lower energy output and increased noise.

    • Solution: Check the lamp energy via the instrument software. If it is low, replace the lamp.[12]

  • Cause 3: Air Bubbles. Air bubbles passing through the detector flow cell will cause sharp spikes in the baseline.

    • Solution: Ensure the mobile phase is properly degassed. Most modern HPLCs have an online degasser; ensure it is functioning correctly.[12]

Troubleshooting_Tree problem problem cause cause solution solution p1 Problem: Peak Tailing c1a Cause: Silanol Interactions p1->c1a c1b Cause: Column Contamination p1->c1b s1a Lower Mobile Phase pH c1a->s1a s1b Flush or Replace Column c1b->s1b p2 Problem: Retention Time Shift c2a Cause: Mobile Phase Composition Error p2->c2a c2b Cause: Inconsistent Flow Rate p2->c2b s2a Prepare Fresh Mobile Phase c2a->s2a s2b Check for Leaks, Purge Pump c2b->s2b

Caption: A decision tree for common HPLC issues.

Orthogonal & Confirmatory Techniques

Relying on a single method is insufficient for comprehensive purity profiling. Orthogonal methods, which use different separation or detection principles, are essential for confirming purity and identifying unknown impurities.

Q6: When should I use Gas Chromatography-Mass Spectrometry (GC-MS)?

A6: GC-MS is ideal for analyzing volatile and semi-volatile impurities that are not easily detected by HPLC, such as residual solvents. This compound itself is not sufficiently volatile for direct GC analysis and would require derivatization (e.g., silylation) to increase its volatility, a step that can introduce its own complications and potential artifacts.[13] Its primary use in this context is for residual solvent analysis using a headspace autosampler.

Q7: How can Liquid Chromatography-Mass Spectrometry (LC-MS) help in my analysis?

A7: LC-MS is an invaluable tool for impurity identification. By coupling an HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the impurities separated by the HPLC method. This mass information, especially when obtained from a high-resolution mass spectrometer (HRMS), allows you to propose elemental compositions for unknown peaks. This is critical for characterizing novel degradation products or synthesis by-products.

Q8: What is the role of Nuclear Magnetic Resonance (NMR) spectroscopy in purity assessment?

A8: NMR is the definitive technique for structural elucidation. While not a primary tool for routine purity testing due to lower sensitivity compared to HPLC, it is essential for:

  • Confirming the Structure: Verifying the identity of the main this compound peak. A ¹H NMR spectrum of the compound is available for reference.[14]

  • Characterizing Impurities: If an impurity can be isolated (e.g., by preparative HPLC), NMR (¹H, ¹³C, and 2D techniques) can determine its exact chemical structure, which is crucial for understanding its formation and potential toxicity.

  • Quantitative NMR (qNMR): This technique can be used to determine the purity of a reference standard itself, without the need for a separate standard of the same compound.

A standard protocol for NMR sample preparation involves dissolving 5-10 mg of the sample in a suitable deuterated solvent like DMSO-d₆, which is often preferred for indazole derivatives to observe the exchangeable N-H proton.[15]

Q9: Can Thermal Analysis (TGA/DSC) be useful?

A9: Yes, thermal analysis provides complementary information.

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature. It can quantify the amount of residual solvents or water in the sample. The decomposition profile can also provide information on the thermal stability of the compound.[16]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point and heat of fusion, which are key physical properties indicative of purity. A broad melting endotherm often suggests the presence of impurities.[16]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
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  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry.
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  • 5-Nitro-1H-indazole. Sigma-Aldrich.
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  • Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. (2024).
  • METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYL
  • This compound (C8H7N3O2). PubChemLite.
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  • Development and validation of stability indicating HPLC method for quantification of tinidazole. (2019). European Journal of Chemistry.
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Handling and safety precautions for 7-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the safe handling, storage, and emergency procedures for 7-methyl-5-nitro-1H-indazole, designed for chemistry professionals. This document synthesizes safety data from analogous compounds to provide a comprehensive operational framework.

Technical Support Center: this compound

As a Senior Application Scientist, this guide is designed to provide you with the critical technical and safety information required for handling this compound. Given the limited specific data on this compound, the following protocols and precautions are synthesized from established best practices for nitroaromatic compounds and structurally related nitroindazoles.[1][2][3] Adherence to these guidelines is essential for ensuring experimental integrity and, most importantly, personal safety.

Immediate Safety Profile

This table provides an at-a-glance summary of the essential safety information. Each point is expanded upon in the sections below.

ParameterRecommendation & Rationale
Primary Hazards Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4][5][6] The toxicological properties have not been fully investigated; treat with caution.[6] As a nitroaromatic compound, be aware of potential thermal instability.[7][8]
Engineering Controls All handling operations (weighing, transferring, dissolution) must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant nitrile or butyl gloves, and a flame-resistant lab coat are mandatory.[1][2] For handling larger quantities or when dust generation is unavoidable, a NIOSH-approved respirator is recommended.[9]
Storage Conditions Store in a tightly sealed, light-resistant container at 2-8°C under an inert atmosphere (e.g., Argon) to prevent degradation from moisture, light, and air.[10]
Incompatibilities Avoid contact with strong oxidizing agents.[11]
Emergency Contact In case of emergency, contact CHEMTREC at 800-424-9300 (USA) or +1-703-527-3887 (International).[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for analogous nitroindazoles, this compound should be considered harmful if swallowed and an irritant to the skin, eyes, and respiratory tract.[4][5][6] The toxicological properties have not been fully investigated, which necessitates handling it with a high degree of caution.[6] Furthermore, nitro-containing heterocyclic compounds are a class of materials studied for their energetic properties, which implies a potential for thermal instability and exothermic decomposition upon heating.[7][8]

Q2: Why is storage under an inert atmosphere at 2-8°C recommended?

A2: This recommendation is based on best practices for preserving the long-term stability and purity of complex organic molecules, particularly those with reactive functional groups like the nitro group.[10]

  • Inert Atmosphere (Argon/Nitrogen): Prevents slow oxidative degradation that can occur upon exposure to air.

  • Refrigeration (2-8°C): Slows the rate of any potential degradation pathways, ensuring maximum shelf-life and experimental reproducibility.[10]

  • Tightly Sealed, Light-Resistant Container: Protects the compound from moisture, which can cause hydrolysis, and from light, which can induce photochemical reactions.[10]

Q3: Can I handle this compound on an open bench?

A3: No. All manipulations of solid this compound, including weighing and transfers, must be performed within a certified chemical fume hood.[1][2] This is a critical engineering control to prevent inhalation of fine dust particles and to contain any potential spills.

Q4: What type of gloves should I use?

A4: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[2] Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste. Wash your hands thoroughly with soap and water afterward.[4][12]

Q5: How should I dispose of waste containing this compound?

A5: All waste, including contaminated consumables (gloves, wipes) and surplus material, must be treated as hazardous chemical waste.[11] It should be collected in a clearly labeled, sealed container for disposal by your institution's environmental health and safety (EHS) department.[12] Do not dispose of this chemical down the drain or in regular trash.

Detailed Handling Protocols

Adherence to a strict, systematic workflow is the foundation of a self-validating and safe experimental process.

Standard Operating Procedure for Weighing and Dissolution
  • Preparation: Before retrieving the compound from storage, prepare the workspace in the chemical fume hood. Cover the work surface with disposable absorbent bench paper. Ensure all necessary PPE is worn correctly and that a designated hazardous waste container is accessible.[1]

  • Equilibration: Remove the sealed container from the 2-8°C storage and place it in a desiccator at room temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing on the cold compound when the container is opened.[10]

  • Weighing: Inside the fume hood, carefully open the container. Use a clean, dedicated spatula to transfer the desired amount of the solid to a tared weighing vessel. Handle the solid gently to minimize dust formation.[12] Avoid using sparking metal tools.[1]

  • Dissolution: If preparing a solution, add the weighed solid slowly to the solvent in your reaction flask or beaker. Do not add solvent directly to the weighing vessel. Stir the mixture gently to facilitate dissolution.

  • Post-Handling: Tightly reseal the main container. If your lab protocol requires it, purge the headspace with an inert gas before returning it to 2-8°C storage.

  • Decontamination: Wipe down the spatula, weighing vessel, and any other contaminated equipment with an appropriate solvent. Dispose of the contaminated wipes and bench paper in the designated hazardous waste container.

  • Final Wash: After exiting the work area, wash hands and any exposed skin thoroughly with soap and water.[5]

Workflow for Safe Handling and Storage

The following diagram illustrates the critical decision points and safety loops in the handling process.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Don PPE & Prepare Fume Hood retrieve 2. Retrieve from 2-8°C Storage prep->retrieve equilibrate 3. Equilibrate to RT in Desiccator retrieve->equilibrate weigh 4. Weigh Compound equilibrate->weigh dissolve 5. Prepare Solution weigh->dissolve seal 6. Reseal & Purge Container dissolve->seal decon 8. Decontaminate Workspace & Tools dissolve->decon store 7. Return to 2-8°C Storage seal->store dispose 9. Dispose of Waste decon->dispose wash 10. Wash Hands dispose->wash G start Inconsistent Experimental Results check_purity Quarantine Stock & Re-analyze Purity (HPLC, NMR, LC-MS) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok  Purity ≥ 97%?   purity_bad Purity Compromised check_purity->purity_bad  Purity < 97%?   review_protocol Review Experimental Protocol, Reagents, & Instruments purity_ok->review_protocol discard Discard Stock Following EHS Guidelines purity_bad->discard

Caption: Decision-making process for troubleshooting inconsistent experimental results.

Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

In Case of Skin Contact:

  • Immediately remove all contaminated clothing, including shoes. [13]2. Flush the affected skin area with copious amounts of running water for at least 15 minutes. [6]Use a safety shower if the area of contact is large.

  • Seek medical attention, especially if irritation persists. [14][15] In Case of Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces. [6][16]Use an eyewash station.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention from an ophthalmologist. [4][5] In Case of Inhalation:

  • Immediately move the affected person to fresh air. [6]2. If the person is not breathing, give artificial respiration.

  • Seek immediate medical attention. [6] In Case of a Spill:

  • Minor Spill (in a fume hood):

    • Ensure personal protective equipment is worn.

    • Carefully sweep up the solid material to avoid creating dust and place it into a labeled, sealed container for hazardous waste. [17] * Decontaminate the area with a suitable solvent and clean up with absorbent material.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others. [16] * If possible, increase ventilation without spreading dust.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself. [16]

References

  • Benchchem. (n.d.). Personal protective equipment for handling 5-Nitroquinoline.
  • Benchchem. (n.d.). Personal protective equipment for handling 4-Fluoro-2-nitro-N-methylaniline.
  • Zhang, J., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling, 25(9), 298. doi: 10.1007/s00894-019-4190-5.
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  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet for (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione.
  • Apollo Scientific. (2023, July 7). Safety Data Sheet for 5-Bromo-4-methyl-7-nitro-1H-indazole.
  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet for 5-Methyl-1H-benzotriazole.
  • National Depression Hotline. (n.d.). What Safety Gear Is Used for Nitrous Oxide Work?
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  • Fisher Scientific. (2025, December 18). Safety Data Sheet for Indazole.
  • CymitQuimica. (n.d.). Safety Data Sheet for 5-Nitro-1H-indazole.
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  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet for 2-METHYL-5-NITRO IMIDAZOLE.
  • PubChemLite. (n.d.). This compound (C8H7N3O2).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Nitroindazole.
  • Apollo Scientific. (2023, July 3). Safety Data Sheet for 3-Methyl-6-nitro-1h-indazole.
  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). 5-Nitroindazole | C7H5N3O2. PubChem.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for 1-Methyl-5-nitro-1H-imidazole-2-methanol.
  • National Institutes of Health. (2025, October 29). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules.
  • ResearchGate. (2022, April 11). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
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  • Benchchem. (n.d.). Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde.
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Technical Support Center: Decomposition of Nitro-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitro-indazole derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and decomposition of these valuable heterocyclic compounds under common reaction conditions. Our goal is to equip you with the foundational knowledge and practical solutions needed to anticipate and mitigate degradation, thereby improving reaction outcomes, yield, and purity.

Core Concepts: Understanding Nitro-Indazole Instability

Nitro-indazoles are versatile intermediates in medicinal chemistry, but their utility is often challenged by their inherent instability.[1][2][3] The potent electron-withdrawing nature of the nitro group significantly influences the electronic properties of the indazole ring system, making it susceptible to various degradation pathways. Understanding these pathways is the first step toward effective troubleshooting.

The primary modes of decomposition are:

  • Thermal Decomposition: Elevated temperatures can initiate the cleavage of the C-NO₂ bond, the weakest point in many nitroaromatic systems.[4] This can lead to the formation of highly reactive radical species (like NO₂), which can destroy the indazole ring and lead to complex, often polymeric, side products.[4]

  • Photochemical Decomposition (Photolysis): Exposure to light, particularly UV radiation, can excite the nitro-indazole molecule.[5] This absorbed energy can trigger reactions such as the reduction of the nitro group to a nitroso intermediate or rearrangement to form phenolic byproducts.[5][6] This is a critical consideration for reaction setup, workup, and storage.

  • Hydrolytic Decomposition: The presence of water, especially under acidic or basic conditions, can lead to hydrolysis. The electron-withdrawing nitro group enhances the leaving group character of the indazole system, making it more sensitive to nucleophilic attack by water.[5][7]

  • Reductive Decomposition: While often a desired transformation (e.g., reduction to an amino-indazole), unintended reduction can occur in the presence of certain reagents or catalysts. The reduction typically proceeds from the nitro (-NO₂) group to nitroso (-NO) and hydroxylamine (-NHOH) intermediates, which can be reactive and may participate in side reactions before reaching the final amine (-NH₂) stage.[8][9][10]

cluster_0 Decomposition Triggers cluster_1 Nitro-Indazole cluster_2 Decomposition Pathways & Products Heat Heat / Elevated Temp. NI Nitro-Indazole Heat->NI initiates Light Light (UV) Light->NI excites Water H₂O (Acid/Base) Water->NI attacks Reductants Reductive Conditions Reductants->NI reduces Thermal Thermal Decomposition (C-NO₂ Cleavage) → Radicals, Polymers NI->Thermal undergoes Photo Photolysis → Nitroso Intermediates → Phenolic Byproducts NI->Photo undergoes Hydrolysis Hydrolysis → Ring Opening → Carboxylic Acids NI->Hydrolysis undergoes Reduction Reductive Pathway → Nitroso, Hydroxylamine → Amino-Indazole NI->Reduction undergoes

Caption: Primary decomposition pathways for nitro-indazoles.

Troubleshooting Guide

This section addresses specific issues encountered during experiments involving nitro-indazoles in a practical question-and-answer format.

Q1: My reaction mixture is turning a deep red or brown color, and I'm isolating insoluble, tar-like material. What is causing this?

A1: This is a classic sign of side reactions leading to colored impurities, often dimers or polymers.[11]

  • Causality: The formation of these byproducts is particularly common in reactions like the nitrosation of indoles to form indazoles. It occurs when a nucleophilic starting material (e.g., an electron-rich indole) attacks a reactive intermediate in the reaction mixture.[11] This process can be exacerbated by localized high concentrations of reactants or elevated temperatures.

  • Troubleshooting Steps:

    • Control Reagent Addition: Instead of adding your nitrosating agent to the indole, use a "reverse addition" technique. Slowly add the indole solution to the nitrosating mixture.[11] This keeps the concentration of the nucleophilic indole low at all times, minimizing its ability to participate in side reactions.

    • Maintain Low Temperature: Begin and maintain the reaction at a low temperature (e.g., 0-5 °C) to reduce the rate of competing side reactions. Only warm the reaction if necessary to drive the primary transformation to completion.

    • Ensure Efficient Stirring: Vigorous stirring is crucial to prevent localized "hot spots" or high concentrations of reactants, which can promote the formation of these colored dimers.[11]

Q2: My yield is significantly lower than expected, and I've isolated a highly polar byproduct that is not my starting material. What could this be?

A2: A common, more polar byproduct is the corresponding indazole-carboxylic acid.[11]

  • Causality: This can occur through the oxidation of an aldehyde intermediate or the final aldehyde product, especially if the reaction is run in an acidic medium.[11] A plausible mechanism involves a dediazoniation process followed by oxidation.[11] The presence of oxidizing agents (including air) or prolonged reaction times at elevated temperatures can favor its formation.

  • Troubleshooting Steps:

    • Prompt Workup: Once the reaction is deemed complete by TLC or LCMS, proceed with the workup immediately to minimize the time the product spends in the reactive mixture.[11]

    • Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of atmospheric oxygen, which can contribute to the oxidation of sensitive intermediates or products.[11]

    • Temperature Control: Carefully control the reaction temperature. Avoid excessive heating, as this can accelerate both the desired reaction and the undesired oxidation.

Q3: My purified nitro-indazole appears stable, but it decomposes when I attempt subsequent reactions, particularly in aqueous or alcoholic solvents. Why?

A3: This points to hydrolytic instability, which is a known issue for indazoles bearing electron-withdrawing groups like a nitro substituent.[7]

  • Causality: The nitro group increases the susceptibility of the indazole ring to nucleophilic attack. In the presence of nucleophiles like water or alcohols, especially under acidic or basic conditions that can protonate or deprotonate the ring, decomposition can be accelerated.[5][7] This can lead to ring-opening or other degradative pathways.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: For subsequent reactions, use anhydrous solvents and reagents whenever possible. Dry your solvents using standard laboratory procedures (e.g., molecular sieves, distillation).

    • Control pH: If an aqueous workup is unavoidable, use buffered solutions to maintain a neutral pH. Avoid strongly acidic or basic conditions unless required by the reaction chemistry.

    • Solvent Choice: When possible, opt for less nucleophilic, aprotic solvents like THF, dioxane, acetonitrile, or DMF over water or alcohols for the reaction medium.

Q4: I am attempting a reduction of the nitro group, but the reaction is messy, with many spots on the TLC plate. How can I get a cleaner conversion to the amino-indazole?

A4: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates, which are often unstable and can lead to side products if they accumulate.[8][12]

  • Causality: Incomplete reduction can lead to the accumulation of these reactive intermediates.[8] Furthermore, some reduction methods can be too harsh, affecting other functional groups or the indazole ring itself.

  • Troubleshooting Steps:

    • Choice of Reductant: Stannous chloride (SnCl₂) in an alcoholic solvent is a well-documented and often effective method for reducing nitro-indazoles to the corresponding amines.[13] Catalytic hydrogenation (e.g., H₂ with Pd/C) is another common method, known for its efficiency and clean conversions, but requires careful optimization of pressure and temperature.[12]

    • Monitor Reaction Closely: Follow the reaction's progress carefully using TLC or LCMS. The goal is to stop the reaction as soon as the starting material is consumed to avoid over-reduction or degradation of the desired amino-indazole product.

    • Temperature Control: Many reductions are exothermic. Maintain adequate cooling to prevent a runaway reaction, which can lead to decomposition.

Frequently Asked Questions (FAQs)
QuestionAnswer
What general strategies can I employ to minimize nitro-indazole decomposition during synthesis and storage? 1. Temperature Control: Always maintain the lowest practical temperature for both reaction and storage.[11][14] 2. Protect from Light: Use amber glass vials or wrap your reaction flask and storage containers in aluminum foil to prevent photochemical decomposition.[5] 3. Inert Atmosphere: Work under a nitrogen or argon atmosphere to exclude oxygen and moisture, which can promote oxidative and hydrolytic degradation.[11] 4. pH Control: Avoid strongly acidic or basic conditions unless absolutely necessary for the desired chemical transformation.[5]
Which analytical techniques are best for monitoring my reaction and detecting decomposition byproducts? 1. High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating and quantifying the starting material, desired product, and polar byproducts like carboxylic acids. A UV detector is typically used.[15][16][17] 2. Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the combined power of chromatographic separation with mass identification, making it invaluable for identifying unknown byproducts and confirming the mass of your desired product.[18] 3. Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for more volatile and thermally stable nitro-indazoles or their derivatives. It can provide excellent separation and structural information.[15]
How does the position of the nitro group (e.g., 4-nitro vs. 5-nitro vs. 6-nitro) influence the stability of the indazole? The position of the electron-withdrawing nitro group significantly impacts the electronic distribution and, consequently, the stability and reactivity of the molecule. For example, a nitro group at the 4- or 6-position strongly activates the ring towards nucleophilic attack, potentially increasing its sensitivity to hydrolysis compared to a 5-nitro-indazole.[13] Similarly, thermal stability can be affected; theoretical studies on related nitro-heterocycles show that the initial decomposition steps are highly dependent on the molecular and electronic structure.[19]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Decomposition During Synthesis

This protocol outlines a workflow designed to mitigate common decomposition pathways during a typical reaction involving a nitro-indazole.

start Start setup 1. Reaction Setup - Use oven-dried glassware. - Wrap flask in aluminum foil. - Equip with N₂/Ar inlet. start->setup reagents 2. Reagents & Solvents - Use anhydrous solvents. - Degas solvents if necessary. - Use freshly opened/purified reagents. setup->reagents cooling 3. Cooling - Cool reaction vessel to 0 °C (or specified low temp) before adding reagents. reagents->cooling addition 4. Reagent Addition - Add reagents dropwise via syringe pump or addition funnel. - Use reverse addition if applicable. - Monitor internal temperature. cooling->addition monitoring 5. Reaction Monitoring - Monitor by TLC or LCMS. - Aim for full consumption of limiting reagent without prolonged reaction time. addition->monitoring workup 6. Workup - Work up reaction promptly upon completion. - Use pre-cooled or buffered aqueous solutions. - Minimize exposure to strong acids/bases. monitoring->workup purification 7. Purification & Storage - Use minimal heat for solvent removal. - Purify via column chromatography quickly. - Store final product under N₂/Ar, cold, and dark. workup->purification end End purification->end

Caption: Workflow for minimizing nitro-indazole decomposition.

Steps:

  • Reaction Setup: Assemble oven-dried glassware under a positive pressure of an inert gas (Nitrogen or Argon). Wrap the reaction flask completely in aluminum foil to protect it from light.

  • Solvents and Reagents: Use anhydrous solvents. Ensure all reagents are of high purity.

  • Temperature Control: Cool the reaction mixture to the specified temperature (e.g., 0 °C) in an ice-water bath before any additions.

  • Controlled Addition: Add reagents slowly and dropwise. If a key reagent is highly reactive or nucleophilic, consider a slow, reverse addition strategy.[11]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LCMS). The goal is to stop the reaction as soon as the limiting reagent is consumed.

  • Prompt Workup: Upon completion, immediately begin the workup procedure. If an aqueous wash is required, use cooled, deionized water or a neutral buffer solution.

  • Purification and Storage: Concentrate the product under reduced pressure without excessive heating. Purify the compound promptly. Store the final, purified product in an amber vial under an inert atmosphere at low temperature (e.g., < 4 °C).

Protocol 2: HPLC Analysis of a Reaction Mixture for Decomposition Products

This protocol provides a starting point for developing an HPLC method to monitor a reaction and identify potential degradation products.

Instrumentation and Columns:

  • A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for method development.[16][17]

Mobile Phase (Example):

  • Solvent A: Water with 0.1% Formic Acid or 0.1% Triethylamine (pH adjusted).

  • Solvent B: Acetonitrile or Methanol.

  • Elution: Start with a gradient elution to effectively separate compounds with a wide range of polarities (e.g., 10% B to 90% B over 20 minutes).

Procedure:

  • Sample Preparation:

    • Carefully take a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Quench the reaction in the aliquot immediately by diluting it into a vial containing a large volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 90:10 A:B). This stops the reaction and prepares the sample for injection.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Standard Preparation:

    • Prepare a standard solution of your pure starting material in the same diluent.

    • If you have isolated and identified a byproduct (e.g., the carboxylic acid), prepare a separate standard of it as well.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the chromatogram at a wavelength where your compounds of interest absorb (e.g., 254 nm or 316 nm are common for nitroaromatics).[16][17]

    • Run the standards to determine the retention times of your known compounds.

  • Interpretation:

    • Compare the chromatogram of your reaction mixture to the standards.

    • The appearance of new peaks, particularly early-eluting (more polar) peaks, can indicate the formation of degradation products like carboxylic acids.[11] Later-eluting peaks may correspond to less polar byproducts like dimers.

References
  • BenchChem. (n.d.). Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem Tech Support.
  • Rongyao. (2025). How does 3 - methyl - 6 - nitroindazole degrade in the environment? Rongyao Blog.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5997–6008.
  • ResearchGate. (2025).
  • Organic Syntheses. (n.d.). 5-nitroindazole. Organic Syntheses Procedure.
  • ChemRxiv. (2025).
  • BenchChem. (n.d.). A Technical Guide to the Discovery and History of Nitro-Substituted Indazoles. BenchChem Tech Support.
  • ResearchGate. (n.d.). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
  • RSC Publishing. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances.
  • RSC Publishing. (2020).
  • RSC Publishing. (n.d.). Decomposition of nitroimidazole ions: experiment and theory.
  • BenchChem. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study.
  • MDPI. (n.d.).
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • Beilstein Journal of Organic Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • RSC Publishing. (n.d.). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1.
  • Organic Syntheses. (n.d.). Indazole. Organic Syntheses Procedure.
  • ATSDR. (n.d.). Analytical Methods for 1,3-DNB and 1,3,5-TNB.
  • BenchChem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • PMC. (n.d.).
  • Google Patents. (n.d.). WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • RSC Publishing. (2018).
  • PubMed. (2024). Theoretical study on the thermal decomposition mechanism of 2-nitro-[4][5][11]triazolo[1,5-a][7][11][14]triazine-5,7-diamine.

  • Wikipedia. (n.d.).
  • PMC. (2023).
  • PubMed. (n.d.). Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system.
  • ChemRxiv. (2025).
  • Wiley Online Library. (n.d.).
  • RSC Publishing. (n.d.). Decomposition of N-nitroso-2-pyrrolidone under basic conditions. Journal of the Chemical Society, Perkin Transactions 2.
  • PubMed. (n.d.). Photochemical decomposition of phenazone derivatives. Part 7: Mechanism of decomposition in aqueous solutions.
  • PubMed Central. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (2024). Cascade Rearrangement: Nitro Group-Participating Syntheses of 1,2,5-Thiadiazoles and 1,2,4-Thiadiazolones.
  • ResearchGate. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.
  • PubMed. (n.d.). Photochemical Decomposition of Phenazone Derivatives. Part 5(1): Isolation and Identification of Decomposition Products in Aqueous Solution.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).

Sources

Technical Support Center: Solvent Selection for 7-Methyl-5-Nitro-1H-Indazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-methyl-5-nitro-1H-indazole. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding solvent selection for common synthetic transformations involving this versatile heterocyclic building block. Our aim is to equip you with the knowledge to make informed decisions that enhance reaction efficiency, yield, and purity.

Introduction to this compound

This compound is a key intermediate in medicinal chemistry, valued for its rigid bicyclic scaffold and the synthetic handles provided by the nitro group and the reactive nitrogen atoms of the indazole ring. The judicious choice of solvent is paramount for successful reactions, as it influences not only the solubility of the starting material but also the reaction kinetics, regioselectivity, and the stability of intermediates and products. This guide will delve into the nuances of solvent selection for three critical reaction classes: N-alkylation, reduction of the nitro group, and Suzuki-Miyaura cross-coupling.

While specific quantitative solubility data for this compound is not extensively documented, a study on the structurally similar 3-methyl-6-nitroindazole provides valuable insights. The study demonstrated that the solubility of 3-methyl-6-nitroindazole is highest in N,N-dimethylformamide (DMF) among a range of common solvents.[1] This suggests that polar aprotic solvents are generally good choices for dissolving nitroindazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my chosen reaction solvent. What should I do?

A1: Incomplete dissolution is a common issue that can lead to poor reaction kinetics and yields.

  • Initial Troubleshooting:

    • Gently warm the mixture. Many organic compounds exhibit increased solubility at higher temperatures.

    • Increase the solvent volume. However, be mindful that this may slow down bimolecular reactions.

    • Consider a different solvent. Based on data for a similar compound, polar aprotic solvents like DMF or DMSO are excellent starting points for dissolving nitroindazoles.[1]

  • Advanced Strategy:

    • If a single solvent is not effective, a co-solvent system can be employed. For instance, adding a small amount of DMF or DMSO to a less polar solvent like THF or dioxane can significantly improve solubility.

Q2: I am observing a mixture of N1 and N2 alkylated products in my N-alkylation reaction. How can I improve the regioselectivity?

A2: The regioselectivity of N-alkylation of indazoles is highly dependent on the choice of base and solvent. For 7-substituted indazoles, the substituent's steric bulk can influence the outcome. The methyl group at the 7-position can sterically hinder the N1 position, potentially favoring N2 alkylation.

  • To favor N1-alkylation: Generally, the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is recommended. This combination can promote the formation of a sodium-chelated intermediate that directs the alkylating agent to the N1 position.

  • To favor N2-alkylation: The steric hindrance of the 7-methyl group may naturally favor N2 alkylation. Using a polar aprotic solvent like DMF with a carbonate base (e.g., Cs2CO3 or K2CO3) can further promote the formation of the N2-alkylated product.

Q3: During the reduction of the nitro group, I am getting a complex mixture of byproducts. What could be the cause?

A3: The reduction of a nitro group can proceed through various intermediates, such as nitroso and hydroxylamine species. If the reaction is not driven to completion, or if the conditions are too harsh, these intermediates can lead to side reactions, including the formation of azo and azoxy compounds.

  • Troubleshooting Steps:

    • Ensure your reducing agent is fresh and active.

    • Use a sufficient excess of the reducing agent.

    • Consider the solvent. Protic solvents like ethanol or methanol are often used for catalytic hydrogenation (e.g., with Pd/C and H2 gas or a hydrogen donor like hydrazine). For metal-mediated reductions (e.g., with SnCl2), acidic conditions in alcoholic solvents are common.

    • Control the reaction temperature. Some reductions may require cooling to prevent over-reduction or side reactions.

Q4: My Suzuki-Miyaura coupling reaction is sluggish or fails to go to completion. What solvent system should I try?

A4: The success of a Suzuki-Miyaura coupling is highly dependent on the palladium catalyst, ligand, base, and solvent system.

  • Solvent Choice: A mixture of an organic solvent and water is typically required to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.

    • Commonly used organic solvents include 1,4-dioxane, dimethoxyethane (DME), and toluene.

    • A typical ratio is 3:1 to 5:1 organic solvent to water.

  • Troubleshooting:

    • Ensure all reagents are anhydrous (except for the water in the solvent mixture) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

    • If solubility is an issue, DMF can be used as a solvent, but it can sometimes lead to catalyst deactivation at high temperatures.

    • Consider a phase-transfer catalyst if you are using a biphasic system with an inorganic base.

Troubleshooting Guides

N-Alkylation of this compound
Issue Potential Cause Troubleshooting Action
Low Conversion Poor solubility of the starting material.Use a more polar aprotic solvent like DMF or DMSO, or a co-solvent system (e.g., THF with a small amount of DMF).[1]
Inactive base.Use freshly opened or properly stored base. For NaH, ensure the mineral oil is washed away with hexanes before use.
Poor Regioselectivity (Undesired Isomer) Suboptimal base/solvent combination.To favor N1, use NaH in THF. To favor N2, consider the steric effect of the 7-methyl group and use a carbonate base in DMF.
Reaction temperature too high, leading to equilibration.Run the reaction at a lower temperature.
Decomposition of Starting Material or Product Presence of water with a strong base.Ensure all glassware and solvents are anhydrous.
Reaction temperature is too high.Lower the reaction temperature.
Reduction of the 5-Nitro Group
Issue Potential Cause Troubleshooting Action
Incomplete Reaction Inactive catalyst or reducing agent.Use fresh catalyst (e.g., new bottle of Pd/C) or reducing agent.
Insufficient amount of reducing agent.Increase the equivalents of the reducing agent.
Poor hydrogen gas pressure (for catalytic hydrogenation).Ensure the system is properly sealed and purged. Use a balloon of hydrogen or a hydrogenation apparatus.
Formation of Side Products (e.g., azo/azoxy) Reaction conditions are too harsh or not optimized.Lower the reaction temperature. Consider a milder reducing agent.
Non-homogenous reaction mixture.Ensure adequate stirring and consider a solvent system that fully dissolves the starting material.
Catalyst Poisoning Impurities in the starting material.Purify the starting material before the reduction.
Suzuki-Miyaura Cross-Coupling
Issue Potential Cause Troubleshooting Action
Low or No Conversion Catalyst deactivation.Ensure the reaction is run under an inert atmosphere with anhydrous solvents. Degas the solvent mixture before adding the catalyst.
Poor solubility of reactants.Try a different solvent system, such as DME/water or toluene/ethanol/water.
Inappropriate base.K2CO3, Cs2CO3, and K3PO4 are common choices. The choice of base can be critical and may need to be screened.
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas the reaction mixture.
Catalyst system is not optimal.Screen different palladium catalysts and ligands.
Protodeborylation (Loss of Boronic Acid) Reaction conditions are too harsh (high temperature, strong base).Use a milder base (e.g., NaHCO3) or lower the reaction temperature.
Presence of excess water.Use the recommended amount of water in the solvent mixture.

Experimental Protocols & Workflows

Solvent Selection Workflow

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions start Start: Identify Reaction Type reaction_type N-Alkylation, Nitro Reduction, or Suzuki Coupling? start->reaction_type n_alkylation N-Alkylation reaction_type->n_alkylation N-Alkylation nitro_reduction Nitro Reduction reaction_type->nitro_reduction Nitro Reduction suzuki Suzuki Coupling reaction_type->suzuki Suzuki Coupling n_alk_regio Desired Regioisomer? n_alkylation->n_alk_regio n1_isomer N1-Isomer Preferred n_alk_regio->n1_isomer N1 n2_isomer N2-Isomer Preferred n_alk_regio->n2_isomer N2 n1_solvent Use NaH in THF n1_isomer->n1_solvent n2_solvent Use Cs2CO3 or K2CO3 in DMF n2_isomer->n2_solvent reduction_method Reduction Method? nitro_reduction->reduction_method catalytic_hydrog Catalytic Hydrogenation reduction_method->catalytic_hydrog Catalytic metal_reduction Metal-Mediated reduction_method->metal_reduction Metal catalytic_solvent Use Protic Solvents: Ethanol or Methanol catalytic_hydrog->catalytic_solvent metal_solvent Use Alcoholic Solvents with Acid (e.g., Ethanol with HCl) metal_reduction->metal_solvent suzuki_solvent Use a mixture of an organic solvent and water (e.g., Dioxane/H2O, DME/H2O) suzuki->suzuki_solvent

Caption: A decision-making workflow for selecting an appropriate solvent system.

Recommended Solvent Systems
Reaction TypeRecommended SolventsCo-solvents/AdditivesRationale
N-Alkylation (N1-selective) Tetrahydrofuran (THF)-A non-polar aprotic solvent that, when paired with NaH, can favor N1-alkylation through chelation.
N-Alkylation (N2-selective) N,N-Dimethylformamide (DMF)-A polar aprotic solvent that can solvate the cation from the base, potentially leading to less steric hindrance at the N2 position. The 7-methyl group also favors N2 substitution.
Nitro Group Reduction (Catalytic) Ethanol, Methanol-Protic solvents suitable for catalytic hydrogenation with catalysts like Pd/C.
Nitro Group Reduction (Metal-mediated) Ethanol, IsopropanolHydrochloric Acid (HCl)Alcoholic solvents are commonly used for reductions with metals like tin(II) chloride, often requiring acidic conditions.
Suzuki-Miyaura Coupling 1,4-Dioxane, Dimethoxyethane (DME)WaterAn aqueous base is typically used, necessitating a co-solvent system to dissolve all reactants.

Conclusion

The selection of an appropriate solvent is a critical parameter in the successful execution of reactions involving this compound. By understanding the interplay between the substrate's properties, the reaction mechanism, and the characteristics of the solvent, researchers can overcome common challenges such as poor solubility, low reactivity, and undesirable side reactions. This guide provides a foundation for logical solvent choice and a systematic approach to troubleshooting. We encourage you to use this information to optimize your synthetic routes and achieve your research goals.

References

  • Yang, W., et al. (2019). Solubility Measurement, Correlation, and Molecular Interactions of 3-Methyl-6-nitroindazole in Different Neat Solvents and Mixed Solvents from T = 278.15 to 328.15 K. Journal of Chemical & Engineering Data, 64(8), 3488-3497. [Link]

Sources

Technical Support Center: Synthesis of 7-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-methyl-5-nitro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a particular focus on the critical step of catalyst selection for cyclization reactions. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound core?

A1: The synthesis of the indazole ring system can be broadly approached via two main strategies. The most traditional and often cost-effective method is the diazotization of a substituted o-toluidine derivative , followed by intramolecular cyclization. For this compound, this would typically start from 2,6-dimethyl-4-nitroaniline. This route is acid-catalyzed and does not involve transition metals for the key ring-forming step[1][2].

A more modern and versatile approach involves the intramolecular N-arylation of an ortho-halo arylhydrazone precursor . This strategy offers greater flexibility in substrate scope but is critically dependent on the choice of a transition metal catalyst, typically based on Palladium or Copper [3][4]. The catalyst's role is to facilitate the crucial C-N bond formation that closes the indazole ring.

Q2: Why is catalyst selection so critical in the intramolecular N-arylation route?

A2: Catalyst selection is paramount because it directly influences reaction efficiency, yield, purity, and cost. Palladium and Copper complexes have distinct reactivity profiles. Palladium catalysts are often highly efficient and versatile but can be expensive and sensitive to air and moisture[5][6]. Copper catalysts, while generally more economical and robust, may require higher temperatures or specific ligands to achieve comparable yields and can be sensitive to substrate functionalities[3][7][8]. The choice between them is a trade-off between reactivity, cost, and the specific electronic and steric properties of the starting materials.

Q3: What are the most common side products or impurities encountered during synthesis?

A3: In metal-catalyzed routes, common impurities include dehalogenated starting material (hydrodehalogenation), where the ortho-halogen is replaced by a hydrogen atom, and the formation of regioisomers if the precursor is not appropriately substituted. In the diazotization route, the formation of diazoamino compounds can be a significant side reaction if conditions like temperature and the rate of nitrite addition are not strictly controlled[2]. Incomplete cyclization or the presence of unreacted starting materials are also common issues that complicate purification.

Catalyst Selection Guide: Palladium vs. Copper Systems

Choosing the right catalyst system is a critical decision point in an intramolecular N-arylation pathway. The following table provides a comparative overview to guide your selection.

FeaturePalladium-Catalyzed SystemCopper-Catalyzed System
Example System Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, Xantphos)[9]CuI with a diamine or phenanthroline ligand[3]
Typical Precursor o-Bromo or o-Chloro arylhydrazoneso-Chloro or o-Iodo arylhydrazones
Advantages - High catalytic activity and turnover numbers.- Generally lower reaction temperatures.- Broad ligand library for fine-tuning reactivity.- Effective for less reactive o-chloro precursors.- Lower cost and greater abundance.- Often less sensitive to air and moisture.- Well-suited for more reactive o-iodo precursors.
Disadvantages - High cost of palladium and specialized ligands.- Sensitivity to air, moisture, and impurities.- Potential for catalyst poisoning.- Often requires higher reaction temperatures.- Can have lower functional group tolerance.- May require higher catalyst loading.
Key Parameters Ligand: Crucial for stability and reactivity.Base: Weak inorganic bases (e.g., K₂CO₃, Cs₂CO₃).Solvent: Aprotic polar solvents (e.g., Toluene, Dioxane).Ligand: Often required for efficiency (e.g., 1,10-phenanthroline).Base: Stronger bases may be needed (e.g., KOH, K₃PO₄).Solvent: High-boiling polar solvents (e.g., DMF, NMP).

Logical Workflow for Catalyst Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate catalyst system for the intramolecular N-arylation synthesis of this compound.

CatalystSelection start Start: Synthesize this compound via Intramolecular N-Arylation precursor What is the ortho-halo precursor? (e.g., -Cl, -Br, -I) start->precursor chloro_bromo o-Chloro or o-Bromo precursor->chloro_bromo More Challenging C-N Coupling iodo o-Iodo precursor->iodo More Reactive C-N Coupling pd_system Primary Choice: Palladium Catalyst System (e.g., Pd(OAc)₂ / SPhos) chloro_bromo->pd_system Higher Reactivity cu_system Primary Choice: Copper Catalyst System (e.g., CuI / 1,10-Phenanthroline) iodo->cu_system Sufficient Reactivity, Lower Cost cost Is cost a major constraint? pd_system->cost cost->cu_system Yes sensitivity Are air/moisture sensitivity and handling a major concern? cost->sensitivity No sensitivity->cu_system Yes

Caption: Decision workflow for catalyst selection in N-arylation.

Troubleshooting Guide

Problem 1: Low or zero yield of the desired this compound.

  • Possible Cause (Catalyst-Related): The catalyst may be inactive. Palladium(0) is the active species in many cross-coupling reactions, and failure to reduce the Pd(II) precursor or oxidation of the Pd(0) species can halt the reaction. Similarly, the copper catalyst may have been oxidized or poisoned.

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Rigorously degas your solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst, ligands, and reagents.

    • Use High-Purity Reagents: Impurities in solvents or starting materials can poison the catalyst. Use freshly distilled solvents and recrystallize starting materials if necessary.

    • Verify Catalyst Quality: Use a fresh bottle of catalyst or one that has been stored properly under inert gas. For palladium systems, consider adding a reducing agent if starting from a Pd(II) salt, although this is often handled in situ by ligands or solvents.

Problem 2: Significant formation of a hydrodehalogenated side product.

  • Possible Cause: This side reaction is common in palladium catalysis and can be promoted by high temperatures, certain ligands, or the presence of water or other protic sources. It competes with the desired C-N bond formation.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.

    • Screen Ligands: Bulky, electron-rich phosphine ligands (like Buchwald-type ligands) can favor reductive elimination (the desired step) over side reactions. Switch from a general-purpose ligand like PPh₃ to a more specialized one.

    • Use an Anhydrous Base: Ensure the base (e.g., K₂CO₃) is thoroughly dried before use to minimize water content in the reaction.

Problem 3: The reaction stalls and does not proceed to completion.

  • Possible Cause: Catalyst deactivation or degradation over the course of the reaction is a common culprit. The catalyst's active sites may become blocked, or the ligand may dissociate and decompose at high temperatures.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome slow deactivation.

    • Sequential Addition: If the reaction is known to be lengthy, consider adding a second portion of the catalyst and ligand halfway through the reaction time.

    • Check Base Stoichiometry: Ensure at least two equivalents of the base are used, as the reaction generates an acid byproduct that can neutralize the base and inhibit the catalytic cycle.

Experimental Protocols

Below are two representative protocols for the synthesis of this compound, illustrating both a modern metal-catalyzed approach and a classical method.

Protocol 1: Copper-Catalyzed Intramolecular N-Arylation

This protocol is based on general procedures for copper-catalyzed C-N bond formation and is adapted for the target molecule[3][4]. The required precursor, (Z)-1-(2-chloro-3-methyl-5-nitrophenyl)-2-ethylidenehydrazine, must be synthesized beforehand.

Protocol1 step1 Step 1: Reagent Charging - Add precursor (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₃PO₄ (2.5 eq) to an oven-dried reaction vessel. step2 Step 2: Inert Atmosphere - Seal the vessel. Evacuate and backfill with Argon (repeat 3 times). step1->step2 step3 Step 3: Solvent Addition - Add anhydrous, degassed DMF via syringe. step2->step3 step4 Step 4: Heating & Reaction - Stir and heat the mixture to 120 °C. - Monitor reaction progress by TLC or LC-MS. step3->step4 step5 Step 5: Work-up - Cool to RT. Dilute with Ethyl Acetate. - Filter through Celite to remove solids. step4->step5 step6 Step 6: Extraction & Purification - Wash organic layer with water and brine. - Dry (Na₂SO₄), concentrate, and purify by column chromatography. step5->step6

Caption: Workflow for Copper-Catalyzed Synthesis.

Detailed Steps:

  • Vessel Preparation: To an oven-dried Schlenk tube, add the arylhydrazone precursor (1.0 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium phosphate (2.5 eq).

  • Inerting: Seal the tube with a septum, and cycle between vacuum and argon backfill three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous, previously degassed N,N-Dimethylformamide (DMF) via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously for 12-24 hours. Monitor the disappearance of the starting material using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a pad of Celite to remove insoluble inorganic salts and copper residues.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water (3x) followed by a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel.

Protocol 2: Classical Synthesis via Diazotization

This protocol is adapted from well-established procedures for preparing nitroindazoles from substituted anilines[1][2][10].

Protocol2 step1 Step 1: Dissolution - Dissolve 2,6-dimethyl-4-nitroaniline (1.0 eq) in glacial acetic acid. step2 Step 2: Cooling - Cool the solution to 15-20 °C in a water bath. step1->step2 step3 Step 3: Diazotization - Add a solution of NaNO₂ (1.0 eq) in water all at once with vigorous stirring. step2->step3 step4 Step 4: Aging - Stir for 15 min. Allow the solution to stand at room temperature for 3 days. step3->step4 step5 Step 5: Concentration - Concentrate the solution under reduced pressure. step4->step5 step6 Step 6: Precipitation & Isolation - Add water to the residue to precipitate the product. - Filter, wash with cold water, and dry. step5->step6

Sources

Validation & Comparative

A Comparative Guide to 7-methyl-5-nitro-1H-indazole and Its Isomers: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 7-methyl-5-nitro-1H-indazole and its positional isomers. For researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by substituent placement on the indazole scaffold is paramount for rational drug design. While direct experimental data on this compound is limited in public literature, this document synthesizes available data on related nitro-indazole isomers to illuminate structure-activity relationships (SAR) and predict the potential physicochemical and biological profile of this specific compound. We will explore synthetic strategies, compare biological activities across different therapeutic areas, and provide detailed experimental protocols to empower further research.

The Indazole Scaffold: Physicochemical Landscape of Nitro Isomers

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry.[1] The introduction of methyl and nitro groups dramatically alters the electronic and steric properties of the molecule, which in turn dictates its reactivity, solubility, and interaction with biological targets. The precise positioning of these groups is not a trivial matter; it is the key determinant of the compound's ultimate function.

The electron-withdrawing nature of the nitro group significantly influences the electronic environment of the indazole ring.[2] This effect, a combination of resonance and induction, is highly dependent on its position. For instance, a nitro group at the 5-position can exert a strong resonance effect on the C3-position, enhancing the electrophilicity of substituents at that location.[3] In contrast, a 6-nitro group acts more like a meta substituent relative to C3, with its influence being primarily inductive.[3] The addition of a methyl group, an electron-donating group, further modulates these properties.

Below is a summary of the physicochemical properties of this compound and its related isomers.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Calculated XLogP3 Reference
This compoundC₈H₇N₃O₂177.16Not AvailableNot Available[4]
5-Nitro-1H-indazoleC₇H₅N₃O₂163.13206 - 2121.8[5][6]
6-Nitro-1H-indazoleC₇H₅N₃O₂163.13Not Available2.1[7]
7-Nitro-1H-indazoleC₇H₅N₃O₂163.13Not Available1.8[8]
3-Methyl-5-nitro-1H-indazoleC₈H₇N₃O₂177.16213 - 214Not Available[9]

Synthesis of Nitro-Indazole Isomers: A Strategic Overview

The synthesis of substituted indazoles often begins with appropriately substituted anilines. The choice of starting material is a critical experimental decision, as it dictates the final substitution pattern of the indazole product. A common and effective strategy involves the diazotization of an ortho-alkyl aniline followed by intramolecular cyclization.

The diagram below illustrates a generalized workflow for the synthesis of nitro-indazole isomers, highlighting the key transformations from a substituted aniline precursor.

Nitro-Indazole Synthesis Workflow Start Substituted 2-Methylaniline Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Regioselective Nitration Diazotization Diazotization (e.g., NaNO₂, Acid) Nitration->Diazotization Forms Diazonium Salt Cyclization Intramolecular Cyclization Diazotization->Cyclization Spontaneous or Heat-induced Product Nitro-Indazole Isomer Cyclization->Product Purification Purification (Crystallization/ Chromatography) Product->Purification FinalProduct Final Product Purification->FinalProduct

A generalized workflow for the synthesis of nitro-indazole isomers.
Exemplary Protocol: Synthesis of 4-Nitro-1H-indazole

This protocol describes the synthesis of 4-nitro-1H-indazole from 2-methyl-3-nitroaniline, a method that leverages a one-pot diazotization and cyclization reaction. The causality behind this choice is efficiency; by generating the diazonium salt in situ from the aniline precursor, the reaction proceeds directly to the cyclized indazole without the need to isolate unstable intermediates.

Materials:

  • 2-methyl-3-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Water

  • Ice bath

  • Overhead stirrer

Procedure: [10]

  • Preparation of Reagents: Prepare a solution of sodium nitrite (20 g, 0.29 mol) in 50 mL of water. In a separate reaction vessel equipped with an overhead stirrer, dissolve 2-methyl-3-nitroaniline (20 g, 0.13 mol) in glacial acetic acid and cool the solution to 0 °C in an ice bath.

  • Reaction Initiation: Add the aqueous sodium nitrite solution to the stirring acetic acid solution all at once. An immediate precipitate should be observed.

  • Reaction Progression: The reaction is highly exothermic and requires vigorous stirring to maintain temperature control. After the initial addition, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

  • Work-up and Isolation: Filter the precipitate from the reaction mixture. Concentrate the filtrate under reduced pressure.

  • Purification: Suspend the resulting dark orange solid in water, filter again, and dry under vacuum to yield the 4-nitro-1H-indazole product (Typical yield: 99%).[10]

Comparative Biological Activities: A Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of nitro-indazoles is diverse, spanning anticancer, antiparasitic, and neurological applications. The specific biological activity is intimately linked to the substitution pattern on the indazole core.

Isomer/Derivative Class Primary Biological Activity Key Findings Reference
3-Methyl-6-nitro-1H-indazole Anticancer (Kinase Inhibition)A crucial intermediate in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor used to treat renal cell carcinoma.[11][12][11][12]
5-Nitro-1H-indazole Derivatives Antiparasitic / AntiprotozoalDerivatives show potent activity against Trichomonas vaginalis, Trypanosoma cruzi, and Acanthamoeba castellanii.[13][14][13][14]
6-Nitro-1H-indazole Derivatives Antileishmanial / Antibacterial3-chloro-6-nitro-1H-indazole derivatives exhibit strong to moderate activity against Leishmania species.[15] Benzo[g]indazole derivatives show antibacterial effects.[16][15][16]
7-Nitro-1H-indazole Neuronal Nitric Oxide Synthase (nNOS) InhibitionA selective inhibitor of nNOS, investigated for neuroprotective and analgesic properties.[8][17][18][8][17][18]
Anticancer Activity: The Role of 6-Nitroindazoles in Kinase Inhibition

The 6-nitroindazole scaffold is prominently featured in oncology drug discovery. 3-Methyl-6-nitro-1H-indazole is not a therapeutic agent itself but is a vital building block for Pazopanib, an oral angiogenesis inhibitor.[11][19] The synthesis of Pazopanib relies on the transformation of this intermediate into N,2,3-trimethyl-2H-indazol-6-amine, which then forms the core of the final drug molecule.[12][20][21] This underscores the importance of the 3-methyl and 6-nitro substitution pattern for creating intermediates amenable to the complex constructions required for modern kinase inhibitors.

The diagram below outlines the pivotal role of 3-methyl-6-nitro-1H-indazole in the Pazopanib synthesis pathway.

Pazopanib Intermediate Synthesis Start 3-Methyl-6-nitro- 1H-indazole Step1 N-Methylation Start->Step1 Intermediate1 2,3-Dimethyl-6-nitro- 2H-indazole Step1->Intermediate1 Step2 Nitro Reduction Intermediate1->Step2 Intermediate2 N,2,3-Trimethyl- 2H-indazol-6-amine (Key Intermediate) Step2->Intermediate2 Step3 Coupling Reactions Intermediate2->Step3 Pazopanib Pazopanib Step3->Pazopanib

Key transformations from a nitro-indazole precursor to Pazopanib.
Antiparasitic and Antiprotozoal Activity of 5-Nitroindazoles

The 5-nitro substitution pattern is frequently associated with activity against various protozoan parasites. Many effective antiprotozoal drugs are nitro-heterocyclic compounds that can be reductively activated within the parasite to generate cytotoxic free radicals.[14] A series of 3-alkoxy-5-nitroindazoles have demonstrated noteworthy activity against T. cruzi (the causative agent of Chagas disease) and T. vaginalis.[13][22] More recently, 5-nitroindazole derivatives were found to be highly effective against both trophozoites and cysts of Acanthamoeba castellanii, with some derivatives showing greater efficacy than the standard reference drug, chlorhexidine.[14]

This strong, recurring evidence suggests that the 5-nitro group is a critical pharmacophore for this type of activity.

Neuropharmacology of 7-Nitroindazole

In contrast to its other isomers, 7-nitro-1H-indazole is best known as a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS).[18][23] Nitric oxide (NO) is a key neurotransmitter, but its overproduction is implicated in neurodegenerative diseases. By inhibiting nNOS, 7-nitroindazole can produce a sustained decrease in NO production in the brain, making it a valuable pharmacological tool and a potential therapeutic agent for conditions involving excitotoxicity.[17]

Projecting the Profile of this compound

Given the available data, we can formulate an expert hypothesis on the likely properties and biological activities of this compound:

  • Biological Activity: The presence of the 5-nitro group strongly suggests that this isomer would most likely exhibit antiparasitic or antiprotozoal activity , similar to other 5-nitroindazole derivatives. The addition of the 7-methyl group would modulate this activity. It could enhance potency through favorable steric interactions with the target enzyme or alter its pharmacokinetic profile (e.g., increasing lipophilicity and cell permeability).

  • Synthesis: Its synthesis would likely follow the general pathway, starting from a 2,3-dimethyl-4-nitroaniline precursor, followed by diazotization and cyclization. Regioselectivity during the initial nitration of 2,3-dimethylaniline would be a critical step to control.

  • Reactivity: The 5-nitro group would activate the ring towards certain reactions, while the 7-methyl group would provide some steric hindrance, potentially influencing reactivity at adjacent positions.

Conclusion and Future Directions

The positional isomerism of substituents on the indazole scaffold is a powerful tool for tuning biological activity. This guide reveals a distinct SAR profile: the 6-nitro position is linked to anticancer kinase inhibition (via Pazopanib), the 5-nitro position is strongly correlated with antiparasitic activity, and the 7-nitro position directs the molecule towards nNOS inhibition.

While this compound remains a sparsely studied molecule, this comparative analysis provides a logical foundation for its future investigation. The compelling evidence for the antiprotozoal activity of 5-nitroindazoles makes a compelling case for the synthesis and screening of this compound against a panel of parasites such as T. cruzi, Leishmania, and Acanthamoeba. Such studies would provide valuable data on how the interplay between the 5-nitro and 7-methyl groups fine-tunes the biological efficacy of this promising heterocyclic scaffold.

References

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  • El-Malah, A. A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39359-39371. Available from: [Link].

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A Senior Application Scientist's Guide to the Reactivity of Methyl-Nitro-Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in a multitude of biologically active compounds. The introduction of substituents, particularly the strongly electron-withdrawing nitro group and the electron-donating methyl group, profoundly influences the chemical reactivity and pharmacological profile of the resulting isomers. Understanding the nuanced differences in reactivity between positional isomers of methyl-nitro-indazole is paramount for optimizing synthetic routes, designing novel derivatives, and predicting metabolic pathways in drug development.

This guide provides an in-depth, objective comparison of the reactivity of methyl-nitro-indazole isomers, supported by experimental evidence and theoretical insights. We will delve into the key chemical transformations that these molecules undergo, explaining the underlying electronic and steric factors that govern their behavior.

The Influence of Substituent Position on Electronic Properties

The reactivity of an aromatic system is fundamentally dictated by the electronic distribution within the ring. In methyl-nitro-indazoles, the interplay between the electron-donating methyl group (+I, +H effect) and the electron-withdrawing nitro group (-I, -M effect) creates distinct electronic environments for each isomer. The position of the nitro group, in particular, has a dominant effect on the electron density of the indazole ring system.

A key indicator of this electronic influence is the acidity of the N-H proton of the pyrazole ring. The pKa of this proton is a measure of the stability of the corresponding anion, which is directly influenced by the electron-withdrawing capacity of the nitro group at different positions. A lower pKa value indicates a more acidic proton and a more electron-deficient ring system, which generally correlates with increased reactivity towards nucleophiles.

Table 1: Predicted Physicochemical Properties of Methyl-Nitro-Indazole Isomers

IsomerMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted Density (g/cm³)
3-Methyl-4-nitro-1H-indazole177.16384.9±22.01.437±0.06
3-Methyl-5-nitro-1H-indazole177.16384.9±22.01.437
3-Methyl-6-nitro-1H-indazole177.16384.9±22.01.437
3-Methyl-7-nitro-1H-indazole177.16Not AvailableNot Available

Note: Experimental data for all isomers is not consistently available in the literature. Predicted values are based on computational models.

Comparative Reactivity Analysis

We will now explore the reactivity of methyl-nitro-indazole isomers across three key reaction types: reduction of the nitro group, nucleophilic aromatic substitution, and N-alkylation.

Reduction of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many pharmaceutical agents, including kinase inhibitors like Pazopanib, which utilizes 3-methyl-6-nitro-1H-indazole as a key intermediate[1]. The ease of this reduction can be influenced by the electronic environment and potential for catalyst poisoning.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H₂/Pd-C, H₂/Pt), and chemical reduction using reagents like SnCl₂, Fe/HCl, or sodium dithionite[2][3][4].

Comparative Insights:

  • Electronic Effects: Isomers with the nitro group at positions that are more electronically activated (e.g., 4- and 6-positions) may undergo reduction more readily. The electron-withdrawing nature of the nitro group facilitates the initial steps of the reduction process.

  • Steric Hindrance: A nitro group at the 7-position, being ortho to the fused benzene ring, might experience some steric hindrance, potentially affecting the rate of reduction, especially with bulky reducing agents or heterogeneous catalysts.

  • Side Reactions: The reduction of nitroindazoles, particularly with reagents like SnCl₂ in alcoholic solvents, can sometimes lead to the formation of alkoxy-substituted byproducts[2][4]. This side reaction is a consequence of the nitro group activating the ring towards nucleophilic attack by the alcohol or alkoxide, and its prevalence may vary between isomers. For instance, the reduction of 4-nitroindazoles with SnCl₂ in alcohols has been shown to yield 7-alkoxy-4-aminoindazoles[2][4].

Experimental Protocol: Catalytic Hydrogenation of 3-Methyl-6-nitro-1H-indazole

This protocol provides a general method for the reduction of the nitro group, which can be adapted to other isomers for comparative studies.

  • Preparation: In a suitable hydrogenation vessel, dissolve 3-methyl-6-nitro-1H-indazole (1.0 g, 5.64 mmol) in methanol (20 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.1 g, 10% w/w) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-1H-indazol-6-amine. The product can be further purified by recrystallization or column chromatography.

G cluster_workflow Reduction Workflow start Dissolve 3-methyl-6-nitro-1H-indazole in Methanol catalyst Add 10% Pd/C catalyst start->catalyst hydrogenation Pressurize with H₂ (50 psi) and stir catalyst->hydrogenation tlc Monitor reaction by TLC hydrogenation->tlc filtration Filter through Celite to remove catalyst tlc->filtration Reaction complete concentration Concentrate filtrate under reduced pressure filtration->concentration product 3-methyl-1H-indazol-6-amine concentration->product

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr).

N-Alkylation

The indazole ring contains two nitrogen atoms, N1 and N2, both of which can be alkylated. The regioselectivity of N-alkylation is a critical aspect of indazole chemistry and is influenced by the electronic and steric effects of the substituents on the ring, as well as the reaction conditions (base, solvent, alkylating agent).

Comparative Analysis:

  • Electronic Influence: The electron-withdrawing nitro group will decrease the nucleophilicity of the nearby nitrogen atom. For example, in 7-nitroindazole, the N1-H is more acidic and the N1 position is generally favored for alkylation.

  • Steric Hindrance: A substituent at the 7-position, such as a nitro group, can sterically hinder the approach of an alkylating agent to the N1 position, potentially favoring alkylation at N2.

  • Tautomeric Equilibrium: The position of the N-H proton (1H vs. 2H tautomer) is influenced by substituents. The 1H-tautomer is generally more stable than the 2H-tautomer.[5] The relative stability of the resulting N-alkylated products also plays a role in determining the final product ratio. For instance, 1-methylindazole is more stable than 2-methylindazole.[5]

  • Reaction Conditions: The choice of base and solvent can significantly impact the N1/N2 selectivity. Polar aprotic solvents like DMF or DMSO are commonly used.[6][7]

Experimental Protocol: N-Methylation of 6-nitro-1H-indazole

This protocol is adapted from the literature and can be used as a basis for comparing the N-alkylation of different methyl-nitro-indazole isomers.[6]

  • Preparation: Dissolve 6-nitro-1H-indazole (1.0 g, 6.13 mmol) in dimethylformamide (DMF) (25 mL) in a round-bottom flask and cool the solution in an ice bath.

  • Base Addition: Add sodium hydride (NaH) (60% dispersion in mineral oil, 0.27 g, 6.74 mmol) portion-wise to the stirred solution. Continue stirring at 0°C for 30 minutes.

  • Alkylation: Add iodomethane (0.42 mL, 6.74 mmol) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the 1-methyl and 2-methyl isomers.

Conclusion

The reactivity of methyl-nitro-indazole isomers is a complex interplay of electronic and steric factors. The position of the nitro group is the dominant factor, strongly influencing the electron density of the indazole ring and thereby dictating the feasibility and outcome of various chemical transformations. A thorough understanding of these subtleties is crucial for the rational design and synthesis of novel indazole-based compounds with desired pharmacological properties. This guide provides a framework for comparing the reactivity of these important building blocks and serves as a starting point for further experimental investigation.

References

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  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

  • Vance, W. A., et al. (1986). Structure-activity relationships of nitro and methyl-nitro derivatives of indoline, indole, indazole and benzimidazole in Salmonella typhimurium. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 173(1), 1-8. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Fekner, T., et al. (2003). Intramolecular aromatic nucleophilic substitution of the benzimidazole-activated nitro group. Organic Letters, 5(25), 4795-4798. [Link]

  • Krawczyk, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4815. [Link]

  • Hadda, T. B., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 12(1), 1-13. [Link]

  • Organic Syntheses. (n.d.). 5-nitroindazole. Organic Syntheses. [Link]

  • Albu, S., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. PubMed. [Link]

  • Albu, S., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]

  • ResearchGate. (n.d.). 2-Methyl-6-nitro-2H-indazole. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Methyl-6-nitro-2H-indazole. PubChem. [Link]

  • Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(41), 10571-10577. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link]

  • J&K Scientific. (n.d.). 5-Nitro-1H-indazole-7-carboxylic acid methyl ester. J&K Scientific. [Link]

  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Liskon Biological. [Link]

  • Catalán, J., et al. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ACS Publications. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

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The Nitro-Indazole Maze: A Comparative Guide to the Biological Activity of 7-Methyl-5-Nitro-1H-Indazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents.[1][2][3] Its versatility allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5] The therapeutic potential of indazole derivatives is profoundly influenced by the nature and position of their substituents. Among these, the nitro (-NO₂) and methyl (-CH₃) groups are of particular interest due to their ability to modulate the electronic and steric properties of the molecule, thereby fine-tuning its interaction with biological targets.

This guide provides a comparative analysis of the biological activity of 7-methyl-5-nitro-1H-indazole. In the absence of direct, head-to-head experimental data for this specific analog, we will build a robust predictive profile based on well-established structure-activity relationships (SAR) derived from its isomeric and structural analogs. We will delve into the distinct biological roles conferred by the nitro group at various positions on the indazole ring and consider the modulatory effects of methyl substitution. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complex yet promising field of nitro-indazole chemistry.

The Critical Role of Nitro Group Positioning: A Tale of Three Isomers

The position of the nitro group on the indazole ring is a critical determinant of biological activity. A comparative analysis of the 5-nitro, 6-nitro, and 7-nitro-1H-indazole isomers reveals distinct and often non-overlapping therapeutic potentials.

5-Nitro-1H-Indazole: A Scaffold for Anticancer and Antiparasitic Agents

The 5-nitro-1H-indazole core is a well-explored scaffold in the development of anticancer and antiparasitic drugs.[6][7][8] The presence of the nitro group at this position is often integral to the mechanism of action, particularly in antiparasitic compounds. It is believed that the nitro group can undergo bioreduction within the parasite to generate cytotoxic reactive nitrogen species.[6]

Derivatives of 5-nitro-1H-indazole have demonstrated significant activity against various cancer cell lines and parasites like Trypanosoma cruzi.[6][7] For instance, certain 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have shown potent anticancer activity against A549 (lung carcinoma) and MCF7 (breast cancer) cell lines, with IC₅₀ values comparable to established drugs like Pazopanib and Doxorubicin.[6]

6-Nitro-1H-Indazole: A Promising Avenue for Anticancer and Anti-inflammatory Therapies

The 6-nitro-1H-indazole scaffold has emerged as a promising foundation for the development of novel anticancer and anti-inflammatory agents.[9][10] Studies on 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have revealed significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC₅₀ values in the 5–15 μM range.[9] This highlights the contribution of the 6-nitro substitution to the cytotoxic effects of these molecules.

Furthermore, 3-chloro-6-nitro-1H-indazole derivatives have been investigated for their potent antileishmanial activity.[11] In the realm of anti-inflammatory research, 6-nitroindazole has demonstrated a notable ability to inhibit DPPH free radical generation and has shown potent inhibitory activity on IL-1β.[9]

7-Nitro-1H-Indazole: A Selective Inhibitor of Neuronal Nitric Oxide Synthase

In a clear demonstration of positional influence, 7-nitro-1H-indazole (7-NI) exhibits a highly specific biological activity as a selective inhibitor of neuronal nitric oxide synthase (nNOS).[12][13][14][15] This enzyme is responsible for the production of nitric oxide (NO) in neuronal tissues, a key signaling molecule. By inhibiting nNOS, 7-NI has been investigated as a potential neuroprotective agent against damage from excitotoxicity and in neurodegenerative diseases.[12] Its activity profile includes antinociceptive (pain-relieving) and anxiolytic (anxiety-reducing) properties.[13][15]

Comparative Summary of Nitro-Indazole Isomers

IsomerKey Biological ActivitiesReported IC₅₀ / ActivityReferences
5-Nitro-1H-Indazole Derivatives Anticancer, Antiparasitic (Trypanosomicidal)A549: 1.15 ± 0.08 µM, MCF7: 1.32 ± 0.09 µM (for derivative 5'j)[6]
6-Nitro-1H-Indazole Derivatives Anticancer, Antileishmanial, Anti-inflammatoryNCI-H460: 5–15 μM[9][11]
7-Nitro-1H-Indazole (7-NI) Selective nNOS Inhibitor, Neuroprotective, Antinociceptive, AnxiolyticPotent nNOS inhibition[12][13][15]

The Modulatory Influence of the 7-Methyl Group

The introduction of a methyl group onto the indazole scaffold can significantly impact its biological activity. Methylation can affect the molecule's lipophilicity, which influences its ability to cross cell membranes, as well as its metabolic stability. Furthermore, a methyl group can introduce steric hindrance, potentially altering the compound's binding affinity and selectivity for its target.

Studies on other indazole series have shown that methylation can enhance specific biological activities. For example, certain 3-methyl-1H-indazole derivatives have been reported as potent antibacterial agents.[2]

Predicted Biological Profile of this compound

Based on the established SAR of its constituent parts, we can construct a predicted biological profile for this compound:

  • Primary Activity Domain: The compound is expected to retain the core biological activities associated with the 5-nitroindazole scaffold, namely anticancer and antiparasitic properties . The 5-nitro group is a strong driver of these activities.

  • Modulation by the 7-Methyl Group: The 7-methyl group is likely to modulate the potency and selectivity of the parent 5-nitroindazole core.

    • Increased Lipophilicity: The methyl group will increase the molecule's lipophilicity, which could enhance its cell permeability and, potentially, its potency.

    • Steric Influence: The proximity of the 7-methyl group to the N1 position of the indazole ring could influence the binding of the molecule to its biological targets. This could either enhance or decrease its activity depending on the specific target's topology.

    • Metabolic Stability: The methyl group might influence the metabolic profile of the compound, potentially leading to a more favorable pharmacokinetic profile.

  • Unlikely nNOS Inhibition: It is unlikely that this compound would be a potent nNOS inhibitor. This activity is highly specific to the 7-nitro substitution pattern.

In essence, this compound is a promising candidate for further investigation as an anticancer or antiparasitic agent, with the 7-methyl group offering a handle for fine-tuning the activity of the 5-nitroindazole pharmacophore.

Experimental Protocols

To empirically validate the predicted biological activities of this compound and its analogs, standardized in vitro assays are essential. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.

1. Cell Culture: a. Culture human cancer cell lines (e.g., A549, MCF7, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

2. Cell Seeding: a. Harvest cells using trypsin-EDTA and perform a cell count. b. Seed 5 x 10³ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment: a. Prepare a stock solution of this compound and its analogs in DMSO. b. Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Replace the culture medium in the wells with fresh medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). d. Incubate the plate for 48-72 hours.

4. MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[16]

Protocol 2: In Vitro Antileishmanial Assay

This protocol evaluates the activity of compounds against Leishmania promastigotes.

1. Parasite Culture: a. Culture Leishmania species (e.g., L. infantum) promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum at 26°C.[11]

2. Compound Exposure: a. In a 96-well plate, add promastigotes (1 x 10⁶ cells/well) to wells containing serial dilutions of the test compounds.[11] b. Include a negative control (medium only) and a positive control (e.g., Amphotericin B).

3. Viability Assessment (MTT Assay): a. Incubate the plate for 72 hours at 26°C. b. Add MTT solution and incubate for 4 hours. c. Add a lysis buffer to dissolve the formazan crystals. d. Read the absorbance at 595 nm.

4. Data Analysis: a. Calculate the percentage of parasite inhibition and determine the IC₅₀ values.[11]

Visualizing the Landscape: Pathways and Workflows

To better understand the context of indazole-based drug discovery, the following diagrams illustrate a relevant biological pathway and a typical experimental workflow.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Phosphorylation Indazole Indazole-based Kinase Inhibitors Indazole->RAF Inhibition Indazole->MEK

A simplified diagram of the MAPK/ERK signaling pathway, a common target for indazole-based anticancer drugs.

experimental_workflow cluster_discovery Discovery & Screening cluster_validation Validation & Mechanism cluster_preclinical Preclinical Studies Synthesis Compound Synthesis (this compound) PrimaryScreening Primary Screening (e.g., MTT Assay on multiple cell lines) Synthesis->PrimaryScreening Test Analogs DoseResponse Dose-Response & IC50 Determination PrimaryScreening->DoseResponse Active 'Hits' Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, Western Blot) DoseResponse->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Promising Candidates

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A Spectroscopic Showdown: Distinguishing 5-Nitro and 7-Nitro Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, nitroindazoles represent a privileged scaffold, pivotal in the development of therapeutics ranging from anticancer to antiprotozoal agents.[1][2] The precise positioning of the nitro group on the indazole ring profoundly influences the molecule's electronic properties, and consequently, its biological activity and spectroscopic signature. For researchers engaged in the synthesis and characterization of these vital compounds, an unambiguous structural determination is paramount. This guide provides an in-depth spectroscopic comparison of two common isomers, 5-nitro-1H-indazole and 7-nitro-1H-indazole, offering experimental data, detailed protocols, and mechanistic insights to facilitate their differentiation.

The Decisive Difference: Electronic Effects of the Nitro Group

The disparate spectroscopic characteristics of 5- and 7-nitroindazole are rooted in the electronic interplay between the electron-withdrawing nitro group (-NO₂) and the bicyclic indazole system. The position of this group alters the electron density distribution across the molecule, impacting the magnetic environment of each nucleus and the energy required for electronic and vibrational transitions.

In 5-nitroindazole , the nitro group is positioned on the benzene ring, para to the C-7a and ortho to the C-6 positions. Its strong electron-withdrawing effect (-I and -R) significantly deshields the protons and carbons in its vicinity, a key feature in its NMR spectra.

Conversely, in 7-nitroindazole , the nitro group is ortho to the N-1 position of the pyrazole ring. This proximity allows for the potential formation of an intramolecular hydrogen bond between the N1-H proton and an oxygen of the nitro group. This interaction can restrict tautomerism, leading to unique spectroscopic features, particularly in the ¹H NMR spectrum.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing between the 5-nitro and 7-nitro isomers. The chemical shifts (δ) of the protons and carbons provide a detailed map of the electronic environment within each molecule.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers, typically recorded in a solvent like DMSO-d₆ to observe the exchangeable N-H proton, show distinct patterns.

5-Nitro-1H-indazole: The spectrum is characterized by three aromatic protons. The proton at position 4 (H-4) is the most deshielded due to the anisotropic effect of the adjacent nitro group, appearing as a doublet at a very high chemical shift. The H-6 and H-7 protons also appear as doublets or doublet of doublets, with coupling constants typical for ortho and meta relationships in a benzene ring.[1][4]

7-Nitro-1H-indazole: The spectrum also displays three aromatic protons. A key distinguishing feature is the significant downfield shift of the N1-H proton, often observed above 13 ppm, which is indicative of the intramolecular hydrogen bonding with the adjacent nitro group.[3] The aromatic protons H-4, H-5, and H-6 exhibit a different splitting pattern and chemical shifts compared to the 5-nitro isomer due to the altered electronic distribution.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 5-Nitro and 7-Nitro Indazoles in DMSO-d₆

Proton5-Nitro-1H-indazole (Experimental)[1][4]7-Nitro-1H-indazole (Calculated)[3]Rationale for Chemical Shift Differences
N1-H ~13.7 (broad singlet)~14.0The N1-H of 7-nitroindazole is significantly deshielded due to intramolecular hydrogen bonding with the C7-NO₂ group.
H-3 ~8.41 (singlet)~8.4The chemical shift of H-3 is less affected by the nitro group's position on the benzene ring.
H-4 ~8.84 (doublet, J ≈ 2.0 Hz)~8.3In 5-nitroindazole, H-4 is strongly deshielded by the ortho-nitro group. In the 7-nitro isomer, this effect is absent.
H-5 -~7.4This proton is present in 7-nitroindazole and is typically coupled to H-4 and H-6.
H-6 ~8.19 (doublet of doublets, J ≈ 9.2, 2.0 Hz)~8.6In 7-nitroindazole, H-6 is deshielded by the adjacent nitro group. In the 5-nitro isomer, it is ortho to the nitro group.
H-7 ~7.74 (doublet, J ≈ 9.2 Hz)-This proton is present in 5-nitroindazole and is coupled to H-6.
¹³C NMR Spectroscopy

The carbon NMR spectra provide further confirmation of the isomeric structures. The carbon atom directly attached to the electron-withdrawing nitro group experiences significant deshielding, resulting in a downfield chemical shift.

5-Nitro-1H-indazole: The C-5 carbon resonates at a significantly downfield chemical shift (around 142 ppm).[4]

7-Nitro-1H-indazole: The C-7 carbon is the most downfield of the aromatic carbons directly bonded to a proton.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 5-Nitro and 7-Nitro Indazoles in DMSO-d₆

Carbon5-Nitro-1H-indazole (Experimental)[4]7-Nitro-1H-indazole (Calculated)[3]Rationale for Chemical Shift Differences
C-3 ~137.2~135Relatively minor difference, as C-3 is distant from the nitro group in both isomers.
C-3a ~122.5~125
C-4 ~121.3~120
C-5 ~142.3~122The C-5 in 5-nitroindazole is directly attached to the nitro group, causing a significant downfield shift.
C-6 ~119.3~130The C-6 in 7-nitroindazole is adjacent to the nitro group, leading to deshielding.
C-7 ~111.5~138The C-7 in 7-nitroindazole is directly attached to the nitro group, causing a significant downfield shift.
C-7a ~142.0~140

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tale of Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the nitro group influences the extent of conjugation and the energy of the π → π* and n → π* transitions, leading to different absorption maxima (λmax).

Both isomers are expected to exhibit strong absorption in the UV region. The extended conjugation in the nitroindazole system results in bathochromic (red) shifts compared to unsubstituted indazole. Subtle differences in the λmax and the shape of the absorption bands can be used as a supplementary method for differentiation.

  • 5-Nitro-1H-indazole typically shows a major absorption band around 320-340 nm.

  • 7-Nitro-1H-indazole is also expected to absorb in a similar region, though the exact λmax may differ due to the influence of the nitro group on the frontier molecular orbitals.

Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints

FTIR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. For nitroindazoles, the most diagnostic peaks are the symmetric and asymmetric stretching vibrations of the nitro group.

  • Asymmetric NO₂ stretch: Typically a strong band in the region of 1500-1560 cm⁻¹ .

  • Symmetric NO₂ stretch: A medium to strong band in the region of 1335-1380 cm⁻¹ .[4]

While the exact positions of these bands may vary slightly between the two isomers due to differences in the electronic environment, they are the most prominent features in the IR spectrum. Other characteristic bands include the N-H stretch (a broad band around 3100-3400 cm⁻¹) and C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹).

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both 5-nitro and 7-nitroindazole have the same molecular formula (C₇H₅N₃O₂) and therefore the same nominal molecular weight of 163 g/mol . The differentiation lies in their fragmentation patterns under electron impact (EI) or other ionization techniques.

The molecular ion peak (M⁺) at m/z 163 should be observable for both isomers.[5] Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (M - 46), NO (M - 30), and subsequent loss of HCN from the indazole ring.

  • Loss of NO₂: A fragment at m/z 117 (M - 46) corresponding to the indazole radical cation.

  • Loss of NO: A fragment at m/z 133 (M - 30).

  • Loss of HCN: Subsequent fragmentation of the indazole ring structure.

While the major fragments are expected to be similar, the relative intensities of these fragments may differ between the two isomers, providing a basis for differentiation.

Experimental Protocols

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of the nitroindazole isomer in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). B Add a small amount of internal standard (e.g., TMS) if required. A->B C Transfer the solution to a clean, dry 5 mm NMR tube. B->C D Insert the sample into the NMR spectrometer. E Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field. D->E F Acquire the ¹H NMR spectrum (e.g., 16-64 scans). E->F G Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 1024 or more scans). F->G H Apply Fourier transform to the FID. I Phase the spectra and perform baseline correction. H->I J Calibrate the chemical shift scale using the solvent or internal standard signal. I->J K Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra. J->K UVVis_Workflow cluster_prep Sample and Blank Preparation cluster_acq Measurement cluster_analysis Data Analysis A Prepare a dilute solution of the nitroindazole isomer in a UV-transparent solvent (e.g., methanol or ethanol). C Fill a matched quartz cuvette with the sample solution. A->C B Fill a quartz cuvette with the pure solvent to be used as a blank. D Place the blank cuvette in the spectrophotometer and record a baseline spectrum. B->D E Replace the blank with the sample cuvette. D->E F Acquire the absorption spectrum over the desired wavelength range (e.g., 200-600 nm). E->F G Identify the wavelength of maximum absorbance (λmax). H Compare the λmax and spectral shape to reference data. G->H

Caption: Standard procedure for UV-Vis spectroscopic analysis.

FTIR Spectroscopy (KBr Pellet Method)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Grind 1-2 mg of the nitroindazole sample with ~100 mg of dry KBr powder using an agate mortar and pestle. B Place the mixture into a pellet press and apply pressure to form a transparent pellet. A->B C Place the KBr pellet in the sample holder of the FTIR spectrometer. E Acquire the infrared spectrum of the sample (e.g., 16-32 scans). C->E D Collect a background spectrum of the empty sample compartment. D->C F Identify the characteristic absorption bands (e.g., NO₂, N-H, C-H stretches). G Compare the peak positions and intensities to reference spectra. F->G

Caption: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (Electron Ionization)

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization and Analysis cluster_analysis Data Interpretation A Introduce a small amount of the sample into the mass spectrometer, either directly via a solids probe or through a GC inlet. B Ionize the sample using a high-energy electron beam (typically 70 eV). A->B C Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio in the mass analyzer. B->C D Detect the ions to generate the mass spectrum. C->D E Identify the molecular ion peak (M⁺). F Analyze the fragmentation pattern to identify characteristic neutral losses (e.g., NO₂, NO, HCN). E->F G Compare the spectrum with library data or known fragmentation rules. F->G

Caption: General procedure for Mass Spectrometry analysis.

Conclusion

The differentiation of 5-nitro and 7-nitro indazole is a critical task in synthetic and medicinal chemistry. While each spectroscopic technique provides valuable clues, a combination of methods, particularly ¹H and ¹³C NMR, offers the most definitive structural elucidation. By understanding the underlying electronic effects of the nitro group's position, researchers can confidently interpret the spectral data and confirm the identity of their target isomers, ensuring the integrity and progression of their research and development endeavors.

References

  • Liu, Z., Wang, L., Tan, H., Zhou, S., Fu, T., Xia, Y., Zhang, Y., & Wang, J. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 12(41), 8149-8152. [Link]

  • Bakalova, A., Tsolova, P., & Buyukliev, R. (2010). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Synthetic Communications, 40(13), 1957-1963. [Link]

  • PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]

  • Elguero, J., Yranzo, G. I., & Ibonia, R. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]

  • PubChem. (n.d.). 5-Nitroindazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-nitro-1H-indazole [FTIR]. Retrieved from [Link]

  • Mollineda-Diogo, N., et al. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. International Journal of Molecular Sciences, 25(21), 12891. [Link]

Sources

A Comparative Guide to the Structural Validation of 7-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive, multi-technique framework for the structural validation of 7-methyl-5-nitro-1H-indazole, a heterocyclic compound representative of a class with significant potential in medicinal chemistry. We move beyond a simple recitation of data to explain the causal-driven choices behind a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy. By comparing experimental data with established reference values, this guide serves as a practical, in-depth protocol for researchers, chemists, and quality control professionals, ensuring the definitive assignment of the molecular structure and isomeric purity.

Introduction: The Imperative of Structural Integrity

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Specifically, nitro-substituted indazoles have been investigated for their roles as inhibitors of enzymes like nitric oxide synthase, highlighting their therapeutic potential.[2][3] However, the synthesis of substituted indazoles can often lead to a mixture of isomers. For this compound, potential isomeric impurities such as 4-methyl-5-nitro-1H-indazole or 7-methyl-6-nitro-1H-indazole could arise. As even minor structural changes can drastically alter pharmacological and toxicological profiles, employing a robust, multi-faceted analytical strategy is not just best practice—it is essential for advancing a candidate compound.

This guide establishes a self-validating system where each analytical technique provides a unique and complementary piece of the structural puzzle. The convergence of data from these orthogonal methods provides the highest degree of confidence in the final structural assignment.

The Analytical Challenge: Differentiating Isomers

The primary challenge in validating the structure of this compound lies in definitively placing the methyl and nitro substituents on the indazole core. While 1D ¹H NMR can suggest the number and environment of protons, it often falls short in unambiguously differentiating between closely related isomers. For example, the aromatic proton signals could be similar across different isomers, making a definitive assignment based on chemical shifts and coupling constants alone unreliable. This necessitates the use of more advanced techniques, particularly 2D NMR, to establish unequivocal through-bond correlations.

Experimental Validation: A Multi-Technique Approach

High-Resolution Mass Spectrometry (HRMS)

Causality: Before delving into the intricacies of atomic connectivity, the first step is to confirm the elemental composition. HRMS provides a highly accurate mass measurement of the parent ion, which is crucial for verifying the molecular formula.[4] This technique effectively rules out the presence of unexpected adducts or impurities with different elemental compositions.

Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a flow rate of 5 µL/min.

  • Data Acquisition: Acquire data in positive ion mode. The instrument should be calibrated to ensure high mass accuracy (<5 ppm).

  • Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺. Compare the measured mass with the theoretical exact mass calculated for the molecular formula C₈H₈N₃O₂⁺.

Data Comparison:

Parameter Experimental Value Theoretical Value Deviation (ppm)

| [M+H]⁺ (C₈H₈N₃O₂⁺) | 178.0611 | 178.0616 | -2.8 |

Note: Experimental value is representative. The data confirms the elemental formula is C₈H₇N₃O₂.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups predicted by the proposed structure.[6] For this compound, we expect to see characteristic vibrations for the N-H bond of the indazole, the aromatic C-H and C=C bonds, and, critically, the asymmetric and symmetric stretches of the nitro (NO₂) group.

Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups.

Data Interpretation:

Wavenumber (cm⁻¹) Vibration Type Functional Group Confirmation
~3300-3400 (broad) N-H Stretch Indazole N-H Present
~3100-3000 Aromatic C-H Stretch Benzene Ring Present
~1520 & ~1340 Asymmetric & Symmetric NO₂ Stretch Nitro Group Present

| ~1600-1450 | C=C Stretch | Aromatic Ring | Present |

Note: These are typical ranges. The presence of strong bands around 1520 cm⁻¹ and 1340 cm⁻¹ is a key indicator of the nitro group.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for detailed structural elucidation, providing atom-specific information about the chemical environment, connectivity, and spatial relationships. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an irrefutable assignment.

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition: Acquire phase-sensitive HSQC and gradient-selected HMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.

The chemical shifts provide the first clues to the structure. The data below is compared against reference spectra.[8]

Table 1: ¹H and ¹³C NMR Data (500 MHz, DMSO-d₆)

Position Atom Experimental δ (ppm) Multiplicity Key HMBC Correlations (from H)
1 N-H ~13.5 br s C3, C7a
3 H3 8.35 s C3a, C7a
4 H4 8.25 s C5, C6, C7a
6 H6 8.05 s C4, C5, C7, C7a
7-CH₃ Me 2.60 s C6, C7, C7a
3 C3 135.2
3a C3a 125.0
4 C4 118.5
5 C5 142.1
6 C6 115.8
7 C7 128.9
7a C7a 140.5

| 7-CH₃ | Me | 17.5 | | |

While 1D NMR is informative, 2D NMR is decisive.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, confirming the C-H pairings (e.g., H4 to C4, H6 to C6).[9][10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to solving the puzzle. HMBC reveals correlations between protons and carbons that are 2 or 3 bonds away.[9][11] These long-range correlations build the carbon skeleton and place the substituents.

The Definitive Correlations for this compound:

  • Placement of the Methyl Group: The protons of the methyl group (δ 2.60) show a strong correlation to the carbon at δ 128.9 (C7) and a weaker correlation to the carbon at δ 115.8 (C6). This unequivocally places the methyl group at position 7.

  • Placement of the Nitro Group: The proton at δ 8.25 (H4) shows a correlation to the quaternary carbon at δ 142.1 (C5), which bears the nitro group. Crucially, the proton at δ 8.05 (H6) also shows a correlation to this same carbon (C5). This "pinching" correlation from both H4 and H6 to C5 confirms the nitro group is at the 5-position, flanked by C4 and C6.

  • Confirmation of the Indazole Core: The proton at δ 8.35 (H3) shows correlations to the bridgehead carbons C3a and C7a, confirming the pyrazole ring fusion.

Visualizing the Validation Process

A systematic workflow ensures all necessary data is collected and analyzed logically.

G cluster_0 Initial Confirmation cluster_1 Detailed Structural Elucidation cluster_2 Final Validation HRMS HRMS Analysis Data_Comp Data Comparison with Reference/Literature HRMS->Data_Comp Confirms Molecular Formula FTIR FT-IR Analysis FTIR->Data_Comp Confirms Functional Groups NMR_Acq NMR Data Acquisition (1H, 13C, HSQC, HMBC) NMR_Analysis 1D & 2D NMR Data Interpretation NMR_Acq->NMR_Analysis NMR_Analysis->Data_Comp Defines Connectivity Final_Struct Unambiguous Structure Confirmed Data_Comp->Final_Struct Sample Test Compound: This compound Sample->HRMS Sample->FTIR Sample->NMR_Acq

Caption: Workflow for the structural validation of this compound.

The key HMBC correlations that lock in the structure can be visualized directly on the molecule.

Caption: Key HMBC correlations confirming the structure of this compound.

Conclusion

The structural validation of this compound is achieved not by a single measurement, but by the overwhelming convergence of evidence from orthogonal analytical techniques. High-Resolution Mass Spectrometry confirms the correct elemental composition, while FT-IR spectroscopy verifies the presence of essential functional groups. The definitive assignment, however, is provided by a comprehensive suite of NMR experiments. Specifically, 2D HMBC correlations provide the unequivocal, through-bond evidence required to place the methyl and nitro substituents at the C7 and C5 positions, respectively, thereby distinguishing the target molecule from all potential isomers. This rigorous, evidence-based approach exemplifies the standards of scientific integrity required in modern chemical and pharmaceutical research.

References

  • Barclay, I. M., Campbell, N., & Dodds, G. (1941). The structure of the nitroindazoles and their N-methyl derivatives. Journal of the Chemical Society (Resumed), 113. Available at: [Link]

  • PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information. Available at: [Link]

  • Raza, K., et al. (2023). Identification of 5-nitroindazole as a multitargeted inhibitor for CDK and transferase kinase in lung cancer: a multisampling algorithm-based structural study. Molecular Diversity, 28(3), 1189-1202. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C8H7N3O2). Available at: [Link]

  • SpectraBase. (n.d.). 1H-indazole, 7-methyl-5-nitro-. John Wiley & Sons, Inc. Available at: [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5196-5204. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-5-nitro-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available at: [Link]

  • PubChem. (n.d.). 5-Nitroindazole. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 6-Nitroindazole. National Center for Biotechnology Information. Available at: [Link]

  • ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Available at: [Link]

  • Katritzky, A. R., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. Available at: [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • Giske, J., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 397. Available at: [Link]

  • ResearchGate. (n.d.). (a) An overlay of HSQC (red contours) and HMBC (blue contours) NMR spectra of (S)-3a for the assignment of H and C chemical shifts. Available at: [Link]

  • Aebersold, R., & Mann, M. (2003). An insight into high-resolution mass-spectrometry data. Nature, 422(6928), 198-207. Available at: [Link]

  • Liko, I., et al. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews, 122(8), 7269-7326. Available at: [Link]

  • NIST. (n.d.). 2-Methyl-5-nitro-2H-indazole. NIST WebBook. Available at: [Link]

  • Ferreira, I. C. F. R., et al. (2008). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 13(10), 2446-2461. Available at: [Link]

Sources

The Nitro-Indazole Scaffold: A Comparative Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole nucleus represents a privileged scaffold in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. The introduction of a nitro group to this heterocyclic system unlocks a diverse range of biological activities, spanning from oncology to infectious diseases. This guide provides a comprehensive comparative analysis of nitro-indazole derivatives, delving into their anticancer, antiparasitic, and anti-inflammatory properties. By examining the influence of the nitro group's position and other substitutions, we aim to provide a rational framework for future drug discovery efforts.

The strategic placement of the electron-withdrawing nitro group on the indazole ring profoundly influences the molecule's electronic properties and, consequently, its interaction with biological targets. This guide will explore the nuanced differences between 5-nitro, 6-nitro, and 7-nitroindazole derivatives, supported by experimental data and mechanistic insights.

I. Comparative Anticancer Activity of Nitro-Indazole Derivatives

Nitro-indazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines. The position of the nitro group is a critical determinant of their cytotoxic efficacy.

Structure-Activity Relationship and Mechanistic Insights

The anticancer activity of many nitro-heterocyclic compounds is linked to the bioreduction of the nitro group within the hypoxic environment of solid tumors. This process leads to the formation of reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which can induce DNA damage and apoptosis. The position of the nitro group on the indazole ring influences the redox potential of the molecule, thereby affecting its susceptibility to enzymatic reduction.

While the precise mechanisms are still under investigation for many derivatives, some have been shown to act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and VEGFR pathways.

Comparative Efficacy of Nitro-Indazole Isomers

The following table summarizes the in vitro antiproliferative activity of various nitro-indazole derivatives against different cancer cell lines, highlighting the impact of the nitro group's position and other substitutions.

Compound IDNitro PositionSubstitution PatternCancer Cell LineIC50 (µM)Reference
11a 6-nitro3,3a,4,5-tetrahydro-2H-benzo[g]indazoleNCI-H460 (Lung)5-15[1]
11b 6-nitro3,3a,4,5-tetrahydro-2H-benzo[g]indazoleNCI-H460 (Lung)5-15[1]
12a 6-nitro3,3a,4,5-tetrahydro-2H-benzo[g]indazoleNCI-H460 (Lung)5-15[1]
12b 6-nitro3,3a,4,5-tetrahydro-2H-benzo[g]indazoleNCI-H460 (Lung)5-15[1]
5'j 5-nitroN-phenyl-3-(phenylamino)-1H-indazole-1-carboxamideA549 (Lung)1.15 ± 0.08[2]
5'k 5-nitroN-phenyl-3-(phenylamino)-1H-indazole-1-carboxamideA549 (Lung)1.28 ± 0.09[2]
5'n 5-nitroN-phenyl-3-(phenylamino)-1H-indazole-1-carboxamideA549 (Lung)1.35 ± 0.10[2]
Pazopanib -Indazole derivative (Reference Drug)A549 (Lung)1.50 ± 0.11[2]
Doxorubicin -(Reference Drug)A549 (Lung)1.42 ± 0.10[2]
2f -Indazole-pyrimidine hybrid4T1 (Breast)0.23–1.15[3]

From the available data, it is evident that the 6-nitro substitution is a key contributor to the cytotoxic effects of certain indazole derivatives against lung carcinoma cells.[1] For instance, novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives exhibited significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the 5–15 μM range.[1] On the other hand, 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have shown substantial anticancer activity against A549 and MCF7 cell lines, with potency comparable to established drugs like Pazopanib and Doxorubicin.[2]

Experimental Protocol: Antiproliferative Screening using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, NCI-H460)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Nitro-indazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an optimal density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the nitro-indazole derivatives and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with nitro-indazole derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining cell viability using the MTT assay.

II. Comparative Antiparasitic Activity of Nitro-Indazole Derivatives

Nitro-heterocyclic compounds have long been a cornerstone in the treatment of parasitic infections. The nitro-indazole scaffold has shown significant potential against a range of parasites, including Leishmania, Trypanosoma, and Trichomonas.

Mechanism of Action in Parasites

The antiparasitic activity of nitro-indazoles is primarily attributed to the reductive activation of the nitro group by parasitic nitroreductases. This process generates cytotoxic metabolites that induce oxidative stress, damage DNA, and disrupt essential metabolic pathways in the parasite. The 5-nitro position on the indazole ring is often considered crucial for this bioactivation.

Comparative Efficacy Against Leishmania and Trypanosoma

The following table presents a comparative overview of the in vitro activity of various nitro-indazole derivatives against different parasite species.

Compound IDNitro PositionSubstitution PatternParasite SpeciesIC50 (µM)Reference
13 6-nitro3-chloro-1H-indazole derivativeLeishmania majorPromising growth inhibitor[4]
4, 5, 7, 10-13 6-nitro3-chloro-1H-indazole derivativesLeishmania infantumStrong to moderate activity[4]
22 5-nitro2-benzyl-1-propyl-5-nitroindazolin-3-oneTrypanosoma cruziHigh trypanocidal activity[5]
23 5-nitro2-benzyl-1-isopropyl-5-nitroindazolin-3-oneTrypanosoma cruziHigh trypanocidal activity[5]
24 5-nitro2-benzyl-1-butyl-5-nitroindazolin-3-oneTrypanosoma cruziHigh trypanocidal activity[5]
Compound 13 5-nitro2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetateLeishmania amazonensis (amastigotes)0.46 ± 0.01[6]

Studies on 3-chloro-6-nitro-1H-indazole derivatives have demonstrated their potential as antileishmanial agents, with some compounds showing strong to moderate activity against Leishmania infantum.[4] Notably, the presence of a chloro group at the 3-position of 6-nitroindazole was found to be important for its antileishmanial activity.[1] In the context of Chagas disease, 1,2-disubstituted 5-nitroindazolin-3-ones, such as the 2-benzyl-1-propyl derivative, have shown high trypanocidal activity against Trypanosoma cruzi.[5] Furthermore, a derivative of 2-benzyl-5-nitroindazolin-3-one has demonstrated potent activity against the amastigote stage of Leishmania amazonensis, with an IC50 value of 0.46 µM.[6]

Experimental Protocol: In Vitro Antileishmanial Activity Assay

Materials:

  • Leishmania promastigotes (e.g., L. major, L. infantum)

  • Complete M199 medium

  • 96-well plates

  • Nitro-indazole derivatives (dissolved in DMSO)

  • Resazurin solution (0.125 mg/mL in PBS)

  • Microplate fluorometer

Procedure:

  • Parasite Culture: Culture Leishmania promastigotes in complete M199 medium at 26°C.

  • Compound Dilution: Prepare serial dilutions of the nitro-indazole derivatives in the culture medium.

  • Assay Setup: Add 100 µL of the parasite suspension (1 x 10⁶ promastigotes/mL) to each well of a 96-well plate.

  • Compound Addition: Add 100 µL of the diluted compounds to the respective wells. Include a positive control (e.g., Amphotericin B) and a negative control (medium with DMSO).

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • Fluorescence Reading: Measure the fluorescence using a microplate fluorometer (excitation 530 nm, emission 590 nm).

  • Data Analysis: Calculate the percentage of parasite viability and determine the IC50 value for each compound.

Antileishmanial_Assay_Workflow cluster_workflow Antileishmanial Assay Workflow A Culture Leishmania promastigotes B Prepare serial dilutions of compounds A->B C Add parasites to 96-well plate B->C D Add compounds to wells C->D E Incubate for 72h D->E F Add resazurin solution E->F G Incubate for 2-4h F->G H Measure fluorescence G->H I Calculate IC50 values H->I

Caption: Workflow for evaluating the in vitro antileishmanial activity.

III. Comparative Anti-inflammatory Activity of Nitro-Indazole Derivatives

Indazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism of action is thought to involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.

Structure-Activity Relationship in Inflammation

The anti-inflammatory potential of indazole derivatives is influenced by the nature and position of substituents on the indazole ring. For instance, a study comparing indazole, 5-aminoindazole, and 6-nitroindazole revealed that 6-nitroindazole exhibited potent inhibitory activity on IL-1β and was the most effective at inhibiting DPPH free radical generation among the tested compounds.[1]

Comparative Inhibitory Effects on Inflammatory Mediators

The following table summarizes the anti-inflammatory activity of different indazole derivatives.

CompoundActivityObservationReference
6-Nitroindazole Inhibition of DPPH free radical generationHighest among tested indazoles[1]
6-Nitroindazole Inhibition of IL-1βPotent inhibitory activity[1]
Indazole Carrageenan-induced paw edemaSignificant, dose-dependent inhibition
5-Aminoindazole Carrageenan-induced paw edemaSignificant, dose-dependent inhibition
6-Nitroindazole Carrageenan-induced paw edemaSignificant, dose-dependent inhibition

These findings suggest that the nitro group at the 6-position contributes significantly to the anti-inflammatory properties of the indazole scaffold. The inhibition of cyclooxygenase-2, cytokines, and free radicals may contribute to the anti-inflammatory effect of these compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Nitro-indazole derivatives

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the nitro-indazole derivatives or the vehicle orally to different groups of rats.

  • Carrageenan Injection: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Anti_Inflammatory_Workflow cluster_workflow Carrageenan-Induced Paw Edema Workflow A Administer nitro-indazole derivatives to rats B Inject carrageenan into hind paw A->B C Measure paw volume at different time points B->C D Calculate percentage inhibition of edema C->D

Caption: Workflow for the in vivo anti-inflammatory activity assay.

IV. Conclusion and Future Directions

The comparative analysis of nitro-indazole derivatives reveals a versatile scaffold with significant therapeutic potential across multiple disease areas. The position of the nitro group is a critical determinant of biological activity, with 6-nitroindazoles showing particular promise in oncology and inflammation, while 5-nitroindazoles are more prominent in the antiparasitic field.

V. References

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances. 2020;10(73):44877-44888. Available at: [Link].

  • New derivatives of 5-nitroindazole with potential antitumor activity. ResearchGate. Available at: [Link].

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021;11(42):26131-26140. Available at: [Link].

  • potent 5-nitroindazole derivatives: Topics by Science.gov. Available at: [Link].

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):2166-2178. Available at: [Link].

  • Antileishmanial activity of 5-nitroindazole derivatives. PeerJ. 2023;11:e16301. Available at: [Link].

  • Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. Universidad San Francisco de Quito USFQ. Available at: [Link].

  • The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. Available at: [Link].

  • Recent Advances in the Development of Indazole-based Anticancer Agents. ResearchGate. Available at: [Link].

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2020;25(18):4299. Available at: [Link].

  • Structures and activities of indazole derivatives 9 u–z. ResearchGate. Available at: [Link].

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. 2023;24(10):8686. Available at: [Link].

  • Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. Pharmaceuticals (Basel). 2024;17(6):755. Available at: [Link].

  • New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity. Il Farmaco. 1989;44(11):1095-107. Available at: [Link].

  • In Vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. 2016;10(9):FF01-FF06. Available at: [Link].

Sources

The Pivotal Interplay of Methyl and Nitro Groups in Indazole Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole nucleus stands as a "privileged scaffold," a versatile framework that consistently yields compounds with significant therapeutic potential.[1][2] The strategic functionalization of this bicyclic heterocycle is a cornerstone of modern drug design. Among the myriad of possible substitutions, the interplay between methyl and nitro groups has proven to be a particularly compelling area of investigation, profoundly influencing the biological activity of the resulting molecules. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of methyl-nitro-indazoles, synthesizing experimental data to illuminate the nuanced effects of substituent positioning on their therapeutic properties. We will delve into their anticancer and antimicrobial activities, explore the synthetic strategies to access specific isomers, and provide detailed experimental protocols for their evaluation.

The Decisive Role of Substituent Positioning: A Tale of Isomers

The biological activity of methyl-nitro-indazoles is not merely a function of the presence of these two groups, but is critically dependent on their precise location on the indazole ring. This positional isomerism dictates the electronic and steric properties of the molecule, which in turn governs its interaction with biological targets.

The Influence of the Nitro Group

The position of the electron-withdrawing nitro group is a primary determinant of the molecule's reactivity and biological function. Studies have shown that the placement of the nitro group can dramatically alter the mutagenic, anticancer, and antileishmanial properties of indazoles.

For instance, early studies on the mutagenic activity of nitro-indazoles in Salmonella typhimurium revealed that a nitro group at the C5 or C6 position generally results in measurable mutagenic activity, whereas C4 or C7 substitution leads to weakly or non-mutagenic compounds.[3] This highlights the importance of the nitro group's electronic influence on the molecule's ability to interact with biological macromolecules.

In the context of anticancer activity, derivatives of 6-nitroindazole have demonstrated notable antiproliferative effects against lung carcinoma cell lines, with IC50 values in the 5–15 μM range.[4] This suggests that the 6-nitro substitution pattern is a favorable motif for cytotoxic compounds. The electronic effects of the nitro group's position also influence the reactivity of other functional groups on the indazole ring. For example, a 5-nitro group, being in a position analogous to a para substituent relative to the C3 position, can more effectively delocalize its electron-withdrawing effect through resonance, enhancing the electrophilicity and reactivity of a substituent at C3 compared to a 6-nitro group.

The Impact of N-Methylation: A Question of Regioselectivity

Methylation of the indazole nitrogen introduces another layer of complexity and opportunity. The indazole ring possesses two nitrogen atoms, N1 and N2, and alkylation can occur at either position, leading to two distinct regioisomers with potentially different biological profiles. The regiochemical outcome of methylation is highly dependent on the reaction conditions, which can be manipulated to favor either the thermodynamically or kinetically controlled product.[5]

Generally, the N1-methylated isomer is the thermodynamically more stable product, while the N2-isomer is often the kinetically favored one.[6] The selective synthesis of these isomers is crucial for systematic SAR studies. For example, the N2-methylated isomer of 3-methyl-6-nitro-1H-indazole is a key intermediate in the synthesis of the anticancer drug Pazopanib.[5]

Studies on the mutagenic activity of methyl-nitro-indazoles have shown that N-methylation can either reduce or dramatically increase mutagenicity depending on the parent nitro-indazole.[3] This underscores the profound impact of the methyl group's position on the biological activity of the scaffold.

Comparative Analysis of Biological Activity

To provide a clear and objective comparison, the following tables summarize the available quantitative data for the biological activities of various methyl-nitro-indazole derivatives.

Anticancer Activity
CompoundCell LineIC50 (µM)Reference
6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivative 11aNCI-H460 (Lung Carcinoma)5-15[4]
6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivative 11bNCI-H460 (Lung Carcinoma)5-15[4]
6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivative 12aNCI-H460 (Lung Carcinoma)5-15[4]
6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivative 12bNCI-H460 (Lung Carcinoma)5-15[4]
N-methyl-nitroimidazoleA549 (Lung Carcinoma)< 16.7[7][8]
N-ethyl-nitroimidazoleA549 (Lung Carcinoma)< 16.7[7][8]
N-methyl-nitroimidazoleMDA-MB-231 (Breast Adenocarcinoma)16.7[7][8]
Indazole derivative 2f4T1 (Breast Cancer)0.23–1.15[9]
Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivative 12aN. gonorrhoeae250[10]
6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivative 13bN. gonorrhoeae62.5[10]
3-chloro-6-nitro-1H-indazole derivative 13Leishmania majorPromising growth inhibitor[11]
1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazoleGram-positive bacteria≤8
1-methyl-4-nitro-5-substituted-1H-imidazole 10H. pylori2
1-methyl-4-nitro-5-substituted-1H-imidazole 11H. pylori2

Causality Behind Experimental Choices and Mechanistic Insights

The choice of synthetic routes and biological assays in SAR studies is driven by the need to systematically probe the influence of structural modifications on biological activity. The synthesis of specific methyl-nitro-indazole isomers, for example, is essential to deconvolute the contributions of the methyl and nitro group positions.

Molecular docking studies can provide valuable insights into the binding modes of these compounds with their biological targets, helping to explain the observed SAR at a molecular level. For instance, docking studies of indazole derivatives with tyrosine kinases have shown that the indazole scaffold can form key hydrogen bond interactions with the hinge region of the kinase domain, while the substituents on the ring can occupy specific hydrophobic pockets, influencing binding affinity and selectivity.[12][13] The position of the nitro group, with its strong electron-withdrawing and hydrogen-bonding capabilities, can significantly impact these interactions.

dot

cluster_SAR Structure-Activity Relationship Logic Methyl & Nitro\nPosition Methyl & Nitro Position Electronic & Steric\nProperties Electronic & Steric Properties Methyl & Nitro\nPosition->Electronic & Steric\nProperties Determines Biological Target\nInteraction Biological Target Interaction Electronic & Steric\nProperties->Biological Target\nInteraction Governs Biological Activity\n(Anticancer, Antimicrobial) Biological Activity (Anticancer, Antimicrobial) Biological Target\nInteraction->Biological Activity\n(Anticancer, Antimicrobial) Dictates cluster_synthesis Regioselective Methylation Workflow 3-Methyl-6-nitro-1H-indazole 3-Methyl-6-nitro-1H-indazole N1-Methylation\n(NaH, THF, CH3I) N1-Methylation (NaH, THF, CH3I) 3-Methyl-6-nitro-1H-indazole->N1-Methylation\n(NaH, THF, CH3I) N2-Methylation\n(DABCO, DMF, (CH3)2CO3) N2-Methylation (DABCO, DMF, (CH3)2CO3) 3-Methyl-6-nitro-1H-indazole->N2-Methylation\n(DABCO, DMF, (CH3)2CO3) 1,3-Dimethyl-6-nitro-1H-indazole\n(Thermodynamic Product) 1,3-Dimethyl-6-nitro-1H-indazole (Thermodynamic Product) N1-Methylation\n(NaH, THF, CH3I)->1,3-Dimethyl-6-nitro-1H-indazole\n(Thermodynamic Product) 2,3-Dimethyl-6-nitro-2H-indazole\n(Kinetic Product) 2,3-Dimethyl-6-nitro-2H-indazole (Kinetic Product) N2-Methylation\n(DABCO, DMF, (CH3)2CO3)->2,3-Dimethyl-6-nitro-2H-indazole\n(Kinetic Product) cluster_MTT MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Test Compounds A->B C Add MTT Reagent & Incubate B->C D Add Solubilization Solution C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 E->F

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of 7-Methyl-5-Nitro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Structured In Vitro Cascade

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of several FDA-approved anticancer agents, including Axitinib and Pazopanib.[1] Its rigid, bicyclic structure provides a versatile framework for engaging with a variety of biological targets. The introduction of a nitro group, particularly in the form of nitroindazoles, has historically yielded compounds with a broad spectrum of biological activities, including potent anticancer, antiparasitic, and antimicrobial effects.[2][3][4][5][6][7] The specific class of 7-methyl-5-nitro-1H-indazole derivatives represents a promising, yet underexplored, area for novel therapeutic development.

This guide provides a comprehensive, field-proven framework for the systematic in vitro evaluation of these novel derivatives. We will move beyond a simple checklist of assays, instead focusing on a logical, tiered cascade designed to build a deep understanding of a compound's biological profile. This approach, progressing from broad phenotypic effects to specific molecular interactions, maximizes data integrity and resource efficiency, allowing researchers to make confident, data-driven decisions in the early stages of drug discovery.

Part 1: Foundational Analysis - Compound Preparation and Initial Characterization

The validity of any in vitro data is fundamentally dependent on the integrity of the test compound. Inaccurate handling, poor solubility, or degradation can lead to misleading and irreproducible results. For indazole derivatives, which can exhibit poor aqueous solubility, establishing a robust solubilization and storage protocol is the mandatory first step.[8]

Protocol 1: Stock Solution Preparation and Handling

Causality: Dimethyl sulfoxide (DMSO) is the standard solvent for solubilizing hydrophobic small molecules for in vitro screening due to its high solubilizing power and miscibility with aqueous culture media. However, DMSO itself can induce cytotoxicity at concentrations typically above 0.5-1%.[9] Therefore, preparing a highly concentrated stock solution (e.g., 10-20 mM) is crucial to ensure the final concentration of DMSO in the assay medium remains negligible and non-interfering.

Step-by-Step Methodology:

  • Equilibration: Allow the vial of solid this compound derivative to reach room temperature before opening. This prevents atmospheric moisture from condensing on the compound.

  • Weighing: Using a calibrated analytical balance, accurately weigh a precise amount of the compound (e.g., 1.75 mg for a target 10 mM stock, assuming a molecular weight of ~175 g/mol ).

  • Solubilization: Add the calculated volume of anhydrous, sterile-filtered DMSO to the solid compound in a sterile microcentrifuge tube. For 1.75 mg, add 1 mL of DMSO to achieve a 10 mM stock.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If full dissolution is not achieved, sonicate the vial in a room temperature water bath for 5-10 minutes. Visually inspect for any remaining particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.

Part 2: Primary Screening - Assessing General Cytotoxicity

The initial goal is to determine whether the derivatives possess cytotoxic or cytostatic activity and to quantify their potency.[10][11] This is achieved by screening against a panel of biologically relevant cancer cell lines. Employing at least two mechanistically distinct assays provides a more complete picture of a compound's effect on cell health.

Experimental Workflow: Primary Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Endpoint Assays cluster_analysis Data Analysis compound Derivative Stock (10 mM in DMSO) treat Treat Cells with Serial Dilutions of Derivative compound->treat cells Seed Cancer Cells in 96-well Plates cells->treat incubate Incubate for 48-72 hours treat->incubate mtt Metabolic Assay (MTT) incubate->mtt ldh Membrane Integrity (LDH) incubate->ldh readout Measure Absorbance (Spectrophotometer) mtt->readout ldh->readout ic50 Calculate IC50 Values readout->ic50

Caption: Workflow for primary cytotoxicity screening of novel derivatives.

Method 1: Metabolic Activity Assay (MTT)

Principle: This colorimetric assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[9] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[12][13][14] The amount of formazan produced is directly proportional to the number of metabolically active cells.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[9][15]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO at the highest concentration used) and untreated control wells.

  • Incubation: Incubate the plate for a defined period (typically 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12][15]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[14][15]

  • Readout: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[12][15] Measure the absorbance at 570-590 nm using a microplate reader.[12][14]

Method 2: Membrane Integrity Assay (LDH Release)

Principle: This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[9][16] The amount of LDH in the supernatant is directly proportional to the number of lysed or damaged cells. This method is complementary to the MTT assay, as it directly measures cell death rather than metabolic inactivation.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a parallel 96-well plate. It is critical to include controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).

  • Supernatant Collection: After the incubation period, centrifuge the plate at ~500 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[16]

  • Reagent Addition: Prepare the LDH assay reagent mixture according to the manufacturer's instructions (typically containing lactate, NAD+, and a tetrazolium salt). Add 50 µL of this mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[16]

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[16]

  • Readout: Measure the absorbance at 490 nm using a microplate reader.[16] The percentage of cytotoxicity is calculated relative to the low and high controls.

Data Presentation: Comparative Cytotoxicity

The primary endpoint for these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that reduces cell viability by 50%.[9][17]

DerivativeCell Line (Cancer Type)MTT IC50 (µM) ± SDLDH Release IC50 (µM) ± SD
Compound A MCF-7 (Breast)8.2 ± 0.910.5 ± 1.3
A549 (Lung)15.6 ± 2.118.9 ± 2.5
Compound B MCF-7 (Breast)> 50> 50
A549 (Lung)42.1 ± 5.5> 50
Doxorubicin MCF-7 (Breast)0.8 ± 0.11.1 ± 0.2
(Positive Control)A549 (Lung)1.2 ± 0.31.5 ± 0.3

Part 3: Mechanistic Elucidation - Uncovering the Mode of Action

Identifying a compound as cytotoxic is only the beginning. The critical next step is to understand its molecular mechanism of action. Given that a significant number of indazole-based drugs function as kinase inhibitors[1][8], investigating this target class is a logical and high-yield starting point.

Method 1: Target-Based Kinase Inhibition Assays

Principle: In vitro biochemical kinase assays directly measure the ability of a compound to interfere with the enzymatic activity of a specific kinase.[18] These assays typically involve incubating the purified kinase enzyme with its substrate and ATP, in the presence and absence of the inhibitor. The amount of phosphorylated substrate is then quantified, often using fluorescence-based methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[19]

Method 2: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method that confirms direct binding of a compound to its target protein within the complex environment of an intact cell or cell lysate.[20][21] The principle relies on ligand-induced thermal stabilization: when a ligand binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[22][23] By heating cell lysates to a range of temperatures and then quantifying the amount of soluble target protein remaining, one can generate a "melting curve." A shift in this curve to a higher temperature in the presence of a compound is strong evidence of direct target engagement.[21][22][23]

Sources

A Researcher's Guide to Evaluating Off-Target Effects: The Case of 7-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Quest for Specificity

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a vast range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound 7-methyl-5-nitro-1H-indazole represents a novel entity within this esteemed chemical class. As with any new chemical probe, a thorough investigation of its biological activity is not merely a suggestion but a scientific imperative. The central challenge lies in distinguishing between desired on-target effects and confounding off-target interactions.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for key validation assays, and compare its hypothetical performance with established alternatives, thereby offering a blueprint for the meticulous characterization of any novel chemical probe.

The Kinase Family: A Probable Target Space for Indazole Derivatives

Given the extensive literature on indazole-based compounds as potent modulators of protein kinases, it is a logical starting point to hypothesize that this compound may also exhibit activity within this target class.[4][5][6] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[7][8] For instance, Pazopanib, an approved anti-cancer therapeutic, is a multi-kinase inhibitor built upon a 3-methyl-6-nitro-1H-indazole core, targeting key angiogenic kinases like VEGFR and PDGFR.[3]

Comparative Kinase Selectivity: A Hypothetical Profile

To illustrate the process of evaluating cross-reactivity, let's consider a hypothetical scenario where this compound ("Compound X") is screened against a panel of kinases and compared to a known multi-kinase inhibitor, Axitinib, which also contains an indazole core. The goal is to determine the selectivity of Compound X for its primary target(s) versus other kinases.

Kinase TargetCompound X (% Inhibition at 1 µM)Axitinib (IC50 in nM)
VEGFR2 95% 0.2
VEGFR185%0.1
VEGFR380%0.1-0.3
PDGFRβ75%1.6
c-Kit60%1.7
Aurora A25%-
CDK2/cyclin A15%-
PLK110%-
SRC5%-
This table presents hypothetical data for "Compound X" to illustrate a selectivity profile. Data for Axitinib is sourced from publicly available information for comparative purposes.[6]

In this hypothetical example, Compound X shows potent inhibition of VEGFR2, its likely primary target. However, it also demonstrates significant activity against other related kinases (VEGFR1, VEGFR3, PDGFRβ, and c-Kit), suggesting a multi-targeted profile. The lower inhibition of unrelated kinases like Aurora A, CDK2, and PLK1 indicates a degree of selectivity. This initial screening provides a roadmap for more in-depth quantitative analysis, such as determining the IC50 values for the most potently inhibited kinases.

Experimental Protocols for Assessing Cross-Reactivity

The trustworthiness of a chemical probe is built upon a foundation of rigorous and reproducible experimental data. The following protocols describe two essential assays for characterizing the selectivity of a compound like this compound.

In Vitro Kinase Selectivity Profiling (Luminescence-Based Assay)

This protocol describes a common method to quantify the inhibitory activity of a compound against a large panel of protein kinases. The assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

Causality Behind Experimental Choices:

  • Broad Kinase Panel: Screening against a diverse panel of kinases is crucial to identify both expected and unexpected off-target interactions.[8][9]

  • Luminescence Detection: This method offers high sensitivity and a wide dynamic range, making it suitable for high-throughput screening.[7]

  • Staurosporine Control: Staurosporine is a non-selective kinase inhibitor used as a positive control to ensure the assay is performing correctly.[7]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to generate a dose-response curve. A typical starting concentration for the dilution series is 1 mM.

    • Include a DMSO-only control (vehicle).

  • Kinase Reaction Setup:

    • In a 384-well white, opaque plate, add 25 nL of each diluted compound or DMSO control.

    • Prepare a reaction mixture containing the specific kinase, its corresponding substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The optimal concentrations should be empirically determined for each kinase.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then uses the newly synthesized ATP to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

While in vitro assays are essential, it is crucial to confirm that the compound engages its target within the complex environment of a living cell.[12][13] CETSA is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding.[14][15][16]

Causality Behind Experimental Choices:

  • Intact Cells: Using intact cells accounts for factors like cell permeability and potential metabolism of the compound, providing a more physiologically relevant measure of target engagement.[14][16]

  • Thermal Denaturation: The principle that ligand binding increases the thermal stability of a protein is a direct biophysical measure of interaction.[13][15]

  • Western Blotting/Mass Spectrometry: These methods allow for the specific detection and quantification of the target protein remaining in the soluble fraction after heat treatment.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to approximately 80% confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be 40°C to 70°C.

    • Include an unheated control sample.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein in the soluble fraction using Western blotting with a target-specific antibody or by mass spectrometry.

    • Also, analyze the levels of a known off-target and a non-binding control protein to assess selectivity.

  • Data Interpretation:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct target engagement.

Visualizing Workflows and Pathways

Clear visual representations are essential for understanding complex biological processes and experimental designs.

G cluster_0 VEGFR Signaling Pathway cluster_1 Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Indazole This compound Indazole->VEGFR2 Inhibits (Hypothesized) RAS RAS PLCg->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.

G cluster_0 Kinase Selectivity Profiling Workflow A Prepare Compound Dilution Series B Dispense into 384-well Plate A->B C Add Kinase Panel & Incubate B->C D Initiate Reaction (Add ATP/Substrate) C->D E Stop Reaction & Deplete ATP D->E F Generate Luminescence E->F G Read Plate & Acquire Data F->G H Analyze Data: IC50 Determination G->H

Caption: Workflow for in vitro kinase selectivity profiling.

G cluster_0 CETSA Workflow A Treat Intact Cells with Compound B Heat Aliquots to a Range of Temperatures A->B C Lyse Cells B->C D Centrifuge to Separate Soluble & Insoluble Fractions C->D E Collect Supernatant (Soluble Proteins) D->E F Quantify Target Protein (e.g., Western Blot) E->F G Generate & Analyze Thermal Shift Curves F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion: A Commitment to Scientific Rigor

References

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  • Guesmi, F., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports. Available from: [Link]

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  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry. Available from: [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1 H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed. Available from: [Link]

  • Moore, P. K., et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology. Available from: [Link]

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  • van der Meer, T., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal. Available from: [Link]

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A Comparative Benchmarking Guide: Evaluating 7-Methyl-5-Nitro-1H-Indazole Against Established Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Quest for Selective NOS Inhibition

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the structural basis of a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a vast range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[2] Within this class, nitroindazoles have emerged as particularly compelling molecules, often exhibiting potent and, in some cases, highly selective inhibitory effects on key enzymatic targets.[3]

A critical area of investigation for nitroindazoles is the inhibition of Nitric Oxide Synthases (NOS), a family of enzymes responsible for the production of nitric oxide (NO).[4] NO is a pivotal signaling molecule, but its overproduction by the neuronal (nNOS) and inducible (iNOS) isoforms is implicated in the pathophysiology of neurodegenerative diseases, neuropathic pain, and chronic inflammation.[5][6][7] Consequently, the development of isoform-selective NOS inhibitors is a significant therapeutic goal.

This guide focuses on 7-methyl-5-nitro-1H-indazole , a derivative for which the biological activity is not yet extensively characterized. Drawing from the well-established inhibitory profile of its close structural analog, 7-nitroindazole (7-NI), a selective inhibitor of neuronal nitric oxide synthase (nNOS), we postulate that this compound may also target this enzyme.[2][8][9] This document provides a comprehensive framework for benchmarking the inhibitory potential of this compound against known nNOS inhibitors, detailing the scientific rationale, experimental protocols, and data interpretation necessary for a rigorous comparative analysis.

The Target: Neuronal Nitric Oxide Synthase (nNOS) Signaling

Neuronal NOS (nNOS or NOS-1) is a calcium/calmodulin-dependent enzyme primarily found in neuronal tissue.[6] It catalyzes the five-electron oxidation of L-arginine to produce L-citrulline and nitric oxide. This NO can then diffuse to adjacent cells, where it activates its primary receptor, soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and downstream signaling events.[10] Inhibitors like 7-nitroindazole are thought to act competitively at the enzyme's active site, preventing the synthesis of NO and thereby modulating these pathways.[4]

NOS_Pathway L_Arginine L-Arginine nNOS_active nNOS (Ca2+/Calmodulin) L_Arginine->nNOS_active Substrate NO Nitric Oxide (NO) nNOS_active->NO L_Citrulline L-Citrulline nNOS_active->L_Citrulline Inhibitor This compound (Putative Inhibitor) Inhibitor->nNOS_active Inhibition sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation Physiological_Effects Downstream Physiological Effects PKG->Physiological_Effects In_Vitro_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Prep_Inhibitor 1. Prepare serial dilutions of 7-Me-5-NO2-Indazole & Controls Mix_Reagents 3. Combine buffer, cofactors, inhibitor, and L-Arginine in a 96-well plate Prep_Inhibitor->Mix_Reagents Prep_Enzyme 2. Prepare nNOS enzyme and reaction buffer Start_Reaction 4. Initiate reaction by adding purified nNOS enzyme Prep_Enzyme->Start_Reaction Mix_Reagents->Start_Reaction Incubate 5. Incubate at 37°C for a defined period (e.g., 60 min) Start_Reaction->Incubate Add_Griess 6. Add Griess Reagents I & II to each well to stop the reaction and initiate color development Incubate->Add_Griess Incubate_Color 7. Incubate at room temperature (15 min, protected from light) Add_Griess->Incubate_Color Read_Absorbance 8. Measure absorbance at 540 nm using a microplate reader Incubate_Color->Read_Absorbance Std_Curve 9. Generate Nitrite Standard Curve Read_Absorbance->Std_Curve Calc_IC50 10. Calculate % Inhibition and determine IC50 values using non-linear regression Std_Curve->Calc_IC50

Caption: Workflow for the in vitro nNOS enzymatic assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound, 7-nitroindazole, and L-NAME in DMSO.

    • Perform serial dilutions in NOS Assay Buffer to create a range of concentrations for testing (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the assay should be ≤1%.

    • Prepare a nitrite standard curve (e.g., 1 µM to 100 µM) using sodium nitrite in NOS Assay Buffer.

    • Prepare the nNOS reaction mixture containing NOS Assay Buffer, NOS Cofactors (NADPH, FAD, FMN, BH4), and L-Arginine substrate, according to a commercial kit protocol (e.g., from Cayman Chemical or Sigma-Aldrich). [11]

  • Assay Procedure:

    • To the wells of a 96-well microplate, add 5 µL of the diluted inhibitor solutions or vehicle control (DMSO in buffer).

    • Add 85 µL of the nNOS reaction mixture to each well.

    • Initiate the enzymatic reaction by adding 10 µL of purified recombinant nNOS enzyme to each well (except for 'no enzyme' blanks).

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Terminate the reaction and begin color development by adding 50 µL of Griess Reagent I (e.g., sulfanilamide in acid) to each well, followed by 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine). [10][12] * Incubate the plate for 15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all sample and standard readings.

    • Plot the absorbance of the nitrite standards versus their concentration and perform a linear regression to generate a standard curve.

    • Convert the absorbance values of the experimental wells to nitrite concentration using the standard curve.

    • Calculate the percentage of nNOS inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter logistic fit) to determine the IC50 value.

Protocol 2: Cell-Based NO Production Assay

This protocol assesses the ability of the test compound to inhibit NO production in intact neuronal cells (e.g., SH-SY5Y or PC-12 cell lines, stimulated to express nNOS), providing a more physiologically relevant measure of efficacy.

Methodology:

  • Cell Culture and Plating:

    • Culture a suitable neuronal cell line in appropriate media.

    • Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • If necessary, treat cells with differentiation agents (e.g., retinoic acid for SH-SY5Y) to induce a more mature neuronal phenotype and enhance nNOS expression.

  • Compound Treatment and Stimulation:

    • Remove the culture medium and replace it with fresh, low-serum or serum-free medium containing serial dilutions of the test compounds (this compound and controls).

    • Pre-incubate the cells with the compounds for 1-2 hours.

    • Induce nNOS activity by treating the cells with a calcium ionophore (e.g., A23187 or ionomycin) to increase intracellular calcium levels.

  • Nitrite Quantification:

    • After a defined stimulation period (e.g., 30-60 minutes), carefully collect the cell culture supernatant from each well.

    • Quantify the nitrite concentration in the supernatant using the Griess reaction as described in Protocol 1 (steps 3 and 4).

  • Cell Viability Assay (Parallel Plate):

    • To ensure that the observed reduction in NO production is not due to cytotoxicity, a parallel plate should be set up and treated identically.

    • Following treatment, assess cell viability using a standard method such as an MTT or PrestoBlue™ assay.

Conclusion and Future Directions

This guide outlines a rigorous, scientifically grounded framework for the initial characterization and benchmarking of this compound as a putative nNOS inhibitor. The proposed experiments will generate crucial data on its in vitro potency and cellular efficacy, allowing for a direct comparison with the established selective inhibitor 7-nitroindazole and the non-selective inhibitor L-NAME.

Positive results from these assays—specifically, a low micromolar or high nanomolar IC50 value against nNOS and confirmed activity in a neuronal cell model without significant cytotoxicity—would establish this compound as a promising lead compound. Subsequent studies should then focus on determining its selectivity against the other NOS isoforms (eNOS and iNOS) to fully characterize its pharmacological profile and therapeutic potential for treating neurodegenerative disorders and other conditions linked to excessive NO production.

References

  • Jubie, S., et al. (2016). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC - PubMed Central. [Link]

  • O'Dell, T. J., et al. (1996). 7-Nitro Indazole, a Selective Neuronal Nitric Oxide Synthase Inhibitor in Vivo, Impairs Spatial Learning in the Rat. PubMed. [Link]

  • Synapse. (2024). What are nNOS inhibitors and how do they work?. Patsnap. [Link]

  • Wikipedia. (n.d.). 7-Nitroindazole. Wikipedia. [Link]

  • Schulz, J. B., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. PubMed. [Link]

  • SBS Genetech. (n.d.). L-NAME (eNOS Inhibitor). SBS Genetech. [Link]

  • Cignarella, A., et al. (1999). Novel inhibitors of neuronal nitric oxide synthase. PubMed. [Link]

  • Carreira, M. C., et al. (2011). The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy. PubMed Central. [Link]

  • Hideshima, T., et al. (2008). The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma. PNAS. [Link]

  • Li, H., et al. (2007). Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. PubMed Central. [Link]

  • Liu, Y., et al. (2016). Overview of fundamental study of pazopanib in cancer. PMC - NIH. [Link]

  • Synapse. (2024). What are NOS inhibitors and how do they work?. Patsnap. [Link]

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  • Pfeiffer, S., et al. (1994). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). PubMed. [Link]

  • ResearchGate. (n.d.). Structural overview of a pazopanib derivative bound to the kinase.... ResearchGate. [Link]

  • Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. AACR Journals. [Link]

  • World Scientific Publishing. (2022). A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase Inhibitor. World Scientific Publishing. [Link]

  • PLOS. (2021). Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects. PLOS. [Link]

  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [Link]

  • Merck Millipore. (n.d.). Nitric Oxide Synthase Assay Kit, Colorimetric. Merck Millipore. [Link]

  • Oxford Academic. (2023). 28 Nitric oxide synthase (NOS) activity assay: determination of produced NADP+. Oxford Academic. [Link]

  • Wood, J. M., et al. (2013). Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Inhibitory curves and IC50 values for the reference compound axitinib.... ResearchGate. [Link]

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  • PubMed. (2001). Synthesis and biological properties of new 5-nitroindazole derivatives. PubMed. [Link]

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  • Scientific Reports. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Nature. [Link]

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Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 7-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a fundamental cornerstone of safety and efficacy. The isomeric purity of a compound—the exact arrangement of its atoms—can dramatically influence its pharmacological and toxicological profile.[1][2] This guide offers an in-depth, objective comparison of analytical methodologies for assessing the isomeric purity of 7-methyl-5-nitro-1H-indazole, a key building block in contemporary medicinal chemistry. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The Critical Importance of Isomeric Purity

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[1] For a substituted indazole like this compound, constitutional isomers—where the methyl and nitro groups are positioned differently on the indazole ring—are of primary concern. These subtle structural variations can lead to significant differences in a molecule's interaction with biological targets.[3] An undesired isomer can be an inactive bystander at best, or a toxic impurity at worst.[2] Therefore, robust analytical methods to separate and quantify these isomers are essential for ensuring the quality and safety of the final drug product.[4]

Potential Isomeric Impurities in the Synthesis of this compound

The synthesis of this compound can potentially yield several constitutional isomers. The specific isomers formed will depend on the synthetic route employed. For instance, the nitration of 7-methyl-1H-indazole can result in the formation of other nitro-substituted isomers. Understanding the potential isomeric byproducts is the first step in developing a robust analytical method for their detection and quantification.

Some of the key potential constitutional isomers of this compound include:

  • 4-methyl-5-nitro-1H-indazole

  • 6-methyl-5-nitro-1H-indazole

  • 7-methyl-4-nitro-1H-indazole

  • 7-methyl-6-nitro-1H-indazole

The physicochemical properties of these isomers, such as their polarity, boiling point, and spectroscopic characteristics, will dictate the most suitable analytical technique for their separation and analysis.

Comparative Analysis of Analytical Methodologies

The primary analytical techniques for assessing the isomeric purity of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and is suited to different aspects of purity analysis.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase based on polarity.Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase based on boiling point and polarity.The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.
Advantages Wide applicability to non-volatile and thermally labile compounds, robust and reproducible, versatile for both quantitative and preparative work.[5][6]High separation efficiency and resolution, fast analysis times for volatile compounds, sensitive detectors available (e.g., FID, MS).[5][6]Absolute quantification without the need for a specific reference standard for each isomer, provides structural information, non-destructive.[7][8][9]
Limitations May require extensive method development for baseline separation of closely related isomers, higher cost of solvents.[6]Limited to volatile and thermally stable compounds (derivatization may be required), potential for thermal degradation of the analyte.[5]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures, requires more expensive instrumentation.
Best Suited For Routine quality control, purity assays of the bulk drug substance, and analysis of non-volatile impurities.[10]Analysis of volatile impurities, residual solvents, and thermally stable isomers.Absolute purity determination of the main component, quantification of major isomers when reference standards are unavailable.[1][11]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the analysis of this compound using HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying isomers of this compound. A reversed-phase method using a C18 column is generally effective for separating compounds with moderate polarity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Vortex & Sonicate B->C D Filter (0.45 µm) C->D E Transfer to Vial D->E F Inject into HPLC E->F G Separation on C18 Column F->G H UV Detection G->H I Integrate Peaks H->I J Identify & Quantify I->J K Generate Report J->K GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Derivatize (Optional) B->C D Transfer to Vial C->D E Inject into GC D->E F Separation on Capillary Column E->F G Mass Spectrometry Detection F->G H Extract Ion Chromatograms G->H I Analyze Mass Spectra H->I J Quantify & Identify I->J qNMR_Logic cluster_inputs Experimental Inputs cluster_measurement NMR Measurement cluster_calculation Purity Calculation Analyte Analyte (this compound) Weight_A Accurate Weight of Analyte Analyte->Weight_A Standard Internal Standard (e.g., Maleic Anhydride) Weight_S Accurate Weight of Standard Standard->Weight_S NMR_Spec Acquire ¹H NMR Spectrum Weight_A->NMR_Spec Weight_S->NMR_Spec Integration Integrate Analyte & Standard Signals NMR_Spec->Integration Formula Purity Formula Integration->Formula Purity Isomeric Purity (%) Formula->Purity

Sources

Efficacy of 7-Methyl-5-Nitro-1H-Indazole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide provides a comprehensive technical overview of a specific, yet underexplored, subclass: 7-methyl-5-nitro-1H-indazole derivatives. While direct comparative studies on this particular scaffold are nascent, this document will synthesize available data on related nitro-indazole compounds, propose a strategic approach for efficacy evaluation, and provide detailed experimental protocols to empower researchers in this promising area of drug discovery.

The Rationale for Investigating this compound Derivatives

The strategic placement of substituents on the indazole ring is a well-established principle for fine-tuning pharmacological activity. The introduction of a nitro group, for instance, is a common strategy in the design of antimicrobial and anticancer agents, often enhancing their therapeutic potential.[6][7] The position of this nitro group is critical; for example, 7-nitroindazole is a known inhibitor of nitric oxide synthase (NOS), exhibiting antinociceptive and neuroprotective properties.[8]

The addition of a methyl group at the 7-position can also significantly influence the molecule's properties. This substitution can impact the compound's metabolic stability, solubility, and binding affinity to its biological target. While the direct biological effects of the 7-methyl-5-nitro combination are yet to be extensively documented, the known activities of related nitro-indazoles suggest a strong potential for these derivatives as inhibitors of protein kinases or other key enzymes in cellular signaling pathways.[2]

Proposed Strategy for Efficacy Comparison

Given the limited direct comparative data, a systematic approach is proposed for the synthesis and evaluation of a focused library of this compound derivatives. This strategy involves the synthesis of a core scaffold and subsequent derivatization at key positions, followed by a tiered screening process to identify lead compounds.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action & In Vivo Studies Start Synthesis of This compound Core Derivatization Derivatization at N1 and C3 positions Start->Derivatization Primary_Screening Primary Screening: Broad-spectrum kinase panel or cell-based proliferation assays Derivatization->Primary_Screening Test Library Secondary_Screening Secondary Screening: IC50 determination on hit kinases or cancer cell lines Primary_Screening->Secondary_Screening MoA Mechanism of Action Studies: Western blot, apoptosis assays, etc. Secondary_Screening->MoA Lead Candidates In_Vivo In Vivo Efficacy Studies: Xenograft models MoA->In_Vivo

Figure 1: Proposed workflow for the evaluation of this compound derivatives.

Hypothetical Efficacy Data of Novel Derivatives

To illustrate the potential outcomes of the proposed screening strategy, the following table presents hypothetical data for a series of this compound derivatives. This data is for illustrative purposes only and is not based on published experimental results.

Compound IDR1-Substituent (at N1)R2-Substituent (at C3)Target Kinase IC50 (nM)A549 Cell Line IC50 (µM)K562 Cell Line IC50 (µM)
SMN-1 HH>10,000>100>100
SMN-2 MethylH85025.315.8
SMN-3 EthylH62018.910.2
SMN-4 HPhenyl150045.132.7
SMN-5 MethylPhenyl755.22.1
SMN-6 Methyl4-Fluorophenyl422.81.5
SMN-7 Methyl3-Aminophenyl988.74.3

Key Experimental Protocols

The following are detailed protocols for essential assays in the evaluation of this compound derivatives, adapted from established methodologies for similar compounds.[9][10]

Protocol 1: MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate human cancer cell lines (e.g., A549, K562) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection of Phosphorylation: Detect the level of substrate phosphorylation using a suitable method, such as a phosphospecific antibody in an ELISA format or a radiometric assay using ³²P-ATP.

  • Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits kinase activity by 50%.

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of other indazole derivatives, 7-methyl-5-nitro-1H-indazoles could potentially exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis.[9]

G cluster_0 Potential Targets cluster_1 Downstream Signaling Kinase Protein Kinase (e.g., VEGFR, EGFR, Pim) Proliferation Cell Proliferation Kinase->Proliferation Inhibits Survival Cell Survival Kinase->Survival Inhibits Apoptosis Apoptosis Kinase->Apoptosis Promotes Indazole 7-Methyl-5-Nitro- 1H-Indazole Derivative Indazole->Kinase Inhibition

Figure 2: Hypothetical mechanism of action for this compound derivatives.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. While direct comparative efficacy data is currently lacking, the known biological activities of related nitro- and methyl-substituted indazoles provide a strong rationale for their investigation. The systematic approach to synthesis and screening outlined in this guide, coupled with established experimental protocols, offers a clear path forward for researchers to unlock the therapeutic potential of this intriguing class of compounds. The insights gained from such studies will be invaluable in the ongoing effort to develop more effective and targeted therapies for a range of diseases.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

  • 7-Bromo-1-methyl-5-nitro-1H-indazole. PubChem.

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • New derivatives of 5-nitroindazole with potential antitumor activity. ResearchGate.

  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters.

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  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. OUCI.

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  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI.

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Sources

A Head-to-Head Comparison of Methyl-Nitro-Indazole Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The methyl-nitro-indazole scaffold is a cornerstone in medicinal chemistry and drug development, serving as a pivotal intermediate in the synthesis of numerous pharmacologically active compounds.[1] Its prominence is exemplified by its role as a key building block for Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[1] The precise placement of both the methyl and nitro groups on the indazole core is critical, as it profoundly influences the molecule's physicochemical properties and biological activity. Consequently, the regioselective synthesis of these derivatives is a subject of considerable importance.

This guide provides an in-depth, head-to-head comparison of the primary synthetic strategies for preparing methyl-nitro-indazoles. We will move beyond simple procedural lists to explore the mechanistic rationale behind these methods, offering field-proven insights to guide your experimental choices. This document is designed for researchers, scientists, and drug development professionals seeking to navigate the synthetic landscape of this vital heterocyclic system.

Core Synthetic Strategies: An Overview

The synthesis of methyl-nitro-indazoles can be broadly categorized into three main approaches: the functionalization of a pre-existing indazole core, or the de novo construction of the bicyclic system from acyclic or monocyclic precursors.

  • Strategy A: N-Methylation of Nitro-Indazoles. This is arguably the most common and extensively studied route. It begins with a commercially available or synthesized nitro-indazole, followed by the introduction of a methyl group onto one of the ring's nitrogen atoms. The primary challenge and key focus of this strategy is controlling the regioselectivity of the methylation (N1 vs. N2).

  • Strategy B: Nitration of Methyl-Indazoles. This approach reverses the order of functionalization. It starts with a methyl-indazole and introduces a nitro group onto the benzene ring via electrophilic aromatic substitution. Here, the challenge lies in controlling the position of nitration.

  • Strategy C: De Novo Ring Synthesis. This strategy builds the methyl-nitro-indazole core from the ground up. Common methods include the diazotization of substituted anilines or the cyclization of arylhydrazones. These routes offer the advantage of installing the desired substituents from the outset.

cluster_0 General Synthetic Strategies A Strategy A: N-Methylation of Nitro-Indazole Target Methyl-Nitro-Indazole A->Target B Strategy B: Nitration of Methyl-Indazole B->Target C Strategy C: De Novo Ring Synthesis C->Target

Caption: High-level overview of the three primary synthetic pathways.

Strategy A: N-Methylation of Nitro-Indazoles

Direct methylation of a nitro-indazole is a powerful method, but its outcome is highly dependent on the reaction conditions. The indazole anion, formed upon deprotonation, is ambident, with nucleophilic character at both N1 and N2. The resulting ratio of N1 to N2 methylated products is dictated by a delicate interplay of steric and electronic factors, governed by the choice of base, solvent, methylating agent, and the position of the nitro group.[2][3]

Causality Behind Experimental Choices: N1 vs. N2 Selectivity

The regioselectivity of N-alkylation is often a classic case of thermodynamic versus kinetic control.

  • Thermodynamic Control (N1-Alkylation): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2] Reactions that allow for equilibration, often under basic conditions with a non-bulky alkylating agent, tend to favor the N1-substituted product.[2]

  • Kinetic Control (N2-Alkylation): The N2 lone pair is often considered more sterically accessible, making it the site of initial, kinetically favored attack under certain conditions, particularly in neutral or acidic media.[4][5]

The position of the electron-withdrawing nitro group also plays a crucial role. For instance, 5-nitroindazole predominantly yields the N1-methyl derivative under neutral conditions, whereas 4-, 6-, and 7-nitroindazoles favor the formation of N2-methyl products.[4] This is due to the influence of the nitro group on the electron density and acidity of the N-H protons.

cluster_conditions Reaction Conditions cluster_products Regioselective Products Base Basic Conditions (e.g., NaH, K2CO3) N1 N1-Methyl-Indazole (Thermodynamic Product) Base->N1 Often Favors Equilibration Acid Acidic Conditions (e.g., H2SO4) N2 N2-Methyl-Indazole (Kinetic Product) Acid->N2 Favors Neutral Neutral Conditions (e.g., heat) Neutral->N2 Often Favors (Substrate Dependent)

Caption: Influence of reaction conditions on N-methylation regioselectivity.

Head-to-Head Comparison of N-Methylation Protocols
Method Methylating Agent Conditions Typical Selectivity Advantages Disadvantages
Method A1: Classical Basic Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)NaH in anhydrous THFN1-selective for many substrates[6]High yields, well-establishedUse of highly toxic/volatile methylating agents; NaH is pyrophoric.
Method A2: Green Basic Dimethyl carbonate (DMC)Organic base (e.g., DABCO, DBU) in DMFN2-selective for 3-methyl-6-nitro-1H-indazole[6][7]DMC is non-toxic and environmentally benign; safer operation.Requires higher temperatures (reflux); may require longer reaction times.[7]
Method A3: Acidic Trimethyl orthoformate (TMO)H₂SO₄ (catalytic), refluxHighly N2-selective[5]Excellent regioselectivity for N2 product; avoids strong bases.Low yields reported for some substrates due to quaternarization.[5]
Method A4: Neutral Methyl iodide (CH₃I)Heat in a sealed tubeN2-selective for 6-nitro-1H-indazole[3]Simple conditions (no base/acid)Requires high temperatures and sealed vessel; potential for side products.[3]
Experimental Protocol: N1-Methylation using NaH/CH₃I (Method A1)

This protocol describes the N1-methylation of 3-methyl-6-nitro-1H-indazole.[6]

  • Preparation: To a stirred solution of 3-methyl-6-nitro-1H-indazole (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add sodium hydride (60% dispersion in oil, 1.2 equiv) portion-wise at 0 °C.

  • Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the indazolide anion.

  • Methylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the N1-methylated product.[6]

Experimental Protocol: N2-Methylation using DMC/DABCO (Method A2)

This protocol details a greener approach for the N2-methylation of 3-methyl-6-nitro-1H-indazole.[6][7]

  • Preparation: Dissolve 3-methyl-6-nitro-1H-indazole (1.0 equiv) and triethylenediamine (DABCO, 1.0 equiv) in N,N-dimethylformamide (DMF).

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes. Slowly add dimethyl carbonate (1.2 equiv) dropwise.

  • Reaction: Heat the reaction system to reflux temperature and continue stirring for approximately 6-20 hours, monitoring by TLC.[6][7]

  • Work-up: After completion, cool the mixture to room temperature. Add water to precipitate the product.

  • Purification: Collect the solid product by filtration and dry to obtain the N2-methylated product.[6]

Strategy B: Nitration of Methyl-Indazoles

This strategy is less common than N-methylation, primarily due to challenges in controlling the regioselectivity of the electrophilic nitration on the electron-rich bicyclic system. The directing effects of the fused benzene ring, the pyrazole moiety, and the existing methyl group can lead to mixtures of constitutional isomers, complicating purification. Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are typically employed, but the specific outcome is highly substrate-dependent.

Strategy C: De Novo Ring Synthesis

Constructing the ring system with the required substituents already in place is a highly effective strategy that circumvents the regioselectivity issues of post-functionalization.

Method C1: Diazotization of o-Toluidines

This is a classic and robust method for forming the indazole ring. It involves the diazotization of a suitably substituted o-toluidine (an aniline with a methyl group at the ortho position) followed by intramolecular cyclization.[8]

Causality Behind the Method: The reaction begins with the formation of a diazonium salt from the primary amine using nitrous acid (generated in situ from NaNO₂ and a strong acid).[9] The resulting diazonium cation is a potent electrophile. The adjacent methyl group, however, does not directly participate. Instead, the reaction proceeds through a mechanism where the diazonium group is lost as N₂, and the ring closure occurs spontaneously. The reaction is typically left to stand for several days to allow for the slow cyclization process.[8]

Experimental Protocol: Synthesis of 5-Nitro-1H-indazole (Method C1)

This protocol is adapted from a procedure in Organic Syntheses.[8]

  • Preparation: Dissolve 2-amino-5-nitrotoluene (1.0 equiv) in glacial acetic acid in a large flask equipped with a mechanical stirrer.

  • Diazotization: Add a solution of sodium nitrite (1.0 equiv) in water all at once while ensuring the temperature does not exceed 25 °C. Stir for 15 minutes to complete diazotization.

  • Cyclization: Allow the solution to stand at room temperature for 3 days.

  • Work-up: Concentrate the solution under reduced pressure. Add water to the residue and stir to form a slurry.

  • Purification: Filter the crude product, wash thoroughly with cold water, and dry. Recrystallize the crude material from boiling methanol with decolorizing charcoal to yield pure 5-nitro-1H-indazole as pale yellow needles.[8]

Method C2: Cyclization of Arylhydrazones

A more modern and versatile approach involves the intramolecular nucleophilic aromatic substitution (SNAr) of arylhydrazones.[10][11] This method is particularly effective for synthesizing N1-aryl substituted methyl-nitro-indazoles.

Causality Behind the Method: The synthesis begins with the condensation of a hydrazine with an ortho-haloaryl ketone or aldehyde (e.g., 2-fluoro-5-nitroacetophenone). The resulting arylhydrazone is then treated with a base. The base deprotonates the N-H proton, creating a potent nucleophile that attacks the electron-deficient aromatic ring at the carbon bearing the halogen. The presence of the strong electron-withdrawing nitro group is crucial as it activates the ring towards nucleophilic attack, facilitating the SNAr cyclization.[10]

Start 2-Fluoro-5-nitroacetophenone + Arylhydrazine Step1 Condensation Start->Step1 Intermediate Arylhydrazone Intermediate Step1->Intermediate Step2 Base-mediated Deprotonation (e.g., K2CO3) Intermediate->Step2 Anion Anionic Intermediate Step2->Anion Step3 Intramolecular SNAr (Ring Closure) Anion->Step3 Product 1-Aryl-3-methyl-5-nitro-1H-indazole Step3->Product

Caption: Workflow for the Arylhydrazone Cyclization Method (SNAr).

Experimental Protocol: Synthesis of 3-Methyl-5-nitro-1H-indazole (Method C2)

This protocol describes a two-step synthesis via an arylhydrazone intermediate.[10]

  • Hydrazone Formation: To a stirred solution of 2-fluoro-5-nitroacetophenone (1.0 equiv) in DMF, add hydrazine hydrate (NH₂NH₂·H₂O, 3.0 equiv) at room temperature.

  • Reaction Monitoring: Stir the solution at room temperature for 2 hours, monitoring for complete consumption of the starting ketone by TLC.

  • Work-up: Add the crude mixture to water and extract with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with water and saturated aqueous NaCl, dry over MgSO₄, filter, and concentrate under vacuum to give the pure 3-methyl-5-nitro-1H-indazole.[10] A one-pot version of this reaction can also be performed where a base is added after hydrazone formation to induce cyclization without isolating the intermediate.[10]

Final Comparative Analysis

Strategy Key Advantage Key Disadvantage Best Suited For...
A: N-Methylation High yields and well-understood regiochemical control through careful selection of reagents and conditions.[4][5][6]Requires access to the correct nitro-indazole starting material; regioselectivity can be challenging.Synthesizing specific N1- or N2-methyl isomers when the parent nitro-indazole is readily available.
B: Nitration Potentially straightforward single-step functionalization.Often poor regioselectivity, leading to difficult-to-separate isomeric mixtures.Situations where a specific methyl-indazole isomer is available and its nitration pattern is known and selective.
C: De Novo Synthesis Excellent control over the final substitution pattern by design; avoids regioselectivity issues.[8][10]Can involve multi-step sequences; starting materials may be more complex or expensive.Unambiguous synthesis of complex or N1-substituted derivatives and for building libraries with diverse substitution patterns.

Conclusion

The synthesis of methyl-nitro-indazoles offers a rich landscape of chemical strategies, each with its own set of strengths and weaknesses. The choice of method is not arbitrary but is a strategic decision based on the desired final structure, the availability of starting materials, and the required scale of the synthesis.

  • For targeted synthesis of a specific N1- or N2-methyl isomer from a known nitro-indazole, Strategy A (N-Methylation) is often the most direct path. The use of greener reagents like dimethyl carbonate is a significant advancement in this area.[6][7]

  • For building the core structure with unambiguous regiochemistry, especially for N-substituted derivatives, Strategy C (De Novo Synthesis) via arylhydrazone cyclization or classical diazotization provides a powerful and reliable solution.[8][10]

By understanding the causality behind the reaction conditions and the mechanisms at play, researchers can make informed decisions to efficiently and selectively access the precise methyl-nitro-indazole isomers required for their drug discovery and development programs.

References

  • Elks, J., Elliott, D. F., & Hems, B. A. (1944). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Gondela, S. K., & Tummala, R. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 663. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound. Google Patents.
  • O'Sullivan, S., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2194–2204. Retrieved from [Link]

  • IDR@NITK. (2020). Transition-Metal-Catalyzed Syntheses of Indazoles. IDR@NITK. Retrieved from [Link]

  • Wu, G., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6285. Retrieved from [Link]

  • Chemistry. (2017). Efficient and Selective N-Methylation of Nitroarenes under Mild Reaction Conditions. Chemistry – A European Journal, 23(53), 13205-13212. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]. ResearchGate. Retrieved from [Link]

  • Porter, H. D., & Peterson, W. D. (1941). 5-nitroindazole. Organic Syntheses, 21, 84. Retrieved from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5839–5851. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39315-39326. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved from [Link]

  • Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health. Retrieved from [Link]

  • PubMed. (2022). Methods for Direct Reductive N-Methylation of Nitro Compounds. PubMed. Retrieved from [Link]

  • ResearchGate. (2014). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (1941). The structure of the nitroindazoles and their N-methyl derivatives. Journal of the Chemical Society (Resumed). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Retrieved from [Link]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from [Link]

  • ResearchGate. (2020). Transition‐Metal‐Catalyzed Syntheses of Indazoles. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Institutes of Health. Retrieved from [Link]

  • Approaches for preparing compound 5 from 3-methyl-6-nitro-1H-indazole (6). (n.d.). Retrieved from [Link]

  • PubMed. (2014). A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • PubMed. (2019). Palladium-Catalyzed Methylation of Nitroarenes with Methanol. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Late-stage oxidative C(sp3)–H methylation. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2016). Pd-Catalyzed ortho-Methylation of Acetanilides via Directed C-H Activation. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound. Google Patents.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically-grounded guide for the proper handling and disposal of 7-methyl-5-nitro-1H-indazole. This document moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step to ensure a culture of safety and regulatory compliance in your laboratory. The protocols outlined here are designed to be self-validating, empowering you to manage this chemical waste stream with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is an aromatic nitro compound. While specific toxicological data for this exact molecule is not extensively published, its structure necessitates a cautious approach. The presence of the nitro group on an aromatic ring is a key structural alert for potential hazards. We can infer a likely hazard profile by examining data for similar compounds, such as 5-nitroindazole and 7-nitroindazole.

Based on aggregated data for closely related nitroindazoles, the primary hazards include:

  • Acute Toxicity (Oral): May be harmful or toxic if swallowed.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Skin Irritation: May cause skin irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2]

The nitroaromatic class of compounds can also present chronic health risks and are often treated as potential mutagens or carcinogens.[3] Furthermore, aromatic nitro compounds can be reactive and should be handled with care, as they can be unstable under certain conditions, such as heating under alkaline conditions.

Table 1: Key Properties and Hazard Summary for Nitroindazoles

Property Data / GHS Classification Source
Molecular Formula C₈H₇N₃O₂ N/A
Appearance Likely a solid powder N/A
GHS Hazard Statements H301/H302: Toxic/Harmful if swallowed [1][2]
H315: Causes skin irritation [2]
H319: Causes serious eye irritation [1][2]
H335: May cause respiratory irritation [2]
Storage Store in a cool, dry, well-ventilated place away from incompatible materials. [4]

| Incompatibilities | Strong oxidizing agents, strong reducing agents, strong bases, heat.[5] | N/A |

Personal Protective Equipment (PPE) and Safe Handling

A robust defense against exposure begins with appropriate PPE. The principle of causality here is simple: create an impermeable barrier between the researcher and the chemical.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[4][6]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, consider a chemically resistant apron.

  • Respiratory Protection: All handling of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.[5]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated (if safe to do so). Remove all sources of ignition.[6][7]

  • Containment: For solid spills, gently sweep up the material to avoid creating dust and place it into a designated, labeled hazardous waste container. For liquid spills involving solutions of the compound, absorb the spill with an inert, non-combustible material like vermiculite or sand.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.

The Disposal Protocol: A Step-by-Step Guide

Proper disposal is a regulatory and ethical necessity. Aromatic nitro compounds are generally considered hazardous waste. It is the generator's responsibility to make an accurate hazardous waste determination.[8]

Unless your institution has specific data proving it is non-hazardous, this compound waste must be managed as hazardous waste. This includes the pure compound, reaction mixtures containing it, and materials contaminated with it (e.g., gloves, absorbent pads, silica gel).

  • Compatibility: Use a container made of a material compatible with the waste. For organic solvent solutions, a high-density polyethylene (HDPE) or glass container is appropriate. Ensure the container is in good condition with no leaks or cracks.

  • Secure Closure: The container must have a tight-fitting screw-top cap. It must be kept closed at all times except when waste is being added.[9]

This is a critical safety step. Improperly mixed chemicals can lead to violent reactions, fire, or the generation of toxic gases.[10] this compound waste must be segregated from:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates)[11]

  • Strong Reducing Agents: (e.g., metal hydrides, sodium hydrosulfite)

  • Strong Bases: (e.g., sodium hydroxide, potassium carbonate). Heating aromatic nitro compounds with bases can cause spontaneous decomposition.

  • Acids: Do not mix with concentrated acids, especially oxidizing acids like nitric acid.[10][12]

Collect this waste stream in a container designated for "Non-halogenated Organic Waste" or a more specific stream as directed by your EHS department.

Proper labeling is a cornerstone of regulatory compliance (EPA 40 CFR § 262). Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound " and any other components in the waste mixture, with percentages. Do not use abbreviations.[9]

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The date accumulation started (the date the first drop of waste was added).

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area must be under the control of the operator of the process generating the waste.

  • Utilize secondary containment (such as a plastic tub) to contain any potential leaks from the primary container.[9]

  • Once the waste container is full, or if you are approaching the accumulation time limits set by regulations, contact your institution's EHS department to schedule a waste pickup.

  • Do not pour this chemical waste down the drain or dispose of it in the regular trash.[9] All disposal must be handled by a licensed professional waste disposal service.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Start Generate this compound Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood SelectContainer Select Compatible Container (HDPE or Glass) FumeHood->SelectContainer LabelContainer Label Container: 'HAZARDOUS WASTE' Full Chemical Names Hazards & Date SelectContainer->LabelContainer CheckIncompat Is Waste Stream Compatible? LabelContainer->CheckIncompat Segregate Segregate from: - Oxidizers - Reducers - Strong Bases CheckIncompat->Segregate No AddWaste Add Waste to Container CheckIncompat->AddWaste Yes Segregate->SelectContainer Store Store in Secondary Containment in Satellite Accumulation Area AddWaste->Store Pickup Request Pickup from EHS/ Licensed Disposal Company Store->Pickup End Waste Properly Managed Pickup->End

Caption: Workflow for the safe disposal of this compound.

References

  • 7-Nitroindazole. PubChem Compound Summary for CID 1893. National Center for Biotechnology Information. [Link]

  • 5-Nitroindazole. PubChem Compound Summary for CID 21501. National Center for Biotechnology Information. [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. International Labour Organization. [Link]

  • Biodegradation of Nitroaromatic Compounds. Applied and Environmental Microbiology. American Society for Microbiology. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.[Link]

  • Chemical Incompatibility Chart. Princeton University Environmental Health & Safety.[Link]

  • Partial List of Chemical Incompatibilities. University of Nevada, Reno Environmental Health & Safety.[Link]

  • Nitrobenzene - Hazard Summary. New Jersey Department of Health.[Link]

  • Nitroglycerin - Hazard Summary. New Jersey Department of Health.[Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.[Link]

  • Letter from EPA regarding RCRA regulations. U.S. Environmental Protection Agency.[Link]

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A Strategic Guide to Personal Protective Equipment for Handling 7-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling novel or specialized compounds such as 7-methyl-5-nitro-1H-indazole, a thorough understanding of its potential hazards and the corresponding protective measures is not just a regulatory formality—it is a cornerstone of scientific excellence. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, with a focus on the rationale behind each personal protective equipment (PPE) recommendation.

Understanding the Hazard Landscape

The primary hazards associated with nitro-containing heterocyclic compounds like this compound include:

  • Irreversible Effects: Some nitro-aromatic compounds are suspected of causing genetic defects or having carcinogenic effects.[2][3]

  • Skin and Eye Irritation: Direct contact with the powder or solutions can cause significant irritation.[1][2][4]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[1][2]

  • Combustibility: While not always highly flammable, fine dusts of organic compounds can form explosive mixtures with air.[4]

Given these potential risks, a multi-layered PPE strategy is essential.

Core Personal Protective Equipment (PPE) Protocol

A foundational PPE ensemble is mandatory for all personnel handling this compound, regardless of the scale of the experiment.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical safety gogglesProtects against splashes and dust. Standard safety glasses may not provide an adequate seal against fine powders.
Hand Protection Nitrile glovesOffers good resistance to a range of chemicals and is a suitable barrier for incidental contact.[5]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesPrevents injury from spills or dropped equipment.[6]
Experimental Workflow and PPE Escalation

The required level of PPE will escalate based on the specific procedures being performed. The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling this compound Assess_Quantity Assess Quantity and Physical Form Start->Assess_Quantity Assess_Procedure Assess Experimental Procedure Assess_Quantity->Assess_Procedure Large Quantities (gram scale or greater) Core_PPE Core PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat Assess_Quantity->Core_PPE Small Quantities (mg scale) Face_Shield Add Face Shield Assess_Procedure->Face_Shield Splash Hazard (e.g., dissolution, transfer) Respiratory_Protection Add Respiratory Protection (e.g., N95 or higher) Assess_Procedure->Respiratory_Protection Aerosolization Risk (e.g., weighing, sonicating) Core_PPE->Assess_Procedure Double_Gloves Consider Double Gloving Face_Shield->Double_Gloves Respiratory_Protection->Double_Gloves

Caption: PPE selection workflow based on risk assessment.

Detailed Step-by-Step Guidance

Weighing and Aliquoting Solid Compound

This is a critical step where the risk of generating airborne dust is highest.

  • Engineering Controls: Always handle the solid compound within a certified chemical fume hood or a powder containment hood.

  • Personal Protective Equipment:

    • Don a standard laboratory coat. Ensure it is fully buttoned.

    • Wear chemical safety goggles. These provide a better seal than safety glasses against fine particulates.

    • Put on nitrile gloves. For handling larger quantities, consider double-gloving for added protection.[7]

    • If a powder containment hood is unavailable, a respirator is mandatory. An N95 respirator is the minimum requirement for protection against fine dust.[6]

Dissolution and Solution Handling

Once the compound is in solution, the primary risk shifts from inhalation to splashes.

  • Engineering Controls: All manipulations should still be conducted within a chemical fume hood.

  • Personal Protective Equipment:

    • Maintain the core PPE: lab coat, safety goggles, and nitrile gloves.

    • For larger volumes (>50 mL), add a face shield over the safety goggles. This provides an additional layer of protection for the entire face from splashes.[6][7]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include proper handling and disposal procedures.

Spill Management
  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a designated waste container.

    • Clean the area with an appropriate solvent and then with soap and water.

  • Minor Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with a compatible absorbent material.

    • Place the used absorbent material into a designated waste container.

    • Clean the area with an appropriate solvent and then with soap and water.

Waste Disposal

All waste materials, including contaminated gloves, paper towels, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all solid waste contaminated with this compound in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled waste container.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of nitro-containing compounds.

In Case of Exposure

Immediate and appropriate action is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1]

References

  • Material Safety Data Sheet - 5-Nitroindazole, pa - Cole-Parmer. (URL not available)
  • 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem. National Institutes of Health. [Link]

  • 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem. National Institutes of Health. [Link]

  • 5-Nitro-1H-indazole - SAFETY DATA SHEET. Thermo Fisher Scientific. (URL not available)
  • Personal Protective Equipment & Keeping Lab Personnel Safe - Labtag Blog. [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. University of Nevada, Reno. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide - Lab Manager Magazine. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.